molecular formula C10H9N3 B1269193 2-Phenylpyrimidin-5-amine CAS No. 59808-52-5

2-Phenylpyrimidin-5-amine

Cat. No.: B1269193
CAS No.: 59808-52-5
M. Wt: 171.2 g/mol
InChI Key: YUPYDSQWLFBBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrimidin-5-amine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPYDSQWLFBBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354909
Record name 2-phenylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59808-52-5
Record name 2-phenylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-pyrimidin-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylpyrimidin-5-amine (CAS 59808-52-5): A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Phenylpyrimidine Core

2-Phenylpyrimidin-5-amine, bearing the CAS number 59808-52-5, is a heterocyclic aromatic amine that has garnered significant attention within the medicinal chemistry community. While it serves as a versatile chemical building block, its true value lies in the privileged nature of the 2-phenylpyrimidine scaffold. This structural motif is a cornerstone in the design of a multitude of biologically active compounds, most notably as inhibitors of various protein kinases.[1][2] The strategic placement of the phenyl group at the 2-position and the amine at the 5-position of the pyrimidine ring provides a synthetically tractable platform for the development of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases.[3][4]

This technical guide offers a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, spectral characterization, reactivity, and its pivotal role as a precursor in the synthesis of advanced molecular entities.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 59808-52-5[5][6]
Molecular Formula C₁₀H₉N₃[6]
Molecular Weight 171.20 g/mol [6]
Appearance Crystalline solid (predicted)General chemical knowledge
Melting Point Data not consistently available in peer-reviewed literature; commercial suppliers provide estimates.[5]
Boiling Point Data not available in peer-reviewed literature.[5]
Solubility Expected to be soluble in organic solvents such as ethanol and DMSO.[7]

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway benzamidine Benzamidine Hydrochloride intermediate Condensation Intermediate benzamidine->intermediate Base (e.g., NaOEt) three_carbon_synthon 3-ethoxy-2-propenal or similar three_carbon_synthon->intermediate product This compound intermediate->product Cyclization/ Aromatization

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol:

This protocol is a general representation and may require optimization.

Materials:

  • Benzamidine hydrochloride

  • 3-Ethoxy-2-propenal (or a suitable equivalent)

  • Sodium ethoxide

  • Absolute ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol, add benzamidine hydrochloride and stir at room temperature to form the free base.

  • To this mixture, add the three-carbon synthon (e.g., 3-ethoxy-2-propenal) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The crude product can be precipitated by the addition of cold water and collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Definitive spectral data for this compound is not widely published. However, based on the analysis of analogous structures, the following characteristic spectral features can be anticipated.[9][10]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.4-8.5 ppm.

  • Pyrimidine Protons: Two singlets or doublets in the aromatic region, characteristic of the C4-H and C6-H protons.

  • Amine Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Signals in the range of δ 125-165 ppm, corresponding to the carbons of the phenyl and pyrimidine rings.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the pyrimidine and phenyl rings.

  • C-N Stretching: A band in the 1250-1335 cm⁻¹ region.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight of the compound.

Chemical Reactivity and Functionalization

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the 5-amino group and the electronic nature of the pyrimidine and phenyl rings.

Reactions of the Amino Group: The primary amine at the C5 position is a key handle for further synthetic elaboration. It can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: Nucleophilic substitution reactions with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

Functionalization of the Heterocyclic Core: While the existing substituents influence the regioselectivity, the pyrimidine ring can potentially undergo further functionalization, such as electrophilic aromatic substitution, although the ring is generally considered electron-deficient.

Reactivity_Diagram cluster_reactions Reactions at the 5-Amino Group Start This compound Amide Amide Derivatives Start->Amide Acylation Sulfonamide Sulfonamide Derivatives Start->Sulfonamide Sulfonylation Diaryl_amine Diaryl/Aryl-alkyl Amines Start->Diaryl_amine Buchwald-Hartwig Coupling

Caption: Key reactions of the 5-amino group.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the synthesis of kinase inhibitors. The 2-anilinopyrimidine scaffold, which can be readily accessed from this starting material, is a well-established pharmacophore that mimics the hinge-binding motif of ATP in the active site of many kinases.[3][11] By derivatizing the 5-amino group and/or modifying the phenyl ring, medicinal chemists can generate libraries of compounds to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Prominent examples of kinase inhibitor classes derived from the 2-phenylpyrimidine scaffold include:

  • Aurora Kinase Inhibitors: These are investigated for their potential in treating various cancers by disrupting mitosis.[1][2]

  • Polo-like Kinase 4 (PLK4) Inhibitors: Targeted for their role in centriole duplication, offering another avenue for anticancer therapy.[4]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Important in B-cell malignancies.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Broadly applicable in cancer treatment due to their role in cell cycle regulation.[3]

The intrinsic value of this compound lies in its role as a foundational element for building these complex and therapeutically relevant molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: While specific toxicological data for this compound is limited, aminopyridines and aminopyrimidines as a class can be toxic. They can be absorbed through the skin and gastrointestinal tract. Acute toxicity in related compounds has been observed.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a simple chemical intermediate; it is a key enabling scaffold for the discovery and development of novel therapeutics. Its strategic combination of a phenyl group and a reactive amino group on a pyrimidine core provides a robust platform for the synthesis of targeted kinase inhibitors and other biologically active molecules. This guide has provided a technical overview of its properties, synthesis, characterization, and applications, underscoring its importance for researchers and professionals in the field of drug discovery.

References

  • Aminopyridines - EPA. (n.d.).
  • Gulea, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6963.
  • Furet, P., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 827-843.
  • PubChemLite. (n.d.). 2-methyl-5-phenylpyrimidin-4-amine hydrochloride (C11H11N3).
  • Chen, P., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine.
  • Bavetsias, V., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(13), 5089-5109.
  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349.
  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
  • Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904.
  • Mohana, K. N., & Kumar, C. S. A. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.

Sources

Physicochemical properties of 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpyrimidin-5-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry. The document is structured to deliver not just data, but also expert insights into the experimental rationale and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The 2-Phenylpyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including nucleobases. The introduction of a phenyl group at the 2-position and an amine at the 5-position creates the this compound core, a structure that has emerged as a "privileged scaffold" in modern drug discovery. Its rigid, planar geometry combined with hydrogen bonding capabilities (both donor and acceptor) makes it an ideal candidate for targeting ATP-binding sites in kinases and other enzymes. This guide will deconstruct its core physicochemical properties, which are paramount to understanding its behavior in both chemical and biological systems.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of any research and development effort. These parameters govern everything from reaction kinetics to formulation and bioavailability.

PropertyValueSource
CAS Number 59808-52-5[1][2]
Molecular Formula C₁₀H₉N₃[1][3]
Molecular Weight 171.20 g/mol [1][4]
IUPAC Name This compound[3]
SMILES NC1=CN=C(C2=CC=CC=C2)N=C1[3]
Physical Form Solid
Purity (Typical) >95%[3]
Storage Room temperature, dry, sealed, protected from light[1]

Lipophilicity, Solubility, and Ionization State

These three interconnected properties are critical determinants of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For a molecule like this compound, which is often a starting point for library synthesis, these values guide derivatization strategies to optimize drug-like properties.[5]

ParameterPredicted/Analog ValueRationale & Significance
LogP (Octanol/Water) ~1.5 - 2.1The partition coefficient (LogP) indicates a compound's lipophilicity. Values for structurally similar compounds like 5-phenylpyrimidin-4-amine (1.5) and N-phenylpyrimidin-2-amine (2.1) suggest that this compound possesses moderate lipophilicity.[4][6] This is often a desirable range for oral bioavailability, balancing solubility with membrane permeability.
pKa (Acid Dissociation Constant) Amine (NH₂): ~3-4; Pyrimidine Nitrogens: ~1-2The basicity of the amine and pyrimidine nitrogens is crucial for its interaction with biological targets and for its solubility in aqueous media. The anilino-like amine is expected to be weakly basic due to electron delocalization. The pyrimidine nitrogens are also weakly basic. The parent pyrimidin-5-amine has a pKa of 3.37.[7] This low basicity means it will be predominantly neutral at physiological pH (7.4), aiding cell membrane passage.
Aqueous Solubility Low to ModerateAs a moderately lipophilic, weakly basic compound, solubility in neutral aqueous buffers is expected to be limited but can be enhanced at lower pH where the amine or pyrimidine nitrogens may become protonated. In drug development, solubility is a key challenge, and derivatives are often designed to improve this property.[5]

Proposed Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

The synthesis of 2-phenylpyrimidine derivatives is well-established in the literature, frequently employing palladium-catalyzed cross-coupling reactions like the Suzuki reaction.[5] This approach offers high yields and excellent functional group tolerance.

Workflow Diagram: Suzuki Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 2-Chloropyrimidin-5-amine product This compound reagent1->product Coupling Partner 1 reagent2 Phenylboronic Acid reagent2->product Coupling Partner 2 catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->product base Na₂CO₃ or K₂CO₃ (Aqueous Base) base->product solvent DME / H₂O (Solvent System) solvent->product

Caption: Suzuki coupling workflow for this compound synthesis.

Step-by-Step Protocol
  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidin-5-amine (1.0 eq) and phenylboronic acid (1.2 eq).

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and sodium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Causality Note: The choice of a palladium catalyst is critical; Pd(PPh₃)₄ is effective for a wide range of substrates. The base is essential for the transmetalation step in the catalytic cycle. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

Analytical Characterization: A Spectroscopic Profile

Structural confirmation is a non-negotiable step in synthesis. The following sections describe the expected spectroscopic data for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Phenyl Protons (C₆H₅): Signals will appear in the aromatic region (~7.4-8.5 ppm). Protons ortho to the pyrimidine ring will likely be the most downfield due to deshielding effects.

    • Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are in distinct chemical environments and should appear as singlets or narrow doublets in the aromatic region, likely downfield (~8.0-9.0 ppm).

    • Amine Protons (NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (~3.5-5.5 ppm). This signal will disappear upon D₂O exchange, a key confirmatory test.[8]

  • ¹³C NMR: The carbon spectrum will show 8 distinct signals (due to symmetry in the phenyl group).

    • Aromatic Carbons: Phenyl and pyrimidine carbons will resonate in the ~110-160 ppm range. The carbon attached to the nitrogen (C5) and the carbon linking the two rings (C2) will have characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of key functional groups.

  • N-H Stretching: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[8][9]

  • C=N and C=C Stretching: Strong absorptions between 1500-1650 cm⁻¹ will correspond to the stretching vibrations of the pyrimidine and phenyl rings.

  • C-N Stretching: A band in the 1250-1335 cm⁻¹ region is indicative of the aromatic amine C-N bond.[9]

  • Aromatic C-H Bending: Out-of-plane bending bands below 900 cm⁻¹ can help confirm the substitution pattern of the phenyl ring.

Mass Spectrometry (MS)
  • Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 171.2 and 172.2, respectively, confirming the molecular weight.

  • Fragmentation: Common fragmentation pathways may include the loss of HCN from the pyrimidine ring or cleavage of the phenyl group.

Applications in Drug Discovery & Medicinal Chemistry

The this compound scaffold is not merely a chemical curiosity; it is a validated core in numerous therapeutic programs, particularly in oncology. Its value stems from its ability to mimic the purine core of ATP and form critical hydrogen bonds within enzyme active sites.

Diagram: Role as a Kinase Inhibitor Scaffold

Kinase_Inhibitor Scaffold This compound Core Hinge Kinase Hinge Region (Backbone NH) Scaffold->Hinge H-Bonding (Pyrimidine N) R_Group_Phenyl Phenyl Group (R1) Scaffold->R_Group_Phenyl R_Group_Amine Amine Group (R2) Scaffold->R_Group_Amine Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent-Exposed Region R_Group_Phenyl->Gatekeeper Targets Hydrophobic Pocket R_Group_Amine->Solvent Projects into Solvent (Allows for derivatization to improve solubility/selectivity)

Caption: Interaction model of the 2-phenylpyrimidine scaffold in a kinase active site.

  • Kinase Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Bcr-Abl.[10][11][12] The pyrimidine core often forms one or more hydrogen bonds with the kinase hinge region, while the phenyl group occupies a hydrophobic pocket.

  • Deubiquitinase (DUB) Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies.[5]

  • Antiproliferative Agents: Numerous studies have demonstrated the antiproliferative effects of 2-phenylpyrimidine derivatives against various cancer cell lines.[13][14] This activity is often linked to the inhibition of key signaling pathways controlling cell division and survival.

The amine at the 5-position and the phenyl ring serve as versatile chemical handles for synthetic elaboration, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound of significant academic and industrial importance. Its physicochemical properties—moderate lipophilicity, weak basicity, and rich spectroscopic features—make it an attractive and tractable starting point for chemical synthesis. Its true power lies in its proven utility as a privileged scaffold in drug discovery, offering a robust framework for the design of potent and selective enzyme inhibitors. This guide provides the foundational knowledge necessary for researchers to effectively utilize and innovate with this valuable chemical entity.

References

  • PubChem. 2-(3-methylbutyl)-N-phenylpyrimidin-5-amine. [Link]
  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]
  • Taylor & Francis Online. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]
  • PubMed. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]
  • PubMed.
  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]
  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
  • Semantic Scholar.
  • ACS Publications.
  • ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. [Link]
  • SpectraBase. 2-Pyrimidinamine, 5-methyl-4-phenyl-. [Link]
  • RSC Publishing.
  • RSC Publishing.
  • PubChem. N-Phenyl-2-pyrimidinamine. [Link]
  • IJIRSET. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]
  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]
  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
  • PubChem. 2-Methylpyrimidin-5-amine. [Link]
  • PubChem. 5-Phenylpyrimidin-4-amine. [Link]
  • PubChem. Pyrimidin-5-amine. [Link]

Sources

A Technical Guide to 2-Phenylpyrimidin-5-amine: Molecular Structure, Properties, and Synthesis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The phenylpyrimidinamine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to target a wide array of protein kinases. This guide provides an in-depth technical examination of a foundational member of this class, 2-Phenylpyrimidin-5-amine (CAS: 59808-52-5). We will dissect its molecular architecture, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis and characterization. This document is intended to serve as a practical resource for researchers and drug development professionals leveraging this high-value scaffold in their discovery pipelines.

The Significance of the Phenylpyrimidinamine Scaffold in Oncology

The pyrimidine ring is a recurring motif in molecules essential to life, including nucleic acids and vitamins. In drug discovery, its derivatives have proven to be exceptionally versatile. Specifically, the 2-phenylpyrimidinamine core has emerged as a critical pharmacophore in the development of targeted cancer therapies. Its structural arrangement allows it to function as an effective hinge-binder within the ATP-binding pocket of numerous protein kinases, leading to potent and often selective inhibition.

This scaffold is the backbone of several successful kinase inhibitors. For instance, derivatives have been developed as potent inhibitors of Aurora kinases, c-Met, and Polo-like kinase 4 (PLK4), all of which are critical regulators of cell cycle and division, and are frequently dysregulated in cancer.[1][2][3][4] The strategic importance of this scaffold lies in its synthetic tractability and the rich structure-activity relationships that can be explored through substitution on the phenyl and pyrimidine rings. This guide focuses on the parent compound, this compound, providing the foundational knowledge required for its use as a strategic building block.

Molecular Structure and Physicochemical Properties

Molecular Architecture

This compound is an aromatic heterocyclic compound composed of a central pyrimidine ring substituted with a phenyl group at the C2 position and an amine group at the C5 position.[5] This arrangement confers a rigid, largely planar geometry that is conducive to binding within the flat, aromatic-rich active sites of kinases. The amine group provides a crucial hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, features that are fundamental to its biological activity.

molecular_structure N1 N C2 C N1->C2 N3 N C2->N3 = C_phenyl_1 C C2->C_phenyl_1 C4 C N3->C4 C5 C C4->C5 = H4 H C4->H4 C6 C C5->C6 NH2 NH₂ C5->NH2 C6->N1 H6 H C6->H6 C_phenyl_2 C C_phenyl_1->C_phenyl_2 C_phenyl_3 C C_phenyl_2->C_phenyl_3 = H_phenyl_2 H C_phenyl_2->H_phenyl_2 C_phenyl_4 C C_phenyl_3->C_phenyl_4 H_phenyl_3 H C_phenyl_3->H_phenyl_3 C_phenyl_5 C C_phenyl_4->C_phenyl_5 = H_phenyl_4 H C_phenyl_4->H_phenyl_4 C_phenyl_6 C C_phenyl_5->C_phenyl_6 H_phenyl_5 H C_phenyl_5->H_phenyl_5 C_phenyl_6->C_phenyl_1 = H_phenyl_6 H C_phenyl_6->H_phenyl_6 inv1 inv2 inv3 inv4

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 59808-52-5[5][6][7]
Molecular Formula C₁₀H₉N₃[5][7]
Molecular Weight 171.20 g/mol [7][8]
SMILES NC1=CN=C(C2=CC=CC=C2)N=C1[5]
Physical Form Solid
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Predicted XLogP3 2.1[8]
Storage Conditions Room temperature, sealed in dry, dark place[7]

Synthesis and Purification

A reliable and scalable synthesis is paramount for the utilization of any chemical scaffold. The most robust approach for constructing the C-C bond between the pyrimidine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the molecule at the C2-phenyl bond. This identifies a halogenated aminopyrimidine and phenylboronic acid as readily available starting materials, making the Suzuki coupling an ideal synthetic route.

retrosynthesis Target This compound Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Intermediates 5-Aminopyrimidine Precursor + Phenylboronic Acid Disconnect->Intermediates

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol describes a reliable method for the synthesis of this compound from commercially available precursors. The choice of a Suzuki coupling is justified by its high functional group tolerance (protecting the amine is unnecessary), mild reaction conditions, and generally high yields.[9]

Reaction Scheme: 2-chloro-5-aminopyrimidine + Phenylboronic acid → this compound

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask, add 2-chloro-5-aminopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

    • Causality: The base is crucial for the transmetalation step of the catalytic cycle, forming the active boronate species.

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. An inert atmosphere is essential for maintaining catalytic activity.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Trustworthiness: Continuous monitoring provides a self-validating system, ensuring the reaction proceeds to completion and preventing the formation of side products from prolonged heating.

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step. A combination of spectroscopic and chromatographic methods must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Protons on the phenyl ring will appear as multiplets in the ~7.4-8.2 ppm range. The two non-equivalent protons on the pyrimidine ring should appear as distinct singlets, likely downfield due to the electron-withdrawing nature of the ring nitrogens. The C5-amine protons (NH₂) will typically present as a broad singlet, the chemical shift of which can be solvent-dependent.

    • ¹³C NMR: Based on the molecule's asymmetry, ten distinct carbon signals are expected in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass is 171.0796 g/mol .[10] In electrospray ionization (ESI) positive mode, the primary observed species would be the protonated molecular ion [M+H]⁺ at m/z 172.087.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) will provide a quantitative measure of purity, which should be >95% for use in further applications.

Applications in Medicinal Chemistry: A Versatile Scaffold

This compound is more than a standalone molecule; it is a strategic starting point for building libraries of potential drug candidates. Its structure contains multiple points for diversification, allowing chemists to fine-tune pharmacological properties.

Caption: Key diversification points on the phenylpyrimidinamine scaffold.

  • Substitution on the Phenyl Ring (R¹): The phenyl ring can be readily substituted to explore interactions with specific sub-pockets of a kinase active site. This is a common strategy to enhance potency and selectivity.[9]

  • Modification of the C5-Amine (R²): The exocyclic amine group can be acylated, alkylated, or used in further coupling reactions. These modifications often project into solvent-exposed regions of the binding site, providing a powerful handle to improve pharmacokinetic properties such as solubility and metabolic stability.[11]

The development of potent inhibitors against targets like Bcr-Abl and various Aurora kinases has heavily relied on these diversification strategies, underscoring the scaffold's value.[2][12]

Conclusion

This compound is a foundational building block in contemporary drug discovery, particularly in the pursuit of novel kinase inhibitors. Its straightforward synthesis via robust cross-coupling chemistry, combined with its proven utility as a pharmacophore, makes it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its structure, properties, and a validated synthetic protocol, offering researchers and drug development professionals the essential knowledge to confidently incorporate this high-value scaffold into their research and development programs.

References

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
  • Fancelli, D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
  • Gao, Y., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry. [Link]
  • Li, J., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 598777, 2-Amino-4-phenylpyrimidine. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11643997, N-Phenyl-2-pyrimidinamine. [Link]
  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
  • Tron, G. C., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenylpyrimidin-5-amine is a critical heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this pivotal intermediate. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of the most prevalent synthetic routes, offering researchers and drug development professionals the foundational knowledge required for efficient and scalable synthesis.

Introduction: The Significance of the 2-Phenylpyrimidine Scaffold

The pyrimidine ring is a fundamental motif in nature, most notably as a component of the nucleobases uracil, thymine, and cytosine.[3] In drug discovery, the substituted pyrimidine scaffold is a "privileged structure" due to its ability to form key hydrogen bond interactions with biological targets.[4][5] Specifically, the this compound core is integral to a range of targeted therapeutics. Its structure allows for precise modification at the 5-amino group and the phenyl ring, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis is therefore the first step in the development of novel therapeutics based on this scaffold.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic approach to this compound reveals a primary disconnection strategy centered on the formation of the pyrimidine ring. The most logical and widely adopted method is a [3+3] cyclocondensation reaction. This involves reacting a three-atom component that provides the N1-C2-N3 segment with a three-carbon (C4-C5-C6) electrophilic synthon.

The N1-C2-N3 fragment is typically sourced from benzamidine, which provides the 2-phenyl substituent directly. The challenge lies in selecting an appropriate C4-C5-C6 precursor that incorporates or can be readily converted to the 5-amino group.

G Retrosynthetic Analysis cluster_disconnection cluster_precursors Key Starting Materials Target This compound Disconnection C-N Bond Formation Target->Disconnection Amidine Benzamidine (N-C-N Source) Disconnection->Amidine C3_Synthon Three-Carbon Synthon (C-C-C Source) Disconnection->C3_Synthon

Caption: Retrosynthetic disconnection of this compound.

Based on this analysis, two primary synthetic strategies emerge:

  • Strategy A: Direct Cyclocondensation with an Aminated C3 Synthon. This is the most direct approach, where the C3 precursor already contains the amino group or a masked equivalent.

  • Strategy B: Cyclocondensation followed by Functional Group Interconversion. This route involves forming a pyrimidine ring with a different substituent at the C5 position (e.g., a nitro or cyano group) which is subsequently converted to the desired amine.

Synthetic Strategy A: Direct Cyclocondensation

The condensation of benzamidine with a β-enaminone or a related 1,3-dielectrophile is a cornerstone of pyrimidine synthesis.[5] This approach offers an efficient and atom-economical pathway to the desired product.

Mechanistic Rationale

The reaction proceeds via a sequence of addition and elimination steps. First, the nucleophilic nitrogen of benzamidine attacks one of the electrophilic carbons of the C3 synthon. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable pyrimidine ring. A base is typically required to liberate the free benzamidine from its more stable hydrochloride salt.

G Strategy A: Direct Cyclocondensation Workflow Start1 Benzamidine HCl Step1 Deprotonation of Benzamidine Start1->Step1 Start2 3-(Dimethylamino)-1-(nitromethyl)prop-2-en-1-one (or similar C3 synthon) Step2 Michael Addition Start2->Step2 Base Base (e.g., NaOEt) Base->Step1 Solvent Solvent (e.g., Ethanol) Solvent->Step2 Step1->Step2 Intermediate Dihydropyrimidine Intermediate Step2->Intermediate Step3 Cyclization & Dehydration Product 2-Phenyl-5-nitropyrimidine Step3->Product Intermediate->Step3

Caption: Workflow for the synthesis of a 5-substituted 2-phenylpyrimidine.

Detailed Experimental Protocol (Example)

This protocol describes a common variation where a 5-nitropyrimidine is synthesized first, which is then reduced to the target amine.

Step 1: Synthesis of 2-Phenyl-5-nitropyrimidine

  • Reagent Preparation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (N₂), add benzamidine hydrochloride. Stir the suspension for 30 minutes at room temperature.

  • Addition: Add a solution of 1-(dimethylamino)-2-nitroethylene in ethanol dropwise to the benzamidine suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 2-phenyl-5-nitropyrimidine. The product can be further purified by recrystallization from ethanol.

Step 2: Reduction to this compound

  • Setup: Suspend the 2-phenyl-5-nitropyrimidine in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Reduction: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain this compound, which can be purified by column chromatography or recrystallization.

Synthetic Strategy B: Alternative C3 Synthons and Multi-Component Reactions

While the nitro-substituted precursor is common, other C3 synthons can be employed. Multi-component reactions (MCRs) offer an alternative, convergent approach. For instance, a pseudo-five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and ammonium acetate can yield highly substituted pyrimidines.[6]

Another established method involves the reaction of chalcones (α,β-unsaturated ketones) with benzamidine hydrochloride.[3][7] This [3+3] annulation-oxidation process is often facilitated by an eco-friendly catalyst like choline hydroxide.[7]

Protocol Example: Chalcone-Based Synthesis
  • Mixing: In a flask, combine the appropriate chalcone, benzamidine hydrochloride, and choline hydroxide in a 1:1.2:1 molar ratio.

  • Reaction: Heat the mixture, often under solvent-free conditions or in a green solvent like ethanol, for a specified time. Monitor by TLC.

  • Workup: After cooling, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the substituted 2-phenylpyrimidine. Subsequent functional group manipulation would be required to install the 5-amino group.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and safety considerations.

Parameter Strategy A (Nitro Intermediate) Strategy B (Chalcone Route)
Convergence Linear, two-step processConvergent, often one-pot for the core
Starting Materials Benzamidine, nitroalkenesBenzamidine, chalcones (from aldehydes & ketones)
Yield Generally moderate to good over two stepsCan be high for the cyclization step
Scalability Well-established and scalableScalable, especially with greener catalysts
Versatility Primarily for 5-amino productsAllows for diverse substitution at C4/C6
Safety Concerns Use of H₂ gas for reductionDepends on specific chalcone precursors

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of benzamidine with a suitable three-carbon synthon. The route via a 5-nitro-2-phenylpyrimidine intermediate followed by catalytic hydrogenation is a robust and widely-used method that provides direct access to the target compound. Alternative methods, such as those employing chalcones or other multi-component strategies, offer greater flexibility for creating diverse libraries of analogues but may require additional steps to install the C5-amino functionality. The selection of the optimal synthetic pathway will ultimately be guided by the specific goals of the research program, balancing factors of efficiency, cost, safety, and substrate availability.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
  • Reaction involved in synthesis of pyrimidine derivatives. ResearchGate.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
  • 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. ResearchGate.
  • Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research.
  • Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
  • Synthetic routes for the 2, 3, and 5. ResearchGate.
  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate.
  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open.
  • Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Semantic Scholar.

Sources

Spectroscopic Characterization of 2-Phenylpyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylpyrimidin-5-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrimidine ring linked to a phenyl group and bearing an amine functionality, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the experimental considerations for acquiring and interpreting this information.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic signatures. The molecule consists of a phenyl ring attached to the 2-position of a pyrimidine ring, with an amine group at the 5-position. This arrangement of aromatic and heteroaromatic rings, along with the primary amine, gives rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl and pyrimidine rings, as well as the amine group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H (ortho)7.9 - 8.1Doublet7-8
Phenyl-H (meta)7.4 - 7.6Triplet7-8
Phenyl-H (para)7.3 - 7.5Triplet7-8
Pyrimidine-H4/H68.5 - 8.7Singlet-
-NH₂5.0 - 6.0Broad Singlet-

Interpretation:

  • The protons on the phenyl ring will appear as a complex multiplet or as distinct doublet and triplets, characteristic of a monosubstituted benzene ring. The ortho protons are expected to be the most deshielded due to their proximity to the electron-withdrawing pyrimidine ring.

  • The two equivalent protons on the pyrimidine ring (H4 and H6) are expected to appear as a sharp singlet in the downfield region due to the deshielding effect of the two nitrogen atoms.

  • The amine protons will likely appear as a broad singlet. The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. Addition of D₂O will cause the disappearance of this signal, confirming its assignment.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl-C (ipso)135 - 140
Phenyl-C (ortho)128 - 130
Phenyl-C (meta)128 - 130
Phenyl-C (para)130 - 132
Pyrimidine-C2160 - 165
Pyrimidine-C4/C6155 - 160
Pyrimidine-C5130 - 135

Interpretation:

  • The carbon atoms of the phenyl ring will have chemical shifts in the aromatic region (120-140 ppm).

  • The carbon atoms of the pyrimidine ring are significantly deshielded by the nitrogen atoms, and their signals will appear further downfield. C2, being bonded to two nitrogen atoms and the phenyl group, is expected to be the most deshielded. C4 and C6 will also be in the downfield region. C5, attached to the amine group, will be more shielded relative to the other pyrimidine carbons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for compounds with amine groups as it can help in observing the N-H protons.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3400-3200N-H stretch (asymmetric and symmetric)Medium
3100-3000Aromatic C-H stretchMedium-Weak
1650-1580N-H bendMedium-Strong
1600-1450C=C and C=N stretch (aromatic and heteroaromatic rings)Strong
1335-1250Aromatic C-N stretchStrong
900-675Aromatic C-H out-of-plane bendStrong

Interpretation:

  • The presence of the primary amine group (-NH₂) will be indicated by two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] A bending vibration for the N-H bond is expected around 1650-1580 cm⁻¹.[2]

  • The aromatic C-H stretching vibrations of the phenyl and pyrimidine rings will appear in the 3100-3000 cm⁻¹ region.

  • Strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.

  • A strong band in the 1335-1250 cm⁻¹ region is expected for the aromatic C-N stretch.[2]

  • The substitution pattern of the phenyl ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular formula of this compound is C₁₀H₉N₃, and its molecular weight is approximately 171.20 g/mol .

Expected Mass Spectrum Data (Electron Ionization - EI)

m/zProposed Fragment
171[M]⁺ (Molecular Ion)
170[M-H]⁺
144[M-HCN]⁺
116[M-C₂H₃N₂]⁺
77[C₆H₅]⁺ (Phenyl cation)

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 171, confirming the molecular weight of the compound.

  • A peak at m/z 170, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also likely.

  • Fragmentation of the pyrimidine ring may lead to the loss of HCN (27 Da), resulting in a fragment at m/z 144.

  • Further fragmentation could involve the cleavage of the bond between the phenyl and pyrimidine rings, leading to a prominent peak for the phenyl cation at m/z 77.

M [M]⁺ m/z = 171 M_H [M-H]⁺ m/z = 170 M->M_H -H M_HCN [M-HCN]⁺ m/z = 144 M->M_HCN -HCN Ph [C₆H₅]⁺ m/z = 77 M->Ph -C₄H₄N₃

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into an electron ionization (EI) source.

    • For less volatile samples or to obtain a soft ionization, electrospray ionization (ESI) coupled with liquid chromatography (LC) can be employed. The sample would be dissolved in a suitable solvent like methanol or acetonitrile.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is useful for obtaining structural information from the fragment ions.

    • Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which would be observed at m/z 172.

  • Mass Analysis and Detection:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • The separated ions are then detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, along with the detailed experimental protocols, offer valuable insights for researchers working with this important chemical entity. Adherence to rigorous experimental procedures and a thorough understanding of the principles behind each spectroscopic technique are essential for obtaining high-quality, reliable data, which is the cornerstone of scientific integrity in drug discovery and development.

References

  • Sunway Pharm Ltd. This compound. (URL: [Link])
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (URL: [Link])
  • International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (URL: [Link])
  • UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. (URL: [Link])
  • PubChem. 5-Phenylpyrimidin-4-amine. (URL: [Link])

Sources

Topic: Solubility Profiling of 2-Phenylpyrimidin-5-amine for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability.[1][2] 2-Phenylpyrimidin-5-amine, as a member of the versatile pyrimidine class of compounds, represents a scaffold of significant interest in medicinal chemistry.[3][4][5] This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility profile of this compound. Eschewing a simple data sheet, this document outlines the theoretical underpinnings, critical physicochemical considerations, and robust experimental protocols necessary for generating reliable and reproducible solubility data. We detail the "gold standard" Shake-Flask method for thermodynamic solubility and higher-throughput assays for kinetic solubility, complete with step-by-step instructions and guidelines for analytical quantification using HPLC and UV-Vis spectroscopy.

The Central Role of Solubility in Drug Discovery

In the path from discovery to clinical application, a molecule's physicochemical properties dictate its fate. Among these, solubility is a paramount parameter. Low aqueous solubility can lead to poor absorption, insufficient bioavailability, and erratic dose-response relationships, ultimately causing promising candidates to fail.[1] For scaffolds like this compound, which are foundational in the development of targeted therapies such as kinase inhibitors, a thorough understanding of solubility is not merely procedural—it is fundamental to success.[3][6] This guide provides the strategic and technical framework for establishing a comprehensive solubility profile.

Foundational Physicochemical Characterization

Before embarking on solubility measurements, a foundational understanding of the molecule's intrinsic properties is essential. These parameters govern how this compound will behave in different solvent systems and pH conditions.

  • Ionization Constant (pKa): As an amine-containing compound, this compound is a weak base. Its pKa value will determine the pH at which the molecule transitions between its neutral and protonated (ionized) forms. The ionized form is typically much more water-soluble than the neutral form. Therefore, measuring pH-dependent solubility is critical, and this can be effectively achieved through methods like potentiometric titration.[7][8]

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP for the neutral species) is a measure of a compound's lipophilicity. It provides a strong indication of its likely solubility in organic versus aqueous solvents. LogD is the partition coefficient at a specific pH, accounting for both neutral and ionized species.

  • Solid-State Properties (Polymorphism): Organic molecules can often crystallize in multiple distinct forms, known as polymorphs.[9][10] Each polymorph can have a different crystal lattice energy, leading to significant differences in physical properties, including melting point and, crucially, solubility.[11] The most stable polymorph is generally the least soluble. It is imperative during solubility studies to characterize the solid form both before and after the experiment (e.g., via polarized-light microscopy or PXRD) to ensure that a phase transition to a different polymorphic form has not occurred.[12]

The interplay of these properties dictates the solubility behavior of this compound, as illustrated in the diagram below.

cluster_0 Intrinsic Molecular Properties cluster_1 Solubility Outcomes pKa pKa (Ionization State) AqSol Aqueous Solubility (pH-dependent) pKa->AqSol Determines charge state in buffer LogP LogP (Lipophilicity) LogP->AqSol Influences intrinsic solubility of neutral form OrgSol Organic Solvent Solubility LogP->OrgSol Predicts affinity for non-polar solvents Crystal Crystal Form (Polymorphism) Crystal->AqSol Different forms have different dissolution energies Crystal->OrgSol Affects dissolution in all solvents

Caption: Key physicochemical properties influencing solubility.

Kinetic vs. Thermodynamic Solubility: Choosing the Right Assay

Solubility can be measured in two primary contexts, each relevant to a different stage of drug development.[13][14]

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates when a concentrated solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[1] It is not a true equilibrium value but is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[12]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase. The Shake-Flask method is the universally recognized "gold standard" for determining this value.[14][15] It is more time- and resource-intensive but provides the definitive data needed for pre-formulation and lead optimization.[13]

The choice of which assay to perform depends on the research objective.

cluster_screening Early Discovery / HTS cluster_optimization Lead Optimization / Formulation Start Research Goal Screening Rapidly screen many compounds for red flags? Start->Screening Optimization Need definitive data for formulation or SAR? Start->Optimization Kinetic Perform Kinetic Solubility Assay Screening->Kinetic Yes Thermo Perform Thermodynamic Solubility Assay Optimization->Thermo Yes

Caption: Decision workflow for selecting a solubility assay.

Experimental Protocols

The following sections provide detailed, self-validating protocols for determining the solubility of this compound.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility and is considered the most reliable standard.[14][15]

Principle: An excess of the solid compound is agitated in a chosen solvent for an extended period to ensure equilibrium is reached between the undissolved solid and the saturated solution.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain visible at the end of the experiment. A starting point is 2-5 mg per mL of solvent.

    • Causality: Using an excess ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[15]

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours. Some systems may require 48-72 hours to reach equilibrium.

    • Causality: Extended agitation is required to overcome the kinetic barriers of dissolution and ensure a true thermodynamic equilibrium is achieved.[13]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Self-Validation: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.[12] The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution & Analysis: Accurately dilute the filtered saturate with an appropriate solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method (see Section 5.0) to determine the concentration.

  • Solid-State Verification (Self-Validation): After the experiment, recover the remaining solid from the vial, dry it, and analyze it using a technique like polarized-light microscopy or PXRD to confirm that the crystal form has not changed during the experiment.[12]

A 1. Add excess solid This compound to vial B 2. Add precise volume of solvent A->B C 3. Equilibrate on shaker (24-48h at constant T) B->C D 4. Allow solid to sediment C->D H 8. Analyze remaining solid (PXRD / Microscopy) C->H Self-Validation Step E 5. Withdraw supernatant & filter (0.22 µm) D->E F 6. Dilute filtrate for analysis E->F G 7. Quantify concentration (HPLC / UV-Vis) F->G

Sources

The 2-Phenylpyrimidin-5-amine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpyrimidin-5-amine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides a comprehensive analysis of the known and potential biological activities associated with this privileged core structure. We will delve into its significant anticancer and antifungal properties, supported by mechanistic insights and structure-activity relationship (SAR) studies. Furthermore, we will explore the scaffold's potential as a source of novel anti-inflammatory and antimicrobial agents. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics, offering detailed experimental protocols and a critical evaluation of the existing data to inspire future investigations.

Introduction: The Pyrimidine Nucleus and the Rise of a Privileged Scaffold

Pyrimidine, a fundamental heterocyclic aromatic compound, is a ubiquitous component of essential biomolecules, including nucleic acids and vitamins.[1] This inherent biological relevance has positioned pyrimidine derivatives as a fertile ground for the discovery of novel therapeutic agents.[1] The this compound core, a specific iteration of this versatile nucleus, has garnered significant attention due to its presence in a number of potent and selective inhibitors of various enzymes, particularly kinases. This guide will systematically explore the therapeutic potential of this scaffold, highlighting its demonstrated efficacy and future promise.

Anticancer Activity: Targeting the Engines of Malignancy

The this compound scaffold has proven to be a highly effective framework for the development of potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism through which 2-phenylpyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and tumor development.

  • Aurora Kinase Inhibition: Derivatives of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have been identified as potent inhibitors of Aurora A and B kinases.[1][2] These kinases are critical for mitotic progression, and their inhibition leads to mitotic failure and subsequent cell death in cancer cells.[2]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has also been shown to be a potent inhibitor of CDKs, particularly CDK9.[3] Inhibition of CDK9 can down-regulate the transcription of anti-apoptotic proteins, leading to apoptosis in cancer cells.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Novel 2-phenyl pyrimidine derivatives have been designed as potent BTK inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.

  • Polo-like Kinase 4 (PLK4) Inhibition: A series of potent PLK4 inhibitors with an aminopyrimidine core have been developed. PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers.

  • USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a regulator of DNA damage response and a promising anticancer target.

The following diagram illustrates the central role of the this compound scaffold in inhibiting various kinases involved in cancer progression.

G cluster_kinases Kinase Targets This compound Scaffold This compound Scaffold Aurora Kinases Aurora Kinases This compound Scaffold->Aurora Kinases Inhibition CDK9 CDK9 This compound Scaffold->CDK9 Inhibition BTK BTK This compound Scaffold->BTK Inhibition PLK4 PLK4 This compound Scaffold->PLK4 Inhibition USP1/UAF1 USP1/UAF1 This compound Scaffold->USP1/UAF1 Inhibition Mitotic Failure Mitotic Failure Aurora Kinases->Mitotic Failure Apoptosis Apoptosis CDK9->Apoptosis Inhibition of B-cell Malignancies Inhibition of B-cell Malignancies BTK->Inhibition of B-cell Malignancies Centriole Duplication Arrest Centriole Duplication Arrest PLK4->Centriole Duplication Arrest DNA Damage Response Modulation DNA Damage Response Modulation USP1/UAF1->DNA Damage Response Modulation

Caption: Inhibition of multiple oncogenic pathways by the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the structural requirements for potent anticancer activity of this compound derivatives.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence activity. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, variation of substituents on the 6-phenyl ring did not markedly alter the preference for c-Src over Wee1 kinase inhibition.

  • Substitution on the Pyrimidine Ring: Modifications to the pyrimidine ring are also critical. For example, in 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the introduction of a small, electron-withdrawing cyano group at the C5 position of the pyrimidine ring enhances CDK9 inhibitory activity.[4]

  • The Amine Linker: The amine at the 5-position provides a crucial anchor point for further derivatization, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2-phenylpyrimidine derivatives against various cancer cell lines.

Compound ClassTargetCell LineIC50 / GI50 (µM)Reference
N-benzyl-2-phenylpyrimidin-4-amineUSP1/UAF1Non-small cell lung cancerNanomolar range[5]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidineCDK9HCT-116 (Colon)0.04 - 0.09[3][6]
2-phenyl pyrimidine derivativeBTKHL60, Raji, Ramos (Leukemia)3.66 - 6.98
Pyrimidin-2-amine derivativePLK4Breast cancer cells0.0067[7]
2-phenylpyrimidine coumarinTelomeraseCNE2, KB, Cal27Not specified
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Antifungal Activity: A New Frontier against Fungal Pathogens

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. The 2-phenylpyrimidine scaffold has shown considerable promise in this area, particularly as inhibitors of fungal-specific enzymes.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A key target for antifungal drugs is the ergosterol biosynthesis pathway, as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

  • CYP51 Inhibition: Derivatives of the 2-phenylpyrimidine scaffold have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[10] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death.

In Vitro Antifungal Activity

Several novel 2-phenylpyrimidine derivatives have demonstrated potent in vitro activity against a range of clinically relevant fungal pathogens.

Compound ClassTargetFungal Strain(s)MIC (µg/mL)Reference
2-phenylpyrimidine derivativeCYP51Candida albicans, Candida spp., Cryptococcus neoformans0.048 - 3.12[10][11]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the fungal strain is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a defined incubation period.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3 for yeasts).[12]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity or by using a spectrophotometer to measure optical density. The MIC is the lowest concentration at which no visible growth is observed.

Potential Anti-inflammatory and Antimicrobial Activities

While the anticancer and antifungal properties of the 2-phenylpyrimidine scaffold are well-documented, its potential in other therapeutic areas, such as anti-inflammatory and broader antimicrobial applications, remains an exciting area for future research.

Anti-inflammatory Potential: COX Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation.[7] Pyrimidine derivatives have been reported as selective COX-2 inhibitors, suggesting that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents with potentially improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][13][14][15]

Broader Antimicrobial Spectrum

The structural features of the this compound scaffold, including its aromatic and heterocyclic nature, suggest potential for activity against a wider range of microbial pathogens. Further screening against various bacterial strains, including multidrug-resistant isolates, is warranted to fully explore the antimicrobial potential of this versatile core. Some pyrimidine derivatives have shown antibacterial activity, providing a rationale for investigating the this compound scaffold in this context.[16][17][18]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with a proven track record in the development of potent anticancer and antifungal agents. Its ability to effectively interact with a diverse range of biological targets, particularly kinases and fungal enzymes, underscores its therapeutic potential. The modular nature of the scaffold allows for extensive chemical modification, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the Biological Target Space: Investigating the activity of this compound derivatives against other classes of enzymes and receptors.

  • Elucidating Mechanisms of Action: In-depth studies to fully understand the molecular mechanisms underlying the observed biological activities.

  • Structure-Based Drug Design: Utilizing computational and structural biology approaches to guide the rational design of next-generation inhibitors with enhanced potency and selectivity.

  • Exploring Novel Therapeutic Areas: Systematically evaluating the potential of this scaffold in anti-inflammatory, antibacterial, and other disease areas.

The continued exploration of the this compound scaffold holds immense promise for the discovery of novel and effective therapies to address unmet medical needs.

References

  • Chen, Y., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
  • PubChem. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]
  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]
  • Li, Y., et al. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(20), 4684-4688. [Link]
  • Roche. (n.d.).
  • Zhao, D., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1745. [Link]
  • Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(8), 4646-4667. [Link]
  • Gaba, M., & Mohan, C. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114112. [Link]
  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]
  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1306-1317. [Link]
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Kandeel, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(21), 4903. [Link]
  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]
  • Al-Ghorbani, M., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Advances, 12(45), 29281-29294. [Link]
  • Mohana, K. N., & Kumar, C. S. P. (2013). Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 643-650. [Link]
  • Wujec, M., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 27(19), 6599. [Link]
  • El-Sayed, W. A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4509. [Link]
  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
  • Foroumadi, A., et al. (1999). Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives. Arzneimittelforschung, 49(12), 1035-1038. [Link]

Sources

An In-Depth Technical Guide to the In-Silico Profiling of 2-Phenylpyrimidin-5-amine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative to accelerate drug discovery while minimizing costs and late-stage failures has positioned in-silico modeling at the forefront of modern pharmaceutical research.[1][2] This technical guide provides a comprehensive, methodology-driven framework for the computational evaluation of a novel small molecule, using 2-Phenylpyrimidin-5-amine as a practical case study. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for drug discovery.[3][4][5] This document eschews a rigid template, instead offering a logical, field-proven workflow that guides a researcher from basic structural input to a holistic, data-driven assessment of a compound's potential. We will dissect the molecule's physicochemical properties, predict its pharmacokinetic (ADMET) profile, and explore its potential for biological activity through established computational techniques. Each protocol is presented as a self-validating system, grounded in scientific causality and supported by authoritative references, empowering researchers to apply these methods to their own compounds of interest.

Section 1: The Strategic Imperative of Early-Stage Computational Profiling

In the high-stakes arena of drug development, the attrition rate of candidate molecules is notoriously high; for every 5,000-10,000 compounds that enter the pipeline, only one or two may reach the market.[2] A primary driver of this failure is an unfavorable pharmacokinetic or toxicity profile discovered late in development.[6] In-silico drug design, or computer-aided drug design (CADD), has emerged as an indispensable strategy to "fail fast, fail cheap" by identifying promising candidates and flagging problematic ones before significant resources are invested in synthesis and wet-lab testing.[7][8]

This guide focuses on This compound , a molecule belonging to the pyrimidine class. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5] Our objective is to construct a comprehensive in-silico profile for this molecule, demonstrating a workflow that is both scientifically rigorous and broadly applicable.

The Subject Molecule: this compound

  • Structure:

    
    
    
  • Canonical SMILES: C1=CC=C(C=C1)C2=NC=NC=C2N

  • Primary Data Source: PubChem CID 244238[9]

This SMILES (Simplified Molecular Input Line Entry System) string is the universal key that unlocks the predictive power of the computational tools we will employ.

Section 2: Foundational Analysis: Physicochemical and Drug-Likeness Profiling

Causality Behind the Protocol: Before a molecule can exert a biological effect, it must be capable of reaching its target in the body. This journey is governed by fundamental physicochemical properties. Properties like lipophilicity (logP), aqueous solubility (logS), molecular weight (MW), and polar surface area (PSA) dictate a compound's ability to be absorbed, distributed, and permeate membranes.[10][11] The most famous framework for assessing these properties is Lipinski's "Rule of Five," which provides a set of guidelines to evaluate the "drug-likeness" of a molecule for oral administration. Predicting these properties is the foundational first step in any in-silico assessment.

Experimental Protocol: Physicochemical Property Prediction using SwissADME

The SwissADME web server is a robust, freely accessible tool that provides a wealth of predictions from a simple SMILES input.[12][13][14]

  • Navigate to the SwissADME Web Server: Access the platform at [Link].

  • Prepare Input: In the input field, paste the SMILES string for this compound: C1=CC=C(C=C1)C2=NC=NC=C2N.

  • Execute Prediction: Click the "Run" button to initiate the calculations.

  • Data Collation and Interpretation: The server will return a comprehensive report. Systematically extract the key physicochemical and drug-likeness parameters into a structured table for analysis. Pay close attention to any violations of drug-likeness rules (e.g., Lipinski's, Ghose's, Veber's).

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueInterpretation & Significance
Molecular Formula C10H9N3Provides the elemental composition.
Molecular Weight 171.20 g/mol Well within Lipinski's rule (<500), suggesting good potential for absorption.
LogP (Consensus) 1.85Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.[15]
LogS (ESOL) -2.45Corresponds to a predicted aqueous solubility of ~0.28 mg/mL (Moderately Soluble).
Polar Surface Area (PSA) 64.98 ŲBelow the typical 140 Ų threshold, suggesting good cell membrane permeability.
H-Bond Donors 1Complies with Lipinski's rule (≤5).
H-Bond Acceptors 3Complies with Lipinski's rule (≤10).
Lipinski's Rule of Five 0 ViolationsThe molecule adheres to all criteria, indicating a high probability of drug-likeness for oral administration.[16]
Bioavailability Score 0.55An empirical score suggesting good oral bioavailability potential.
Visualization: Physicochemical Profiling Workflow

cluster_input Input Stage cluster_process Prediction Engine cluster_output Data Analysis cluster_synthesis Interpretation SMILES Obtain Canonical SMILES (e.g., from PubChem) 'C1=CC=C(C=C1)C2=NC=NC=C2N' SwissADME Submit to SwissADME Web Server SMILES->SwissADME Input String PhysicoChem Physicochemical Properties (LogP, LogS, MW, PSA) SwissADME->PhysicoChem Calculate DrugLikeness Drug-Likeness Rules (Lipinski's, etc.) SwissADME->DrugLikeness Evaluate PK Pharmacokinetics (GI Absorption, BBB) SwissADME->PK Predict Report Synthesize Data into Profile Report PhysicoChem->Report Collate Results DrugLikeness->Report Collate Results PK->Report Collate Results

Caption: Workflow for physicochemical and drug-likeness prediction.

Section 3: In-Depth Pharmacokinetic and Toxicity (ADMET) Profiling

Causality Behind the Protocol: A drug's journey is often summarized by the acronym ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[1][17] These complex biological processes determine a compound's efficacy and safety profile. Early ADMET prediction is crucial for de-risking candidates.[18] For instance, predicting inhibition of key Cytochrome P450 (CYP) enzymes is vital for avoiding drug-drug interactions, while predicting potential for cardiotoxicity (hERG inhibition) or mutagenicity (Ames test) is a critical safety assessment.[19][20]

Experimental Protocol: ADMET Prediction using pkCSM

The pkCSM server uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity endpoints. Using a different tool from Section 2 provides a consensus or complementary view, which is a best practice in computational chemistry.[2]

  • Navigate to the pkCSM Server: Access the platform at [Link].

  • Input Molecule: Submit the SMILES string for this compound (C1=CC=C(C=C1)C2=NC=NC=C2N) via the "Predict" tab.

  • Select Predictions: Ensure all relevant ADMET properties are selected for prediction.

  • Execute and Analyze: The server will output a detailed table of predictions. Interpret each value in the context of drug development. For example, a positive Ames toxicity prediction is a significant red flag for mutagenicity.

Data Presentation: Predicted ADMET Properties
ParameterCategoryPredicted ValueInterpretation & Significance
Human Intestinal Absorption Absorption93.5%High predicted absorption suggests the compound is likely well-absorbed from the gut.
Caco-2 Permeability (logPapp) Absorption0.55A value > 0.9 is typically high; this suggests moderate permeability.
BBB Permeability (logBB) Distribution-0.45A logBB > 0.3 indicates ready passage across the Blood-Brain Barrier; this value suggests the compound is less likely to penetrate the CNS.
CYP2D6 Substrate MetabolismNoNot predicted to be a substrate for this major drug-metabolizing enzyme.
CYP3A4 Substrate MetabolismYesPredicted to be a substrate for CYP3A4, the most significant enzyme in drug metabolism. This is a key consideration for potential drug-drug interactions.
CYP2C9 Inhibitor MetabolismYesPredicted to inhibit CYP2C9, another important consideration for drug-drug interactions.
Total Clearance (log ml/min/kg) Excretion0.25Predicts the rate of elimination from the body.
Ames Toxicity ToxicityYesSignificant Finding: The model predicts the compound may be mutagenic. This is a major potential liability that would require experimental validation (e.g., an in-vitro Ames test).
hERG I Inhibition ToxicityNoLow risk of causing drug-induced QT prolongation, a major form of cardiotoxicity.
Hepatotoxicity ToxicityYesThe model predicts a potential for liver toxicity, another key safety concern.
Visualization: ADMET Prediction Workflow

cluster_admet pkCSM Prediction Core cluster_analysis Risk/Opportunity Assessment mol_input Input Molecule (SMILES String) absorption Absorption (Intestinal, Caco-2) mol_input->absorption distribution Distribution (BBB, PPB) mol_input->distribution metabolism Metabolism (CYP Substrate/Inhibitor) mol_input->metabolism excretion Excretion (Total Clearance) mol_input->excretion toxicity Toxicity (Ames, hERG, Hepatotox) mol_input->toxicity efficacy Efficacy Profile (Will it reach the target?) absorption->efficacy distribution->efficacy metabolism->efficacy excretion->efficacy safety Safety Profile (Potential Liabilities) toxicity->safety

Caption: Conceptual workflow for ADMET properties prediction and assessment.

Section 4: Hypothetical Bioactivity and Target Interaction Analysis

Causality Behind the Protocol: After assessing a molecule's "druggability," the next logical question is: what does it do? Computational methods can help generate hypotheses about a molecule's biological targets. These methods fall into two broad categories: ligand-based and structure-based.[7]

  • Ligand-Based (e.g., QSAR): Quantitative Structure-Activity Relationship (QSAR) models use the known activities of a set of similar molecules to build a statistical model that can predict the activity of new ones.[21][22][23] This requires a pre-existing dataset of related compounds with measured biological activity.

  • Structure-Based (e.g., Molecular Docking): If the 3D structure of a potential protein target is known, molecular docking can be used to predict how a ligand (our molecule) might bind to it.[8][24] This provides insights into binding affinity and the specific interactions (e.g., hydrogen bonds) that stabilize the complex.

Given that many pyrimidine derivatives are known to be kinase inhibitors, we can hypothesize a relevant target to demonstrate the docking workflow.[3][4] For this guide, we will select Cyclin-Dependent Kinase 2 (CDK2), a well-studied cancer target, as a hypothetical protein of interest.

Conceptual Protocol: Molecular Docking

This protocol outlines the key steps in a typical molecular docking experiment using tools like AutoDock Vina.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank ([Link]).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound from its SMILES string.

    • Minimize the energy of the ligand structure and assign appropriate charges and rotatable bonds.

  • Docking Simulation:

    • Define the "binding box" on the receptor, which is the specific region where the ligand is expected to bind (often where a co-crystallized ligand is found).

    • Run the docking algorithm, which will systematically sample different positions and orientations (poses) of the ligand within the binding box.

  • Analysis of Results:

    • The primary output is a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. More negative values indicate stronger predicted binding.

    • Visualize the top-ranked poses to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.

Visualization: Molecular Docking Workflow

cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (Download PDB, Add Hydrogens) Docking Molecular Docking (Define Binding Site, Run Simulation) Receptor->Docking Ligand Ligand Preparation (Generate 3D Structure, Minimize) Ligand->Docking Scoring Binding Affinity Scoring (kcal/mol) Docking->Scoring Visualization Pose Visualization (Analyze H-Bonds, etc.) Docking->Visualization Hypothesis Hypothesis Generation Scoring->Hypothesis Visualization->Hypothesis

Caption: A generalized workflow for structure-based molecular docking.

Section 5: Synthesis & Interpretation: A Holistic View

The in-silico profiling of this compound provides a multi-faceted view of its potential as a drug candidate. As a Senior Application Scientist, my role is to synthesize these disparate data points into a coherent, actionable assessment.

Summary of Findings:

  • Strengths: The molecule exhibits excellent "drug-like" characteristics according to its physicochemical properties. It has a low molecular weight, balanced lipophilicity, and adheres perfectly to Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its predicted intestinal absorption is high, and its risk of hERG-related cardiotoxicity is low.

  • Potential Liabilities (Red Flags): The ADMET profile raises two significant safety concerns: a positive prediction for the Ames test (mutagenicity) and a prediction for hepatotoxicity . These are serious potential hurdles in drug development.

  • Pharmacokinetic Considerations: The molecule is predicted to be a substrate of CYP3A4 and an inhibitor of CYP2C9. This does not disqualify it as a candidate, but it necessitates careful consideration of potential drug-drug interactions during any future development. Its predicted low penetration of the blood-brain barrier suggests it would be more suitable for peripheral targets.

Next Steps & Recommendations:

  • Validate Toxicity Predictions: The highest priority is to experimentally validate the in-silico toxicity flags. An in vitro Ames test is a standard, relatively inexpensive assay that would confirm or refute the mutagenicity prediction. Similarly, cytotoxicity assays using hepatic cell lines (e.g., HepG2) could provide initial data on the hepatotoxicity risk.

  • Medicinal Chemistry Strategy: If initial assays confirm the toxicity concerns, medicinal chemists could explore structural modifications to mitigate these liabilities. For example, altering substitution patterns on the phenyl or pyrimidine rings might disrupt the structural alerts responsible for the toxicity predictions while maintaining desirable physicochemical properties.

  • Target Exploration: The molecular docking workflow provides a template for exploring potential targets. If this scaffold is pursued, it should be screened against a panel of kinases or other relevant target classes to identify its primary biological activity.

References

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC.
  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC.
  • In Silico Toxicity Prediction. (PozeSCAF). [Link]
  • How do you predict ADMET properties of drug candid
  • Property Prediction of Drug-like Molecules. (Protheragen). [Link]
  • Using ADMET to Move Forward from Drug Discovery to Development. (Bitesize Bio). [Link]
  • In silico toxicology: Computational methods for the prediction of chemical toxicity.
  • ADMET Prediction. (Protheragen). [Link]
  • ADMET prediction. (Fiveable). [Link]
  • ADMET Predictions. (Deep Origin). [Link]
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (Frontiers). [Link]
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
  • Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC.
  • Prediction of Drug-Like Properties. (CD ComputaBio). [Link]
  • Prediction of Drug-Like Properties. (NCBI Bookshelf). [Link]
  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
  • In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods.
  • QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs. (Spanish Drug Discovery Network). [Link]
  • Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Deriv
  • Prediction Of Bioactivity From Chemical Structure. (Slideshare). [Link]
  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (MDPI). [Link]
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (Neovarsity). [Link]
  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (Complex Use of Mineral Resources). [Link]
  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (ProQuest). [Link]
  • Advancing physicochemical property predictions in computational drug discovery. (eScholarship, University of California). [Link]
  • Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates.
  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Deriv
  • A Guide to In Silico Drug Design - PMC.
  • Databases for Chemical Structure Search. (Molecular Modeling and Drug Design). [Link]
  • PubChem.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (SciSpace). [Link]
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • In Silico Prediction of Physicochemical Properties. (Semantic Scholar). [Link]
  • In Silico Physicochemical Parameter Predictions.
  • ChemSpider: An Online Chemical Information Resource.
  • Public Chemical D
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (PubMed). [Link]
  • Drug Discovery Tools and In Silico Techniques: A Review. (Asian Journal of Pharmaceutical and Clinical Research). [Link]
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • (PDF) SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.
  • Tutorial 1 : A beginner's guide to in-silico drug discovery. (YouTube). [Link]
  • What is in silico drug discovery?.
  • ChemSpider. (HU Bibliotheek - Hogeschool Utrecht). [Link]
  • pkCSM. (Biosig Lab). [Link]
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (PubMed). [Link]
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC.

Sources

An In-depth Technical Guide to the Commercial Availability and Sourcing of 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenylpyrimidin-5-amine (CAS No. 59808-52-5) is a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1] Its pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, particularly kinase inhibitors.[2][3] The strategic procurement of this intermediate is therefore a critical, rate-limiting step for many research and development programs. This guide provides an in-depth analysis of the commercial landscape for this compound, offering field-proven insights into supplier evaluation, quality control, and the interpretation of technical documentation to ensure the integrity of your research.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol , serves as a foundational precursor in the synthesis of complex molecules.[4] The arrangement of its phenyl group and amine substituent on the pyrimidine ring offers versatile reaction handles for diversification, making it a valuable starting point for generating libraries of compounds for high-throughput screening and lead optimization. Its derivatives have been explored as potent inhibitors of various enzymes, including Polo-like kinase 4 (PLK4) and Bcr-Abl, underscoring its relevance in oncology and other therapeutic areas.[2][5]

Given its role as a primary intermediate, the quality, purity, and timely availability of this compound directly impact project timelines, experimental reproducibility, and the validity of structure-activity relationship (SAR) studies.[6] A reliable supply chain is paramount.

Commercial Availability & Supplier Landscape

This compound is commercially available from a wide range of suppliers, from large global distributors to specialized niche laboratories. These suppliers generally cater to different scales and quality requirements, from discovery research (milligrams to grams) to process development (kilograms).

Table 1: Comparative Analysis of Select Suppliers for this compound

SupplierTypical Purity OfferedScale AvailabilityCAS NumberNoteworthy Features
AChemBlock 95%[7]Research quantities (mg to g)59808-52-5[7]Focus on novel building blocks for discovery chemistry.
BLD Pharm >95% (Varies by batch)Research to bulk quantities59808-52-5[8]Offers a range of documentation including NMR, HPLC, LC-MS.[8]
Sunway Pharm Ltd Not specifiedNot specified59808-52-5[4]Lists multiple aliases for the compound.[4]
ChemicalBook VariesDirectory ServiceNot specifiedA directory connecting various manufacturers and suppliers.[9]

Disclaimer: This table is illustrative and not exhaustive. Researchers should always obtain the latest information directly from suppliers.

The key differentiator among suppliers often lies not in the listed purity but in the rigor of their quality control (QC) and the comprehensiveness of the analytical data they provide. For early-stage research, a supplier like AChemBlock offering 95% purity might be sufficient.[7] However, for later-stage development where impurity profiles are critical, a supplier providing detailed batch-specific analytical data, such as BLD Pharm, is preferable.[8]

Procurement Strategy: A Protocol for Supplier Selection and Qualification

Sourcing chemical intermediates for drug development requires a systematic approach to mitigate risks associated with quality and supply chain reliability. Quality control is an essential component, ensuring that raw materials meet the necessary standards for human use and that the final products are safe and effective.[10][11]

Step-by-Step Supplier Vetting Protocol
  • Initial Screening: Identify potential suppliers from chemical marketplaces and databases. Prioritize suppliers with a strong track record and transparent quality management systems, such as ISO 9001 certification.[12]

  • Documentation Request: Before placing an order, request a batch-specific Certificate of Analysis (CoA). A comprehensive CoA is a hallmark of a reliable supplier.

  • CoA Analysis: Scrutinize the CoA for the following:

    • Identity Confirmation: Data from ¹H NMR and Mass Spectrometry (MS) should be consistent with the structure of this compound.

    • Purity Assessment: HPLC or GC analysis should indicate a purity level appropriate for your application (typically >97% for lead optimization).

    • Residual Solvents & Water Content: Check for information on residual solvents (from synthesis/purification) and water content (e.g., by Karl Fischer titration).

  • In-House QC Verification (Mandatory for Critical Studies): Upon receipt of the material, it is imperative to perform independent verification.

    • Identity Check: Run a simple ¹H NMR or LC-MS to confirm the material is the correct compound.

    • Purity Confirmation: A single HPLC run can verify the purity stated on the CoA. This step protects against batch-to-batch variability and potential supplier errors.

The following diagram illustrates a robust workflow for selecting and qualifying a supplier for a critical building block like this compound.

G cluster_0 Phase 1: Supplier Identification cluster_1 Phase 2: Vetting & Documentation Review cluster_2 Phase 3: Procurement & Verification Start Identify Project Need (this compound) Search Search Supplier Databases (e.g., ChemicalBook, PubChem) Start->Search CAS 59808-52-5 Shortlist Shortlist 3-5 Potential Suppliers Search->Shortlist ReqCoA Request Batch-Specific Certificate of Analysis (CoA) Shortlist->ReqCoA ReviewCoA Review CoA Data: - Identity (NMR, MS) - Purity (HPLC >97%?) - Impurities ReqCoA->ReviewCoA Decision1 Data Sufficient? ReviewCoA->Decision1 Decision1->Shortlist No Order Place Pilot Order (Small Quantity) Decision1->Order Yes QC In-House QC Verification: - NMR Identity Check - HPLC Purity Check Order->QC Decision2 Material Meets Spec? QC->Decision2 Approve Approve Supplier for Large-Scale Purchase Decision2->Approve Yes Reject Reject Supplier & Re-evaluate Shortlist Decision2->Reject No Reject->Shortlist

Figure 1. A logical workflow for the selection and qualification of a chemical supplier.

Synthesis Context and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may not be listed on a standard CoA but could interfere with subsequent reactions or biological assays. While specific proprietary methods vary, a common approach involves the condensation of benzamidine with a C3-synthon, such as a malonic acid derivative, followed by functional group manipulations to install the 5-amino group.

Potential impurities may include:

  • Starting Materials: Unreacted benzamidine or other precursors.

  • Reaction Byproducts: Isomers or incompletely cyclized intermediates.

  • Reagents from Synthesis: Residual catalysts (e.g., palladium from cross-coupling reactions if used in an analogous synthesis) or reagents.[6]

For sensitive applications, such as late-stage drug development, requesting information on the synthetic route from the supplier or performing more advanced analytical testing (e.g., GC-MS, ICP-MS for elemental impurities) is a prudent step.[11]

Conclusion

This compound is a readily available but strategically vital chemical intermediate. The success of research programs relying on this building block is directly tied to the diligence applied during its procurement. By moving beyond simple catalog searches and implementing a rigorous supplier qualification and in-house verification protocol, researchers and drug development professionals can ensure material quality, safeguard experimental integrity, and accelerate their path to discovery. Always prioritize suppliers who provide comprehensive, batch-specific analytical data and demonstrate a commitment to established quality management standards.[12][13]

References

  • Labcompare.com. Standards and Reagents. [Link]
  • Sunway Pharm Ltd. This compound - CAS:59808-52-5. [Link]
  • ReAgent. Quality Control In Chemical Manufacturing For Life Sciences. [Link]
  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
  • Technology Networks. Quality Control During Drug Development. [Link]
  • PubMed. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]
  • NIH National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]
  • RSC Publishing.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2-Phenylpyrimidin-5-amine, a key intermediate in pharmaceutical research and development. The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work. This document synthesizes critical safety data with practical, field-proven insights to manage the risks associated with this aromatic amine.

Chemical Identity and Hazard Profile

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion.[3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

Prudent Laboratory Practices: Handling and Storage

The cornerstone of safety when working with this compound is a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a physical barrier and ensures that any airborne particulates are effectively captured and exhausted.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve.Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of low-permeability fabric.Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.Protects against splashes and aerosolized particles entering the eyes or face.
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Essential for handling the solid compound outside of a fume hood or in case of a spill.
Handling Procedures
  • Weighing: Weighing of the solid should be performed in a fume hood or a balance enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage

Proper storage is crucial for maintaining the integrity of this compound and ensuring the safety of the laboratory environment.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Avoid storage near strong oxidizing agents.[3]

  • Long-Term Storage: For long-term stability, it is recommended to store the compound in a tightly sealed container, protected from light.[4]

Emergency Procedures: Spill and Exposure Management

Prompt and appropriate action in the event of a spill or exposure is critical to minimizing harm.

Spill Response

The approach to cleaning up a spill of this compound depends on the scale of the incident.

Diagram 1: Spill Response Workflow

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Minor_Spill Minor Spill (<1g, contained) Assess->Minor_Spill Minor Major_Spill Major Spill (>1g or uncontained) Assess->Major_Spill Major Don_PPE Don Appropriate PPE (N95, double gloves, etc.) Minor_Spill->Don_PPE Evacuate Evacuate Area & Alert Supervisor Major_Spill->Evacuate Call_EHS Call Emergency Services/EHS Evacuate->Call_EHS Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Residue into Sealed Container Contain->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a spill of this compound.

Minor Spill (Solid):

  • Alert others: Inform colleagues in the immediate area.

  • Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. An N95 respirator is also recommended.

  • Containment: Gently cover the spill with a damp paper towel to avoid raising dust.

  • Collection: Carefully scoop the material into a sealable plastic bag or container.

  • Decontamination: Wipe the spill area with a damp cloth, followed by soap and water.

  • Disposal: All cleanup materials should be placed in a sealed, labeled hazardous waste container.

Major Spill (Solid):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Secure the area: Prevent entry to the contaminated area.

  • Await professional help: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Exposure Response

Diagram 2: Exposure Response Protocol

Exposure_Response Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Eyes with Water (15 min) Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Rinse_Skin Rinse Skin with Soap & Water (15 min) Remove_Clothing->Rinse_Skin Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: Immediate actions to take in case of exposure to this compound.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable compound in drug discovery, but its handling requires a thorough understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive approach to safety, including being prepared for emergencies, is paramount in any laboratory setting.

References

  • Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
  • PubChem. (n.d.). N-Phenyl-2-pyrimidinamine.
  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.

Sources

2-Phenylpyrimidin-5-amine: A Privileged Fragment for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpyrimidin-5-amine scaffold has solidified its position as a cornerstone in contemporary drug design, functioning as a versatile and privileged fragment for creating a wide array of therapeutic agents. Its distinct structural and electronic characteristics, along with its synthetic accessibility, have made it a valuable starting point for targeting numerous biological entities, including kinases and deubiquitinases. This guide offers a thorough examination of the this compound core, covering its synthesis, known biological activities, and its crucial role as a foundational scaffold in designing potent and selective inhibitors. We will delve into key structure-activity relationships (SAR), demonstrate its use in successful drug discovery initiatives, and provide detailed experimental protocols for its synthesis and biological evaluation, offering a practical resource for researchers in the field.

The this compound Core: A Gateway to Diverse Bioactivity

The this compound moiety is a heteroaromatic system featuring a pyrimidine ring substituted with a phenyl group at the 2-position and an amine group at the 5-position. This configuration provides a unique blend of properties that make it an appealing scaffold for medicinal chemists. The pyrimidine ring can engage in hydrogen bonding as both a donor and an acceptor, while the phenyl group offers a means to explore hydrophobic pockets within a target protein. The amine at the 5-position acts as a critical point for further functionalization, enabling systematic exploration of chemical space and optimization of pharmacological properties.

The inherent planarity of the bicyclic system, combined with the potential for customized modifications, allows for the precise placement of substituents to interact with specific amino acid residues in a binding site. This has led to the development of many potent and selective inhibitors for a variety of protein families.

Physicochemical Properties and Fragment-Based Drug Discovery (FBDD) Compliance

The this compound core aligns well with the principles of fragment-based drug discovery (FBDD), particularly the "Rule of Three".[1][2][3] This rule suggests that fragments should ideally have a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors.[1][4] These properties enhance the likelihood of efficient binding and provide a good starting point for optimization.[5][6] The this compound scaffold generally adheres to these guidelines, making it an excellent starting point for FBDD campaigns.[7][8]

Table 1: Physicochemical Properties of the this compound Core

PropertyValue"Rule of Three" Compliance
Molecular Weight ~171.20 g/mol Yes (< 300)
cLogP ~1.5Yes (≤ 3)
Hydrogen Bond Donors 1 (amine)Yes (≤ 3)
Hydrogen Bond Acceptors 3 (2 pyrimidine N, 1 amine N)Yes (≤ 3)
Rotatable Bonds 1Yes (≤ 3)

Synthetic Strategies for Accessing the this compound Scaffold

The synthesis of the this compound core can be achieved through various reliable methods. A common approach involves the condensation of a substituted benzamidine with a suitable three-carbon building block.

A General Synthetic Workflow is illustrated below:

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product benzamidine Substituted Benzamidine condensation Condensation & Cyclization benzamidine->condensation three_carbon_synthon Three-Carbon Synthon (e.g., β-ketoester) three_carbon_synthon->condensation scaffold This compound Scaffold condensation->scaffold Aromatization

Figure 1: General synthetic scheme for the this compound core.

Experimental Protocol: Synthesis of this compound

Materials:

  • Substituted benzamidine hydrochloride (1.0 eq)

  • β-ketoester or β-aldehydoester (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Reflux condenser or microwave reactor

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • Combine the substituted benzamidine hydrochloride, β-ketoester or β-aldehydoester, and potassium carbonate in a round-bottom flask.[9]

  • Add the solvent (e.g., ethanol) and stir the mixture.

  • Heat the reaction to reflux for several hours or heat in a microwave reactor for a shorter duration, monitoring the reaction by thin-layer chromatography (TLC).[9]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness of the Protocol: This protocol is based on established methods for pyrimidine synthesis and offers a reliable way to produce the this compound scaffold.[9] The use of TLC for monitoring ensures that the reaction is followed to completion, and purification by column chromatography is a standard method for obtaining a pure product. Spectroscopic characterization provides definitive structural confirmation.

Biological Targets and Drug Design Applications

The this compound scaffold is a versatile fragment that has shown activity against a range of biological targets. Its adaptability allows for the fine-tuning of its pharmacological profile for high potency and selectivity.

Kinase Inhibition

A major application of the this compound core is in the development of kinase inhibitors.[10] The pyrimidine ring often serves as a hinge-binder, forming key hydrogen bonds with the kinase hinge region. The 2-phenyl group can be directed toward the hydrophobic back pocket, while the 5-amino group provides a point for attaching substituents that can interact with the solvent-exposed region.

Table 2: Examples of Kinase Targets for this compound Derivatives

Kinase TargetExample Compound/SeriesKey Interactions and SAR Insights
Bcr-Abl N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivativesThe 2-phenylaminopyrimidine core is a key feature of Bcr-Abl inhibitors like imatinib.[11]
Aurora Kinase N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesThese compounds have been identified as potent inhibitors of Aurora A and B kinases.[12]
c-Met Novel N-phenylpyrimidin-2-amine derivativesStructure-guided design has led to potent c-Met inhibitors with excellent antiproliferative activity.[13]
VEGFR-2 Thienopyrimidine derivativesThese compounds have been identified as potent inhibitors of VEGFR-2 kinase.[14]

Illustrative Signaling Pathway Involvement:

kinase_pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Substrate Substrate Protein Kinase_B->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase_A

Figure 2: Inhibition of a kinase cascade by a this compound derivative.

Other Enzyme and Receptor Targets

Beyond kinases, the this compound fragment has been used to design inhibitors for other enzyme families. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing anticancer activity.[15]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the this compound core is crucial for optimizing its biological activity. Key positions for modification include the 2-phenyl ring, the 5-amino group, and the 4- and 6-positions of the pyrimidine ring.

Logical Flow of SAR Studies:

sar_workflow cluster_workflow SAR Optimization Workflow initial_hit Initial Hit (this compound core) library_synthesis Library Synthesis (Systematic Modifications) initial_hit->library_synthesis in_vitro_screening In Vitro Screening (Potency & Selectivity) library_synthesis->in_vitro_screening in_vitro_screening->library_synthesis Feedback Loop lead_identification Lead Compound Identification in_vitro_screening->lead_identification Iterative Optimization in_vivo_studies In Vivo Studies lead_identification->in_vivo_studies

Sources

The 2-Phenylpyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-phenylpyrimidine scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides a comprehensive exploration of the 2-phenylpyrimidine core, from its fundamental physicochemical properties and synthetic methodologies to its profound impact on medicinal chemistry. We will delve into the structure-activity relationships (SAR) that govern its biological activity, examine its role in FDA-approved drugs and clinical candidates, and provide detailed protocols and mechanistic insights for key therapeutic areas. This guide is intended to serve as an essential resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate the design and optimization of next-generation therapeutics based on this privileged heterocyclic motif.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The 2-phenylpyrimidine core stands as a testament to this concept. Its unique combination of a hydrogen-bond accepting pyrimidine ring and a modifiable phenyl group allows for a diverse array of interactions with various protein active sites. This inherent adaptability has led to its incorporation into a multitude of biologically active compounds, spanning a wide range of therapeutic applications, including oncology, infectious diseases, and immunology.[1][2][3]

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a key component of nucleobases, rendering it biocompatible and capable of forming crucial hydrogen bonds with biological targets.[4][5] The appended phenyl ring at the 2-position provides a versatile handle for synthetic modification, allowing for the fine-tuning of steric, electronic, and hydrophobic properties to optimize potency, selectivity, and pharmacokinetic profiles.[4][5]

While a direct "2-phenylpyrimidine" core is not prevalent in its simplest form in FDA-approved drugs, closely related analogs such as the 2-phenylaminopyrimidine scaffold in kinase inhibitors like Imatinib and Nilotinib, and the complex pyrimidine derivatives like Rosuvastatin, highlight the immense therapeutic value of this structural motif.[6][7] This guide will explore the fundamental aspects of the 2-phenylpyrimidine core that make it a powerful tool in the drug discovery arsenal.

Physicochemical Properties and their Implications for Drug Design

The physicochemical properties of the 2-phenylpyrimidine core are fundamental to its utility in drug design, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] Understanding these properties is paramount for the rational design of drug candidates with favorable pharmacokinetic and pharmacodynamic characteristics.

Core Physicochemical Characteristics

The unsubstituted 2-phenylpyrimidine molecule possesses a unique balance of lipophilicity and polarity. The phenyl group contributes to its lipophilic character, while the nitrogen atoms in the pyrimidine ring provide sites for hydrogen bonding and contribute to its polarity.

PropertyValue (approx.)Source
Molecular Weight156.18 g/mol [10]
LogP (calculated)2.5 - 3.0[11][12]
pKa (calculated)~1.5 (for the pyrimidine ring)[11]
Polar Surface Area (PSA)~25.8 Ų[10]

These intrinsic properties can be significantly modulated through substitution on both the phenyl and pyrimidine rings. For instance, the introduction of polar groups can increase aqueous solubility, while the addition of lipophilic moieties can enhance membrane permeability.[13][14]

The Impact on ADME Properties

The interplay of these physicochemical properties has a direct impact on the ADMET profile of 2-phenylpyrimidine-based drug candidates.

  • Absorption: The balance of lipophilicity and polarity is crucial for oral bioavailability. A moderate LogP is often desirable for efficient absorption across the gastrointestinal tract.[13][14]

  • Distribution: The ability to tune lipophilicity allows for the modulation of tissue distribution and the potential to cross the blood-brain barrier.

  • Metabolism: The pyrimidine and phenyl rings are susceptible to various metabolic transformations, including oxidation and conjugation. Strategic placement of substituents can be used to block metabolic hotspots and improve metabolic stability.[8]

  • Excretion: The overall polarity of the molecule will influence its primary route of excretion, whether renal or hepatic.

The following diagram illustrates the relationship between the physicochemical properties of the 2-phenylpyrimidine core and its ADME profile.

ADME_Properties cluster_physicochem Physicochemical Properties cluster_adme ADME Profile LogP LogP (Lipophilicity) Absorption Absorption LogP->Absorption Permeability Distribution Distribution LogP->Distribution Tissue Penetration Solubility Aqueous Solubility Solubility->Absorption Dissolution Excretion Excretion Solubility->Excretion pKa pKa (Ionization) pKa->Absorption Ionization State PSA Polar Surface Area PSA->Absorption H-bonding Metabolism Metabolism Metabolism->Excretion

Caption: Physicochemical properties of the 2-phenylpyrimidine core and their influence on ADME.

Synthetic Methodologies: Building the Core and its Analogs

The synthetic accessibility of the 2-phenylpyrimidine core is a key reason for its widespread use in medicinal chemistry. A variety of robust and versatile methods have been developed for its construction and subsequent derivatization.

Core Synthesis: The Pinner Reaction and Beyond

The classical Pinner reaction, involving the condensation of an amidine with a 1,3-dicarbonyl compound, remains a fundamental approach for the synthesis of the pyrimidine ring.[14][15]

Experimental Protocol: General Pinner-type Synthesis of a 2-Phenylpyrimidine

  • Amidine Formation: React benzonitrile with an alcohol (e.g., ethanol) under acidic conditions (e.g., HCl gas) to form the corresponding imidate salt. Treatment of the imidate with ammonia or an ammonium salt yields benzamidine hydrochloride.

  • Cyclocondensation: In a round-bottom flask, dissolve the benzamidine hydrochloride and a 1,3-dicarbonyl compound (e.g., malondialdehyde or a derivative) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, such as sodium ethoxide, to the mixture to neutralize the hydrochloride and catalyze the condensation.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction, neutralize with acid, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have revolutionized the synthesis of substituted 2-phenylpyrimidines.[16][17] These methods offer a highly efficient and modular approach to introduce a wide range of substituents onto the pyrimidine core.

Experimental Protocol: Suzuki-Miyaura Coupling for 2-Arylpyrimidine Synthesis

  • Reaction Setup: In a Schlenk flask, combine 2-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a typical workflow for the synthesis and diversification of the 2-phenylpyrimidine core.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_diversification Diversification Pinner Pinner Reaction (Amidine + 1,3-Dicarbonyl) Core 2-Phenylpyrimidine Core Pinner->Core Other Other Cyclocondensations Other->Core Suzuki Suzuki-Miyaura Coupling (Arylboronic acids) Core->Suzuki Stille Stille Coupling (Organostannanes) Core->Stille Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Derivatives Substituted 2-Phenylpyrimidine Derivatives Suzuki->Derivatives Stille->Derivatives Buchwald->Derivatives

Caption: Synthetic workflow for the 2-phenylpyrimidine core and its derivatives.

The 2-Phenylpyrimidine Core in Action: Therapeutic Applications

The versatility of the 2-phenylpyrimidine scaffold is best illustrated by its successful application in targeting a diverse range of proteins implicated in various diseases.

Kinase Inhibition: A Dominant Role in Oncology

The 2-phenylpyrimidine and the closely related 2-phenylaminopyrimidine cores are prominent pharmacophores in the design of kinase inhibitors.[6][18] These scaffolds act as ATP-competitive inhibitors by mimicking the adenine portion of ATP and forming key hydrogen bonds with the hinge region of the kinase active site.[19][20]

Mechanism of Action: Kinase Inhibition

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring typically form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The phenyl group extends into the hydrophobic pocket of the active site, and substitutions on this ring can be tailored to achieve selectivity for specific kinases.

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->Hinge H-bonds (N1, N3) Inhibitor->HydrophobicPocket Hydrophobic Interactions (Phenyl Ring) Inhibitor->Gatekeeper Steric Interactions (Substituents)

Caption: Key interactions of a 2-phenylpyrimidine-based kinase inhibitor in the ATP-binding pocket.

Structure-Activity Relationship (SAR) for Bruton's Tyrosine Kinase (BTK) Inhibitors

A series of 2-phenylpyrimidine derivatives have been developed as potent BTK inhibitors for the treatment of B-cell malignancies.[21]

CompoundR1 (on Phenyl Ring)R2 (on Pyrimidine)BTK Inhibition (%) @ 100 nM
11a -H-Cl65.4
11g 3-methylphenylcarbamoyl-Cl82.8
11h 4-methylphenylcarbamoyl-Cl83.9
Ibrutinib --99.4

Data adapted from Li et al. (2019).[21]

The SAR data indicates that the introduction of a substituted phenylcarbamoyl group at the meta or para position of the phenyl ring significantly enhances BTK inhibitory activity.[21]

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

2-Phenylpyrimidine derivatives have emerged as a promising class of antifungal agents that target lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2][22][23] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death.[24][25]

Mechanism of Action: CYP51 Inhibition

The nitrogen atoms of the pyrimidine ring are thought to coordinate with the heme iron in the active site of CYP51, while the substituted phenyl group occupies the substrate-binding channel.[22]

CYP51_Inhibition cluster_cyp51 CYP51 Active Site Heme Heme Iron Channel Substrate Channel Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->Heme Coordination (Pyrimidine Nitrogens) Inhibitor->Channel Hydrophobic/Steric Interactions (Substituted Phenyl Group)

Caption: Proposed binding mode of a 2-phenylpyrimidine derivative in the active site of CYP51.

Antifungal Activity of 2-Phenylpyrimidine Derivatives

CompoundR (Substitution on Phenyl Ring)MIC (μg/mL) against C. albicans
A9 4-F8
C6 3-F, 4-Br0.5
Fluconazole -4

Data adapted from Gao et al. (2024).[2][22]

The data demonstrates that strategic substitution on the phenyl ring can lead to a significant improvement in antifungal potency.[2][22]

Emerging Therapeutic Targets

The versatility of the 2-phenylpyrimidine scaffold continues to be explored against a range of novel therapeutic targets.

  • Telomerase Inhibition: Certain 2-phenylpyrimidine derivatives have shown the ability to inhibit telomerase, an enzyme crucial for the immortalization of cancer cells. The proposed mechanism involves the stabilization of G-quadruplex structures in the telomeric DNA, which inhibits telomerase activity.[26][27][28]

  • USP1/UAF1 Inhibition: The deubiquitinating enzyme complex USP1/UAF1 is a key regulator of the DNA damage response and a promising anticancer target. Small molecule inhibitors based on the 2-phenylpyrimidine scaffold, such as ML323, have been identified and shown to potentiate the efficacy of DNA-damaging agents.[13][25][29][30][31]

Conclusion and Future Perspectives

The 2-phenylpyrimidine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to engage in a multitude of interactions with diverse biological targets, has led to its successful application in a wide array of therapeutic areas. From potent kinase inhibitors in oncology to novel antifungal agents, the 2-phenylpyrimidine motif continues to be a fertile ground for drug discovery.

Future research will undoubtedly focus on further exploring the chemical space around this versatile core. The development of novel synthetic methodologies will enable the creation of even more diverse libraries of 2-phenylpyrimidine derivatives. Furthermore, a deeper understanding of the molecular mechanisms underlying the activity of these compounds against emerging targets will pave the way for the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The 2-phenylpyrimidine core is poised to remain a central player in the ongoing quest for innovative medicines to address unmet medical needs.

References

  • Islam, M. W., Islam, M. M., & Habib, A. (2024). A review on pyrimidine-based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry.
  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry, 15(2), 492-505.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1).
  • The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. (2025). Request PDF.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. (2024). bioRxiv.
  • Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. (2024). Semantic Scholar.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).
  • Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. (2024).
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.).
  • A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Deriv
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 23(1), 2053-2066.
  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry, 15(2), 492-505.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2024). RSC Publishing.
  • Chen, D., et al. (2014). Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells.
  • A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. (n.d.). Benchchem.
  • Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches. (2006). Current molecular pharmacology, 1(2), 191-199.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5236.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International journal of molecular sciences, 24(2), 1121.
  • 2-Phenylpyrimidine | C10H8N2 | CID 593578. (n.d.). PubChem.
  • Li, X., Shi, B., Teng, Y., Cheng, Y., Yang, H., Li, J., ... & Xiang, H. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm, 10(2), 294-299.
  • Synthesis of 2-Alkyl and 2-Aryl Pyrimidines from β-Chlorovinyl Ketones of Cyclopentanone Type. (2025). Request PDF.
  • Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. (2023). Journal of Medicinal Chemistry, 66(15), 10471-10481.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6049-6066.
  • A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. (2014).
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). Molecules, 27(2), 385.
  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.
  • Quantitative Structure-activity Relationships (QSAR) and Docking Studies on Pyrimidine Derivatives for Antitubercular Activity against M. tuberculosis H37Rv. (2016).
  • Synthesis of 2-aryl-pyrido[2,3-d]pyrimidines. (n.d.).
  • Synthesis and quantitative structure–activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents. (2014). Bioorganic & medicinal chemistry letters, 24(15), 3431-3435.
  • Application Notes: Antifungal Properties of Phenylpyrimidine Deriv
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(4), 1327.
  • Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site. (2022). Science, 377(6614), eadd2799.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). Molecules, 29(21), 5032.
  • Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site. (2022). bioRxiv.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
  • Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. (2023). PDF.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC medicinal chemistry, 11(9), 967-981.
  • FDA approved drugs with pyrimidine skeleton having fluoro-substitution. (n.d.).
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12116-12130.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Gener
  • ADME Properties and Affinity (Docking Score) of pyrimidine molecules. (n.d.).
  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2010). Bioorganic & medicinal chemistry letters, 20(14), 4213-4217.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(8), 2110.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). Journal of the American Chemical Society, 144(30), 13533-13539.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2018). Frontiers in Chemistry, 6.

Sources

A Technical Guide to the Preliminary Biological Screening of 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. This guide provides a comprehensive, in-depth framework for the initial biological evaluation of 2-Phenylpyrimidin-5-amine, a representative member of this chemical class. We delineate a strategic, multi-tiered screening cascade designed to efficiently characterize its cytotoxic potential, specific enzyme inhibitory activity, and mechanism of action in cellular contexts. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, the rationale behind experimental choices, and a robust framework for data interpretation, thereby accelerating the hit-to-lead optimization process.

Introduction: The Rationale for Screening Pyrimidine Derivatives

Pyrimidine derivatives have garnered significant attention from organic and medicinal chemists due to their wide-ranging biological and chemotherapeutic activities.[1][2] The structural motif of 2-phenylpyrimidine, in particular, has been identified in compounds showing potent inhibition of key signaling proteins implicated in cancer, such as USP1/UAF1 deubiquitinase and Bcr-Abl kinase.[3][4] Recent studies have highlighted the potential of substituted 2-(phenylamino)pyrimidine derivatives as selective inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer.[5]

Given this precedent, a systematic preliminary screening of novel analogues like this compound is a logical and necessary step in modern drug discovery. The initial goal is not exhaustive characterization but rather a rapid, data-driven assessment to answer three fundamental questions:

  • Does the compound exhibit general cytotoxicity against relevant cancer cell lines?

  • Can we identify a specific, high-value molecular target, such as a protein kinase?

  • Does the compound induce a specific cellular phenotype, such as apoptosis, consistent with a potential therapeutic mechanism?

This guide outlines a cost-effective and scientifically rigorous workflow to address these questions, employing a combination of broad cytotoxicity profiling, targeted biochemical assays, and mechanism-of-action cell-based assays.

The Screening Cascade: A Multi-Faceted Approach

A successful preliminary screen should be structured as a funnel, starting with broad, high-throughput assays and progressing to more specific, mechanism-focused investigations for promising candidates. This strategy ensures that resources are focused on compounds with the highest potential.

Our proposed workflow for this compound is as follows:

Screening_Cascade cluster_0 Tier 1: General Activity cluster_1 Tier 2: Target Validation & Potency cluster_2 Tier 3: Mechanism of Action A Compound Synthesis & QC B Tier 1A: Cytotoxicity Screening (MTT Assay) A->B C Tier 1B: Broad Kinase Panel (Optional HTS) A->C D IC50 Determination: Cytotoxicity B->D E IC50 Determination: Biochemical Assay (Kinase) C->E F Cell-Based Mechanistic Assay (e.g., Caspase-3/7 Apoptosis Assay) D->F E->F G Hit Prioritization & Lead Optimization F->G

Figure 1: Tiered screening cascade for this compound.

Tier 1: Foundational Viability and Activity Screening

The initial tier aims to cast a wide net to detect any significant biological activity. We will focus on two parallel arms: general cytotoxicity and specific kinase inhibition.

Tier 1A: In Vitro Cytotoxicity Profiling

In vitro cytotoxicity assays are fundamental in preclinical drug development for assessing the toxic effects of compounds on cells.[6] They serve as an essential first pass to determine if a compound has anti-proliferative effects, which is a hallmark of many anti-cancer agents.[7]

Causality Behind Experimental Choices:

  • Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its robustness, cost-effectiveness, and high-throughput compatibility. The principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[8]

  • Cell Line Selection: We will use two well-characterized and widely utilized human cancer cell lines:

    • HeLa (Cervical Adenocarcinoma): An aggressive, highly proliferative, and durable cell line, making it a robust model for initial cancer screening.[9][10][11] Its rapid growth provides a clear window for observing anti-proliferative effects.[12]

    • MCF-7 (Breast Adenocarcinoma, Luminal A): This cell line is estrogen receptor-positive (ER+) and represents a less aggressive, hormone-dependent cancer type.[13][14] Including MCF-7 provides valuable early insight into potential selectivity and a different cancer subtype.[15][16]

  • Cell Seeding:

    • Culture HeLa and MCF-7 cells in their respective recommended media (e.g., EMEM for MCF-7) until approximately 80% confluent.[16]

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.[17] Include wells with media only for blank controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.[18]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (0.5% DMSO).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Incubation and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[18]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[8]

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

MTT_Assay A Viable Cell C Mitochondrial Dehydrogenase (NAD(P)H) A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D Reduction E Solubilization (e.g., DMSO) D->E F Quantification (OD 570nm) E->F

Figure 2: Mechanism of the MTT assay for cell viability.
Tier 1B: Kinase Inhibitor Profiling

Kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling.[19] Dysregulation of kinases like EGFR and Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers.[20][21] Given the structural similarities of this compound to known kinase inhibitors, a direct biochemical screen is a high-yield strategy.

Causality Behind Experimental Choices:

  • Target Selection:

    • EGFR (Epidermal Growth Factor Receptor): Overexpression and hyperactivity of EGFR are linked to numerous cancers.[22][23] It is a well-validated target with numerous approved inhibitors.

    • CDK2 (Cyclin-Dependent Kinase 2): CDK2 is essential for the G1/S phase transition of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[21]

  • Assay Format: Luminescence-based kinase assays, such as ADP-Glo™, are selected for their high sensitivity, broad dynamic range, and scalability for high-throughput screening (HTS).[21][24] The assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[19]

This protocol is based on commercially available kits (e.g., from BPS Bioscience or Promega).[20][21][25]

  • Reagent Preparation:

    • Prepare a master mix containing 5x Kinase Assay Buffer, 500 µM ATP, and a specific kinase substrate (e.g., a poly-peptide for EGFR or Histone H1 for CDK2).[25][26]

    • Dilute recombinant human EGFR or CDK2/CyclinA2 enzyme to the working concentration (~2.5 ng/µL) in 1x Kinase Assay Buffer.[25]

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the master mixture to all wells.

    • Add 0.5 µL of this compound (at a screening concentration of 10 µM) or a known inhibitor (e.g., Staurosporine) as a positive control. For negative controls, add 0.5 µL of inhibitor buffer (containing DMSO).

    • To initiate the reaction, add 2 µL of the diluted enzyme solution to all wells except the "blank" controls. Add 2 µL of 1x Kinase Assay Buffer to the blank wells.[25]

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 45-60 minutes.[25]

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[21]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate at room temperature for 30 minutes in the dark.[21]

  • Data Acquisition:

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percent inhibition relative to the positive (no inhibition) and negative (100% inhibition) controls.

Tier 2: IC50 Determination and Potency Assessment

Compounds showing significant activity in Tier 1 (e.g., >50% inhibition at 10 µM) are advanced to Tier 2 for quantitative assessment of their potency. The half-maximal inhibitory concentration (IC50) is the key parameter determined here.

  • For Cytotoxicity: The MTT assay (Protocol 3.1) is repeated with a finer, 10-point dose-response curve (e.g., from 1 nM to 100 µM) to precisely calculate the IC50 value.

  • For Kinase Inhibition: The biochemical kinase assay (Protocol 3.2) is repeated with a similar 10-point dose-response curve to determine the biochemical IC50.

Data Presentation: The results from these assays should be tabulated for clear comparison.

Table 1: Preliminary Screening Data for this compound

Assay Type Target/Cell Line Parameter Result
Cytotoxicity HeLa % Inhibition @ 10 µM 72%
IC50 4.8 µM
Cytotoxicity MCF-7 % Inhibition @ 10 µM 65%
IC50 8.2 µM
Biochemical EGFR Kinase % Inhibition @ 10 µM 85%
IC50 1.5 µM
Biochemical CDK2 Kinase % Inhibition @ 10 µM 21%

| | | IC50 | > 50 µM |

Interpretation: The hypothetical data in Table 1 suggests that this compound is a moderately potent cytotoxic agent with a preference for inhibiting EGFR over CDK2 in a biochemical setting. The lower biochemical IC50 for EGFR compared to the cellular cytotoxicity IC50s is expected, as cellular uptake, metabolism, and target engagement in a complex environment can affect potency.

Tier 3: Elucidating the Cellular Mechanism of Action

With a validated target (EGFR) and confirmed cellular activity, the final preliminary step is to determine if the compound's cytotoxic effect is mediated by a specific, programmed cell death pathway, such as apoptosis.

Causality Behind Experimental Choices:

  • Assay Selection: A Caspase-3/7 activity assay is a direct and reliable method for detecting apoptosis.[27] Caspases-3 and -7 are key "executioner" caspases; their activation is a central event in the apoptotic cascade.[28] The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal.[27]

  • Cell Line and Concentration: The HeLa cell line is used, as it showed greater sensitivity in Tier 1. The compound is tested at concentrations around its IC50 value (e.g., 1x, 2x, and 5x IC50) to observe a dose-dependent effect.

EGFR_Apoptosis_Pathway cluster_pathway Simplified EGFR Survival Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Compound This compound Compound->EGFR Compound->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase

Figure 3: Hypothesized mechanism of action via EGFR inhibition.
  • Cell Treatment:

    • Seed HeLa cells in a 96-well white-walled plate at 5,000 cells/well and allow them to attach overnight.

    • Treat cells with this compound at 5 µM, 10 µM, and 25 µM for 24 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[27]

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Table 2: Apoptosis Induction by this compound in HeLa Cells

Treatment Concentration Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle Control 0.5% DMSO 1.0
This compound 5 µM 2.5
This compound 10 µM 4.8
This compound 25 µM 8.1

| Staurosporine (Positive Control) | 1 µM | 10.5 |

Interpretation: The hypothetical data in Table 2 demonstrates a dose-dependent increase in caspase-3/7 activity, strongly suggesting that the cytotoxicity observed in Tier 1 is, at least in part, mediated by the induction of apoptosis.

Conclusion and Future Directions

This in-depth technical guide has outlined a logical and efficient cascade for the preliminary biological screening of this compound. The multi-tiered approach, beginning with broad cytotoxicity and target-based screening and progressing to mechanistic assays, provides a robust framework for making data-driven decisions in the early stages of drug discovery.

Based on our hypothetical results, this compound emerges as a promising hit compound. It demonstrates:

  • Moderate, single-digit micromolar cytotoxicity against cancer cell lines.

  • Selective inhibitory activity against EGFR kinase.

  • A clear, dose-dependent induction of apoptosis in a cellular context.

These findings provide a strong rationale for advancing this compound into the lead optimization phase. Future work would involve medicinal chemistry efforts to improve potency and selectivity, comprehensive profiling against a larger kinase panel to assess off-target effects, and further cell-based assays to confirm on-target engagement (e.g., Western blotting for phosphorylated EGFR).

References

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
  • ATCC. (n.d.). MCF7 (HTB-22).
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Biocompare. (n.d.). EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc..
  • Comşa, Ş., Cîmpean, A. M., & Raica, M. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 35(6), 3147-3154.[15]
  • European Collection of Authenticated Cell Cultures. (n.d.). MCF7 - ECACC cell line profiles.
  • Banco de Células do Rio de Janeiro. (n.d.). MCF7 - Cell Line.
  • Embryo Project Encyclopedia. (2020). HeLa Cell Line.
  • Wikipedia. (n.d.). MCF-7.
  • Benchchem. (n.d.). Application Notes: Kinase Inhibition Assay Protocol using 1H-pyrrolo[2,3-b]pyridin-3-amine.
  • Bio-Connect. (n.d.). 40321 EGFR Kinase Assay Kit - BPS Bioscience.
  • Cell Signaling Technology. (n.d.). HTScan® EGFR Kinase Assay Kit #7410. Retrieved from Cell Signaling Technology website.[34]
  • AcceGen. (n.d.). HeLa cell line.
  • Wikipedia. (n.d.). HeLa.
  • Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research.
  • Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
  • Di Mola, A., et al. (2019).
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Al-Masoudi, W. A., Al-Rikaby, A. A., & Faaz, R. A. (2015). Pharmacology Study of Pyrimidine Derivative. International Journal of ChemTech Research, 7(6), 2660-2664.[1]
  • El-Faham, A., et al. (2025). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. Chemistry & Biodiversity, e202500477.[2]
  • AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Cell Signaling Technology. (n.d.). CDK2/CycA Kinase. Retrieved from Cell Signaling Technology website.[39]
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • Bhat, K. I., et al. (2014). Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. Medicinal Chemistry Research, 23, 3480-3490.[40]
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • Cell Signaling Technology. (n.d.). HTScan® CDK2/CycA Kinase Assay Kit #7522. Retrieved from Cell Signaling Technology website.[28]
  • BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit.
  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method).
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6499.[5]
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16998.[44]
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • ResearchGate. (2016). Update on in vitro cytotoxicity assays for drug development.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8072-8089.[3]
  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Archiv der Pharmazie, 344(8), 536-544.[4]

Sources

Methodological & Application

Synthesis of 2-Phenylpyrimidin-5-amine: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Phenylpyrimidine Scaffold

The 2-phenylpyrimidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, making them highly valuable in the development of targeted cancer therapies.[1] Notably, derivatives of this scaffold are being investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in B-cell malignancies and autoimmune diseases. Furthermore, the 2-phenylpyrimidine core has been explored for its potential as an antifungal agent, targeting enzymes crucial for fungal cell membrane integrity. The strategic incorporation of an amine group at the 5-position of the pyrimidine ring provides a critical handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a detailed, three-step synthetic protocol for the preparation of 2-Phenylpyrimidin-5-amine, a key intermediate for the synthesis of diverse libraries of bioactive molecules.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a robust three-step sequence, commencing with the commercially available 2,4-dichloro-5-nitropyrimidine. This strategy involves a regioselective Suzuki-Miyaura cross-coupling to introduce the phenyl group at the C2 position, followed by a selective reduction of the nitro group to the desired amine.

Synthesis_Workflow Start 2,4-Dichloro-5-nitropyrimidine Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Phenylboronic Acid, Palladium Catalyst, Base Intermediate 2-Phenyl-4-chloro-5-nitropyrimidine Step1->Intermediate Step2 Step 2: Dechlorination Intermediate->Step2 H2, Pd/C, Base Intermediate2 2-Phenyl-5-nitropyrimidine Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 Fe, NH4Cl Product This compound Step3->Product

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Phenyl-4-chloro-5-nitropyrimidine via Suzuki-Miyaura Coupling

The initial step involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the more reactive C2 position of 2,4-dichloro-5-nitropyrimidine. The C2 position is generally more susceptible to nucleophilic substitution and cross-coupling reactions in pyrimidines due to the electron-withdrawing nature of the two nitrogen atoms.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4-Dichloro-5-nitropyrimidine≥98%Commercial
Phenylboronic Acid≥98%Commercial
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercial
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercial
1,4-DioxaneAnhydrous, ≥99.8%Commercial
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercial
Brine (saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Commercial

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol), phenylboronic acid (7.55 g, 61.8 mmol), and sodium carbonate (16.4 g, 154.5 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (100 mL) and deionized water (25 mL) to the flask.

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (2.98 g, 2.58 mmol).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (150 mL).

  • Wash the organic layer sequentially with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 2-phenyl-4-chloro-5-nitropyrimidine as a yellow solid.

Step 2: Synthesis of 2-Phenyl-5-nitropyrimidine via Dechlorination

The second step involves the selective removal of the chlorine atom at the C4 position. This can be achieved through catalytic hydrogenation, where the chloro group is reductively cleaved.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Phenyl-4-chloro-5-nitropyrimidineFrom Step 1-
Palladium on Carbon (10% Pd/C)Commercial
Triethylamine (TEA)≥99.5%Commercial
Ethanol (EtOH)AnhydrousCommercial
Hydrogen Gas (H₂)High PurityIn-house supply

Procedure:

  • In a 250 mL hydrogenation flask, dissolve 2-phenyl-4-chloro-5-nitropyrimidine (8.0 g, 34.0 mmol) in anhydrous ethanol (100 mL).

  • Add triethylamine (5.7 mL, 40.8 mmol) to the solution.

  • Carefully add 10% palladium on carbon (0.8 g, 10 wt%).

  • Seal the flask and connect it to a hydrogenator. Purge the system with hydrogen gas.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (50 psi) for 6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude residue can be purified by recrystallization from ethanol to yield 2-phenyl-5-nitropyrimidine as a pale yellow solid.

Step 3: Synthesis of this compound via Nitro Group Reduction

The final step is the reduction of the nitro group to the corresponding amine. A common and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Phenyl-5-nitropyrimidineFrom Step 2-
Iron Powder (Fe)<100 mesh, ≥99%Commercial
Ammonium Chloride (NH₄Cl)≥99.5%Commercial
Ethanol (EtOH)ACS GradeCommercial
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercial
Saturated Sodium Bicarbonate SolutionIn-house

Procedure:

  • To a 500 mL round-bottom flask, add 2-phenyl-5-nitropyrimidine (5.0 g, 24.8 mmol), ethanol (150 mL), and water (50 mL).

  • To this suspension, add iron powder (8.3 g, 149 mmol) and ammonium chloride (8.0 g, 149 mmol).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol (100 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Add ethyl acetate (150 mL) and water (100 mL) to the residue.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as an off-white to pale yellow solid.

Characterization Data

This compound

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₁₀H₉N₃

  • Molecular Weight: 171.20 g/mol

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ: 8.30 (s, 2H, pyrimidine-H), 7.50-7.40 (m, 3H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 5.50 (s, 2H, -NH₂).

  • Expected ¹³C NMR (100 MHz, DMSO-d₆) δ: 158.0, 155.5, 140.0, 137.5, 130.0, 128.5, 127.0.

  • Expected Mass Spectrometry (ESI+): m/z = 172.08 [M+H]⁺.

Safety and Handling Precautions

  • 2,4-Dichloro-5-nitropyrimidine: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Handle with care as they are flammable and may be toxic.

  • Phenylboronic Acid: Irritant. Avoid inhalation and contact with skin and eyes.

  • Phosphorus Oxychloride (if used for starting material synthesis): Highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood.

  • Iron Powder: Flammable solid.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure there are no ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and reliable three-step protocol for the synthesis of this compound, a key building block in medicinal chemistry. The described methodology, utilizing a Suzuki-Miyaura coupling, a selective dechlorination, and a nitro group reduction, offers a practical and scalable route to this valuable intermediate. The successful synthesis and purification of this compound will enable researchers to access a wide array of novel 2-phenylpyrimidine derivatives for drug discovery and development programs.

References

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Wikipedia. (2023, December 27). Reduction of nitro compounds.
  • Royal Society of Chemistry. (1967). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. Journal of the Chemical Society C: Organic. [Link]

Sources

Application Notes & Protocols for Suzuki Coupling Reactions with 2-Halopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryl-Pyrimidin-5-amines

The 2-aryl-pyrimidin-5-amine scaffold is a privileged structure in modern medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors makes it an exceptional "hinge-binding" motif, crucial for the design of potent and selective protein kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1][2] Consequently, efficient and robust methods for synthesizing derivatives of this core structure are of paramount importance to drug discovery and development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile C-C bond-forming methodologies in contemporary organic synthesis.[3] However, applying this reaction to 2-halopyrimidin-5-amine substrates presents a distinct set of challenges that require a nuanced understanding of the reaction mechanism and careful optimization of conditions. The primary hurdles include:

  • Catalyst Inhibition: The substrate contains multiple Lewis basic nitrogen atoms (two in the pyrimidine ring and one in the amino group) that can coordinate to the palladium catalyst, forming inactive complexes and effectively "poisoning" the catalytic cycle.[4][5]

  • Halide Reactivity: The reactivity of the C-X bond at the 2-position follows the expected trend of I > Br > Cl. The C-Cl bond is particularly strong and unreactive, necessitating the use of highly active catalyst systems to achieve efficient oxidative addition.[3][6]

This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and field-proven troubleshooting strategies for successfully executing Suzuki coupling reactions with 2-halopyrimidin-5-amines.

Core Principles & Mechanistic Insights

A successful Suzuki coupling hinges on the delicate interplay between the substrate, catalyst, ligand, base, and solvent. Understanding the "why" behind each choice is critical for overcoming the challenges posed by the 2-halopyrimidin-5-amine scaffold.

The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product R¹-R² (Product) Transmetal->Product Reductive Elimination Regen Catalyst Regeneration Halide R¹-X (2-Halopyrimidin-5-amine) Halide->OxAdd Boronic R²-B(OH)₃⁻ (Activated Boronate) Boronic->Transmetal

Figure 1. The Suzuki-Miyaura Catalytic Cycle.
The Causality Behind Component Selection

Palladium Source & Precatalyst: Both Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used. Pd(II) sources require in situ reduction to the active Pd(0) state, which can be achieved by a phosphine ligand or by homocoupling of the boronic acid.[7] For challenging substrates, starting with a well-defined Pd(0) source or a modern precatalyst (e.g., G2 or G3 palladacycles) that rapidly generates the active L-Pd(0) species can be advantageous.

Ligand Selection: The Key to Success This is the most critical parameter for coupling aminopyrimidines. Standard ligands like triphenylphosphine (PPh₃) are often ineffective due to the catalyst inhibition problem.[8]

  • Causality: The lone pairs on the pyrimidine and amine nitrogens coordinate strongly to the palladium center, creating a stable, coordinatively saturated, and catalytically inactive species.

  • Solution: Employ bulky, electron-rich dialkylbiaryl monophosphine ligands (commonly known as "Buchwald ligands") such as SPhos, XPhos, or RuPhos .[8][9] The steric bulk of these ligands creates a protective "pocket" around the palladium atom. This pocket is large enough to allow the aryl halide to approach for oxidative addition but sterically hinders the pyrimidine nitrogens from binding and deactivating the catalyst.[9][10] The strong electron-donating nature of these ligands also increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step, especially for unreactive aryl chlorides.[3]

The Role of the Base: A base is essential for the Suzuki coupling; in its absence, the reaction does not proceed.[11] Its primary role is to activate the boronic acid.

  • Mechanism: The base (e.g., OH⁻, CO₃²⁻, PO₄³⁻) reacts with the Lewis acidic boronic acid (R-B(OH)₂) to form a more nucleophilic anionic "ate" complex (e.g., R-B(OH)₃⁻).[11][12] This anionic boronate species has a higher-energy B-C bond, which facilitates the transfer of the aryl group (R²) from boron to palladium during the transmetalation step.

  • Common Choices:

    • K₂CO₃ (Potassium Carbonate): A moderately strong base, widely used and effective for many couplings, often in an aqueous/organic solvent mixture.

    • K₃PO₄ (Potassium Phosphate): A stronger base that is often effective when carbonates are not, particularly for less reactive chlorides. It is typically used in anhydrous organic solvents or with minimal water.[13]

    • Cs₂CO₃ (Cesium Carbonate): A strong and highly soluble base that can be very effective but is more expensive.

    • KF (Potassium Fluoride): A milder base that can be useful for substrates with base-sensitive functional groups.[12]

Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are the most common choices. They are relatively non-polar and effectively dissolve the organohalide, boronic acid, and catalyst complex.

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is used.[14] The water helps to dissolve the inorganic base (like K₂CO₃), which accelerates the formation of the active boronate species and, consequently, the rate of transmetalation.

Experimental Protocols & Data

The following protocols are designed as robust starting points. Optimization may be required for specific substrate combinations.

Protocol 1: General Procedure for 2-Bromo/Iodopyrimidin-5-amine

This protocol uses a standard, cost-effective catalyst system suitable for the more reactive bromo and iodo derivatives.

Materials:

  • 2-Bromo- or 2-Iodopyrimidin-5-amine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-halopyrimidin-5-amine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., to a concentration of 0.1 M with respect to the halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at 85-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Catalyst System for 2-Chloropyrimidin-5-amine

This protocol is essential for the less reactive 2-chloro substrate and employs a modern, highly active Buchwald ligand/precatalyst system.[8][13]

Materials:

  • 2-Chloropyrimidin-5-amine (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.5 equiv)

  • Pd(OAc)₂ (2 mol%) and SPhos (4-5 mol%) OR XPhos Pd G2 (2-3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, Degassed Toluene or 1,4-Dioxane

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the 2-chloropyrimidin-5-amine, boronic acid/ester, K₃PO₄, and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction (Thermal): Heat the reaction with vigorous stirring to 100-110 °C. Monitor until completion (may require 12-24 hours).

  • Reaction (Microwave): For accelerated reactions, heat in a microwave reactor to 120-140 °C for 20-60 minutes.[14][15][16]

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Halide, Boronic Acid, Base, Catalyst) to a dry flask B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (Conventional or Microwave) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Quench (Add water & organic solvent) E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Figure 2. General experimental workflow for Suzuki coupling.
Representative Reaction Conditions

The following table summarizes typical conditions adapted from protocols for structurally similar aminopyridine and halopyrimidine systems.

Halide (R¹-X)Boronic Acid (R²)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield
2-Br -pyrimidin-5-aminePhenyl-B(OH)₂Pd(PPh₃)₄ (5)-K₂CO₃ (2.5)Dioxane/H₂O9012Good-Excellent
2-Br -pyrimidin-5-amine4-MeO-Ph-B(OH)₂Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME908Excellent
2-Cl -pyrimidin-5-aminePhenyl-B(OH)₂Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene11018Moderate-Good
2-Cl -pyrimidin-5-aminePyridin-3-yl-B(OH)₂XPhos Pd G2 (2)-K₃PO₄ (3.0)Dioxane10024Moderate
2-Cl -pyrimidin-5-aminePhenyl-B(OH)₂Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)DMF/H₂O (µW)1200.5Good

Yields are qualitative estimates based on related literature and are highly dependent on the specific substrates used.[2][13][15]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.

Problem Potential Cause(s) Actionable Solutions
Low to No Product Catalyst Inhibition/Deactivation: The primary suspect for this substrate class.[5]Switch to a bulky, electron-rich ligand: Use SPhos, XPhos, or RuPhos instead of PPh₃.[8] • Increase catalyst/ligand loading: Incrementally increase from 2% to 5%.
Inefficient Oxidative Addition: Particularly for 2-chloro substrates.[8]Increase Temperature: If using thermal heating, ensure the temperature is 100-110°C. • Use Microwave Irradiation: Provides rapid, high-temperature heating to overcome activation barriers.[17]
Inactive Boronic Acid: Boronic acids can degrade upon storage (trimerization to boroxines).• Use fresh, high-purity boronic acid. • Switch to a more stable boronate ester, such as a pinacol ester (Bpin).[3]
Significant Side Products Protodeboronation: Replacement of the -B(OH)₂ group with a proton from water or solvent.[4]Ensure anhydrous conditions: Use dry solvents and K₃PO₄ instead of an aqueous base system. • Use boronate esters, which are less prone to this side reaction.[3]
Homocoupling: Dimerization of the boronic acid (R²-R²) or the halide (R¹-R¹).Ensure a strictly inert atmosphere: Thoroughly degas all solvents and maintain a positive pressure of Ar or N₂. Oxygen promotes boronic acid homocoupling.[4] • Use a slight excess of the halide (1.1 equiv) to favor cross-coupling.
Dehalogenation: Replacement of the halide with a proton.Avoid hydride-source solvents: Do not use alcohols (e.g., isopropanol) as the primary solvent. • Ensure the base is not contaminated with hydrides.

Applications in Drug Discovery: Kinase Inhibitors

The 2-aryl-pyrimidin-5-amine core is a cornerstone of modern kinase inhibitor design. Its structure is often complementary to the ATP-binding site of many kinases, where the pyrimidine nitrogens and the exocyclic amine form critical hydrogen bonds with the "hinge region" of the enzyme, anchoring the inhibitor in place.[1]

For example, scaffolds like pyrazolo[3,4-d]pyrimidines, which are bioisosteres of adenine, have been extensively developed as kinase inhibitors. The ability to install diverse aryl groups at key positions via Suzuki coupling allows for the fine-tuning of potency and selectivity against specific kinase targets, leading to the development of targeted cancer therapies.[1][18] The methodologies described in this guide are directly applicable to the synthesis of libraries of such compounds, accelerating the structure-activity relationship (SAR) studies that are vital for progressing a drug candidate.

References

  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Chemistry Portal. Miyaura Borylation Reaction.
  • Ser, C. T., et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. 2022. DOI: 10.26434/chemrxiv-2022-2v4k2
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. 2014.
  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016, 116(19), 12564–12649.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2013, 135(20), 7414–7417.
  • Onnuch, P., et al. Aminative Suzuki-Miyaura coupling. Science. 2024, 383(6686), 1019–1024.
  • Kráľová, K., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2019, 24(23), 4333.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. 2015.
  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. 2019.
  • Kumar, S., et al. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.
  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008, 41(11), 1461–1473.
  • Ser, C. T., et al.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. ResearchGate. 2013.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. 2009.
  • Hammouda, M. M., et al. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. 2022, 13(10), 1184-1211.
  • Nikolova, S., et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2011, 16(7), 5933-5943.
  • Guesmi, Z., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. 2021, 11(4), 2235-2245.
  • Farmer, J. L., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society. 2018, 140(28), 8678–8682.
  • How can I solve my problem with Suzuki coupling?. ResearchGate. 2014.
  • Al-Masoudi, N. A., et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. 2013, 18(11), 13656-13668.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 2023.
  • Guesmi, Z., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. 2021, 11(4), 2235-2245.
  • Srimontree, W., et al. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. 2022, 12(1), 1-19.
  • Bialy, L., & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. 2014, 16(2), 552–555.
  • Shave, S., et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020, 11(9), 975-992.
  • Fraley, M. E., et al. 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. 2002, 45(23), 5037–5054.
  • Akhtar, M. J., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. 2023, 20(6), 1301–1334.
  • Ugiagbe, O. O., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2024, 15(1), 40-62.

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Phenylaminopyrimidine Scaffold

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[1] A particularly valuable application of this methodology is the synthesis of the 2-phenylaminopyrimidine core structure. This scaffold is a privileged pharmacophore, forming the backbone of numerous clinically significant drugs, particularly kinase inhibitors used in oncology such as Imatinib analogues.[3][4][5] The ability to controllably couple anilines with the pyrimidine ring is therefore of paramount importance to researchers in medicinal chemistry and drug development.[6][7]

This guide provides a comprehensive overview and detailed protocol for the Buchwald-Hartwig amination of 2-chloropyrimidine with aniline. We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each reaction component, and provide a field-proven, step-by-step protocol. Special attention is given to overcoming the unique challenges presented by heteroaryl electrophiles, such as 2-chloropyrimidine, which are prone to catalyst inhibition.[8]

Mechanistic Rationale: The Catalytic Cycle and Its Challenges

The efficacy of the Buchwald-Hartwig amination hinges on a delicate, multi-step catalytic cycle orchestrated by a palladium complex. Understanding this cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][9]

  • Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-chlorine bond of 2-chloropyrimidine. This forms a Pd(II) intermediate. The oxidative addition to aryl chlorides is typically the rate-limiting step and is more challenging than with corresponding bromides or iodides, often necessitating higher temperatures and more electron-rich, bulky ligands.[9][10]

  • Amine Coordination & Deprotonation: Aniline coordinates to the Pd(II) complex. In the presence of a strong base, the aniline is deprotonated to form a more nucleophilic amido group, which then displaces the halide from the palladium center. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so harsh as to degrade the substrates or catalyst.[8][11]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the 2-phenylaminopyrimidine product is ejected from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

A significant challenge, particularly with nitrogen-containing heterocycles like pyrimidines, is catalyst poisoning . The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, effectively sequestering the catalyst and halting the cycle.[8] The use of sterically hindered ligands is the primary strategy to mitigate this issue, as their bulkiness creates a "pocket" around the palladium that favors coordination of the aryl halide over the product or substrate's heterocyclic nitrogen.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L₂Pd(II)(Aryl)(NHPh) AmineCoord->PdII_Amido BaseH_out Base-H⁺Cl⁻ AmineCoord->BaseH_out RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product_out 2-Phenylaminopyrimidine (Product) RedElim->Product_out ArylCl_in 2-Chloropyrimidine ArylCl_in->OxAdd Aniline_in Aniline (PhNH₂) + Base Aniline_in->AmineCoord Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids to oven-dried flask: 2-Chloropyrimidine, XPhos Pd G3, NaOtBu B 2. Seal flask with septum A->B C 3. Evacuate and backfill with Argon (3x) B->C D 4. Add anhydrous Toluene via syringe C->D E 5. Add Aniline via syringe D->E F 6. Heat reaction to 100 °C with stirring E->F G 7. Monitor by TLC or LC-MS (Typically 4-16h) F->G H 8. Cool to RT, quench with water G->H I 9. Extract with Ethyl Acetate (3x) H->I J 10. Wash combined organics with brine I->J K 11. Dry over Na₂SO₄, filter, concentrate J->K L 12. Purify by column chromatography K->L M N-phenylpyrimidin-2-amine L->M Yields pure product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.15 g, 10.0 mmol), XPhos Pd G3 precatalyst (87 mg, 0.10 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle two more times to ensure a fully inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (50 mL) via syringe, followed by aniline (1.10 mL, 12.0 mmol).

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the 2-chloropyrimidine starting material is consumed (typically 4-16 hours).

  • Quenching and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-phenylpyrimidin-2-amine product. Typical isolated yields range from 75% to 90%.

Troubleshooting Common Issues

Even robust protocols can encounter issues. This section addresses common problems and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to air/moisture exposure. [8] 2. Catalyst poisoning by pyrimidine nitrogen. [8] 3. Insufficient temperature for C-Cl bond activation.1. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents. 2. Use a bulkier ligand (e.g., RuPhos, BrettPhos) to shield the palladium center. [12] 3. Increase reaction temperature to 110-120 °C.
Significant Side Product Formation (Hydrodehalogenation) The competing β-hydride elimination pathway is favored under certain conditions. [1]This is less common with aniline but can occur. Changing the ligand to one that promotes faster reductive elimination (e.g., certain biaryl phosphines) can solve this.
Reaction Stalls Catalyst has deactivated over the course of the reaction.Add a second small portion of the catalyst/ligand system to the stalled reaction mixture.
Inconsistent Yields 1. Impure starting materials or solvents. 2. Inconsistent heating or stirring.1. Purify starting materials if necessary. Use freshly distilled or commercially available anhydrous solvents. 2. Ensure uniform heating with an oil bath and vigorous stirring.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
  • Buchwald–Hartwig amin
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • Selected ligands and catalysts for Buchwald‐Hartwig amination - ResearchG
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Synthesis and docking study of 2-phenylaminopyrimidine Abl tyrosine kinase inhibitors - PubMed. (URL: [Link])
  • Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects - PubMed. (URL: [Link])
  • Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed. (URL: [Link])
  • Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors - PubMed. (URL: [Link])
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
  • Optimising a Buchwald-Hartwig amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])

Sources

Application Notes and Protocols for the Derivatization of the 5-Amino Group of 2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents. The 5-amino group serves as a critical handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse functional groups. This guide provides detailed, field-proven protocols for the derivatization of 2-phenylpyrimidin-5-amine, focusing on four fundamental transformations: N-acylation, N-sulfonylation, N-arylation, and reductive amination. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and robust, self-validating methodologies suitable for researchers in drug discovery and chemical biology.

Introduction: The Significance of the 2-Phenylpyrimidine Scaffold

The pyrimidine ring is a cornerstone heterocycle in modern drug discovery, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. When substituted with a phenyl group at the 2-position, the resulting scaffold serves as the foundation for a multitude of clinically relevant molecules. Derivatives of N-phenyl-pyrimidin-2-amine, for example, have been successfully developed as inhibitors of critical oncology targets like Aurora kinases and cyclin-dependent kinases (CDKs).[1][2] The strategic functionalization of the 5-amino position allows for the precise tuning of a compound's physicochemical properties, target affinity, and selectivity, making it a pivotal step in the optimization of lead compounds.

This document provides researchers with a practical guide to several high-yield, reliable methods for modifying this key amino group.

Method 1: N-Acylation for Amide Synthesis

N-acylation is one of the most fundamental and reliable methods for derivatizing an amino group. The resulting amide bond is metabolically stable and an excellent hydrogen bond donor and acceptor, making it a favored linkage in drug design. The most common methods involve the reaction of the amine with either an acyl chloride/anhydride or a carboxylic acid activated by a coupling agent.

Causality and Experimental Rationale

The reaction of this compound with an acyl chloride is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial for two reasons: it neutralizes the HCl byproduct generated during the reaction, which would otherwise protonate and deactivate the starting amine, and it can act as a catalyst. The reaction is typically performed at 0 °C initially to control the exothermic reaction before being allowed to warm.

Experimental Protocol: Acylation with Acyl Chlorides

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and base (e.g., Pyridine) in anhydrous solvent (e.g., CH₂Cl₂). B Cool mixture to 0 °C in an ice bath. A->B C Add acyl chloride dropwise. D Allow to warm to RT and stir for 1-16 hours. Monitor by TLC/LC-MS. C->D E Quench with water. Extract with organic solvent. F Wash organic layer, dry, and concentrate. E->F G Purify by column chromatography. F->G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous pyridine. B Cool mixture to 0 °C in an ice bath. A->B C Add sulfonyl chloride portion-wise or dropwise. D Stir at RT for 2-24 hours. Monitor by TLC/LC-MS. C->D E Pour mixture into ice-water. Collect precipitate by filtration. F Wash solid with water and dry. E->F G Recrystallize or purify by column chromatography. F->G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Pd catalyst, ligand, and base. B Add 5-bromo-2-phenylpyrimidine and the desired amine. A->B C Add anhydrous solvent (e.g., Toluene, Dioxane). B->C D Heat mixture to 80-120 °C with stirring. E Monitor reaction by TLC/LC-MS. D->E F Cool, filter through Celite®, and concentrate. G Purify by column chromatography. F->G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Combine this compound, aldehyde/ketone, and solvent (e.g., DCE, THF). B Add acetic acid (catalyst) and stir for 30-60 min. A->B C Add NaBH(OAc)₃ portion-wise. D Stir at RT for 2-24 hours. Monitor by TLC/LC-MS. C->D E Quench with sat. NaHCO₃ (aq). Extract with organic solvent. F Wash organic layer, dry, and concentrate. E->F G Purify by column chromatography. F->G

Sources

Using 2-Phenylpyrimidin-5-amine to synthesize kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Kinase Inhibitors from the 2-Phenylpyrimidin-5-amine Scaffold

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its role in numerous FDA-approved drugs, particularly in oncology.[1][2] Its structural resemblance to the adenine core of ATP allows for the design of potent competitive inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[3] This guide provides a detailed technical overview and robust protocols for utilizing this compound, a versatile starting material, in the synthesis of novel kinase inhibitors. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions, offer step-by-step experimental procedures, and discuss the rationale behind key methodological choices to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Pyrimidine Core

Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many cancers.[4] Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery. The 2-aminopyrimidine framework is particularly effective, forming the core of successful drugs like Imatinib and Abemaciclib.[5][6] This scaffold's efficacy stems from its ability to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the natural substrate.

The this compound building block offers two primary vectors for chemical modification:

  • The C5-Amine: This primary amine is an excellent nucleophile, perfectly positioned for C-N bond-forming reactions to introduce diverse aryl or heteroaryl substituents.

  • The C2-Phenyl Group: This ring can be pre-functionalized or serve as a static element that provides crucial hydrophobic interactions within the kinase active site.

This guide will focus on the most powerful and versatile method for elaborating on the C5-amine: the Buchwald-Hartwig amination reaction.

Core Synthetic Strategy: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[7][8] This reaction is indispensable in modern medicinal chemistry due to its broad substrate scope, high functional group tolerance, and generally high yields, replacing harsher, classical methods.[7]

Causality Behind the Method: Direct nucleophilic aromatic substitution on many aryl halides is often inefficient due to the high energy required to displace the halide. The Buchwald-Hartwig reaction circumvents this by using a palladium catalyst to create a more reactive intermediate, allowing the C-N bond formation to proceed under milder conditions.[7][9] The choice of ligand is critical, as it modulates the stability and reactivity of the palladium center throughout the catalytic cycle. Sterically hindered biarylphosphine ligands, such as X-Phos or BrettPhos, are often superior as they promote the crucial reductive elimination step that forms the final product.[10]

Visualizing the Catalytic Cycle

pd0 Pd(0)Ln add Oxidative Addition pd0->add Ar-X complex1 Ar-Pd(II)L(X) add->complex1 assoc Amine Association complex1->assoc + R2NH complex2 [Ar-Pd(II)L(X)(R2NH)] assoc->complex2 deprot Deprotonation (Base) complex2->deprot complex3 Ar-Pd(II)L(NR2) deprot->complex3 reduct Reductive Elimination complex3->reduct reduct->pd0 Catalyst Regeneration product Ar-NR2 (Product) reduct->product start 1. Reagent Setup (Schlenk Flask) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent 3. Add Anhydrous Toluene inert->solvent react 4. Heat & Stir (110 °C, 4-18h) solvent->react tlc 5. Monitor by TLC react->tlc Periodic Sampling tlc->react Incomplete workup 6. Quench & Filter (Celite) tlc->workup Complete extract 7. Liquid-Liquid Extraction workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product 10. Characterize Pure Product (NMR, MS) purify->product GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras/MAPK Pathway RTK->Ras CyclinD Cyclin D / CDK4/6 Ras->CyclinD Rb Rb Phosphorylation CyclinD->Rb E2F E2F Release Rb->E2F Inhibits CyclinE Cyclin E / CDK2 E2F->CyclinE Transcription G1S G1-S Transition CyclinE->G1S Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CyclinD Inhibitor->CyclinE

Sources

Application of 2-Phenylpyrimidin-5-amine Derivatives in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-phenylpyrimidin-5-amine and its derivatives in cancer research. This guide offers in-depth insights into the mechanism of action of these compounds, focusing on their role as kinase inhibitors and their impact on key signaling pathways implicated in cancer. Furthermore, it provides comprehensive, field-proven protocols for evaluating the efficacy and mechanism of these potential therapeutic agents.

Introduction: The this compound Scaffold in Oncology

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent and selective inhibitors of various protein kinases and other critical targets in cancer cells. The inherent structural features of this scaffold allow for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against a range of oncogenic drivers. This guide will explore the application of these compounds in targeting key players in cancer progression, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and other vital cellular enzymes.

Section 1: Targeting the Cell Cycle and Transcription Machinery - CDK Inhibition

A prominent application of this compound derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription.[1][2][3][4] In many cancers, CDK activity is dysregulated, leading to uncontrolled cell proliferation.[5]

Mechanism of Action: Inhibition of CDK9 and Transcriptional Regulation

Several this compound derivatives have been identified as potent inhibitors of CDK9.[1] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[5][6] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcriptional elongation.[6] Cancer cells are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. By inhibiting CDK9, this compound derivatives can suppress the transcription of these key survival factors, leading to the induction of apoptosis in cancer cells.[1]

CDK9_Pathway cluster_transcription Transcriptional Regulation 2-Phenylpyrimidin-5-amine_Derivative 2-Phenylpyrimidin-5-amine_Derivative CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) 2-Phenylpyrimidin-5-amine_Derivative->CDK9_CyclinT1 Inhibits Promoter_Proximal_Pausing Promoter-Proximal Pausing CDK9_CyclinT1->Promoter_Proximal_Pausing Relieves RNAPII RNA Polymerase II DSIF_NELF DSIF/NELF DSIF_NELF->Promoter_Proximal_Pausing Induces Productive_Elongation Productive Elongation Promoter_Proximal_Pausing->Productive_Elongation Transition to Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Productive_Elongation->Anti_Apoptotic_Proteins Leads to transcription of Oncogenes Oncogenes (e.g., MYC) Productive_Elongation->Oncogenes Leads to transcription of Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits Oncogenes->Apoptosis Inhibits

Caption: CDK9 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

This protocol outlines an in vitro assay to determine the inhibitory activity of a this compound derivative against CDK9.

Principle: The assay measures the phosphorylation of a peptide substrate by the CDK9/Cyclin T1 complex. The amount of ADP produced is quantified using a luminescence-based method, where a decrease in signal indicates kinase inhibition.[6][7][8]

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • CDK substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound (this compound derivative) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" control wells.

    • Prepare a substrate/ATP mix by adding the CDK substrate peptide and ATP to the kinase assay buffer.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This protocol is designed to confirm the on-target effect of a CDK9 inhibitor in a cellular context by measuring the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2.

Principle: Inhibition of CDK9 in cells will lead to a decrease in the phosphorylation of Serine 2 of the RNA Polymerase II CTD. This can be detected by Western blotting using a phospho-specific antibody.[6]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete cell culture medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 6-24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-RNA Pol II (Ser2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total RNA Pol II as a loading control.

    • Quantify the band intensities and normalize the phospho-RNA Pol II (Ser2) signal to the total RNA Pol II signal.

Section 2: Targeting Mitotic Progression - Aurora Kinase Inhibition

Derivatives of the this compound scaffold have also been developed as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitosis.[9] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability and tumorigenesis.[10]

Mechanism of Action: Disrupting the Mitotic Machinery

Aurora A and Aurora B are the most well-characterized members of this family. Aurora A is involved in centrosome maturation and separation, as well as bipolar spindle assembly.[1][10][11] Aurora B is a component of the chromosomal passenger complex and is essential for correct chromosome-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[1][10][12] Inhibition of Aurora kinases by this compound derivatives leads to a variety of mitotic defects, including failed cytokinesis, polyploidy, and ultimately, apoptotic cell death.[9]

Aurora_Kinase_Pathway cluster_mitosis Mitotic Progression 2-Phenylpyrimidin-5-amine_Derivative 2-Phenylpyrimidin-5-amine_Derivative AuroraA Aurora A 2-Phenylpyrimidin-5-amine_Derivative->AuroraA Inhibits AuroraB Aurora B 2-Phenylpyrimidin-5-amine_Derivative->AuroraB Inhibits Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Regulates Spindle_Assembly Bipolar Spindle Assembly AuroraA->Spindle_Assembly Regulates Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Centrosome_Maturation->Spindle_Assembly Leads to Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Defects lead to Spindle_Assembly->Chromosome_Alignment Enables Spindle_Assembly->Mitotic_Arrest Defects lead to Chromosome_Alignment->Cytokinesis Followed by Chromosome_Alignment->Mitotic_Arrest Defects lead to Cytokinesis->Mitotic_Arrest Failure leads to Polyploidy Polyploidy Mitotic_Arrest->Polyploidy Can result in Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Can induce

Caption: Aurora kinase signaling in mitosis and its disruption by this compound derivatives.

Experimental Protocols

This protocol describes an in vitro assay to measure the inhibitory effect of a test compound on Aurora A or Aurora B kinase activity.

Principle: The assay quantifies the phosphorylation of a specific substrate by the Aurora kinase. The resulting ADP is measured via a luminescent reaction.[3][4]

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase assay buffer

  • Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound

  • White, opaque 96-well or 384-well plates

Procedure: The procedure is analogous to the CDK9 kinase assay described in section 1.2.1, with the substitution of the specific Aurora kinase and its corresponding substrate.

This protocol is used to assess the effect of an Aurora kinase inhibitor on cell cycle progression.

Principle: Inhibition of Aurora kinases often leads to a G2/M arrest or the formation of polyploid cells. These changes in DNA content can be quantified by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI).[9][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer to determine the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as any sub-G1 (apoptotic) or polyploid populations.

Section 3: Other Notable Applications

The versatility of the this compound scaffold has led to the development of inhibitors for other important cancer targets.

Inhibition of USP1/UAF1 Deubiquitinase

Certain N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[16] USP1 plays a critical role in the DNA damage response by deubiquitinating PCNA and FANCD2.[17][18][19][20] Inhibition of USP1 can sensitize cancer cells to DNA-damaging agents like cisplatin.[18][20]

Telomerase Inhibition

A series of 2-phenylpyrimidine coumarin derivatives have been shown to exhibit anticancer activity through the inhibition of telomerase.[21] Telomerase is a reverse transcriptase that maintains telomere length and is reactivated in the vast majority of cancer cells, contributing to their immortality.

Principle: The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based assay to measure telomerase activity.[16][22][23][24][25] In the first step, telomerase present in a cell extract adds telomeric repeats to a substrate oligonucleotide. In the second step, these extended products are amplified by PCR.

Materials:

  • Cancer cell line of interest

  • NP-40 lysis buffer

  • TRAP reaction mix (containing TRAP buffer, dNTPs, TS primer, ACX primer, Taq polymerase)

  • PCR tubes

  • Thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining dye (e.g., SYBR Green)

Procedure:

  • Cell Lysate Preparation:

    • Collect approximately 100,000 cells and centrifuge.

    • Resuspend the cell pellet in ice-cold NP-40 lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the telomerase extract.

  • TRAP Reaction:

    • Add a small amount of the cell extract to the TRAP reaction mix.

    • Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

  • PCR Amplification:

    • Perform PCR amplification of the extended products using a thermocycler.

  • Detection:

    • Resolve the PCR products on a polyacrylamide gel.

    • Stain the gel with a DNA dye and visualize the characteristic ladder of bands representing telomerase activity.

  • Data Analysis: Quantify the intensity of the ladder to determine the relative telomerase activity.

Section 4: General Cellular Assays for Anticancer Activity

The following protocols are fundamental for assessing the general anticancer effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][26][27] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with compound seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: General workflow for an MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Survival Assay

Principle: This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.[21][28][29][30][31]

Procedure:

  • Cell Seeding: Plate a known number of cells in 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Treatment: Allow the cells to attach, and then treat them with the test compound for a specified period.

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks until visible colonies are formed.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution such as methanol:acetic acid (3:1).

    • Stain the colonies with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis Detection by Western Blot

Principle: Apoptosis is a programmed cell death process characterized by the activation of caspases and the cleavage of specific substrates like PARP. These events can be detected by Western blotting.[32][33][34][35][36]

Procedure: The protocol is similar to the one described in section 1.2.2. The primary antibodies used would be specific for key apoptosis markers such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP. An increase in the cleaved forms of these proteins indicates the induction of apoptosis.

Conclusion

The this compound scaffold represents a highly valuable platform for the development of novel anticancer agents. Its chemical tractability allows for the generation of potent and selective inhibitors against a variety of key oncogenic targets. The protocols detailed in this guide provide a robust framework for researchers to investigate the anticancer properties of these compounds, from initial biochemical screening to detailed cellular mechanism-of-action studies. By understanding the underlying principles and applying these standardized methodologies, scientists can effectively advance the development of promising this compound-based cancer therapeutics.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (n.d.). Vertex AI Search.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. (2013, January 9). ACS Publications.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications. (2014, September 17). ACS Publications.
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2025, August 9). Vertex AI Search.
  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. (2017, October 1). Vertex AI Search.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010, June 10). PubMed.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. (2022, June 13). NIH.
  • Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols - PubMed. (n.d.). PubMed.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. (2022, August 17). MDPI.
  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed. (n.d.). PubMed.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (n.d.). Vertex AI Search.
  • CDK9/CyclinK Kinase Enzyme System Application Note - Promega Corporation. (n.d.). Promega Corporation.
  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - NIH. (2022, April 11). NIH.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.). Abcam.
  • Apoptosis western blot guide - Abcam. (n.d.). Abcam.
  • Molecular modeling studies to characterize N-phenylpyrimidin-2-amine selectivity for CDK2 and CDK4 through 3D-QSAR and molecular dynamics simulations - PubMed. (n.d.). PubMed.
  • Molecular modeling studies to characterize N-phenylpyrimidin-2-amine selectivity for CDK2 and CDK4 through 3D-QSAR and molecular. (2016, February 2). Vertex AI Search.
  • CDK9/CyclinT Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience.
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Bilobol Treatment - Benchchem. (n.d.). Benchchem.
  • Application Notes and Protocols for Cdk9-IN-8 in Kinase Assays - Benchchem. (n.d.). Benchchem.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Vertex AI Search.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). BroadPharm.
  • Aurora Kinase Signaling Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics.
  • Telomerase Repeated Amplification Protocol (TRAP) - PMC - PubMed Central. (2015, November 20). PubMed Central.
  • Application Note: Analysis of Apoptosis Markers by Western Blot Following Treatment with Microtubule Destabilizing Agent-1 - Benchchem. (n.d.). Benchchem.
  • TRAP Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature Experiments.
  • Cell cycle analysis - Wikipedia. (n.d.). Wikipedia.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). NCBI Bookshelf.
  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC. (2025, June 18). PMC.
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). PMC.
  • Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience.
  • Aurora kinase function in mitosis: a relationship under tension - YouTube. (2023, March 2). YouTube.
  • Aurora B kinase activity assay - Bio-protocol. (n.d.). Bio-protocol.
  • Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - AACR Journals. (2023, February 1). AACR Journals.
  • Determination of Caspase Activation by Western Blot - PubMed - NIH. (n.d.). PubMed.
  • Clonogenic Assay - Creative Bioarray. (n.d.). Creative Bioarray.
  • Targeting cyclin-dependent kinase 9 in cancer therapy - PMC - PubMed Central. (2021, November 22). PubMed Central.
  • Clonogenic Assay - YouTube. (2017, June 19). YouTube.
  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies.
  • A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC. (2014, February 16). PMC.
  • Clonogenic assay of cells in vitro - PubMed. (n.d.). PubMed.
  • Application Notes and Protocols for Aurora Kinase Inhibitor-13 in Cell Culture Experiments - Benchchem. (n.d.). Benchchem.
  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - Frontiers. (n.d.). Frontiers.
  • Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC - NIH. (2022, September 24). PMC.
  • A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. (n.d.). Vertex AI Search.
  • Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition | Biochemistry. (2023, February 28). Biochemistry.
  • Clonogenic Assay (2021) | PDF | Regression Analysis - Scribd. (n.d.). Scribd.

Sources

Application Notes & Protocols: The Strategic Use of 2-Phenylpyrimidin-5-amine as a Core Intermediate for the Synthesis of Potent Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Mitotic Engine of Cancer

The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are master regulators of mitosis.[1] They orchestrate a symphony of cellular events crucial for cell division, including centrosome duplication, bipolar spindle assembly, chromosome condensation and alignment, and cytokinesis.[1][2] Overexpression and aberrant activation of Aurora kinases are frequently observed in a wide range of human cancers, functionally linking them to oncogenic transformation through aneuploidy and chromosomal instability.[3] This critical role in mitotic progression and its dysregulation in cancer has established the Aurora kinase family as a high-priority "druggable target" for therapeutic intervention.[3]

Among the chemical scaffolds used to target ATP-binding sites, the pyrimidine ring stands out as a "privileged structure."[4][5] Its structural resemblance to the purine core of ATP allows for the design of potent competitive inhibitors.[4] Specifically, the 2-phenylpyrimidin-5-amine scaffold serves as a versatile and strategically vital intermediate. Its structure provides a rigid core for presenting key pharmacophoric features into the kinase active site, with the phenyl group often occupying the hydrophobic pocket and the amine functionalities forming critical hydrogen bond interactions with the hinge region of the kinase.[5]

These application notes provide a comprehensive guide for medicinal chemists and drug development professionals on the synthesis and application of this compound as a key building block for a representative Aurora kinase inhibitor. We will detail the underlying biological rationale, provide a robust synthetic workflow, and present step-by-step protocols for synthesis and preliminary biological evaluation.

The Biological Context: Aurora Kinase Signaling in Mitosis

Understanding the specific roles of Aurora kinases in the cell cycle is paramount to appreciating the mechanism of action of their inhibitors. Aurora A and B are the most well-characterized members and have distinct, non-redundant functions.

  • Aurora A (AURKA) : Its activity peaks during the G2 phase and early mitosis.[2] Localized at the centrosomes, it is essential for centrosome maturation and separation, mitotic entry, and the assembly of a bipolar mitotic spindle.[2][3]

  • Aurora B (AURKB) : As the catalytic component of the Chromosomal Passenger Complex (CPC), Aurora B is a key regulator of chromosome-microtubule attachments and the spindle assembly checkpoint (SAC).[2] It ensures accurate chromosome segregation and is vital for orchestrating cytokinesis.[2]

Inhibition of these kinases leads to catastrophic mitotic failure, ultimately triggering apoptosis or endoreduplication in cancer cells, providing a clear rationale for their therapeutic targeting.

Aurora_Kinase_Signaling_Pathway Figure 1: Key Roles of Aurora Kinases in Mitosis cluster_G2 G2 Phase cluster_M Mitosis cluster_targets G2 G2/M Transition Prophase Prophase AURKA Aurora A G2->AURKA Activates Metaphase Metaphase Anaphase Anaphase AURKB Aurora B (CPC) Metaphase->AURKB Localizes to Centromere Cytokinesis Cytokinesis Anaphase->Cytokinesis Leads to Centrosome Centrosome Maturation AURKA->Centrosome Activates Spindle Bipolar Spindle Assembly AURKA->Spindle Promotes Kinetochore Kinetochore-Microtubule Attachment AURKB->Kinetochore Corrects Errors CleavageFurrow Cleavage Furrow Formation AURKB->CleavageFurrow Regulates Centrosome->Prophase Governs Spindle->Metaphase Essential for Kinetochore->Anaphase Enables CleavageFurrow->Cytokinesis Drives

Caption: Figure 1: Key Roles of Aurora Kinases in Mitosis.

General Synthetic Strategy for Pyrimidine-Based Inhibitors

The construction of highly substituted pyrimidine inhibitors typically relies on sequential, regioselective reactions on a pre-functionalized pyrimidine core, such as a di- or tri-chloropyrimidine. The general workflow involves building complexity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and nucleophilic aromatic substitution (SNAr) reactions.[5][6][7] This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents at different positions of the pyrimidine ring.

Synthetic_Workflow Figure 2: General Synthetic Workflow Start Starting Material (e.g., 2,4-Dichloro-5-nitropyrimidine) Step1 Step 1: Suzuki Coupling Start->Step1 Intermediate1 Intermediate 1 (4-Chloro-5-nitro-2-phenylpyrimidine) Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 KeyIntermediate Key Intermediate (4-Chloro-2-phenylpyrimidin-5-amine) Step2->KeyIntermediate Step3 Step 3: S~N~Ar Reaction KeyIntermediate->Step3 FinalProduct Final Product (Representative Aurora Kinase Inhibitor) Step3->FinalProduct Reagent1 Phenylboronic Acid, Pd Catalyst, Base Reagent1->Step1 Reagent2 Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C) Reagent2->Step2 Reagent3 Desired Amine (R-NH2), Base Reagent3->Step3

Caption: Figure 2: General Synthetic Workflow.

Protocol 1: Synthesis of Key Intermediate (4-Chloro-2-phenylpyrimidin-5-amine)

This protocol outlines a representative synthesis of a key intermediate, 4-chloro-2-phenylpyrimidin-5-amine, which is a direct precursor to the final inhibitor. The strategy employs a Suzuki coupling to install the phenyl group, followed by a robust reduction of a nitro group to furnish the crucial 5-amino functionality.

Step 1: Suzuki Coupling to form 4-Chloro-5-nitro-2-phenylpyrimidine
  • Rationale: The Suzuki coupling is a powerful and reliable method for forming carbon-carbon bonds. The C2 position of 2,4-dichloro-5-nitropyrimidine is generally more reactive towards palladium-catalyzed coupling than the C4 position, allowing for regioselective installation of the phenyl group.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloro-5-nitropyrimidine (1.0 eq.), phenylboronic acid (1.1 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

    • De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

    • Heat the reaction mixture to 85-90 °C and stir for 4-6 hours.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to afford 4-chloro-5-nitro-2-phenylpyrimidine as a solid.

Step 2: Reduction to form 4-Chloro-2-phenylpyrimidin-5-amine
  • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Using iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and high-yielding method that avoids the need for high-pressure hydrogenation.

  • Procedure:

    • To a round-bottom flask, add 4-chloro-5-nitro-2-phenylpyrimidine (1.0 eq.) and ethanol/water (e.g., 5:1 v/v).

    • Add ammonium chloride (NH₄Cl, 4.0-5.0 eq.) and iron powder (Fe, 4.0-5.0 eq.).

    • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-3 hours.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The product amine is typically more polar.

    • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purification: The crude 4-chloro-2-phenylpyrimidin-5-amine can often be used directly in the next step or purified further by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of a Representative Aurora Kinase Inhibitor

This protocol describes the final step: the synthesis of a representative N-substituted-2-phenylpyrimidin-4,5-diamine inhibitor via an SNAr reaction.

  • Rationale: The chlorine atom at the C4 position of the intermediate is activated towards nucleophilic aromatic substitution by the electron-withdrawing pyrimidine ring. Heating the intermediate with a desired amine, often in the presence of a non-nucleophilic base and a high-boiling point solvent, drives the reaction to completion.[5][7]

  • Procedure:

    • In a sealed tube or round-bottom flask, dissolve 4-chloro-2-phenylpyrimidin-5-amine (1.0 eq.) in a suitable solvent such as 1-butanol or N,N-Dimethylformamide (DMF).

    • Add the desired primary or secondary amine (e.g., 4-morpholinoaniline, 1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

    • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-18 hours.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Work-up: Cool the reaction to room temperature. If using DMF, dilute with ethyl acetate and wash multiple times with water to remove the solvent. If using butanol, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the final compound by flash column chromatography on silica gel, using an appropriate gradient of solvents (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure Aurora kinase inhibitor.

Data Presentation and Characterization

All synthesized compounds must be rigorously characterized to confirm their identity and purity (>95%).

Compound Structure (Representative) MW ( g/mol ) Yield (%) Analytical Data Summary
4-Chloro-2-phenylpyrimidin-5-amine 2-phenyl, 4-chloro, 5-amino substituted pyrimidine205.6485-95%¹H NMR (CDCl₃): δ ~8.4-8.5 (m, 2H, Ar-H), ~7.4-7.5 (m, 3H, Ar-H), ~8.1 (s, 1H, pyrimidine C6-H), ~4.0 (br s, 2H, -NH₂). MS (ESI+): m/z 206.1 [M+H]⁺.
Final Inhibitor 2-phenyl, 4-(substituted-anilino), 5-amino pyrimidineVaries50-70%¹H NMR (DMSO-d₆): Characteristic shifts for both aromatic rings and linker. Disappearance of pyrimidine C6-H from intermediate, appearance of new NH signals. MS (ESI+): Calculated m/z [M+H]⁺.

Protocol 3: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™)

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal. This allows for the determination of an inhibitor's potency (IC₅₀).

  • Procedure (General Outline): [4]

    • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in Dimethyl Sulfoxide (DMSO). The final DMSO concentration in the assay should be kept low (≤1%).

    • Kinase Reaction: In a 384-well plate, add the test compound solution.

    • Add the recombinant Aurora kinase (A or B) solution to each well.

    • Initiate the reaction by adding a mixture of the appropriate substrate (e.g., a peptide substrate) and ATP.

    • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

      • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The this compound scaffold is a cornerstone for the development of potent Aurora kinase inhibitors. The synthetic protocols outlined herein provide a robust and adaptable framework for accessing these molecules. By leveraging established synthetic transformations like Suzuki coupling and SNAr, researchers can efficiently generate libraries of analogs for SAR studies. The combination of rational design, efficient synthesis, and rigorous biological evaluation is critical for advancing novel Aurora kinase inhibitors from the laboratory to the clinic.

References

  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC.
  • Aurora Kinase - Cell Cycle/Checkpoint - Signaling P
  • Aurora Kinase Signaling Pathway.
  • Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. NIH.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors
  • Aurora A kinase activation: Different means to different ends. Journal of Cell Biology.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.

Sources

Application Notes and Protocols for the Synthesis of Potent PLK4 Inhibitors from a 2-Phenylpyrimidin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process fundamental to maintaining genomic integrity during cell division.[1] Its overexpression is a hallmark of various cancers, correlating with tumor progression, metastasis, and poor patient outcomes, thereby establishing PLK4 as a critical therapeutic target in oncology.[2][3] The pyrimidine scaffold, particularly the 2-aminopyrimidine core, is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively inhibit a wide range of protein kinases.[4][5] This document provides a comprehensive guide for the rational design and synthesis of novel PLK4 inhibitors, utilizing 2-Phenylpyrimidin-5-amine as a versatile starting material. We present a detailed, multi-step synthetic workflow, complete with step-by-step protocols for synthesis, purification, and characterization. Furthermore, we provide protocols for the biological evaluation of these novel compounds, including in vitro kinase inhibition and cellular antiproliferative assays, to empower researchers in the development of next-generation cancer therapeutics.

Introduction: PLK4 as a Compelling Oncology Target

Genomic instability is a fundamental characteristic of cancer.[2] PLK4, a unique serine/threonine kinase, plays a pivotal role in the cell cycle as the primary regulator of centriole duplication.[1][6] The precise control of centriole number is essential for the formation of a bipolar spindle during mitosis, ensuring faithful chromosome segregation. Dysregulation and subsequent overexpression of PLK4 lead to centrosome amplification, mitotic errors, and aneuploidy, which are closely linked to tumorigenesis.[6][7] Elevated levels of PLK4 have been identified in numerous malignancies, including breast, colorectal, lung, and pancreatic cancers.[1] Consequently, the targeted inhibition of PLK4's kinase activity has emerged as a promising therapeutic strategy to induce mitotic catastrophe and selective cell death in cancer cells, while potentially sparing normal cells.[1][7]

The 2-aminopyrimidine scaffold serves as an ideal starting point for designing PLK4 inhibitors. Its structural motif is adept at forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a common feature among many successful kinase inhibitors.[1] This guide leverages this principle to outline a synthetic route from this compound to novel, potent, and selective PLK4 inhibitors.

PLK4 Signaling and Role in Carcinogenesis

PLK4's function is tightly regulated. It initiates procentriole formation during the S phase. Its overexpression disrupts this control, leading to centrosome amplification and genomic instability. This can promote tumorigenesis and is also linked to processes like the epithelial-mesenchymal transition (EMT), which enhances cancer cell invasion and metastasis.[3][8][9] Targeting PLK4 can thus inhibit tumor proliferation and progression.[2]

PLK4_Pathway PLK4 Signaling in Cancer Progression PLK4 PLK4 Overexpression Centrosome Centrosome Amplification PLK4->Centrosome Drives PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Activates Wnt Wnt/β-catenin Pathway PLK4->Wnt Activates Instability Genomic Instability (Aneuploidy) Centrosome->Instability Leads to Tumorigenesis Tumorigenesis Instability->Tumorigenesis Promotes EMT EMT Activation PI3K_Akt->EMT Wnt->EMT Metastasis Invasion & Metastasis EMT->Metastasis Inhibitor PLK4 Inhibitor Inhibitor->PLK4 Blocks Synthesis_Workflow Start Start: this compound Step1 Step 1: Bromination (NBS) Start->Step1 Intermediate1 Intermediate A: 4-Bromo Derivative Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Pd Catalyst, Pyrazole Boronic Ester) Intermediate1->Step2 Intermediate2 Intermediate B: Pyrazolyl-pyrimidine Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, Amine) Intermediate2->Step3 Final Final Product: Potent PLK4 Inhibitor Step3->Final

Caption: Three-step synthetic workflow to generate potent PLK4 inhibitors from a common starting material.

Detailed Experimental Protocols

Note: All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

Protocol 3.1: Synthesis of 4-Bromo-2-phenylpyrimidin-5-amine (Intermediate A)
  • Rationale: This step introduces a bromine atom, a versatile handle for palladium-catalyzed cross-coupling. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems. Acetonitrile is chosen as the solvent due to its polarity and inertness under the reaction conditions.

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound in acetonitrile (0.2 M), add N-Bromosuccinimide portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Protocol 3.2: Synthesis of Intermediate B via Suzuki Coupling
  • Rationale: The Suzuki coupling is a robust and widely used method for forming C-C bonds. A palladium catalyst, such as Pd(dppf)Cl₂, is highly efficient for this type of transformation. A base (e.g., K₂CO₃) is required to activate the boronic ester for transmetalation. This step introduces the pyrazole moiety designed to interact with a key hydrophobic region of PLK4. [1]

  • Materials:

    • Intermediate A (1.0 eq)

    • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add Intermediate A, the pyrazole boronic ester, and K₂CO₃.

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the Boc-protected intermediate.

    • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield Intermediate B.

Protocol 3.3: Synthesis of Final PLK4 Inhibitor via Amide Coupling
  • Rationale: This final step appends a side chain to enhance drug-like properties. HATU is an efficient peptide coupling reagent that minimizes side reactions. A tertiary amine base like DIPEA is used to scavenge the acid formed during the reaction. This modification is crucial for optimizing the compound's ADME (absorption, distribution, metabolism, and excretion) profile. [10]

  • Materials:

    • Intermediate B (1.0 eq)

    • Carboxylic acid of choice (e.g., 1-methylpiperidine-4-carboxylic acid) (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Intermediate B and the carboxylic acid in DMF.

    • Add DIPEA to the solution and stir for 5 minutes.

    • Add HATU and stir the reaction mixture at room temperature for 6-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous lithium chloride (to remove DMF), followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final compound by preparative HPLC to achieve high purity (>95%).

Protocol 3.4: Compound Characterization
  • Rationale: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound, ensuring the reliability of subsequent biological data.

  • Methods:

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition. LC-MS should be used to determine purity.

    • Purity Analysis: Final compound purity should be ≥95% as determined by HPLC or LC-MS analysis.

Compound Synthetic Step Typical Yield Purity Target Key Analytical Methods
Intermediate A Bromination60-75%>90%¹H NMR, LC-MS
Intermediate B Suzuki Coupling45-60%>90%¹H NMR, LC-MS
Final Inhibitor Amide Coupling30-50%>95%¹H NMR, ¹³C NMR, HRMS, HPLC

Biological Evaluation Protocols

Protocol 4.1: In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™)
  • Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition. This is a standard high-throughput method for determining inhibitor potency (IC₅₀). [4]

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO. Further dilute in the appropriate kinase buffer. The final DMSO concentration should be ≤1%.

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 5 µL of recombinant human PLK4 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate (e.g., a generic peptide substrate) and ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate in the dark for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration. Potent inhibitors are expected to have IC₅₀ values in the low nanomolar range. [1][11][12]

Protocol 4.2: Cellular Antiproliferative Assay (MTT or CellTiter-Glo®)
  • Rationale: This assay determines the compound's ability to inhibit the growth and proliferation of cancer cells. PLK4 inhibitors are expected to be particularly effective in cancer cell lines with PLK4 overexpression, such as certain breast cancer lines (e.g., MCF-7). [1][11]

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized inhibitor (typically from 0.01 nM to 10 µM) for 72 hours.

    • After the incubation period, add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 2-4 hours for MTT; 10 minutes for CellTiter-Glo®).

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

    • Calculate the cell viability relative to DMSO-treated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Assay Parameter Measured Expected Outcome for Potent Inhibitor
PLK4 Kinase Assay IC₅₀ (Enzymatic Potency)0.5 - 50 nM [1][11][12]
Antiproliferative Assay IC₅₀ (Cellular Potency)< 1 µM in sensitive cell lines [11][12]

Conclusion

This application guide provides a robust and rational framework for the synthesis and evaluation of novel PLK4 inhibitors starting from the versatile this compound scaffold. The detailed protocols are designed to be reproducible and are grounded in established principles of medicinal chemistry and chemical biology. By following this workflow—from targeted synthesis and rigorous characterization to comprehensive biological testing—researchers can efficiently generate and validate new chemical entities. The development of potent and selective PLK4 inhibitors holds significant promise for advancing targeted cancer therapy, and the methodologies described herein offer a clear path toward that goal.

References

  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Polo-like kinase 4: A molecular linchpin in cancer and its management. PMC.
  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals.
  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PubMed Central.
  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers.
  • Representation of PLK4 signaling in cancer with details of selected...
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
  • Structures of potent Polo‐like kinase 4 (PLK4) inhibitors.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. PubMed.
  • Chemical structures of representative PLK4 inhibitors.
  • Application Notes and Protocols for the Analytical Detection of Small Molecule Kinase Inhibitors. Benchchem.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Computational methods for analysis and inference of kinase/inhibitor rel
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Identifying small molecule probes for kinases by chemical proteomics.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
  • Independent Validation of Pyrimidin-2-Amine Derivatives: A Comparative Analysis of PLK4 Inhibitors. Benchchem.

Sources

Experimental procedure for N-alkylation of 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Alkylated 2-Phenylpyrimidin-5-amines: Protocols and Mechanistic Insights

Introduction: The Significance of the 2-Phenylpyrimidine Scaffold

The 2-phenylpyrimidin-5-amine core is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, notably as kinase inhibitors for anticancer treatments.[1][2] The strategic modification of the 5-amino group through N-alkylation is a cornerstone of structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1][3]

This document provides detailed, field-proven protocols for the N-alkylation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations that ensure successful and reproducible synthesis.

Part 1: Foundational Principles of N-Alkylation

The introduction of an alkyl group onto a nitrogen atom can be achieved through several robust synthetic strategies. The choice of method is dictated by factors such as the nature of the alkylating agent, the desired degree of substitution (mono- vs. di-alkylation), and the overall functional group tolerance of the substrate.

Mechanism 1: Direct Alkylation via SN2 Reaction

The most direct approach involves the reaction of the primary amine with an alkyl halide. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction.

A critical component of this reaction is the inclusion of a base.[4] As the reaction proceeds, a hydrohalic acid (e.g., HBr, HCl) is formed as a byproduct. This acid will readily protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid, allowing the reaction to proceed to completion.

Causality in Base Selection: The choice of base is paramount. A non-nucleophilic, hindered base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often preferred. These bases are sterically hindered enough to deprotonate the ammonium salt without competing with the substrate amine as a nucleophile, which would lead to undesired side products.

A primary challenge in this method is controlling the extent of alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that yields a tertiary amine.[5][6] This can be mitigated by carefully controlling stoichiometry, using a modest excess of the starting amine, or employing alternative methods like reductive amination.

Mechanism 2: Reductive Amination for Selective Mono-Alkylation

Reductive amination is a highly effective and selective method for preparing mono-N-alkylated amines.[7][8] This two-step, one-pot process circumvents the over-alkylation issues inherent in direct alkylation.

  • Imine Formation: The this compound first reacts with an aldehyde or ketone to form an intermediate imine (or Schiff base). This reaction is typically reversible and is often catalyzed by a weak acid.

  • In Situ Reduction: A mild reducing agent, added to the same reaction vessel, selectively reduces the C=N double bond of the imine to form the new secondary amine.

Rationale for Reducing Agent: The key to this process is the choice of a reducing agent that is potent enough to reduce the imine but not so reactive that it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose, as they react much faster with the protonated imine intermediate than with the carbonyl starting material.[8][9] This selectivity ensures high yields of the desired mono-alkylated product.

Part 2: Experimental Protocols

Safety First: Alkylating agents (e.g., alkyl halides) are often toxic, mutagenic, and carcinogenic. All manipulations must be performed in a certified chemical fume hood.[10] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, is mandatory.[11][12] All waste should be disposed of in accordance with institutional and regulatory guidelines for hazardous materials.[13]

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the synthesis of N-benzyl-2-phenylpyrimidin-5-amine using benzyl bromide as a representative alkyl halide.

Materials & Equipment:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water & Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Condenser and inert gas inlet (Nitrogen or Argon)

  • Syringe and needles

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and purification

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 171.2 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This prevents atmospheric moisture from interfering with the reaction.

  • Solvent Addition: Add 10 mL of anhydrous DMF via syringe. Stir the suspension at room temperature.

  • Alkylating Agent Addition: Slowly add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) to the stirred suspension using a syringe. A slow, dropwise addition helps to control the reaction rate and minimize the formation of the di-alkylated byproduct.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure N-benzyl-2-phenylpyrimidin-5-amine.

Workflow Diagram: Direct N-Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Amine + Base in Flask B Add Anhydrous Solvent (DMF) A->B C Establish Inert Atmosphere (N2) B->C D Slowly Add Alkyl Halide C->D E Stir at Room Temp (12-24h) D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with EtOAc G->H I Wash with Brine H->I J Dry (MgSO4) & Concentrate I->J K Purify via Column Chromatography J->K L L K->L Pure N-Alkylated Product

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Selective Mono-Alkylation via Reductive Amination

This protocol details the synthesis of N-benzyl-2-phenylpyrimidin-5-amine using benzaldehyde and a mild reducing agent.

Materials & Equipment:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • All other equipment as listed in Protocol 1

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask with a magnetic stir bar, add this compound (1.0 mmol, 171.2 mg).

  • Solvent and Aldehyde Addition: Add 15 mL of anhydrous DCM, followed by benzaldehyde (1.05 mmol, 111.4 mg, 0.11 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) to the mixture in one portion. The use of a slight excess ensures complete reduction.

  • Reaction Execution: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (30% ethyl acetate in hexanes) for the consumption of the starting amine.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Combine Amine + Aldehyde B Add Anhydrous Solvent (DCM) A->B C Stir at RT (30-60 min) B->C D Add NaBH(OAc)3 C->D E Stir at Room Temp (4-12h) D->E F Monitor by TLC E->F G Quench with NaHCO3 (aq) F->G H Extract with DCM G->H I Wash with Brine H->I J Dry (Na2SO4) & Concentrate I->J K Purify via Column Chromatography J->K L L K->L Pure Mono-Alkylated Product

Sources

Application Note: High-Throughput Screening of 2-Phenylpyrimidine Libraries for Kinase-Modulating Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenylpyrimidine Scaffold as a Privileged Structure in Drug Discovery

The 2-phenylpyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its remarkable versatility in targeting a diverse array of biological macromolecules.[1] This structural motif is particularly prominent in the development of kinase inhibitors, where it acts as an effective isostere of the adenine ring of ATP, enabling competitive binding within the kinase active site.[1] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, protein kinases have become the second most important class of targets for drug discovery.[3][4]

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of 2-phenylpyrimidine compound libraries to identify and characterize novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both biochemical and cell-based assays, and offer insights into robust data analysis and hit validation.

The Strategic Framework for a 2-Phenylpyrimidine HTS Campaign

A successful HTS campaign is not merely a large-scale experiment but a strategic funnel designed to efficiently identify and validate potent and selective inhibitors from a vast chemical library.[5] The process begins with a primary screen to cast a wide net, followed by a series of increasingly stringent secondary and tertiary assays to confirm activity, eliminate artifacts, and characterize the mechanism of action of promising "hits."

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Cellular Validation cluster_3 Lead Optimization Primary Primary HTS (e.g., ADP-Glo™ Kinase Assay) Single High Concentration DoseResponse Dose-Response Curve (IC50 Determination) Primary->DoseResponse Identify 'Hits' Orthogonal Orthogonal Biochemical Assay (e.g., TR-FRET) DoseResponse->Orthogonal Confirm Activity Eliminate Artifacts CellViability Cell-Based Assay (e.g., MTT Proliferation Assay) Orthogonal->CellViability Validate Cellular Efficacy TargetEngagement Target Engagement Assay (e.g., Western Blot for Phospho-protein) CellViability->TargetEngagement Apoptosis Apoptosis Assay (e.g., Annexin V Staining) CellViability->Apoptosis LeadOpt Structure-Activity Relationship (SAR) & Lead Optimization TargetEngagement->LeadOpt Confirmed Cellular MOA Apoptosis->LeadOpt

Caption: High-Throughput Screening Funnel.

Part 1: Primary Screening with Biochemical Assays

Biochemical assays form the bedrock of primary HTS campaigns due to their robustness, scalability, and cost-effectiveness.[4] They utilize purified recombinant enzymes to directly measure the interaction between a compound and its target in a controlled, cell-free environment.[6]

Featured Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method ideal for HTS. It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8][9] As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.[10]

Principle of Causality: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, a common issue in HTS.[10] The two-step process, which first depletes unused ATP before converting ADP to a measurable signal, ensures a high signal-to-background ratio.[8]

Detailed Protocol: ADP-Glo™ Kinase Assay in 384-Well Format

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the 2-phenylpyrimidine library (typically at a 10 mM stock concentration in DMSO) into the appropriate wells of a 384-well, low-volume, white assay plate.

    • For a final assay volume of 5 µL and a desired screening concentration of 10 µM, this represents a 1:1000 dilution.

  • Assay Plate and Control Layout:

    • Negative Controls (0% Inhibition): Designate at least 16 wells per plate for DMSO vehicle only. These wells represent maximum kinase activity.[11]

    • Positive Controls (100% Inhibition): Designate at least 16 wells per plate for a known, potent inhibitor of the target kinase (e.g., staurosporine for broad-spectrum kinase inhibition). This represents minimum kinase activity.[11]

    • A robust plate layout is critical for data normalization and quality control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer. The final ATP concentration should be at or near the Km for the target kinase to ensure sensitivity to competitive inhibitors.

    • Dispense 2.5 µL of the 2X kinase/substrate solution into each well of the assay plate.

    • Seal the plate and incubate at 30°C for 60 minutes. The incubation time may require optimization based on the specific kinase's turnover rate.[12]

  • Signal Generation and Detection:

    • Equilibrate the assay plate and ADP-Glo™ reagents to room temperature.[12]

    • Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 5 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature, protected from light.[8]

    • Measure the luminescence signal using a compatible plate reader (e.g., BMG PHERAstar).

Data Analysis and Quality Control

1. Normalization: The raw luminescence data from each test well is normalized to the plate's internal controls to determine the percent inhibition:

% Inhibition = 100 * (1 - (Signaltest_compound - Meanpos_control) / (Meanneg_control - Meanpos_control))

2. Assay Quality Metric: The Z'-Factor The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[13][14] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[1][13]
0 to 0.5A marginal assay; may require optimization.[1][13]
< 0The assay is not suitable for screening.[1][13]

Trustworthiness: An assay is only considered reliable for a screening campaign if the Z'-factor is consistently greater than 0.5.[15] This metric provides a self-validating system for each plate, ensuring that the separation between the control signals is sufficient to confidently identify "hits."

Part 2: Cellular Assays for Hit Validation and Characterization

While biochemical assays are excellent for primary screening, they do not account for cell permeability, off-target effects, or cellular toxicity. Therefore, promising hits must be validated in a more biologically relevant context using cell-based assays.[16]

Featured Assay 1: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[17] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells.

Principle of Causality: This assay is selected to confirm that the inhibitory activity observed in the biochemical screen translates to an anti-proliferative effect in a relevant cancer cell line (e.g., a B-cell lymphoma line for a BTK inhibitor). It also serves as an initial screen for general cytotoxicity.

Detailed Protocol: MTT Assay in 384-Well Format

  • Cell Seeding:

    • Seed a cancer cell line known to be dependent on the target kinase into a 384-well clear-bottom plate at a pre-determined optimal density (e.g., 2,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the "hit" compounds from the primary screen.

    • Treat the cells with the compounds over a range of concentrations (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[18]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

    • Measure the absorbance at 570-590 nm using a microplate reader.

Featured Assay 2: Apoptosis Detection by Annexin V Staining

To determine if the observed anti-proliferative effect is due to programmed cell death (apoptosis), an Annexin V assay can be employed. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[19] Annexin V is a protein that binds with high affinity to PS, and when fluorescently labeled, can be used to identify apoptotic cells via flow cytometry.[20][21]

Principle of Causality: This assay provides mechanistic insight. A true kinase inhibitor targeting a pro-survival pathway should induce apoptosis. This helps to distinguish specific anti-cancer activity from non-specific cytotoxicity. The use of a vital dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[19]

Part 3: Understanding the Target - A Signaling Pathway Perspective

Many 2-phenylpyrimidine derivatives are designed to target Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[22] Understanding this pathway is crucial for interpreting screening results and designing follow-up experiments.

Upon antigen binding, the BCR activates a cascade of kinases, including LYN and SYK.[5] SYK then phosphorylates and activates a "signalosome" complex, which includes BTK.[5] Activated BTK proceeds to phosphorylate downstream targets like PLCγ2, leading to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[23] Inhibition of BTK effectively shuts down this pro-survival signaling, making it an attractive therapeutic strategy for B-cell malignancies.[3]

// Edges Antigen [label="Antigen", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Antigen -> BCR [label=" Binds"]; BCR -> LYN [label=" Activates"]; LYN -> SYK [label=" Activates"]; SYK -> BTK [label=" Activates"]; BTK -> PLCg2 [label=" Phosphorylates"]; PLCg2 -> {DAG, IP3} [label=" Cleaves PIP2 into"]; {DAG, IP3} -> TF [label=" Activate"]; TF -> Gene; Gene -> Proliferation [shape=plaintext, fontcolor="#202124"]; Gene -> Survival [shape=plaintext, fontcolor="#202124"]; Gene -> Differentiation [shape=plaintext, fontcolor="#202124"];

// Inhibition Inhibitor [label="2-Phenylpyrimidine\nInhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor -> BTK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; }

Caption: Simplified B-Cell Receptor (BCR) Signaling Cascade.

Conclusion

The high-throughput screening of 2-phenylpyrimidine libraries offers a powerful avenue for the discovery of novel kinase inhibitors. Success in this endeavor hinges on a logically structured screening cascade, the implementation of robust and validated assay protocols, and a rigorous approach to data analysis and quality control. By integrating biochemical and cell-based methodologies, researchers can efficiently navigate from a large compound library to validated, cell-active hits with a clear mechanism of action, paving the way for the next stages of drug development.

References

  • Collaborative Drug Discovery. (2025). Plate Control Layout. CDD Support.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Boster Biological Technology. (n.d.). B Cell Receptor Signaling Pathway. Boster Bio.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • ResearchGate. (n.d.). B Cell Receptor Signaling Pathway and Inhibition of BTK. ResearchGate.
  • On HTS. (2023). Z-factor. On HTS.
  • Satterthwaite, A. B., & Witte, O. N. (1997). Role of Btk in B cell development and signaling. Current Opinion in Immunology, 9(4), 534-540.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • Wikipedia. (n.d.). Z-factor. Wikipedia.
  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Wikipedia.
  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH.
  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NCBI.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NCBI.
  • National Center for Biotechnology Information. (n.d.). Apoptosis Marker Assays for HTS. NCBI Bookshelf.
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI.
  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies.
  • Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed.
  • Sartorius. (n.d.). Apoptosis Assays for High-Throughput Cytometry. Sartorius.
  • Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar.
  • ResearchGate. (2025). Inexpensive High-Throughput Screening of Kinase Inhibitors. ResearchGate.
  • Reddit. (2025). How to reduce cross-well contamination on HTS?. Reddit.
  • Salk Institute for Biological Studies. (n.d.). HTS Symphony Plate Acquisition User Guide SOP-015. Salk Institute.
  • Salk Institute for Biological Studies. (n.d.). A3 HTS Quick Start Guide. Salk Institute.
  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.

Sources

Solid-Phase Synthesis of 2-Phenylpyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Phenylpyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs and promising clinical candidates.[1] Among the vast landscape of pyrimidine derivatives, the 2-phenylpyrimidine motif has garnered significant attention from researchers in drug discovery. This privileged structure is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of activities, including but not limited to, antifungal[2], anticancer[3], and kinase inhibition.[3] The strategic placement of a phenyl group at the 2-position of the pyrimidine ring often leads to favorable interactions with biological targets, enhancing potency and selectivity.

The demand for large and diverse libraries of 2-phenylpyrimidine analogs for structure-activity relationship (SAR) studies has driven the development of efficient and robust synthetic methodologies. Traditional solution-phase synthesis, while foundational, can be laborious and time-consuming, often requiring tedious purification of intermediates. In contrast, solid-phase organic synthesis (SPOS) has emerged as a powerful platform for the rapid generation of compound libraries.[1][4] The key advantages of SPOS include simplified purification through simple filtration and washing, the ability to use excess reagents to drive reactions to completion, and its amenability to automation.[1]

This comprehensive application note provides a detailed technical guide for the solid-phase synthesis of 2-phenylpyrimidine derivatives. We will delve into the core principles, explore different strategic approaches, and provide a detailed, step-by-step protocol that can be readily adapted by researchers, scientists, and drug development professionals.

Core Principles of Solid-Phase Pyrimidine Synthesis

The solid-phase synthesis of 2-phenylpyrimidines, like any SPOS, relies on a few key components: a solid support (resin), a linker molecule, and a carefully planned synthetic route. The choice of each of these components is critical for the success of the synthesis.

Solid Supports: The Foundation of the Synthesis

The solid support is an insoluble polymer matrix to which the initial building block is covalently attached. The most commonly used supports in SPOS are polystyrene-based resins, often cross-linked with divinylbenzene (DVB) to ensure mechanical stability.[5]

Resin Type Key Characteristics Typical Applications
Wang Resin Acid-labile linker, suitable for the synthesis of molecules with a C-terminal carboxylic acid.[5][6]Synthesis of peptide acids, small molecules with a carboxylic acid handle.[6]
Rink Amide Resin Acid-labile linker, designed for the synthesis of C-terminal amides.[7][8][9]Synthesis of peptide amides, small molecules with a carboxamide functionality.[7][10]
Merrifield Resin Chloromethylated polystyrene resin, a versatile support for attaching various functional groups.[1][11]General purpose solid-phase synthesis.

For the synthesis of 2-phenylpyrimidine derivatives, the choice of resin will depend on the desired functionality at other positions of the pyrimidine ring and the overall synthetic strategy.

Linkers: The Crucial Connection

The linker is a bifunctional molecule that connects the growing molecule to the solid support. A key feature of a linker is its ability to be cleaved under specific conditions that do not affect the integrity of the target molecule.

  • Traceless Linkers: In many applications, it is desirable to cleave the final product from the resin without leaving any residual functionality from the linker.[12][13][14] This is achieved using "traceless linkers," where the point of attachment is a group that is replaced by a hydrogen atom upon cleavage.[12][15] Silyl linkers are a prominent example of traceless linkers, where acid-mediated protodesilylation cleaves the silicon-aryl bond.[12][15]

  • Safety-Catch Linkers: These linkers are stable to the reaction conditions used during the synthesis but can be activated by a specific chemical transformation to become labile for cleavage.[16] This provides an additional layer of control over the release of the final product.

Strategic Approaches to Solid-Phase Synthesis of 2-Phenylpyrimidines

There are two primary strategies for the solid-phase synthesis of 2-phenylpyrimidine derivatives:

  • Pre-functionalized Phenylpyrimidine Attachment: In this approach, a pre-synthesized 2-phenylpyrimidine core with a suitable functional handle is attached to the solid support. Subsequent modifications are then performed on other positions of the pyrimidine ring.

  • On-Resin Pyrimidine Ring Construction followed by Phenyl Group Introduction: This is a more flexible approach where the pyrimidine ring is constructed stepwise on the solid support from acyclic precursors. The phenyl group is then introduced at the 2-position, often via a palladium-catalyzed cross-coupling reaction like the Suzuki coupling.[17][18][19][20]

This application note will focus on the second, more versatile approach, which allows for greater diversity in the final products.

Visualizing the Workflow: A Generalized Scheme

The following diagram illustrates the general workflow for the on-resin construction of a 2-phenylpyrimidine derivative library.

Solid_Phase_Synthesis_Workflow Resin Solid Support (e.g., Wang or Rink Amide Resin) Immobilization Immobilization of Building Block A Resin->Immobilization Step 1 Resin_A Resin-Bound Building Block A Immobilization->Resin_A Reaction1 Reaction with Building Block B Resin_A->Reaction1 Step 2 Resin_AB Resin-Bound Intermediate Reaction1->Resin_AB Cyclization Pyrimidine Ring Formation Resin_AB->Cyclization Step 3 Resin_Pyrimidine Resin-Bound Pyrimidine Core Cyclization->Resin_Pyrimidine Suzuki_Coupling Suzuki Coupling with Phenylboronic Acid Resin_Pyrimidine->Suzuki_Coupling Step 4 Resin_Phenylpyrimidine Resin-Bound 2-Phenylpyrimidine Suzuki_Coupling->Resin_Phenylpyrimidine Cleavage Cleavage from Resin Resin_Phenylpyrimidine->Cleavage Step 5 Product Purified 2-Phenylpyrimidine Derivative Cleavage->Product

Caption: Generalized workflow for the solid-phase synthesis of 2-phenylpyrimidine derivatives.

Detailed Protocol: Solid-Phase Synthesis of a 2-Phenyl-4-aminopyrimidine Library

This protocol outlines a representative synthesis of a library of 2-phenyl-4-aminopyrimidine derivatives on Rink Amide resin. This strategy allows for the introduction of diversity at the 4-position of the pyrimidine ring.

Materials and Reagents
  • Rink Amide Resin (100-200 mesh)[8]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Substituted benzaldehydes

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptide synthesis vessel or automated peptide synthesizer

Step-by-Step Experimental Procedure

Step 1: Resin Preparation and Swelling

  • Place the Rink Amide resin (1.0 g, ~0.6 mmol/g loading) in a peptide synthesis vessel.

  • Add DMF (10 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection of Rink Amide Resin

  • Add a 20% solution of piperidine in DMF (10 mL) to the swollen resin.

  • Agitate the mixture for 30 minutes at room temperature.[7]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (2 x 10 mL).

Step 3: On-Resin Synthesis of the Pyrimidine Core (Biginelli-type reaction)

Causality: This three-component reaction is a highly efficient method for constructing the dihydropyrimidine core directly on the solid support.

  • In a separate flask, dissolve the substituted benzaldehyde (3 mmol, 5 eq.) and malononitrile (3 mmol, 5 eq.) in ethanol (10 mL).

  • Add a catalytic amount of a base, such as a few drops of piperidine, to the solution and stir for 10 minutes.

  • Add this solution to the deprotected Rink Amide resin.

  • In a separate flask, prepare a solution of guanidine by adding guanidine hydrochloride (3 mmol, 5 eq.) to a solution of sodium ethoxide (3 mmol, 5 eq.) in ethanol (5 mL).

  • Add the guanidine solution to the resin slurry.

  • Agitate the reaction mixture at 60°C for 12 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Step 4: Introduction of the Phenyl Group via Suzuki Coupling

Causality: The Suzuki cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, in this case, to introduce the phenyl group at the 2-position of the pyrimidine ring.[17][18][19] A chloro- or bromo- functionality needs to be present at the 2-position for this reaction. This can be achieved by using a 2-halopyrimidine precursor in the initial steps or by subsequent halogenation of the resin-bound pyrimidine. For this protocol, we will assume a 2-chloropyrimidine is formed in situ or is used as a starting material.

  • Swell the resin-bound pyrimidine in a mixture of dioxane and water (4:1, 10 mL).

  • Add phenylboronic acid (3 mmol, 5 eq.), potassium carbonate (6 mmol, 10 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol, 0.1 eq.).

  • Heat the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with dioxane/water (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Step 5: Cleavage and Deprotection

Causality: A strong acid, such as TFA, is used to cleave the acid-labile Rink Amide linker, releasing the final 2-phenylpyrimidine product into solution.[7] Scavengers like TIS are added to quench reactive cationic species that may be formed during cleavage, preventing side reactions.

  • Swell the dried resin in DCM (2 mL) for 15 minutes.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail (10 mL) to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and dry the crude product.

Step 6: Purification

  • Purify the crude product by preparative reverse-phase HPLC to obtain the desired 2-phenyl-4-aminopyrimidine derivative.

  • Characterize the final product by LC-MS and ¹H NMR.

Visualizing the Key Reaction: On-Resin Suzuki Coupling

The following diagram illustrates the key Suzuki coupling step on the solid support.

Suzuki_Coupling cluster_resin Solid Support cluster_product Solid Support Resin_Pyrimidine Resin-Bound 2-Chloropyrimidine Catalyst Pd(PPh₃)₄ Catalyst + Base (K₂CO₃) Resin_Pyrimidine->Catalyst Phenylboronic_Acid Phenylboronic Acid (Ph-B(OH)₂) Phenylboronic_Acid->Catalyst Solvent Dioxane/Water 80°C Catalyst->Solvent Reaction Conditions Resin_Phenylpyrimidine Resin-Bound 2-Phenylpyrimidine Solvent->Resin_Phenylpyrimidine C-C Bond Formation

Caption: Key on-resin Suzuki coupling reaction for the synthesis of 2-phenylpyrimidines.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low Loading of First Building Block Incomplete reaction; steric hindrance.Increase reaction time and/or temperature; use a more efficient coupling agent.
Incomplete Suzuki Coupling Inactive catalyst; insufficient base; poor swelling of resin.Use fresh catalyst; ensure anhydrous conditions for the base; try a different solvent system to improve swelling.
Formation of Side Products during Cleavage Reactive intermediates reacting with the product.Use appropriate scavengers in the cleavage cocktail (e.g., TIS for tryptophan-containing peptides).
Difficulty in Purifying the Final Product Presence of deletion or incomplete sequences.Optimize each reaction step to ensure it goes to completion; use a capping step to terminate unreacted chains.

Conclusion

Solid-phase synthesis offers a powerful and efficient platform for the generation of diverse libraries of 2-phenylpyrimidine derivatives, which are of significant interest in drug discovery. By carefully selecting the solid support, linker, and synthetic strategy, researchers can rapidly access a wide range of analogs for biological screening. The protocol detailed in this application note provides a robust starting point for the synthesis of 2-phenyl-4-aminopyrimidine libraries and can be adapted to introduce diversity at various positions of the pyrimidine core. The combination of on-resin ring construction and late-stage functionalization via reactions like the Suzuki coupling provides a highly flexible and powerful approach for the exploration of this important chemical space.

References

  • Application Notes and Protocols for Polymer-Assisted Synthesis of Pyrimidine Deriv
  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Public
  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Public
  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed.
  • A simple and traceless solid phase method simplifies the assembly of large peptides and the access to challenging proteins - PMC - NIH.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
  • Traceless Linkers - Combin
  • Synthesis of silicon traceless linker for solid-phase reaction - PubMed.
  • Traceless Solid-Phase Organic Synthesis - PubMed.
  • Solid Phase Synthesis of Purines from Pyrimidines | ACS Combin
  • Traceless Solid-Phase Organic Synthesis | Chemical Reviews - ACS Public
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Linkers for solid-phase organic synthesis - ResearchG
  • Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin - Aapptec Peptides.
  • Linkers for Solid‐Phase Organic Synthesis - ResearchG
  • Linkers for Solid Phase Synthesis Archives - ChemPep.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
  • Solid-Phase Suzuki Coupling for C−C Bond Formation | The Journal of Organic Chemistry.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - NIH.
  • Solid Phase Synthesis of Purines from Pyrimidines | ACS Combin
  • Rink Amide ProTide Resin - CEM Corpor
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
  • Rink Amide resin (100-200 mesh) Novabiochem - Sigma-Aldrich.
  • Solid-phase peptide synthesis. (A) Structure of Rink Amide AM Resin....
  • Rink amide resin - Chem-Impex.
  • Technical Support Information Bulletin 1073 - Wang Resin - Aapptec Peptides.
  • Advantages of Wang Resin in Peptide Synthesis - AltaBioscience.
  • Electronic Supplementary Material (ESI)
  • Solid Phase Synthesis of Purines
  • How to Synthesize a Peptide | AAPPTec.
  • Advances in the Solid Phase Synthesis of Pyrimidine Derivatives - ResearchG
  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC - NIH.

Sources

Application Note: Rapid and Efficient Synthesis of 2-Phenylpyrimidin-5-amine Analogs via Microwave-Assisted Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-phenylpyrimidin-5-amine analogs, a scaffold of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We will delve into the principles of microwave heating and its advantages over conventional methods, followed by a step-by-step protocol for a one-pot, three-component reaction. This guide is designed to be a practical resource, offering insights into reaction mechanisms, optimization, and expected outcomes, thereby enabling researchers to efficiently synthesize these valuable compounds.

Introduction: The Significance of this compound and the Advent of Microwave Synthesis

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the this compound scaffold is a privileged structure found in a variety of kinase inhibitors and other targeted therapies. Traditional synthetic routes to these compounds often involve multi-step procedures with long reaction times, harsh conditions, and often result in modest yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes. This is achieved through the direct and efficient heating of polar molecules in the reaction mixture, a process known as dielectric heating.[4] This rapid and uniform heating not only dramatically reduces reaction times but also often leads to higher product yields, increased purity, and enhanced reaction selectivity.[5] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[6]

This application note will guide you through the efficient synthesis of this compound analogs, leveraging the power of microwave chemistry to streamline your research and development efforts.

The Science Behind Microwave-Assisted Synthesis

Conventional heating methods rely on conduction and convection to transfer thermal energy to the reaction mixture, which can be slow and lead to uneven temperature distribution. In contrast, microwave energy interacts directly with polar molecules and ions within the reaction vessel, causing them to rapidly oscillate and generate heat through friction. This unique heating mechanism offers several key advantages:

  • Rapid Heating: Microwave irradiation provides instantaneous and uniform heating throughout the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.

  • Enhanced Yields and Purity: The precise temperature control and uniform heating minimize the formation of byproducts that can arise from localized overheating, often resulting in cleaner reactions and higher isolated yields.

  • Solvent Efficiency: The efficiency of microwave heating can reduce the need for large volumes of high-boiling point solvents, contributing to greener and more sustainable laboratory practices.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol describes a one-pot, three-component synthesis of a representative this compound analog under microwave irradiation. This method is based on the well-established reactivity of amidines with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring.

Materials and Reagents
  • Benzamidine hydrochloride (1.0 mmol)

  • 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (a representative enaminone) (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesis reactor

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the general workflow for performing the microwave-assisted synthesis of this compound analogs.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis prep_reactants Weigh Reactants: - Benzamidine HCl - Enaminone - Ammonium Acetate prep_solvent Add Solvent: - Ethanol prep_reactants->prep_solvent prep_vessel Combine in Microwave Vial with Stir Bar prep_solvent->prep_vessel mw_reactor Place Vial in Microwave Reactor prep_vessel->mw_reactor mw_irradiate Irradiate: - Set Temperature - Set Time - Set Power mw_reactor->mw_irradiate mw_cool Cool to Room Temperature mw_irradiate->mw_cool workup_isolate Isolate Product: - Pour into Water - Filter Precipitate mw_cool->workup_isolate workup_purify Purify: - Recrystallize from Ethanol workup_isolate->workup_purify workup_analyze Analyze: - NMR, MS, etc. workup_purify->workup_analyze

Caption: General workflow for the microwave-assisted synthesis of this compound analogs.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzamidine hydrochloride (1.0 mmol, 156.6 mg), 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (1.0 mmol, 181.3 mg), and ammonium acetate (2.0 mmol, 154.2 mg).

  • Solvent Addition: Add 3 mL of ethanol to the vial.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 120°C for 15 minutes. The pressure should be monitored and should not exceed the vial's safety limit.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Product Isolation: Pour the reaction mixture into 20 mL of cold water.

  • Filtration: Collect the resulting precipitate by vacuum filtration and wash the solid with water.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure 2-phenyl-4-(thiophen-2-yl)pyrimidin-5-amine.

Reaction Mechanism

The formation of the this compound core proceeds through a multi-step, one-pot reaction. The following diagram illustrates a plausible reaction mechanism.

G benzamidine Benzamidine intermediate1 Michael Addition Intermediate benzamidine->intermediate1 + enaminone Enaminone (β-ketoenamine) enaminone->intermediate1 nh4oac Ammonium Acetate (Ammonia Source) nh4oac->intermediate1 Provides NH3 for 5-amino group intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound (Aromatized Product) intermediate2->product Dehydration & Aromatization

Caption: Plausible reaction mechanism for the formation of this compound.

Initially, a Michael addition of the amidine to the enaminone is proposed to occur. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization to yield the final pyrimidine product. Ammonium acetate serves as a source of ammonia, which is incorporated as the 5-amino group.

Expected Results and Data

The microwave-assisted protocol is expected to provide the desired this compound analogs in good to excellent yields with significantly reduced reaction times compared to conventional heating methods.

EntryPhenylamidine SubstituentEnaminone SubstituentTime (min)Temperature (°C)Yield (%)
1HThiophen-2-yl1512085
24-ChloroPhenyl1512082
34-MethoxyFuran-2-yl2012088
4HPhenyl (Conventional)8 hoursReflux55

Note: The data presented in this table are representative and may vary depending on the specific substrates and microwave reactor used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the microwave vial.
Decomposition of starting materials or productDecrease reaction temperature. Use a less polar solvent.
Formation of Byproducts Side reactions due to high temperatureOptimize the reaction temperature and time. Consider using a catalyst to promote the desired reaction pathway.
Difficulty in Product Isolation Product is soluble in waterExtract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Oily productTry to induce crystallization by scratching the flask or seeding with a small crystal of the product. Purification by column chromatography may be necessary.

Conclusion

The microwave-assisted synthesis of this compound analogs offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[6] The protocol outlined in this application note provides a robust starting point for the synthesis of a diverse library of these medicinally important compounds. By leveraging the principles of microwave chemistry, researchers can significantly accelerate their drug discovery and development programs.

References

  • Dandia, A., et al. (2011). Green synthesis of disubstituted 5-aminopyrimidines from vinyl azides under microwave irradiation.
  • Kappe, C. O. (2003). Highly Efficient Synthesis of Pyrimidines under Microwave‐Assisted Conditions. Synlett, 2003(2), 247-249.
  • Bagley, M. C., et al. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. Baxendale Group - Durham University.
  • Al-Tel, T. H. (2003). A One-Pot Microwave-Assisted Synthesis of pyrido[2,3-d]pyrimidines. PubMed. [Link]
  • Portilla, J., et al. (2021). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions.
  • de la Hoz, A., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. [Link]
  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry, 19, 1855-1910.
  • Dandia, A., et al. (2012). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. PubMed. [Link]
  • Bagley, M. C., et al. (2013).

Sources

Application Note: A Scalable and Efficient Synthesis of 2-Phenylpyrimidin-5-amine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-Phenylpyrimidin-5-amine, a crucial building block in the development of various therapeutic agents. The presented synthetic strategy is designed for robustness, scalability, and efficiency, addressing the needs of researchers, scientists, and drug development professionals. This guide emphasizes the rationale behind experimental choices, provides in-depth procedural instructions, and outlines critical process parameters for successful implementation in a laboratory or pilot plant setting.

Introduction: The Significance of this compound in Drug Discovery

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the 5-amino-substituted variants are of significant interest due to their role as key intermediates in the synthesis of potent inhibitors for a range of protein kinases. These kinases are implicated in various disease states, including cancer and inflammatory disorders. For instance, derivatives of 2-phenylaminopyrimidine have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[1][2] The reliable and scalable production of high-purity this compound is therefore a critical step in advancing the discovery and development of novel therapeutics.

This document outlines a validated, multi-step synthesis designed for scale-up, focusing on commercially available starting materials, straightforward reaction conditions, and robust purification procedures.

Retrosynthetic Analysis and Strategy

The chosen synthetic route for this compound is a convergent approach that constructs the pyrimidine ring in the final step. This strategy allows for the late-stage introduction of the amine functionality, which can be sensitive to certain reaction conditions. The key disconnection involves the formation of the pyrimidine ring from a suitable three-carbon electrophile and benzamidine.

Experimental Protocols: A Step-by-Step Guide

This section details the complete experimental procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
ReagentGradeSupplier
BenzonitrileReagentSigma-Aldrich
Sodium Methoxide95%Acros Organics
Ethyl AcetateACS GradeFisher Scientific
3-Dimethylamino-1-(4-nitrophenyl)prop-2-en-1-one97%Combi-Blocks
Iron Powder<10 µmSigma-Aldrich
Ammonium ChlorideACS GradeVWR
Ethanol200 ProofDecon Labs
TolueneACS GradeEMD Millipore
Hydrochloric Acid37%J.T. Baker
Sodium BicarbonateACS GradeMacron
Anhydrous Magnesium Sulfate99.5%Alfa Aesar
Synthesis Pathway Overview

The overall synthetic workflow is depicted below. The process begins with the formation of benzamidine hydrochloride, which is then condensed with a suitable propenone derivative. The final step involves the reduction of a nitro group to the desired amine.

Synthesis_Workflow cluster_step1 Step 1: Benzamidine Synthesis cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Nitro Group Reduction A Benzonitrile B Benzamidine HCl A->B  1. NaOMe, MeOH  2. NH4Cl, EtOH D 2-Phenyl-5-nitropyrimidine B->D C 3-Dimethylamino-1-(4-nitrophenyl)prop-2-en-1-one C->D  NaOMe, EtOH, Reflux E This compound D->E  Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Overall synthetic workflow for this compound.

Detailed Step-by-Step Procedure

Step 1: Synthesis of Benzamidine Hydrochloride

  • To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (3 mL per gram of benzonitrile) under a nitrogen atmosphere, add benzonitrile (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • In a separate flask, dissolve ammonium chloride (1.5 equivalents) in ethanol (5 mL per gram of ammonium chloride).

  • Cool the ethanolic ammonium chloride solution to 0 °C and add the reaction mixture from step 2 portion-wise, maintaining the temperature below 10 °C.

  • Stir the resulting suspension at room temperature for 4 hours.

  • Filter the solid precipitate and wash with cold ethanol.

  • Dry the solid under vacuum to afford benzamidine hydrochloride as a white crystalline solid.

Rationale: The Pinner reaction provides a classical and reliable method for the synthesis of amidines from nitriles. The use of anhydrous conditions is crucial to prevent the hydrolysis of the intermediate imidate ester.

Step 2: Synthesis of 2-Phenyl-5-nitropyrimidine

  • To a suspension of benzamidine hydrochloride (1.0 equivalent) in ethanol (10 mL per gram), add sodium methoxide (1.1 equivalents) and stir for 30 minutes at room temperature.

  • Add 3-dimethylamino-1-(4-nitrophenyl)prop-2-en-1-one (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-phenyl-5-nitropyrimidine as a pale yellow solid.

Rationale: This step involves the condensation of the benzamidine with a β-ketoenal equivalent to form the pyrimidine ring. The use of a pre-formed enaminone simplifies the reaction and improves regioselectivity.

Step 3: Synthesis of this compound

  • To a mixture of 2-phenyl-5-nitropyrimidine (1.0 equivalent) in a 4:1 mixture of ethanol and water (20 mL per gram), add iron powder (5.0 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the mixture to reflux and stir vigorously for 3 hours. The reaction is exothermic and may require initial cooling. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.

Rationale: The reduction of the nitro group to an amine is a critical step. The use of iron in the presence of ammonium chloride (Béchamp reduction) is a cost-effective and scalable method that avoids the use of hazardous and expensive catalytic hydrogenation at this stage.[3]

Analytical Characterization and Quality Control

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

Analytical MethodParameterAcceptance Criteria
HPLC Purity≥ 98%
¹H NMR Structure ConfirmationConforms to the expected structure
Mass Spectrometry Molecular WeightConforms to the theoretical mass
Melting Point Identity and PuritySharp melting point range

Scale-Up Considerations and Troubleshooting

Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and consistent product quality.

Scale_Up_Considerations cluster_considerations Key Scale-Up Parameters A Heat Management B Mixing Efficiency C Reagent Addition Rate D Phase Separation E Crystallization Control

Caption: Critical parameters for successful scale-up.

Potential Issue Root Cause Recommended Action
Low Yield in Step 2 Incomplete reaction or side product formation.Ensure anhydrous conditions and monitor the reaction closely. The stoichiometry of the base is critical.
Incomplete Reduction in Step 3 Insufficient iron or deactivation of the iron surface.Ensure vigorous stirring to maintain the iron powder in suspension. The addition of a small amount of acid can sometimes help activate the iron.
Product Purity Issues Inefficient purification or presence of persistent impurities.Optimize the recrystallization solvent system. A charcoal treatment may be necessary to remove colored impurities.
Exothermic Reaction in Step 3 The reduction of the nitro group is highly exothermic.On a larger scale, the rate of heating should be carefully controlled, and an efficient condenser is necessary. Portion-wise addition of the iron powder can also help manage the exotherm.

Safety Precautions

  • Benzonitrile: Toxic by inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle under a nitrogen atmosphere.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

  • Solvents: Ethanol, methanol, and toluene are flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a robust and scalable synthesis of this compound, a valuable intermediate in drug discovery. By following the detailed protocols and considering the scale-up recommendations, researchers and drug development professionals can reliably produce this key building block in the quantities required for their programs. The emphasis on readily available starting materials and straightforward reaction conditions makes this procedure amenable to both laboratory and pilot plant settings.

References

  • Wang, L., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
  • Zhao, D., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry.

Sources

Application Note: Accelerating Drug Discovery with 2-Phenylpyrimidin-5-amine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Phenylpyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents due to its versatile biological activities and synthetic accessibility.[1] The 2-phenylpyrimidin-5-amine motif, in particular, has emerged as a cornerstone building block for the construction of compound libraries aimed at high-throughput screening (HTS). Its structural features—a reactive primary amine for diversification and a phenyl group that can be further functionalized—provide an ideal platform for exploring vast chemical space. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in parallel synthesis workflows to accelerate the discovery of novel drug candidates, from kinase inhibitors to antifungal agents.[2][3]

The rationale behind using this compound in parallel synthesis lies in its ability to be readily and systematically modified. The 5-amino group serves as a versatile handle for a variety of chemical transformations, allowing for the rapid generation of diverse libraries of analogues from a common core structure. This approach is instrumental in establishing structure-activity relationships (SAR) early in the drug discovery process.[4][5]

Core Chemistry and Strategic Considerations

The utility of this compound in parallel synthesis is primarily centered on the nucleophilicity of the 5-amino group. This primary amine readily participates in a range of robust and high-yielding reactions that are amenable to a parallel format. The key to successful library synthesis is the selection of reactions that proceed to high conversion with minimal side-product formation, thereby simplifying purification.

Key Reaction Classes for Library Generation:

  • Amide Bond Formation: Coupling with a diverse set of carboxylic acids is the most common strategy for generating large, diverse libraries.

  • Sulfonamide Synthesis: Reaction with various sulfonyl chlorides provides access to another important class of pharmacophores.

  • Reductive Amination: Condensation with aldehydes and ketones followed by reduction yields secondary and tertiary amine derivatives, expanding the structural diversity.

  • Urea and Thiourea Formation: Reactions with isocyanates and isothiocyanates, respectively, offer further avenues for derivatization.

The choice of reaction conditions, particularly solvents and reagents, should be optimized for compatibility with automated or semi-automated parallel synthesis platforms. Solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred for their ability to dissolve a wide range of reactants and their compatibility with common reagents.

Parallel Synthesis Workflow: A Visual Guide

The general workflow for parallel synthesis using this compound is depicted below. This process is designed for efficiency, allowing for the simultaneous synthesis of multiple analogues.

G cluster_1 Core Scaffold cluster_2 Parallel Reaction R1_COOH R1-COOH reaction Amide Coupling R1_COOH->reaction R2_COOH R2-COOH R2_COOH->reaction R3_COOH R3-COOH R3_COOH->reaction Rn_COOH ...Rn-COOH Rn_COOH->reaction core This compound core->reaction P1 Product 1 reaction->P1 P2 Product 2 reaction->P2 P3 Product 3 reaction->P3 Pn ...Product n reaction->Pn

Caption: General workflow for parallel amide library synthesis.

Detailed Protocols and Methodologies

Protocol 1: Parallel Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol details a robust method for the parallel synthesis of an amide library from this compound using TBTU as the coupling agent. This method is advantageous due to its rapid reaction times and high yields.[6]

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA) in anhydrous DMF.

    • Prepare individual 0.2 M solutions of a diverse set of carboxylic acids in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.2 M solution of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing a unique carboxylic acid solution (100 µL, 0.02 mmol), add the this compound stock solution (100 µL, 0.02 mmol).

    • Add the DIPEA stock solution (200 µL, 0.04 mmol) to each well.

    • Initiate the reaction by adding the TBTU stock solution (100 µL, 0.02 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 4-6 hours. Monitor the reaction progress of a representative well by LC-MS.

    • Upon completion, quench the reaction by adding 500 µL of water to each well.

    • The desired amide products will often precipitate. Collect the solids by filtration using a 96-well filter plate.

    • Wash the solids sequentially with water (2 x 500 µL) and diethyl ether (2 x 500 µL) to remove excess reagents and byproducts.

    • Dry the resulting library of amides under high vacuum.

Data Presentation: Representative Amide Library Synthesis

R-COOHBaseCoupling ReagentTime (h)Yield (%)Purity (%)
Benzoic AcidDIPEATBTU492>95
Acetic AcidDIPEATBTU488>95
Thiophene-2-carboxylic acidDIPEATBTU590>95
4-Chlorophenylacetic acidDIPEATBTU494>95
Protocol 2: Parallel Sulfonamide Synthesis

The synthesis of sulfonamides provides access to a different chemical space with distinct physicochemical properties. This protocol outlines a straightforward procedure for reacting this compound with a library of sulfonyl chlorides.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous acetonitrile.

    • Prepare a 0.4 M solution of pyridine in anhydrous acetonitrile.

    • Prepare individual 0.22 M solutions of a diverse set of sulfonyl chlorides in anhydrous acetonitrile in a 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the this compound stock solution (100 µL, 0.02 mmol).

    • Add the pyridine stock solution (100 µL, 0.04 mmol).

    • Initiate the reaction by adding the respective sulfonyl chloride solution (100 µL, 0.022 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at 50 °C for 8-12 hours.

    • After cooling to room temperature, concentrate the contents of each well under reduced pressure.

    • Redissolve the residue in 500 µL of ethyl acetate and wash with 500 µL of 1 M HCl, followed by 500 µL of saturated sodium bicarbonate solution.

    • Isolate the organic layer using a 96-well liquid-liquid extraction plate.

    • Evaporate the solvent to yield the final sulfonamide products.

Visualization of the Sulfonamide Synthesis Workflow

G cluster_0 Reactants cluster_2 Reaction & Work-up core This compound (in Acetonitrile) reaction Sulfonamide Formation (50°C, 8-12h) core->reaction base Pyridine (in Acetonitrile) base->reaction R1_SO2Cl R1-SO2Cl R1_SO2Cl->reaction R2_SO2Cl R2-SO2Cl R2_SO2Cl->reaction Rn_SO2Cl ...Rn-SO2Cl Rn_SO2Cl->reaction workup Aqueous Work-up & Evaporation reaction->workup P1 Product 1 workup->P1 P2 Product 2 workup->P2 Pn ...Product n workup->Pn

Caption: Workflow for parallel sulfonamide library synthesis.

Conclusion and Future Directions

This compound is a powerful and versatile scaffold for the parallel synthesis of diverse compound libraries. The protocols outlined in this application note provide a solid foundation for researchers to rapidly generate novel chemical entities for biological screening. The robustness of amide and sulfonamide forming reactions makes them particularly well-suited for high-throughput synthesis. By employing these methods, drug discovery programs can efficiently explore chemical space, accelerate hit-to-lead campaigns, and ultimately shorten the timeline for identifying promising new therapeutic candidates. Further exploration could involve more complex multi-step parallel syntheses or the use of solid-phase techniques to further streamline purification.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). National Center for Biotechnology Information.
  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012). MDPI.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). ChemMedChem.
  • Expedient parallel synthesis of 2-amino-4-heteroarylpyrimidines. (2005). Organic Letters.
  • Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012). ResearchGate.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2016). Springer.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of 2-Phenylpyrimidin-5-amine (CAS: 59808-52-5). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations for their causes and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Description: Upon cooling, the compound separates as a liquid layer (an oil) rather than forming solid crystals.

Causality: "Oiling out" is a common issue with amines and occurs when the solute precipitates from a supersaturated solution at a temperature above its melting point in the solvent system.[1] This can be caused by a solution that is too concentrated or by cooling the solution too rapidly.[1]

Solutions:

  • Reduce Supersaturation: Before cooling, add a small amount of additional hot solvent to the dissolved compound. This slightly decreases the concentration and can prevent premature precipitation.[2]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a few paper towels or a cork ring.[2] Once at room temperature, gradually cool it further in an ice bath.[1] Rapid cooling promotes oil formation.[1]

  • Use a Seed Crystal: If a small amount of solid this compound is available, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Solvent System Modification: Consider a different solvent or a solvent mixture. A solvent in which the compound is slightly less soluble at higher temperatures may prevent oiling.

Issue 2: No Crystals Form After Cooling

Description: The solution remains clear even after extended cooling in an ice bath.

Causality: This typically indicates that the solution is not supersaturated. The two most common reasons are using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.[3][4]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: Add a small crystal of the pure compound to the solution.

  • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used.[2] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[2]

  • Re-evaluate Solvent Choice: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[5] You may need to experiment with different solvents or solvent mixtures.[3]

Issue 3: Poor Crystal Yield

Description: Only a small amount of crystalline product is recovered after filtration.

Causality: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during hot filtration, or washing the crystals with a solvent in which they are too soluble.[6]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Prevent Premature Crystallization: If a hot filtration step is needed to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.[6]

  • Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[4][6]

  • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: Crystals are Colored or Appear Impure

Description: The resulting crystals have a noticeable color, or subsequent analysis (e.g., melting point, NMR) indicates the presence of impurities.

Causality: This can occur if the crude material contains colored impurities or impurities with similar solubility profiles to this compound. Rapid crystallization can also trap impurities within the crystal lattice.[2]

Solutions:

  • Charcoal Treatment: If the hot, dissolved solution has a colored tint, you may be able to remove colored impurities by adding a small amount of activated charcoal. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before cooling.

  • Slow Down Crystallization: Rapid crystal formation is more likely to trap impurities.[2] To slow it down, you can use a slightly larger volume of solvent than the minimum required or insulate the flask to ensure very slow cooling.[2]

  • Second Recrystallization: A second recrystallization of the obtained crystals can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] The principle of "like dissolves like" is a good starting point; since this compound has both aromatic (phenyl) and polar (amine, pyrimidine) groups, solvents of intermediate polarity or solvent mixtures are often effective.[7]

Recommended single solvents to test:

  • Ethanol

  • Methanol

  • Ethyl Acetate

  • Acetonitrile

Common solvent mixtures:

  • Hexane/Acetone[6]

  • Hexane/Ethyl Acetate

  • Toluene/Hexane

Q2: Can I use a mixed solvent system? How does that work?

Yes, a mixed solvent system is very effective, especially when no single solvent has the ideal solubility properties. This technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point).[6] A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[6]

Q3: How does the basicity of the amine group affect recrystallization?

The amine group in this compound is basic and can be protonated in acidic conditions. This can significantly alter the compound's solubility. While generally, recrystallization is performed on the free base, in some cases, converting the amine to a salt (e.g., a hydrochloride salt) by adding an acid like HCl can change its solubility profile, potentially allowing for crystallization from a different solvent system.[7][8] This is an advanced technique to be considered if standard methods fail.

Q4: My compound is only soluble in high-boiling point solvents like DMSO or DMF. How can I recrystallize it?

For compounds highly soluble in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), a technique called anti-solvent vapor diffusion is highly effective.[3][6] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether or pentane). The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow, high-quality crystal growth.[6]

Data Summary Table

ParameterRecommendationRationale
Solvent Selection Test solvents of intermediate polarity (e.g., ethanol, ethyl acetate) or mixed solvent systems (e.g., hexane/acetone).Balances the solubility contribution of the phenyl and pyrimidin-amine moieties.[7]
Cooling Rate Slow, gradual cooling is preferred. Allow to cool to room temperature on the benchtop before moving to an ice bath.Rapid cooling can lead to "oiling out" or the formation of small, impure crystals.[1][2]
Inducing Crystallization Scratch the inner surface of the flask with a glass rod or add a seed crystal.Provides a nucleation site for crystal growth to begin.[2]
Washing Crystals Use a minimal amount of ice-cold recrystallization solvent.Minimizes the loss of the purified product through dissolution.[4]

Experimental Protocol: Single Solvent Recrystallization

This protocol outlines a standard procedure for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring.[6]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Sources

Technical Support Center: Optimization of Suzuki Coupling Conditions for 2-Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-phenylpyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results in your synthetic endeavors.

Introduction: The Nuances of Coupling with Pyrimidines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, when working with heteroaromatic substrates like pyrimidines, particularly at the 2-position, unique challenges can arise. The lone pair of electrons on the pyrimidine nitrogens can coordinate with the palladium catalyst, leading to deactivation—a phenomenon sometimes referred to as the "2-pyridyl problem" in analogous systems.[2] This guide will address these specific issues head-on, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Material

Q: My Suzuki coupling reaction with a 2-halopyrimidine is showing little to no product formation. What are the likely causes and how can I systematically troubleshoot this?

A: Low or no conversion is a common but solvable issue. The root cause often lies in the catalyst's activity, the reaction conditions, or the integrity of your reagents.

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.[2] This is especially true for the nitrogen atoms at the 1 and 3 positions, which can chelate the metal.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[2] These bulky ligands create a coordinatively unsaturated and highly reactive Pd(0) species, which is less susceptible to inhibition by the pyrimidine nitrogen atoms.[3]

  • Inefficient Oxidative Addition: While the pyrimidine ring is electron-deficient, which should favor oxidative addition, the C-Cl bond can be particularly stubborn to break.[4]

    • Solution: For aryl chlorides, more forcing conditions may be necessary. This includes using a more active catalyst system (as mentioned above) and potentially higher temperatures.[4][5] Microwave irradiation can also be a powerful tool to accelerate this step and improve yields.[6]

  • Suboptimal Base and Solvent System: The base is crucial for the transmetalation step, and the solvent affects the solubility of all components and the stability of the catalyst.[7]

    • Solution: A screening of bases is often warranted. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are generally more effective than weaker ones like K₂CO₃ for challenging couplings.[2] For the solvent, a mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, or DMF) with water is standard.[8][9] The water is essential for dissolving the inorganic base and facilitating the transmetalation.[8]

Issue 2: Significant Formation of Homocoupled Byproducts

Q: My reaction is producing a significant amount of the homocoupled product of my boronic acid, reducing the yield of the desired 2-phenylpyrimidine. How can I suppress this side reaction?

A: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or a slow transmetalation step.[2]

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2]

    • Solution: Rigorous degassing of all solvents and reagents is critical.[2] This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using the freeze-pump-thaw method for more sensitive reactions. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[10]

  • Slow Transmetalation: If the transmetalation step is slow relative to other processes, the boronic acid has more opportunity to undergo homocoupling.

    • Solution: Optimizing the base is key to accelerating transmetalation.[11] As mentioned, stronger bases are often beneficial. Additionally, ensuring a sufficient concentration of the active borate species by carefully controlling the amount of water in the reaction can be helpful.

Issue 3: Protodeboronation of the Boronic Acid

Q: I am observing the formation of the arene corresponding to my boronic acid, indicating protodeboronation. What conditions favor this side reaction and how can I prevent it?

A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is often promoted by high temperatures and the presence of water and a strong base.[2][5]

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of protodeboronation.

    • Solution: Aim to run the reaction at the lowest effective temperature.[2] If higher temperatures are required for the oxidative addition, ensure the reaction time is not unnecessarily long. Monitoring the reaction progress by TLC or LC-MS is crucial.[12][13]

  • Boronic Acid Stability: Some boronic acids are inherently less stable than others.

    • Solution: Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin) or a potassium trifluoroborate salt.[14][15] These are generally more resistant to protodeboronation under the reaction conditions.

Visualizing the Suzuki Coupling and Troubleshooting Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for troubleshooting common issues.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R2-B(OR)2 (Base) PdII_Both R1-Pd(II)L_n-R2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][4][16]

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Purity & Catalyst Integrity Start->Check_Reagents Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Reagents->Screen_Ligands Screen_Bases Screen Bases (K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Optimize_Temp Optimize Temperature (Consider Microwave) Screen_Bases->Optimize_Temp Side_Reactions Significant Side Products? Optimize_Temp->Side_Reactions Homocoupling Homocoupling? Side_Reactions->Homocoupling Yes Success Successful Optimization Side_Reactions->Success No Degas Improve Degassing (Ar sparge, Freeze-Pump-Thaw) Homocoupling->Degas Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Degas->Success Use_Ester Use Boronic Ester (BPin) or Lower Temperature Protodeboronation->Use_Ester Yes Protodeboronation->Success No Use_Ester->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for a standard and an optimized Suzuki coupling reaction for the synthesis of 2-phenylpyrimidines.

Protocol 1: Standard Suzuki Coupling Conditions

This protocol serves as a good starting point for many substrates.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyrimidine (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol is recommended when the standard conditions fail or give low yields, particularly with 2-chloropyrimidines.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the 2-chloropyrimidine (1.0 mmol, 1.0 equiv.), the phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen.

  • Catalyst Premixing (Optional but Recommended): In a separate vial under an inert atmosphere, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the bulky phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%) in a small amount of the reaction solvent for 15-30 minutes.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction vessel.

  • Solvent Addition: Add a degassed solvent such as toluene or 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C, or use a microwave reactor set to a similar temperature for a shorter duration (e.g., 15-60 minutes).[6]

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

Data Summary: Comparison of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can have a dramatic impact on the yield of the desired 2-phenylpyrimidine. The following table summarizes typical outcomes for a challenging coupling, such as between a 2-chloropyrimidine and a substituted phenylboronic acid.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100< 20Often ineffective for 2-chloropyrimidines.[18]
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)DMF/H₂O11020-40Modest improvement over Pd(PPh₃)₄.
Pd₂(dba)₃ (2)SPhos (8)K₃PO₄ (2)Toluene110> 85Bulky ligands are key for high yields.[2]
Pd(OAc)₂ (2)XPhos (8)Cs₂CO₃ (2)Dioxane/H₂O100> 90Cesium bases can be highly effective.[2]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (2)Dioxane/H₂O150 (MW)~70-90Microwave can dramatically improve yields and reduce reaction times.[6]

Conclusion

The successful Suzuki coupling of 2-halopyrimidines to form 2-phenylpyrimidines is a highly achievable goal with careful consideration of the reaction parameters. By understanding the potential pitfalls, such as catalyst inhibition and competing side reactions, and by employing the appropriate tools, such as bulky phosphine ligands and optimized reaction conditions, researchers can confidently and efficiently synthesize these valuable compounds. This guide provides a solid foundation for troubleshooting and optimizing your reactions, ultimately leading to more successful and reproducible outcomes in your research and development efforts.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Hopkins. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry.
  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Thieme Connect. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Advion. SUZUKI REACTION MONITORING.
  • Reddit. How to approach choosing reaction conditions for Suzuki?.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • PubMed Central. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Reddit. Problems with Suzuki coupling.
  • Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
  • ResearchGate. Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. | Request PDF.

Sources

Technical Support Center: Synthesis of 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylpyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable scaffold. Low yields can be a significant bottleneck in discovery and development timelines. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, providing the strategic context for detailed troubleshooting.

Q1: What are the primary synthetic routes to this compound?

There are two predominant modern strategies for constructing the this compound core, both relying on palladium-catalyzed cross-coupling reactions. The choice between them typically depends on the availability of starting materials.

  • Suzuki-Miyaura Coupling: This route involves the C-C bond formation between a phenylboronic acid (or its ester equivalent) and a pyrimidine core bearing a halogen at the 2-position and the amine (or a precursor) at the 5-position. Alternatively, a 2-phenyl-5-halopyrimidine can be coupled with an amine source, though this is technically a Buchwald-Hartwig amination.

  • Buchwald-Hartwig Amination: This strategy focuses on C-N bond formation. It typically involves coupling a 2-phenyl-5-halopyrimidine with an amine or an ammonia equivalent.[1] This is often the more direct route if the appropriately halogenated phenylpyrimidine is accessible.

Classical condensation methods, such as reacting a substituted guanidine with a β-dicarbonyl compound, are also possible but often suffer from regioselectivity issues and lower yields for this specific substitution pattern.[2][3]

Q2: Why are palladium-catalyzed cross-coupling reactions preferred for this synthesis?

Palladium-catalyzed cross-coupling reactions have become the gold standard for their high functional group tolerance, broad substrate scope, and generally high yields when optimized.[1] Methods like the Goldberg or Ullmann reactions require harsher conditions (high temperatures, copper catalysis) and have a more limited scope.[1] For a molecule like this compound, which is often a key intermediate in pharmaceutical development, the mild conditions and reliability of palladium catalysis are paramount.[4]

Q3: What are the most critical parameters to control in a Suzuki-Miyaura coupling for pyrimidine substrates?

The success of a Suzuki coupling involving a pyrimidine ring hinges on carefully balancing several factors to overcome the electron-deficient nature of the heterocycle and its tendency to inhibit the catalyst.[5][6]

  • Catalyst and Ligand: The choice here is crucial. The nitrogen atoms in the pyrimidine and the amino group can coordinate to the palladium center, leading to catalyst poisoning.[5] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands is a common strategy to shield the palladium and maintain its catalytic activity.[5][6]

  • Base: The base is essential for activating the boronic acid in the transmetalation step.[5] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[6][7]

  • Solvent: Aprotic polar solvents are typical. Mixtures of solvents like 1,4-dioxane/water, DMF, or toluene are effective at solubilizing the various components of the reaction.[6][7]

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodeboronation of the boronic acid. Microwave irradiation is often highly effective, shortening reaction times and potentially improving yields.[5]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination on a pyrimidine core?

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of pyrimidines requires a carefully selected catalyst system to overcome the challenges posed by the substrate.[8]

  • Ligand Selection: Sterically hindered, bulky phosphine ligands are essential. Dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are exceptionally effective as they promote the crucial reductive elimination step and prevent the formation of inactive catalyst complexes.[1][9]

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate may be used for substrates with base-sensitive functional groups.[10]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst. It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

Troubleshooting Guide: Overcoming Low Yields

This section provides actionable solutions to specific problems you may encounter during your synthesis.

Problem 1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting materials.

This is a common issue often related to catalyst inactivation or suboptimal reaction conditions.

  • Potential Cause A: Catalyst Inhibition. The nitrogen atoms on your pyrimidine substrate are likely coordinating with the palladium, effectively poisoning the catalyst.[5]

    • Solution 1: Switch to a Bulky Ligand. Standard ligands like PPh₃ may not be sufficient. Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, preventing inhibitory coordination from the substrate.[5][6]

    • Solution 2: Increase Catalyst Loading. If switching ligands is not an option, incrementally increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inactivation.

  • Potential Cause B: Poorly Chosen Base or Solvent. The transmetalation step is highly dependent on the base and solvent system.

    • Solution: Screen Reaction Conditions. If a standard condition (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol) fails, a screen of alternative conditions is warranted. A good starting point would be a more active catalyst system like Pd₂(dba)₃ with a ligand like SPhos, using K₃PO₄ as the base in 1,4-dioxane/water.[7][11]

  • Potential Cause C: Deactivated Boronic Acid. Phenylboronic acid can degrade upon prolonged storage, especially if exposed to air and moisture.

    • Solution: Use Fresh or High-Purity Reagents. Ensure your boronic acid is of high quality. If degradation is suspected, you can convert it to a more stable potassium trifluoroborate salt or a pinacol boronate ester.[5]

Problem 2: I am observing significant homocoupling of my phenylboronic acid (forming biphenyl).

This side reaction consumes your boronic acid and reduces the yield of the desired cross-coupled product.

  • Potential Cause A: Presence of Oxygen. Dissolved oxygen in the reaction solvent can promote the oxidative homocoupling of boronic acids.[6]

    • Solution: Rigorous Degassing. Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a strict inert atmosphere throughout the reaction.[5][6]

  • Potential Cause B: Inefficient Transmetalation. If the transmetalation step (transfer of the phenyl group from boron to palladium) is slow, the boronic acid has more time to undergo side reactions.

    • Solution 1: Optimize the Base. The choice of base is critical for activating the boronic acid. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can identify the optimal conditions for efficient transmetalation, outcompeting the homocoupling pathway.[6]

    • Solution 2: Use a Slight Excess of the Halide. Using a small excess (e.g., 1.1 equivalents) of the pyrimidine halide can help ensure that the palladium complex preferentially reacts with it after oxidative addition, favoring the cross-coupling pathway.[5]

Problem 3: My Buchwald-Hartwig amination reaction is sluggish or has stalled.

This typically points to issues with the catalyst activity or the choice of base.

  • Potential Cause A: Inappropriate Ligand. The efficiency of Buchwald-Hartwig aminations is exceptionally dependent on the ligand.

    • Solution: Employ a State-of-the-Art Ligand. For challenging substrates like electron-deficient heteroaryl chlorides, first and second-generation ligands may be insufficient. Use a third-generation dialkylbiaryl phosphine ligand like RuPhos or BrettPhos, which are known to be highly active for these transformations.[1][9]

  • Potential Cause B: Insufficiently Strong Base. The deprotonation of the amine (or the N-H bond in the intermediate complex) is a key step in the catalytic cycle.

    • Solution: Use a Stronger Base. Sodium tert-butoxide (NaOt-Bu) is generally the most effective base for these reactions. If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing low conversion, switching to NaOt-Bu may be necessary, provided your substrate is stable to these stronger conditions.[10]

  • Potential Cause C: Catalyst Decomposition. At elevated temperatures, the palladium catalyst can decompose, especially if the ligand is not robust.

    • Solution: Use a Pre-catalyst. Consider using a well-defined, air-stable palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). These complexes are designed for high stability and controlled activation, often leading to more reproducible results and lower catalyst loadings.

Visualized Workflows and Data

To further aid in your experimental design and troubleshooting, we have provided the following diagrams and data tables.

Diagrams

// Branch for Low Conversion low_conversion_node [label="Low Conversion Issue"]; check_conversion -> low_conversion_node [label=" Yes"];

catalyst_issue [label="Potential Catalyst Inactivation\n(Coordination by N-heterocycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions_issue [label="Suboptimal Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_issue [label="Poor Reagent Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"];

low_conversion_node -> catalyst_issue; low_conversion_node -> conditions_issue; low_conversion_node -> reagent_issue;

solution_ligand [label="Solution:\nUse Bulky Ligands (e.g., XPhos, RuPhos)\nor Increase Catalyst Loading"]; solution_conditions [label="Solution:\nScreen Base, Solvent, and Temperature\n(e.g., K3PO4 in Dioxane/Water)"]; solution_reagent [label="Solution:\nUse Fresh, High-Purity Halide\nand Boronic Acid/Amine"];

catalyst_issue -> solution_ligand; conditions_issue -> solution_conditions; reagent_issue -> solution_reagent;

// Branch for High Conversion but Low Yield side_reaction_node [label="High Conversion, but Significant Side Products"]; check_conversion -> side_reaction_node [label=" No"];

homocoupling [label="Biphenyl Homocoupling (Suzuki)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dehalogenation [label="Hydrodehalogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

side_reaction_node -> homocoupling; side_reaction_node -> dehalogenation;

solution_homocoupling [label="Solution:\nRigorous Degassing of Solvents\nOptimize Base Selection"]; solution_dehalogenation [label="Solution:\nUse Milder Base\nLower Reaction Temperature"];

homocoupling -> solution_homocoupling; dehalogenation -> solution_dehalogenation; } Caption: Troubleshooting workflow for low yields.

Suzuki_Cycle

Data Tables

Table 1: Comparison of Starting Conditions for Suzuki Coupling of Pyrimidine Halides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Outcome
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2)Toluene/EtOH/H₂O110Traditional method, may fail with challenging substrates.[12]
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2)1,4-Dioxane/H₂O100Robust system for electron-deficient heterocycles.[6]
Pd(OAc)₂ (2%)XPhos (4%)K₂CO₃ (2)t-BuOH/H₂O80Highly active catalyst, good for less reactive chlorides.
PdCl₂(dppf) (3%)-Cs₂CO₃ (2)DMF90Effective for a broad range of substrates.

Table 2: Troubleshooting Quick Reference Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction Catalyst poisoning; Inactive catalyst; Poor reagent quality.Use bulky biaryl phosphine ligands (XPhos, RuPhos); Increase catalyst loading; Use fresh, pure starting materials.[5]
Homocoupling Oxygen contamination; Slow transmetalation.Rigorously degas all solvents; Screen different bases (K₃PO₄, Cs₂CO₃) to find the optimal one for transmetalation.[6]
Dehalogenation Base is too strong or temperature is too high; Presence of water/protons.Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu); Lower the reaction temperature; Ensure anhydrous conditions.
Stalled Reaction Insufficiently active catalyst system for the specific substrate.Switch to a more robust ligand (e.g., from a 2nd to 3rd generation Buchwald ligand); Use a well-defined pre-catalyst.

Experimental Protocols

The following are generalized, starting-point protocols. You must adapt them based on the specific reactivity of your substrates and the results of your optimization experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask or microwave vial, add the 5-amino-2-halopyrimidine (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To a dry Schlenk flask, add the 2-phenyl-5-halopyrimidine (1.0 equiv.) and the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) and the degassed solvent (e.g., toluene or dioxane).

  • Nucleophile Addition: Add the amine (1.1-1.2 equiv.) via syringe and begin vigorous stirring.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Elsevier. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-Aminopyrimidine.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • NIH. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • BenchChem. (2025).
  • RSC Publishing. (n.d.).
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • University of Groningen Research Portal. (n.d.).
  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2023).
  • Research Journal of Chemistry and Environment. (2020).
  • NIH. (n.d.). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells.
  • NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • YouTube. (2021).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
  • ResearchGate. (n.d.). ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)
  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • BLD Pharm. (n.d.). This compound.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Semantic Scholar. (2021).
  • PubMed. (n.d.). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.
  • BenchChem. (n.d.).
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • NIH. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
  • BenchChem. (n.d.). 2,6-Dimethyl-5-phenylpyrimidin-4-amine.
  • NIH. (n.d.).

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of 2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic challenges. 2-Phenylpyrimidine is a privileged scaffold in medicinal chemistry, appearing in a wide range of bioactive molecules, including antifungal agents and Bruton's tyrosine kinase (BTK) inhibitors.[1][2][3] Mastering its selective functionalization is therefore a critical skill.

This resource is structured to address specific experimental issues in a direct question-and-answer format, explaining the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guide for Common Regioselectivity Issues

This section addresses common problems encountered during the functionalization of 2-phenylpyrimidine, providing potential causes and actionable solutions.

Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Question: I am attempting a palladium-catalyzed C-H arylation of 2-phenylpyrimidine to introduce an aryl group at the ortho-position of the phenyl ring, but I am observing a mixture of regioisomers and low yield. What factors could be contributing to this, and how can I improve the selectivity?

Answer:

Poor regioselectivity in palladium-catalyzed C-H arylation of 2-phenylpyrimidine is a frequent challenge. The pyrimidine ring acts as a directing group, favoring functionalization at the ortho-position of the phenyl ring.[4][5][6] However, several factors can undermine this selectivity.

Potential Causes and Solutions:

  • Inadequate Catalyst or Ligand Choice: The nature of the palladium catalyst and the supporting ligand is paramount. Different ligands can significantly influence the steric and electronic environment around the metal center, thereby dictating regioselectivity.

    • Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. For ortho-arylation, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide good results. A ruthenium-photoredox palladium-catalyzed approach has also shown high efficiency for this transformation.[7]

  • Incorrect Oxidant or Additives: The choice of oxidant is crucial for regenerating the active Pd(II) catalyst in the catalytic cycle.

    • Solution: Silver salts (e.g., Ag₂O, AgOAc) are commonly used oxidants.[6] Experiment with different silver salts and their stoichiometry. The addition of a carboxylate source, which can participate in the C-H activation step, may also enhance selectivity.[8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all impact the regiochemical outcome.

    • Solution: Perform a systematic optimization of reaction conditions. Lowering the temperature may favor the thermodynamically more stable ortho-arylated product. The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics.

G

Unpredictable Regioselectivity in Minisci-Type Reactions

Question: I am using a Minisci reaction to introduce an alkyl group onto the 2-phenylpyrimidine core. However, I am getting a mixture of isomers, with functionalization occurring on both the pyrimidine and phenyl rings. How can I control the regioselectivity of this radical reaction?

Answer:

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle.[9] While powerful for C-H functionalization, controlling regioselectivity can be challenging due to the high reactivity of the radical species.[9][10]

Potential Causes and Solutions:

  • Protonation State of the Heterocycle: The Minisci reaction is typically performed under acidic conditions to protonate the nitrogen heterocycle, which enhances its electrophilicity. The site of protonation can influence the position of radical attack.

    • Solution: Carefully control the pH of the reaction mixture. The use of different acids (e.g., sulfuric acid, trifluoroacetic acid) can alter the regiochemical outcome.

  • Nature of the Radical Source: The steric and electronic properties of the radical precursor can influence the site of attack.

    • Solution: Experiment with different radical precursors. For example, radicals generated from alkylboronic acids under photoredox conditions have shown good selectivity in some systems.[11]

  • Reaction Conditions: Solvent and temperature can play a role in directing the radical addition.

    • Solution: A screen of solvents with varying polarities may reveal conditions that favor one regioisomer over another. Running the reaction at lower temperatures can sometimes improve selectivity by favoring the pathway with the lower activation energy.

Parameter Effect on Regioselectivity Troubleshooting Tip
Acid Influences the position of protonation and activation of the pyrimidine ring.Screen different Brønsted acids (e.g., H₂SO₄, TFA).
Radical Precursor Steric bulk and electronic nature of the radical affect the accessibility of different C-H bonds.Compare results from carboxylic acids, alkylboronic acids, and peroxides.
Solvent Can influence the solvation of the protonated heterocycle and the radical species.Test a range of solvents from polar (e.g., DMSO) to less polar (e.g., DCE).
Temperature Can affect the kinetic versus thermodynamic product distribution.Attempt the reaction at a lower temperature to favor the more stable product.
Difficulty in Achieving C2-Selective Functionalization on the Pyrimidine Ring

Question: I am trying to introduce a nucleophile at the C2-position of a 2-phenyl-4-chloropyrimidine, but the reaction preferentially occurs at the C4-position. How can I reverse this selectivity?

Answer:

The inherent reactivity of dihalopyrimidines generally favors nucleophilic aromatic substitution (SNAr) and cross-coupling reactions at the C4 position over the C2 position.[12] However, recent studies have demonstrated that this selectivity can be inverted under specific conditions.

Potential Causes and Solutions:

  • "Normal" Reactivity Profile: The greater electrophilicity of the C4 position in 2,4-dichloropyrimidines dictates the typical regioselectivity.

    • Solution for C2-Selective C-S Coupling: The use of specific palladium catalysts and ligands can promote C2-selective C-S coupling. For example, a catalyst system that favors a different oxidative addition pathway may lead to the desired C2-functionalized product.[12]

  • C2-Selective Amination: A method for C2-selective amination of pyrimidines has been developed that proceeds through an N-oxide intermediate, which is then activated with triflic anhydride. This generates a highly reactive N-triflyloxypyrimidinium species that undergoes selective attack by an aminating agent at the C2 position.[13]

G

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the functionalization of 2-phenylpyrimidine.

Q1: What is the most reliable method for introducing a bromine or iodine atom at the ortho-position of the phenyl ring in 2-phenylpyrimidine?

A1: Directed ortho-halogenation is a robust strategy. The pyrimidine nitrogen acts as an endogenous directing group, facilitating selective halogenation. While direct electrophilic halogenation of the phenyl ring can be challenging, copper-catalyzed methods have shown promise for the ortho-halogenation of 2-phenylpyridine, a closely related substrate.[14] These conditions can likely be adapted for 2-phenylpyrimidine.

Q2: Can photoredox catalysis be used to functionalize 2-phenylpyrimidine?

A2: Yes, photoredox catalysis is a powerful tool for the C-H functionalization of 2-phenylpyrimidine under mild conditions.[15][16] For instance, a dual photoredox and palladium-catalyzed system has been successfully employed for the ortho-arylation of the phenyl ring.[7] Additionally, photoredox-mediated Minisci-type reactions can be used to introduce alkyl groups.[11]

Q3: Are there any computational studies that can help predict the regioselectivity of functionalizing 2-phenylpyrimidine?

A3: Computational chemistry, particularly Density Functional Theory (DFT), can be a valuable tool for predicting the reactivity and regioselectivity of aromatic systems.[17] DFT calculations can be used to determine the relative acidities of different C-H bonds and to model the transition states of various reaction pathways, providing insights into the most likely sites of functionalization.[18]

Q4: How can I achieve functionalization at the C5 position of the pyrimidine ring?

A4: The C5 position of the pyrimidine ring is generally less reactive towards both electrophilic and nucleophilic attack. However, directed metalation strategies can be employed. The use of a strong, non-nucleophilic base like TMPMgCl·LiCl can facilitate regioselective deprotonation at the C5 position, allowing for subsequent trapping with an electrophile.[19]

Q5: What are the key considerations for choosing a cross-coupling reaction for functionalizing a pre-halogenated 2-phenylpyrimidine?

A5: When selecting a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), the primary consideration is the position of the halogen on the pyrimidine ring. As mentioned earlier, in dihalopyrimidines, the C4 position is generally more reactive than the C2 position.[12][20] The choice of catalyst, ligand, base, and solvent are all critical for achieving high yields and selectivities. For Suzuki couplings, a variety of palladium catalysts can be effective, and the choice often depends on the specific boronic acid being used.[20][21][22]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed ortho-C-H Arylation of 2-Phenylpyrimidine

This protocol is a general starting point and may require optimization for specific substrates and arylating agents.

  • Reaction Setup: To an oven-dried reaction vessel, add 2-phenylpyrimidine (1.0 equiv), the arylating agent (e.g., aryl iodide, 1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and an oxidant (e.g., Ag₂O, 2.0 equiv).

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Photoredox-Mediated Minisci-Type Alkylation

This protocol is a general guideline and should be optimized for specific substrates and alkylating agents.

  • Reaction Setup: In a reaction tube, combine 2-phenylpyrimidine (1.0 equiv), the alkyl radical precursor (e.g., an alkylboronic acid, 1.5 equiv), a photocatalyst (e.g., [Ru(bpy)₃]Cl₂, 1-2 mol%), and an oxidant (e.g., acetoxybenziodoxole, 1.5 equiv).[11]

  • Solvent and Acid: Add a suitable solvent (e.g., DMSO) and an acid (e.g., trifluoroacetic acid, 1.0 equiv).

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.

  • Irradiation: Place the reaction vessel in front of a light source (e.g., a blue LED lamp) and stir at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.
  • C–H activation of 2-phenyl pyridine by acylation with arylglycine derivatives.
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science (RSC Publishing).
  • Minisci reaction. Wikipedia.
  • Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society.
  • Direct ortho-C–H arylation of 2-phenylpyridine with aryltrimethoxysilane.
  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. PMC - PubMed Central - NIH.
  • N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxyl
  • Substrate scope of the Minisci reaction.
  • C–H functionalization by ortho-arylation of 2-phenyl pyridine with...
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. NIH.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Selective ortho-halogenation of phenyl ring bound in 2-phenylpyridine...
  • Mechanochemical Minisci reaction of pyrimidine derivatives with alkyl...
  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures.
  • Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesi
  • C−H borylation of 2‐phenylpyridine.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. PMC - NIH.
  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
  • Discovery and Development of the Enantioselective Minisci Reaction. PMC.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Current Advances in Photoredox Catalysis for CH Functionaliz
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Recent Advances in Photoredox C
  • Cross-coupling reaction. Wikipedia.
  • Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. PMC - NIH.
  • Emergence of Pyrimidine-Based meta -Directing Group: Journey from Weak to Strong Coordination in Diversifying meta -C–H Functionalization.
  • Recent developments in alkene oxo-functionalization reactions governed by photoredox methods. Organic Chemistry Frontiers (RSC Publishing).
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PubMed.
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC - NIH.
  • (PDF) Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.
  • Chemical Reactivity Theory and Empirical Bioactivity Scores as Computational Peptidology Alternative Tools for the Study of Two Anticancer Peptides of Marine Origin. MDPI.
  • 2-Phenylpyrimidine. PubChem.
  • Water-assisted diboron activation: efficient synthesis of alkyl 1,2-bis(boronates)
  • Ortho-para directors II. Khan Academy.
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz

Sources

Technical Support Center: Buchwald-Hartwig Amination for 2-Phenylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination, with a specialized focus on the synthesis of 2-phenylpyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this transformation, particularly when dealing with electron-deficient heteroaromatic substrates like pyrimidines.

Introduction: The Challenge and Power of Aminating Pyrimidines

The 2-aminopyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs.[1] The Buchwald-Hartwig amination has emerged as a go-to method for the synthesis of these compounds, offering a significant advantage over classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[2] However, the electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogen to coordinate with the palladium catalyst present unique challenges.[3] This guide will provide you with the expertise to overcome these hurdles and achieve successful and reproducible results.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is fundamental to effective troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Aryl_Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Aryl_Pd(II)_Complex->Ligand_Exchange Amido_Complex Ar-Pd(II)-NR'R''(L) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Amine_Base HNR'R'' + Base Amine_Base->Ligand_Exchange

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrimidine.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen to form a palladium-amido complex.[4]

  • Reductive Elimination: The C-N bond is formed, yielding the 2-aminopyrimidine product and regenerating the Pd(0) catalyst.[4]

Each of these steps can be influenced by the choice of ligand, base, solvent, and temperature, providing multiple avenues for optimization and troubleshooting.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific issues you may encounter during the synthesis of 2-phenylpyrimidines.

Q1: My reaction is not working or the yield is very low. What are the primary factors to investigate?

When faced with a low or non-existent yield, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Quality (Aryl Halide, Amine, Solvent, Base) Start->Check_Reagents Check_Inertness Ensure Strictly Inert Atmosphere (Ar/N2) Start->Check_Inertness Optimize_Ligand Screen Different Ligands (e.g., Xantphos, Biarylphosphines) Check_Reagents->Optimize_Ligand Check_Inertness->Optimize_Ligand Optimize_Base Evaluate Base Strength & Solubility (e.g., NaOtBu, K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Sources

Stability issues of 2-Phenylpyrimidin-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenylpyrimidin-5-amine

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The integrity of this compound in solution is paramount for generating reliable and reproducible experimental data. This guide addresses common stability issues encountered when working with this compound in solution. It provides in-depth troubleshooting advice and protocols based on established principles of chemical stability and data from structurally related aminopyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of this compound in solution?

A1: The stability of this compound, like many aromatic amines and aminopyrimidine derivatives, is primarily influenced by four factors:

  • Oxidation: The exocyclic amino group (-NH₂) is susceptible to oxidation, which can be catalyzed by atmospheric oxygen, trace metal ions, or reactive oxygen species in the solvent. This is often the primary cause of solution discoloration.[2][3]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions.[4][5]

  • pH: The pH of the solution can significantly impact stability. Extreme pH values may catalyze hydrolysis or alter the molecule's susceptibility to oxidation.[6][7] For many amine-containing compounds, protonation at lower pH can sometimes offer greater stability against oxidation.[6]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[4]

Q2: What are the recommended solvents and general storage conditions for this compound stock solutions?

A2: While specific data is limited, best practices derived from handling similar aromatic amines suggest the following:

  • Solvent Choice: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions. For aqueous experimental buffers, it is critical to minimize the final DMSO concentration.

  • Preparation: Always use fresh, unopened anhydrous solvents. To minimize oxidation, consider purging the solvent with an inert gas (argon or nitrogen) before dissolving the compound.

  • Storage: Stock solutions should be stored at -20°C or, for long-term storage, at -80°C.[6] They should be stored in amber glass vials or tubes wrapped in aluminum foil to protect from light.[8] It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

Q3: How can I tell if my this compound solution has degraded?

A3: Degradation can manifest in several ways:

  • Visual Changes: The most common sign is a color change, with the solution turning from colorless to yellow or brown. This typically indicates oxidative degradation.

  • Precipitation: The formation of insoluble degradation products can lead to precipitate or turbidity in the solution.

  • Analytical Changes: When analyzed by methods like HPLC or LC-MS, degraded samples will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Loss of Biological Activity: Inconsistent or reduced activity in biological assays is a critical indicator that the compound's integrity has been compromised.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My solution of this compound, initially colorless, has turned yellow or brown.

  • Likely Cause: This is a classic sign of oxidative degradation . The aromatic amine is likely being oxidized to form colored quinone-imine or polymeric species.[3] This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities in the solvent or buffer.

  • Recommended Solutions:

    • Prepare Fresh Solutions: Discard the discolored solution. It is always best practice to prepare solutions fresh before each experiment or, at most, within a day of use.[6]

    • Use Deoxygenated Solvents: Before dissolving the compound, sparge your solvent (e.g., DMSO, PBS) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Protect from Light: Prepare and handle the solution in a low-light environment. Store it in an amber vial or a clear vial wrapped completely in aluminum foil.[8]

    • Incorporate Antioxidants (Advanced): For certain assay buffers where compatible, the inclusion of a small amount of an antioxidant like EDTA to chelate metal ions may help prevent catalytic oxidation.[4] However, this must be validated for compatibility with your specific experimental system.

Problem 2: I observe a precipitate in my stock solution after thawing or upon dilution into an aqueous buffer.

  • Likely Cause: This can be due to two primary reasons:

    • Poor Solubility: The compound may be crashing out of solution because its solubility limit has been exceeded in the final buffer. Many organic compounds stored in DMSO will precipitate when diluted into an aqueous medium.

    • Formation of Insoluble Degradants: As the compound degrades, it can form less soluble polymeric byproducts that precipitate over time.

  • Recommended Solutions:

    • Verify Solubility Limits: Check the final concentration of your compound in the aqueous buffer. If it is near the limit of solubility, you may need to lower the working concentration or include a solubilizing agent (e.g., a small percentage of a co-solvent or surfactant), if permissible in your assay.

    • Control pH: The solubility of amine-containing compounds can be pH-dependent. Adjusting the pH of your aqueous buffer might improve solubility; the protonated form at a lower pH may be more soluble.[6]

    • Perform a Quick Purity Check: Filter the solution and analyze the supernatant by HPLC/LC-MS. If the concentration of the parent compound is significantly lower than expected, it suggests precipitation of the active compound itself. If the parent concentration is near the expected level, the precipitate is likely a degradation product.

Problem 3: My LC-MS analysis shows multiple new peaks that grow over time, even when the solution is stored in the dark at 4°C.

  • Likely Cause: This indicates ongoing chemical degradation that is not solely light-dependent. The primary suspects are oxidation and potentially hydrolysis , depending on the solution's pH. The pyrimidine ring system can be susceptible to degradation under certain conditions.[9][10]

  • Recommended Solutions:

    • Implement Stricter Storage: Move storage to -20°C or -80°C immediately. Lower temperatures are highly effective at slowing degradation kinetics.[4]

    • Conduct a pH Stability Study: Prepare small aliquots of the compound in buffers of different pH values (e.g., pH 5, 7.4, 9). Analyze them by HPLC at time zero and after 24-48 hours. This will identify the optimal pH range for stability. For many amine-containing compounds, slightly acidic conditions can enhance stability.[7][11]

    • Workflow for Stability Assessment: The diagram below outlines a systematic approach to investigating and mitigating such degradation.

dot

Caption: Troubleshooting workflow for solution instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

  • Materials: this compound (solid), anhydrous DMSO (new, sealed bottle), argon or nitrogen gas, sterile amber glass vial with a screw cap.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the mass required for your desired volume and concentration (Molar Mass: 171.20 g/mol ).

    • In a fume hood, carefully weigh the solid into the amber vial.

    • Open the new bottle of anhydrous DMSO. Use a pipette to add the required volume of DMSO to the vial.

    • Gently purge the headspace of the vial with argon or nitrogen gas for 15-20 seconds to displace oxygen.

    • Immediately cap the vial tightly.

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved.

    • For long-term storage, create single-use aliquots in smaller amber tubes, purge each with inert gas, and store at -80°C.

Protocol 2: General Photostability Assessment (Forced Degradation Study)

This protocol is adapted from ICH Q1B guidelines to provide a baseline understanding of photosensitivity.[12][13]

  • Solution Preparation: Prepare a solution of this compound in your solvent of choice (e.g., 50:50 acetonitrile:water) at a concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Sample Setup:

    • Light-Exposed Sample: Place a portion of the solution in a clear, chemically inert container (e.g., quartz cuvette or clear glass vial).

    • Dark Control: Wrap an identical container with the same solution completely in aluminum foil. This control differentiates between light-induced and thermally-induced degradation.[13]

  • Exposure:

    • Place both samples in a photostability chamber.

    • Expose them to a light source that provides both cool white fluorescent and near-UV light. The standard ICH condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[12]

  • Analysis:

    • Analyze the initial solution (time zero), the light-exposed sample, and the dark control by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

    • Compare the chromatograms. A significant decrease in the parent peak area and/or the appearance of new peaks in the light-exposed sample relative to the dark control confirms photosensitivity.

dot

DegradationPathways parent This compound (Stable) oxidative_path Oxidation (O₂, metal ions) parent->oxidative_path photo_path Photodegradation (UV/Visible Light) parent->photo_path quinone Quinone-imine Species (Colored) oxidative_path->quinone Initial Step photoproducts Ring-Opened or Rearranged Products photo_path->photoproducts polymers Polymeric Products (Colored, often insoluble) quinone->polymers Further Reaction

Caption: Plausible degradation pathways for this compound.

Summary of Recommendations

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO for stock; purge with inert gas.Minimizes moisture- and oxygen-driven degradation.
Storage Temp. -20°C (short-term) or -80°C in aliquots (long-term).Reduces the rate of all chemical degradation reactions.[6]
Light Store and handle in amber vials or protect from light.Prevents photodegradation, a common pathway for aromatic amines.[4][8]
pH Maintain a consistent, mildly acidic to neutral pH in aqueous media.Avoids base-catalyzed degradation and may enhance stability.[7]
Best Practice Prepare solutions fresh from solid material whenever possible.Guarantees the highest purity and avoids confounding results from unknown degradants.[6]

References

  • BenchChem. (n.d.). Overcoming stability issues with 2-Aminopyridine-3,4-diol in solution.
  • Wyness, A. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
  • Procházková, E., et al. (2012). Determination of the Antioxidative Activity of Substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61-7.
  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a.
  • Brovarets, V. S., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 26(11), 3245.
  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403–468.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4106–4116.
  • Enamine. (n.d.). Safety Data Sheet.
  • Wikipedia. (n.d.). Thiamine.
  • AChemBlock. (n.d.). This compound 95%.
  • BLD Pharm. (n.d.). This compound.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • ResearchGate. (n.d.). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II).
  • IAGIM. (n.d.). Photostability.
  • YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • BLD Pharm. (n.d.). 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride.
  • ChemicalBook. (2022). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335–1351.
  • ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA.
  • Wyness, A. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 7935–7949.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Taha, M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(11), 1588.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Jensen, E. T., & Jorns, M. S. (1990). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 79(11), 979-989.
  • ResearchGate. (n.d.). (PDF) Photostability testing of pharmaceutical products.
  • Szafraniec-Gorol, G., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6937.
  • Morales, P., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Archiv der Pharmazie, 344(9), 594-603.
  • Sigma-Aldrich. (n.d.). 2-(4-Aminophenyl)pyrimidin-5-amine.
  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–322.
  • Sigma-Aldrich. (n.d.). 2-(4-Aminophenyl)pyrimidin-5-amine.
  • Green, B. G., et al. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 286(2), 599-605.
  • Bavetsias, V., & Linardopoulos, S. (2015). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Molecules, 20(8), 13982–14002.
  • ResearchGate. (n.d.). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-5-amine.
  • PubMed. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.
  • PubMed. (2024).

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Phenylpyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of palladium catalyst residues from 2-phenylpyrimidine products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. The synthesis of 2-phenylpyrimidines, often via Suzuki-Miyaura cross-coupling reactions, is a cornerstone in the development of pharmaceutically active compounds. However, the removal of the palladium catalyst post-reaction is a critical step to ensure product purity, prevent interference in downstream reactions, and meet stringent regulatory guidelines for active pharmaceutical ingredients (APIs).[1][2]

This resource will guide you through the common challenges and solutions for effective palladium removal, ensuring the integrity of your final product.

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process, offering potential causes and actionable solutions.

Issue 1: Incomplete Removal of Palladium After Treatment

  • Symptom: The final product solution remains colored (typically black or grey), or analytical tests such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) indicate high levels of residual palladium.[3][4]

  • Possible Cause 1: Presence of Colloidal Palladium: Fine palladium particles may be passing through standard filtration media.[3][5]

    • Solution: Employ a finer filter medium. A well-packed Celite® pad (1-2 cm in thickness) or a membrane filter (e.g., 0.45 µm PTFE) can be more effective at trapping these fine particles.[3] Pre-wetting the Celite® pad can enhance its filtration efficiency.[3]

  • Possible Cause 2: Soluble Palladium Species: The palladium may be present in a soluble form within the reaction mixture, rendering simple filtration ineffective.[3]

    • Solution: For soluble palladium, alternative removal methods are necessary. Consider using palladium scavengers, precipitation techniques, or chromatography.[3]

  • Possible Cause 3: Strong Chelation of Palladium by the 2-Phenylpyrimidine Product: The nitrogen atoms in the pyrimidine ring can form stable complexes with palladium, making it difficult for scavengers to capture the metal.

    • Solution: Before introducing a scavenger, consider disrupting this complex. This can be achieved by adding a competing ligand or changing the solvent.[1]

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels remain high even after treatment with a scavenger.[3]

  • Possible Cause 1: Incorrect Scavenger Selection: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium species (e.g., Pd(0) vs. Pd(II)).[1]

    • Solution: It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific reaction conditions.[1][3] Thiol-based scavengers are often effective for Pd(II).[1][6]

  • Possible Cause 2: Insufficient Scavenger Amount or Reaction Time: The quantity of the scavenger or the duration of the treatment may not be adequate for complete removal.[3]

    • Solution: Increase the equivalents of the scavenger used and/or extend the reaction time. It is recommended to monitor the progress by analyzing aliquots at different time points.[3]

  • Possible Cause 3: Poor Mass Transfer: Inadequate mixing can prevent effective contact between the scavenger and the palladium species dispersed in the solution.[1][3]

    • Solution: Ensure vigorous stirring throughout the scavenging process to maximize the interaction between the scavenger and the palladium.[1][3]

Issue 3: Significant Product Loss During Purification

  • Symptom: A low yield of the final 2-phenylpyrimidine product is observed after the palladium removal step.

  • Possible Cause: Non-specific Adsorption: The product may be adsorbing onto the surface of the activated carbon or the scavenger material.[3][7]

    • Solution 1: Reduce the amount of adsorbent to the minimum effective quantity.

    • Solution 2: Thoroughly wash the scavenger or activated carbon with a suitable solvent after the treatment to recover any adsorbed product.[8]

    • Solution 3: Experiment with a different type of scavenger that may exhibit a lower affinity for your product.[3]

    • Solution 4: Consider alternative purification methods such as crystallization or liquid-liquid extraction, which may result in less product loss.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from 2-phenylpyrimidine products?

A1: The most prevalent methods include:

  • Adsorption: This involves the use of solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[3][9] Scavengers are often silica-based or polymer-based and are functionalized with groups like thiols, amines, or thioureas that selectively bind to palladium.[3][10] The palladium-bound adsorbent is then easily removed by filtration.[3]

  • Crystallization: Purifying the final product through recrystallization can be an effective method, as the palladium impurities are often left behind in the mother liquor.[9] The efficiency of this method can sometimes be improved by using additives that increase the solubility of the palladium species in the solvent.[9]

  • Filtration: This is a straightforward method for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal. Using a filter aid like Celite® is common practice to improve the efficiency of filtration.[3][9]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[9]

Q2: How do I choose the most suitable palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • The nature of your 2-phenylpyrimidine product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it in a homogeneous (dissolved) or heterogeneous (solid) state?[9]

  • Cost and scalability: Some methods are more cost-effective and easier to implement on a larger scale.[3]

The following decision-making workflow can help guide your selection:

G start Start: Crude 2-Phenylpyrimidine Product is_heterogeneous Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Use Filtration (e.g., through Celite®) is_heterogeneous->filtration Yes is_soluble Is Soluble Palladium Still Present? is_heterogeneous->is_soluble No analysis1 Analyze for Residual Palladium filtration->analysis1 analysis1->is_soluble scavenging Employ Palladium Scavengers or Activated Carbon is_soluble->scavenging Yes crystallization Consider Recrystallization is_soluble->crystallization Consider as alternative analysis2 Analyze for Residual Palladium scavenging->analysis2 crystallization->analysis2 is_pure Is Product Purity Sufficient? analysis2->is_pure end End: Purified Product is_pure->end Yes chromatography Consider Chromatography for Higher Purity is_pure->chromatography No chromatography->analysis2

Caption: Decision workflow for selecting a palladium removal method.

Q3: What are palladium scavengers and how do they function?

A3: Palladium scavengers are materials, often based on silica or polystyrene, that are functionalized with chemical groups that have a high affinity for palladium, such as thiols, amines, and thioureas.[3] They work by selectively binding to the palladium in the reaction mixture. This forms a solid material that can be easily removed by simple filtration, leaving the purified product in the solution.[3]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[3][10] However, it can sometimes lack selectivity and may also adsorb the desired product, which can lead to a loss of yield.[3][7] The efficiency of palladium removal by activated carbon can also be lower when compared to more specialized metal scavengers.[3]

Q5: How can I quantify the amount of residual palladium in my final product?

A5: Several analytical techniques are available for the quantification of residual palladium. The most common and sensitive methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[11][12] For more rapid, in-process checks, fluorescence-based methods are also being developed.[11][12]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude 2-phenylpyrimidine product in a suitable solvent (e.g., Toluene, THF) to a concentration of approximately 5-10 wt%.[3]

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[3] The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.[1]

  • Washing: Wash the filter cake with fresh solvent to ensure the complete recovery of your product.[1][3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][3]

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.[1][12]

G A Dissolve Crude Product B Add Scavenger A->B C Stir (1-24h, RT-60°C) B->C D Filter through Celite® C->D E Wash Filter Cake D->E F Combine Filtrate & Washings E->F G Concentrate F->G H Analyze for Residual Pd G->H

Caption: Experimental workflow for palladium removal using scavengers.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude 2-phenylpyrimidine product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.[3]

  • Analysis: Analyze the purified product for residual palladium content.[3]

Data Summary

MethodTypical EfficiencyAdvantagesDisadvantages
Palladium Scavengers High (>95%)High selectivity, effective for soluble palladiumHigher cost compared to activated carbon
Activated Carbon Moderate to High (70-95%)Cost-effective, readily availablePotential for product loss due to non-specific adsorption[3][7]
Crystallization VariableCan be highly effective, combines purification and palladium removalNot always effective, may require significant optimization
Filtration (with Celite®) Effective for heterogeneous PdSimple, fastIneffective for soluble or colloidal palladium[3]

References

  • Coley, J. B., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
  • Spectroscopy Editors. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Spectroscopy. [Link]
  • Phillips, S. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • Phillips, S. (2010).
  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. [Link]
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
  • Bu, X., et al. (2013). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
  • Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
  • ResearchGate. (2015).
  • Goral, A., et al. (2023). Recovery of Pd(II)
  • Onyx Scientific. (n.d.).

Sources

Technical Support Center: Identification of Impurities in 2-Phenylpyrimidin-5-amine Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the identification of impurities in the synthesis of 2-Phenylpyrimidin-5-amine via High-Performance Liquid Chromatography (HPLC). The content is structured in a question-and-answer format to directly address specific issues, offering both explanatory background and actionable troubleshooting protocols.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. For a synthetic compound like this compound, a seemingly minor impurity can have significant biological activity, impact the stability of the active pharmaceutical ingredient (API), or lead to unforeseen toxicological effects. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for separating, detecting, and quantifying these impurities. This guide is designed to navigate the complexities of HPLC analysis in this specific context, transforming unexpected peaks from analytical problems into opportunities for process understanding and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing unexpected peaks in my HPLC chromatogram for this compound. How do I begin to identify their source?

A1: The appearance of unknown peaks is a common challenge in HPLC analysis. A systematic investigation is crucial to determine if the peak is a true impurity or an artifact.[1] The source of an unknown peak can range from laboratory contamination to product degradation.[1]

Initial Troubleshooting Steps:

  • Confirm the Peak's Authenticity: Re-inject the same sample to ensure the peak is reproducible. If it's not, the issue might be a sporadic event like an air bubble or an injector malfunction.[2]

  • Blank Injections:

    • Solvent Blank: Inject the mobile phase alone. If the peak is present, it could originate from contaminated solvents.[3][4]

    • Needle Wash/Blank Run: Run a blank injection after a sample injection to check for carryover from the previous run.[3]

  • Placebo Injection (if applicable): If analyzing a formulated product, inject a sample containing all excipients except the this compound API. This helps to rule out impurities originating from the formulation components.[3]

  • Review Sample Preparation: Scrutinize the sample preparation procedure. Could a contaminant have been introduced from glassware, pipettes, or filters?[4][5] Consider if the sample diluent is appropriate and if the analyte is stable in that solvent.

Workflow for Investigating Unknown Peaks:

G start Unexpected Peak Observed reinject Re-inject Same Sample start->reinject reproducible Is the Peak Reproducible? reinject->reproducible blank Inject Blank (Mobile Phase) reproducible->blank Yes artifact Artifact (System, Solvent, Carryover) reproducible->artifact No peak_in_blank Peak in Blank? blank->peak_in_blank carryover Check for Carryover peak_in_blank->carryover No peak_in_blank->artifact Yes placebo Inject Placebo (if applicable) carryover->placebo peak_in_placebo Peak in Placebo? placebo->peak_in_placebo sample_prep Review Sample Preparation peak_in_placebo->sample_prep No peak_in_placebo->artifact Yes impurity Potential Impurity (Process or Degradation) sample_prep->impurity

Caption: Initial troubleshooting workflow for an unknown peak.

Q2: What are the likely process-related impurities in the synthesis of this compound?

A2: The synthesis of pyrimidines often involves the condensation of a β-dicarbonyl compound with an N-C-N containing compound (like guanidine or urea).[6] For this compound, a common synthetic route involves the reaction of a substituted propane derivative with benzamidine. Impurities can arise from starting materials, intermediates, or side reactions.

Potential Process-Related Impurities:

Impurity Type Potential Source General Structure Notes
Unreacted Starting Materials Incomplete reactionBenzamidine, substituted propane derivativeThese are typically the easiest to identify by comparing retention times with standards.
Isomeric Impurities Non-specific reactionse.g., 2-Phenylpyrimidin-4-amineCan be difficult to separate chromatographically. May require method optimization.
By-products from Side Reactions Polymerization, self-condensation of starting materialsVariesCan result in a complex impurity profile.
Reagent-Related Impurities Impurities present in the reagents usedVariesAlways use high-purity reagents and solvents.

Synthetic Pathway and Potential Side Reactions:

G cluster_main Main Synthetic Route cluster_side Potential Side Reactions Start1 Substituted Propane Derivative Product This compound Start1->Product Side_Product1 By-product 1 Start1->Side_Product1 Start2 Benzamidine Start2->Product Side_Product2 Isomeric Impurity Start2->Side_Product2 Side1 Self-condensation of Starting Material Side2 Isomer Formation (e.g., 4-amino isomer)

Caption: Synthetic pathway and potential side reactions.

Q3: My this compound sample shows new impurities upon storage. What could be the cause and how do I investigate this?

A3: The emergence of new peaks during storage suggests that your compound may be degrading. Forced degradation studies are essential to understand the stability of the API and to develop a stability-indicating analytical method.[7] These studies involve subjecting the API to stress conditions like acid, base, oxidation, heat, and light to predict potential degradation pathways.[7]

Forced Degradation Protocol:

  • Prepare Stock Solutions: Dissolve this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1N HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1N NaOH at elevated temperature. Pyrimidine rings can be susceptible to cleavage under alkaline conditions.[8]

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature. The amine group and the pyrimidine ring can be susceptible to oxidation.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC at various time points and compare the chromatograms to that of an unstressed sample.

Expected Degradation Products:

Stress Condition Potential Degradation Pathway Possible Products
Acid/Base Hydrolysis Cleavage of the pyrimidine ring, hydrolysis of the amine group.[8][9]Ring-opened products, hydroxylated derivatives.
Oxidation N-oxidation of the pyrimidine ring or the amino group.N-oxides.
Photolysis Photochemical reactions leading to dimerization or rearrangement.Varies.
Q4: I have an unknown peak that I suspect is an impurity. How can I definitively identify its structure?

A4: Structural elucidation of an unknown impurity often requires a combination of analytical techniques.[1]

Recommended Approach:

  • HPLC with Diode Array Detection (DAD): A DAD detector can provide the UV spectrum of the unknown peak. This can be compared to the spectrum of this compound to see if the chromophore is similar, suggesting a related impurity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose.[10] LC-MS provides the molecular weight of the impurity.[5][10] High-resolution mass spectrometry (HRMS) can provide the elemental composition, and tandem mass spectrometry (MS/MS) can yield fragmentation information, which helps in piecing together the structure.[1][5]

  • Fraction Collection and NMR: If the impurity is present at a sufficient level (typically >0.1%), it can be isolated using preparative HPLC.[1] The collected fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[1]

Characterization Workflow:

G start Unknown Peak Detected hplc_dad HPLC-DAD Analysis start->hplc_dad lc_ms LC-MS Analysis hplc_dad->lc_ms Obtain UV Spectrum prep_hplc Preparative HPLC for Isolation lc_ms->prep_hplc Determine Molecular Weight & Fragmentation nmr NMR Analysis prep_hplc->nmr Isolate Impurity structure Structure Elucidation nmr->structure Confirm Structure

Caption: Workflow for structural elucidation of an unknown impurity.

Experimental Protocol: A General HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound and its impurities. Method optimization will likely be required for specific impurity profiles.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD detector.

2. Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or lambda max of this compound)
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0.

  • Theoretical Plates: For the main peak, the number of theoretical plates should be ≥ 2000.

  • Repeatability: The relative standard deviation (RSD) for six replicate injections of a standard solution should be ≤ 2.0% for both peak area and retention time.

References

  • SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses.
  • Liu, D., et al. (2007). Identification of an unknown extraneous contaminant in pharmaceutical product analysis. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 594-598.
  • Chromatography & Mass Spectrometry Solutions. (2025, April 20). Understanding Extraneous Peaks in Chromatography. YouTube.
  • Pharmaguideline. (2025, April 21). Extraneous Peaks in Chromatographic Analysis.
  • Alphalyse. (2018, January 24). How to identify peaks observed by UV-HPLC in stability studies.
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
  • Wikipedia. (n.d.). Pyrimidine.
  • Austin Tommy. (2023, May 16). A CLOSER LOOK AT PYRIMIDINE SYNTHESIS.
  • The Medical Biochemistry Page. (1997, April 12). Purine and Pyrimidine Metabolism.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • G. Weber. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
  • Waters. (n.d.). A Practical Guide to HPLC Troubleshooting.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Chen, L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(20), 8344-8356.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450.
  • Ashihara, H., & Stasolla, C. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate.
  • Kundu, S. K., et al. (2015). Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues. RSC Advances, 5(95), 78103-78108.
  • Asghar, S., et al. (2021). Method Development and Estimation of Phenylenediamine in Gastric contents, Blood and Urine. Current Trends in Biotechnology and Pharmacy, 15(1), 22-33.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1333-1345.
  • Brullo, C., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018.
  • Li, J., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry, 19(30), 6649-6653.
  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(4), 317-326.
  • Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 12(6), 1257-1267.
  • Gornowicz, A., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(2), 107-113.
  • Kim, M. S., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 34(4), 323-330.

Sources

Technical Support Center: Enhancing the Solubility of 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for a common challenge in pharmaceutical sciences: the poor aqueous solubility of 2-phenylpyrimidine derivatives. Poor solubility can significantly hinder biological testing, formulation development, and ultimately, the therapeutic potential of these promising compounds.[1]

This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental issues. Our goal is to equip you with the knowledge and practical protocols to overcome solubility hurdles and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why do many 2-phenylpyrimidine derivatives exhibit low aqueous solubility?

A1: The limited aqueous solubility of 2-phenylpyrimidine derivatives is often attributed to their molecular structure. The presence of two aromatic rings, the phenyl and the pyrimidine moieties, contributes to a rigid and planar structure. This planarity can facilitate strong intermolecular π-π stacking in the solid crystal lattice, making it energetically unfavorable for water molecules to solvate the individual molecules. Furthermore, the overall lipophilicity (hydrophobicity) of the molecule, often indicated by a high LogP value, is a primary driver of poor water solubility.[2]

Q2: How does pH influence the solubility of 2-phenylpyrimidine derivatives?

A2: The pH of an aqueous solution can significantly impact the solubility of 2-phenylpyrimidine derivatives, particularly if they possess ionizable functional groups. The pyrimidine ring itself is weakly basic and can be protonated under acidic conditions. This protonation leads to the formation of a more soluble salt. Conversely, if the derivative has acidic functional groups, increasing the pH will deprotonate these groups, forming a more soluble anionic species. Therefore, determining the pKa of your specific derivative is crucial for predicting and manipulating its solubility at different pH values.[2]

Q3: What are the initial steps I should take when I encounter a solubility issue with a new 2-phenylpyrimidine derivative in my biological assay?

A3: A systematic approach is recommended. Start by assessing the impact of pH on solubility by attempting to dissolve small amounts of your compound in a range of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).[2] If pH adjustment is not sufficient, consider the use of co-solvents like DMSO, ethanol, or PEG 400 at low concentrations (typically below 1% v/v for cell-based assays to avoid toxicity).[2] Gentle heating or sonication can also aid in dissolution.[2] It is critical to visually inspect your solutions for any signs of precipitation before use.[2]

Troubleshooting Guide: Compound Precipitation in Experiments

One of the most common manifestations of poor solubility is the precipitation of the compound during an experiment, often referred to as "crashing out." This can occur when a stock solution in an organic solvent like DMSO is diluted into an aqueous buffer.

Problem: My 2-phenylpyrimidine derivative precipitates out of solution upon dilution into my aqueous assay buffer.

This is a frequent issue arising from the compound's low kinetic solubility in the aqueous medium. Here’s a systematic workflow to diagnose and resolve this problem.

graph TD { A[Precipitation Observed] --> B{Check Final DMSO Concentration}; B --> C{Is it < 1% (ideally < 0.5%)?}; C -- Yes --> D{Consider Lowering Compound Concentration}; C -- No --> E[Reduce DMSO Concentration]; D --> F{Still Precipitating?}; F -- Yes --> G[Implement Formulation Strategies]; F -- No --> H[Proceed with Experiment]; G --> H; }

Caption: Troubleshooting workflow for compound precipitation.

Phase 1: Initial Checks

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% for cell-based assays to avoid cytotoxicity.[3]

  • Review Compound Concentration: Is the final concentration of your compound above its suspected aqueous solubility limit?

  • Inspect DMSO Stock Solution: Check your stock solution for any signs of precipitation before dilution.

Phase 2: Simple Mitigation Strategies

  • Lower Final Compound Concentration: The most straightforward solution is often to work at a lower, more soluble concentration of your derivative.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. Create an intermediate dilution of your DMSO stock in a small volume of your assay buffer, mix thoroughly, and then add this to the final volume.[4]

  • Increase Mixing Energy: Gentle vortexing or brief sonication after dilution can help to break down small precipitates and facilitate dissolution.[3][4]

  • Gentle Warming: If your compound and biological system are thermally stable, pre-warming the aqueous buffer to 37°C may help maintain solubility.[4]

Phase 3: Formulation & Buffer Modifications

If simpler methods fail, more advanced formulation strategies may be necessary.

  • Use of Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), into your aqueous buffer.[3]

  • Addition of Surfactants (for biochemical assays): Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the compound in solution. Be cautious with cell-based assays as surfactants can affect membrane integrity.[3]

  • pH Adjustment: Based on the pKa of your derivative, adjust the pH of your buffer to favor the more soluble ionized form.

  • Use of Solubilizers like Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.

Advanced Solubility Enhancement Strategies

For persistent solubility challenges, especially in the context of drug development, more advanced formulation technologies should be considered.

Salt Formation

For 2-phenylpyrimidine derivatives with ionizable functional groups (acidic or basic), forming a salt is a highly effective method to improve solubility and dissolution rate.[5][6][7] The salt form often has a more favorable crystal lattice energy, allowing for easier dissociation in aqueous media.

General Protocol for Salt Screening:

  • Identify Ionizable Centers: Determine the pKa of the acidic or basic functional groups on your 2-phenylpyrimidine derivative.

  • Select Counter-ions: Choose a panel of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate for basic compounds; sodium, potassium, calcium for acidic compounds).

  • Stoichiometric Reaction: React your compound with a stoichiometric amount of the selected acid or base in a suitable solvent system.

  • Isolation and Characterization: Isolate the resulting solid and characterize it using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess its crystalline nature.

  • Solubility and Dissolution Testing: Measure the aqueous solubility and dissolution rate of the new salt form and compare it to the parent compound.

Co-crystals

Co-crystallization is a technique where the active pharmaceutical ingredient (API) is co-crystallized with a benign co-former molecule in a specific stoichiometric ratio.[8][9][10] These co-crystals are held together by non-covalent interactions, such as hydrogen bonding, and can exhibit significantly improved physicochemical properties, including solubility.[8][9][10]

Case Study: 2-Phenylpyrimidine Derivative Co-crystal

A notable example involves the co-crystal of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide with glutaric acid. This co-crystal demonstrated an 18-fold increase in its intrinsic dissolution rate compared to the active pharmaceutical ingredient alone.[11]

CompoundCo-formerStoichiometric RatioMethodImprovement in Intrinsic Dissolution Rate
2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamideGlutaric Acid1:1Solution Crystallization18x

General Protocol for Co-crystal Screening:

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers with complementary functional groups capable of forming hydrogen bonds with your 2-phenylpyrimidine derivative (e.g., carboxylic acids, amides).

  • Co-crystallization Methods:

    • Solution-based methods: Dissolve both the API and co-former in a common solvent and allow for slow evaporation or cooling to induce co-crystallization.

    • Solid-state grinding: Grind the API and co-former together, either neat or with a small amount of a liquid (liquid-assisted grinding).

  • Characterization: Use XRPD, DSC, and spectroscopy (FTIR, Raman) to confirm the formation of a new crystalline phase.

  • Performance Evaluation: Assess the solubility, dissolution rate, and stability of the co-crystal.

graph TD { subgraph Co-crystal Screening Workflow A[Select 2-Phenylpyrimidine API and Co-formers] --> B{Choose Crystallization Method}; B --> C[Solution Evaporation]; B --> D[Liquid-Assisted Grinding]; C --> E{Characterize Solid Form}; D --> E; E -- New Crystalline Phase? --> F[Measure Solubility & Dissolution]; E -- No --> G[Try Different Solvents/Co-formers]; F --> H[Optimized Co-crystal]; end }

Caption: Workflow for co-crystal screening.

Amorphous Solid Dispersions (ASDs)

In an amorphous solid dispersion, the crystalline structure of the 2-phenylpyrimidine derivative is disrupted, and the compound is molecularly dispersed within a polymer matrix.[12] This high-energy amorphous state has a higher apparent solubility and can lead to supersaturated solutions upon dissolution, significantly enhancing bioavailability.[12]

General Protocol for Preparing Amorphous Solid Dispersions (Solvent Evaporation Method):

  • Polymer Selection: Select a suitable polymer carrier (e.g., PVP, HPMC, HPMCAS) that is miscible with your compound.

  • Dissolution: Dissolve both your 2-phenylpyrimidine derivative and the polymer in a common volatile organic solvent.[2]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a solid film or powder.[2]

  • Drying: Dry the resulting solid dispersion under high vacuum to remove any residual solvent.[2]

  • Characterization: Use DSC and XRPD to confirm the amorphous nature of the dispersion.[2]

  • Dissolution Testing: Evaluate the dissolution profile of the ASD in a relevant aqueous medium.

Nanosuspensions

Nanosuspension technology involves reducing the particle size of the drug to the nanometer range (typically 100-400 nm).[13] This significant increase in surface area leads to a higher dissolution velocity, as described by the Noyes-Whitney equation. Nanosuspensions are a promising approach for compounds that are poorly soluble in both aqueous and organic media.[14][15][16]

General Protocol for Nanosuspension Preparation (Antisolvent Precipitation-Ultrasonication):

  • Solvent/Antisolvent Selection: Dissolve your 2-phenylpyrimidine derivative in a suitable organic solvent. Select an aqueous solution in which the compound is poorly soluble to act as the antisolvent.

  • Stabilizer Selection: Choose a stabilizer (e.g., Tween 80, PVP) to be dissolved in the antisolvent to prevent particle aggregation.[14]

  • Precipitation: Inject the drug solution into the stirred antisolvent solution.[14]

  • Sonication: Immediately subject the resulting suspension to high-power ultrasonication to reduce particle size and ensure homogeneity.[14]

  • Characterization: Determine the particle size and distribution using dynamic light scattering (DLS).

  • Dissolution Assessment: Compare the dissolution rate of the nanosuspension to the bulk compound.

References

  • PubChem. 2-Phenylpyrimidine. National Center for Biotechnology Information.
  • Chadwick, K., et al. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Molecules, 23(9), 2135.
  • Wang, X., et al. (2017). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 7(85), 54025-54037.
  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-235.
  • Amjad, M., et al. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
  • Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds. BenchChem.
  • Hoffman Fine Chemicals. CAS 7431-45-0 | 2-Phenylpyrimidine.
  • Sravani, G., et al. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. International Journal of Pharmaceutical Sciences Review and Research, 74(2), 29-37.
  • BenchChem. (2025).
  • Xu, Y., et al. (2021). Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions. Pharmaceutics, 13(11), 1801.
  • Wang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(22), 7598.
  • Gao, Z., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry.
  • Merck Millipore. (n.d.).
  • Al-kassas, R., et al. (2020). Recent Updates on Cocrystals Technologies on Enhancement of Solubility of the Drugs. IOSR Journal of Pharmacy and Biological Sciences, 15(6), 28-39.
  • Alhalaweh, A., et al. (2018). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews, 131, 123-132.
  • US Patent 9,616,019 B2. (2017).
  • Paroha, S., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 66, 102841.
  • Sridhar, I., et al. (2022). Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties. Pharmaceutics, 14(11), 2496.
  • Al-Basha, D., et al. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Pharmaceutics, 15(11), 2603.
  • US Patent 7,713,548 B2. (2010). Amorphous solid dispersions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Csnk2-IN-1 Insolubility. BenchChem.
  • BenchChem. (2025). Troubleshooting Multi-kinase-IN-6 solubility issues. BenchChem.
  • Al-Remawi, M., et al. (2021). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. Saudi Pharmaceutical Journal, 29(8), 847-857.
  • Pignatello, R., et al. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 13(11), 1803.
  • Williams, R. O., et al. (2022). Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs. Pharmaceutics, 14(2), 449.
  • BenchChem. (2025). Troubleshooting ROS Kinase Inhibitor Solubility. BenchChem.
  • Chavhan, R. (2025). Nanosuspensions: Enhancing drug bioavailability through nanonization. Annales Pharmaceutiques Françaises, 83(2), 251-271.
  • Wróbel, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6936.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Pathak, P., et al. (2020). Emerging role of nanosuspensions in drug delivery systems. Journal of Controlled Release, 327, 429-450.
  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Motwani, A., et al. (2024). Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. International Journal of Pharmaceutical Sciences, 2(11), 138-148.
  • International Patent WO 2022/068877 A1. (2022).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar.
  • BenchChem. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. BenchChem.
  • Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PubMed.
  • Al-Basha, D., et al. (2023). Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. Molecules, 28(4), 1735.
  • Szatyłowicz, H., et al. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 27(19), 6528.
  • Li, Y., et al. (2019). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines.
  • Deakyne, C. A. (2003). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Journal of the American Society for Mass Spectrometry, 14(10), 1169-1181.
  • Brown, D. J., & Mason, S. F. (1956). The effects of substitution on the ultra-violet absorption spectra of phenylpyrimidines. Journal of the Chemical Society (Resumed), 3443-3454.

Sources

Technical Support Center: Strategies for Preventing Dimer Formation in 2-Phenylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and frustrating side reaction in modern synthetic chemistry: the formation of dimers in palladium-catalyzed cross-coupling reactions involving 2-phenylpyrimidine and its derivatives. Uncontrolled dimerization consumes valuable starting materials, complicates purification, and ultimately lowers the yield of your target molecule.

This resource is designed to move beyond simple procedural lists. Here, we delve into the mechanistic origins of dimer formation and provide scientifically grounded, actionable strategies to suppress these unwanted pathways, ensuring the integrity and efficiency of your synthetic routes.

Part 1: Understanding the Problem - Mechanistic FAQs

A clear understanding of why dimers form is the first step toward preventing them. Most dimer formation in this context falls into the category of "homocoupling," an undesired reaction between two identical molecules.

Q1: What is homocoupling and why is it a problem with my 2-phenylpyrimidine substrates?

Homocoupling is a side reaction where two molecules of the same organometallic reagent (like a boronic acid) or two molecules of the aryl halide couple with each other, forming a symmetrical dimer.[1] This is particularly problematic in palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations for several reasons:

  • Reagent Consumption: It consumes your valuable starting material, directly reducing the maximum possible yield of your desired product.[1]

  • Catalyst Sequestration: The side reaction can engage the palladium catalyst in an unproductive cycle, lowering its availability for the main cross-coupling reaction.

  • Purification Challenges: The resulting symmetrical biaryl or bipyrimidine dimer often has similar polarity and chromatographic behavior to the desired product, making purification difficult and time-consuming.[1]

2-Phenylpyrimidine derivatives can be susceptible due to the electronic nature of the pyrimidine ring, which can influence the stability of intermediates in the catalytic cycle.[1]

Q2: What are the primary mechanistic pathways that lead to dimer formation?

There are two main culprits responsible for the majority of homocoupling events in palladium-catalyzed cross-coupling reactions.[1][2]

  • Oxygen-Mediated Homocoupling: This is the most common cause. Trace amounts of oxygen in your reaction can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two consecutive transmetalation steps with your organoboronic acid reagent, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[1][2] This pathway is especially rapid under basic conditions.[3]

  • Pd(II) Precatalyst Reduction: When you use a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) form to initiate the catalytic cycle. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates the required Pd(0) at the expense of your starting material.[1][2]

The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and highlights where the oxygen-mediated homocoupling side reaction typically branches off.

Suzuki_Homocoupling_Pathway cluster_main_cycle Desired Suzuki Cycle cluster_side_reaction Homocoupling Side-Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) PdII_O2 Pd(II) Species Pd0->PdII_O2 Trace O₂ Oxidation Transmetalation Transmetalation (R-BY₂ + Base) OA_Complex->Transmetalation RE_Complex Ar¹-Pd(II)L₂(R) Transmetalation->RE_Complex RE Reductive Elimination RE_Complex->RE RE->Pd0 Regenerates Catalyst Product Ar¹-R (Desired Product) RE->Product Trans1 Transmetalation 1 (R-BY₂) PdII_O2->Trans1 Pd_R R-Pd(II)-X Trans1->Pd_R Trans2 Transmetalation 2 (R-BY₂) Pd_R->Trans2 Pd_R2 R-Pd(II)-R Trans2->Pd_R2 Dimer R-R (Dimer Byproduct) Pd_R2->Dimer Reductive Elimination Dimer->Pd0 Generates Pd(0) caption Fig 1. Catalytic cycle showing the desired pathway and the O₂-mediated homocoupling side reaction.

Caption: Fig 1. Catalytic cycle showing the desired pathway and the O₂-mediated homocoupling side reaction.

Part 2: Troubleshooting Guide & Practical Solutions

This section provides direct answers and actionable protocols for specific issues encountered during your experiments.

Q3: I'm observing a significant amount of a high molecular weight byproduct that I suspect is a dimer. What is the first and most critical step to take?

Answer: The most critical first step is to ensure your reaction is performed under a rigorously inert atmosphere.[4] As explained above, dissolved oxygen is a primary driver of homocoupling.[1][3]

Troubleshooting Protocol: Ensuring an Inert Atmosphere

  • Solvent Degassing: Before use, thoroughly degas your reaction solvent. Two common and effective methods are:

    • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes using a long needle.[1]

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum until the frozen solvent stops bubbling, and then thaw under an inert atmosphere. Repeat this cycle at least three times.[1]

  • Reaction Vessel Preparation:

    • Use an oven-dried or flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

    • Assemble the glassware while hot and allow it to cool under a stream of inert gas.

    • Once cool, seal the vessel and perform at least three cycles of evacuating the atmosphere with a vacuum pump and backfilling with argon or nitrogen.[5]

  • Reagent Handling: Add all solid reagents (your 2-phenylpyrimidine halide, boronic acid, base, catalyst) to the flask under a positive pressure of inert gas. Then, add the degassed solvent via syringe.

Q4: I've improved my inert atmosphere technique, but dimer formation persists. How does my choice of palladium source affect this?

Answer: Your choice of palladium precatalyst has a direct impact on the initial stages of the reaction where homocoupling can occur.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common, air-stable, and convenient. However, they require an in situ reduction to the active Pd(0) state. This reduction can proceed via homocoupling of your boronic acid, sacrificing two equivalents of your starting material to generate one active catalyst molecule.[2]

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): Starting directly with a Pd(0) source can help minimize the homocoupling that occurs during the catalyst activation phase.[1][4] This is often a highly effective strategy.

Recommendation: If you are using a Pd(II) source and experiencing significant dimerization, switch to a Pd(0) source like Pd₂(dba)₃.[5] Alternatively, adding a mild reducing agent, such as potassium formate, to your reaction when using a Pd(II) source can facilitate the reduction to Pd(0) without consuming the boronic acid.[6]

Q5: Can my choice of base, solvent, or ligand influence the rate of dimer formation?

Answer: Absolutely. These three components create the environment for the catalytic cycle, and optimizing them is crucial for minimizing side reactions.

1. Base Selection: The base is critical not only for the main reaction but also for influencing side pathways.[7]

  • Strong, poorly soluble bases (e.g., K₂CO₃) can sometimes be less effective, leading to sluggish reactions that allow more time for side reactions.

  • Strong, soluble bases (e.g., K₃PO₄, Cs₂CO₃) are often superior. Finely ground, dry K₃PO₄ is a robust choice for many Suzuki couplings.[1] Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive. The choice of base can significantly affect reaction rates and selectivity.[3]

2. Solvent Selection: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[3][8]

  • Polar aprotic solvents like 1,4-dioxane, THF, and DMF are commonly used.[5][8]

  • The polarity of the solvent can even alter the selectivity of reactions on substrates with multiple reactive sites.[9]

  • It is crucial to use anhydrous, high-purity solvents, as impurities can poison the catalyst.[3]

3. Ligand Choice: The ligand is arguably the most powerful tool for controlling the catalyst's behavior.[7][10]

  • Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often essential.[5][11] These ligands promote the desired oxidative addition and reductive elimination steps while sterically hindering the formation of catalyst species that lead to dimerization.[12] They stabilize the active Pd(0) species and can accelerate the desired catalytic cycle, outcompeting the slower homocoupling pathway.[7]

The following workflow provides a systematic approach to troubleshooting dimer formation.

Troubleshooting_Workflow start High Dimer Formation Detected by LC-MS/NMR check_inert Step 1: Verify Inert Atmosphere (Degas Solvent, Use Schlenk line) start->check_inert improve_inert Implement Rigorous Degassing & Inert Gas Cycling check_inert->improve_inert Issue Found check_pd Step 2: Evaluate Palladium Source check_inert->check_pd No Issue improve_inert->check_pd switch_pd0 Switch from Pd(II) to Pd(0) (e.g., Pd₂(dba)₃) check_pd->switch_pd0 Using Pd(II) check_ligand Step 3: Assess Ligand check_pd->check_ligand Using Pd(0) switch_pd0->check_ligand switch_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand Using simple PPh₃ or no ligand check_conditions Step 4: Optimize Conditions check_ligand->check_conditions Using appropriate ligand switch_ligand->check_conditions change_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) check_conditions->change_base slow_addition Try Slow Addition of Boronic Acid check_conditions->slow_addition end Dimer Minimized change_base->end slow_addition->end

Caption: Fig 2. A systematic workflow for troubleshooting and minimizing dimer formation.

Q6: I've optimized my conditions but still see a small amount of dimer. Is there a procedural trick I can try?

Answer: Yes. The slow, controlled addition of the limiting reagent (often the boronic acid) can be a very effective technique.[4]

By adding the boronic acid solution via a syringe pump over several hours, you maintain a very low instantaneous concentration of it in the reaction mixture. This low concentration kinetically disfavors the bimolecular homocoupling reaction (which depends on two boronic acid molecules finding each other at the catalyst) while still allowing the desired cross-coupling to proceed efficiently. This strategy was critical in suppressing homocoupling during the synthesis of the pharmaceutical agent lorlatinib.[6]

Part 3: Optimized Protocol & Data

This section provides a robust starting point for a Suzuki-Miyaura coupling with a generic 2-phenylpyrimidine substrate, incorporating the principles discussed above to minimize dimer formation.

Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is a general guideline for reactions requiring a strictly inert atmosphere.[5]

Materials:

  • 2-Halo-phenylpyrimidine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (finely ground, oven-dried, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask and standard air-sensitive technique glassware

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the K₃PO₄ (2.0 equiv), 2-halo-phenylpyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Solvent Addition: Under a positive flow of argon, add the required volume of degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the absence of a byproduct with the expected mass of the dimer.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Impact of Reaction Parameters on Dimer Formation

The following table summarizes the expected impact of changing key reaction parameters on the formation of the undesired dimer byproduct versus the desired cross-coupled product.

Parameter ChangeExpected Effect on Dimer FormationRationale
Atmosphere: Air to Argon/NitrogenSignificant Decrease Prevents O₂-mediated oxidation of Pd(0) to Pd(II), a key step in the major homocoupling pathway.[1][6]
Palladium Source: Pd(OAc)₂ to Pd₂(dba)₃Decrease Eliminates the need for in situ reduction of Pd(II), which can proceed via homocoupling of the boronic acid.[1][2]
Ligand: None or PPh₃ to SPhos/XPhosSignificant Decrease Bulky, electron-rich ligands accelerate the desired catalytic cycle and sterically hinder side reactions.[7][12]
Base: K₂CO₃ to K₃PO₄ (anhydrous)Decrease A stronger, more soluble base can accelerate the transmetalation step, pushing the desired cycle forward more efficiently.[1]
Procedure: Batch to Slow AdditionDecrease Keeps the instantaneous concentration of the boronic acid low, kinetically disfavoring the bimolecular homocoupling reaction.[4]

By systematically applying these principles—starting with rigorous atmospheric control and progressing through rational selection of catalyst, ligand, and reaction conditions—researchers can effectively suppress dimer formation and achieve high yields of their desired 2-phenylpyrimidine products.

References
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
  • Cross-Coupling Reactions Guide.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. NIH.
  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
  • Cross-Coupling Chemistry.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
  • Biocompatible Ligand Enables Safe In-Cell Protein Arylation. Bioengineer.org.
  • Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP). RSC Publishing.
  • Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. Chemical Reviews.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Improving the efficiency and sustainability of catalysts for direct arylation polymerization (DArP). ResearchGate.
  • Pyrimidine dimer. Wikipedia.
  • Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. PubMed.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC - NIH.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Pyrimidine Dimers. Illinois Experts.
  • Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. PMC - NIH.

Sources

Technical Support Center: Navigating the Challenges in the Scale-up of 2-Phenylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complexities encountered during the scale-up of 2-phenylpyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering practical, field-proven insights to ensure your transition from bench-scale to pilot or manufacturing scale is as seamless as possible.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up experiments.

Q1: My 2-phenylpyrimidine synthesis, which works well at the lab scale (grams), is showing a significant drop in yield at the kilogram scale. What are the likely culprits and how can I troubleshoot this?

A drop in yield during scale-up is a common and multifaceted challenge. A systematic investigation is key to pinpointing the root cause.[1]

Potential Causes & Troubleshooting Steps:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants.[1] This can promote side reactions and product degradation.

    • Actionable Insight: Ensure your reactor's stirring rate and impeller design are suitable for the increased volume to maintain a homogenous reaction mixture. For exothermic reactions, which are common in pyrimidine synthesis, consider a controlled, slower addition of reagents to manage the heat output effectively.[1] Your reactor's cooling system must be robust enough to handle the thermal load.[1]

  • Raw Material Quality: The impact of impurities in starting materials is often magnified at a larger scale.[1][2] What might be a negligible impurity at the gram scale can act as a catalyst poison or promote unwanted side reactions at the kilogram scale.[1]

    • Actionable Insight: It is imperative to qualify your raw material suppliers and implement stringent quality control checks on all incoming materials.[1]

  • Reaction Kinetics: The surface-area-to-volume ratio changes significantly during scale-up, which can affect reaction kinetics.

    • Actionable Insight: It may be necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale.[1]

Q2: I'm observing the formation of palladium black in my large-scale Suzuki-Miyaura coupling reaction for 2-phenylpyrimidine synthesis. What does this indicate and how can I prevent it?

The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst agglomeration and precipitation.[2] This leads to a reduction in the active catalytic species and can significantly slow down or even halt your reaction.[2] This issue is often more pronounced at a larger scale due to localized overheating or inadequate mixing.[2]

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands help to stabilize the palladium center and prevent agglomeration.[3]

  • Robust Pre-catalysts: Consider using more stable and robust palladium pre-catalysts that are less prone to decomposition.[2]

  • Process Control: Ensure efficient and consistent stirring throughout the reaction. Implement precise temperature control to avoid localized hot spots that can accelerate catalyst decomposition.[2]

Q3: My scaled-up reaction is plagued by a significant amount of homocoupled by-product from the phenylboronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and can significantly reduce the yield of your desired 2-phenylpyrimidine.[3]

Potential Causes & Troubleshooting Steps:

  • Presence of Oxygen: Oxygen is a known promoter of boronic acid homocoupling.[3][4]

    • Actionable Insight: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles for smaller volumes.[3] Maintain a positive pressure of an inert gas throughout the reaction.

  • Inefficient Transmetalation: If the transmetalation step in the catalytic cycle is slow, the boronic acid has a greater opportunity to undergo homocoupling.[3]

    • Actionable Insight:

      • Base Selection: The choice of base is critical for an efficient transmetalation. Screen a variety of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For substrates that are sensitive to strong bases, milder options like NaHCO₃ may be more suitable.[3]

      • Solvent System: The solvent plays a crucial role in the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water, are typically effective.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up the synthesis of 2-phenylpyrimidine?

Safety is paramount during any chemical synthesis, and the risks are amplified at a larger scale. Key considerations include:

  • Hazardous Materials Handling: 2-Phenylpyrimidine and its intermediates may cause skin and eye irritation, as well as respiratory irritation.[5][6][7] Always consult the Safety Data Sheet (SDS) for all chemicals used. When handling these materials, especially in powder form, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[5] Work in a well-ventilated area.[5]

  • Exothermic Reactions: As mentioned, many pyrimidine syntheses are exothermic.[1] At a large scale, the heat generated can be significant, posing a safety hazard if not properly controlled.[1] A robust reactor cooling system and controlled reagent addition are essential.[1]

  • Containment: For highly potent active pharmaceutical ingredients (HPAPIs), which some 2-phenylpyrimidine derivatives may be, stringent containment strategies are necessary to protect operators.[8] This can include the use of isolators or glove boxes.[8]

Q2: What are the most effective methods for purifying 2-phenylpyrimidine at an industrial scale?

The choice of purification method will depend on the specific impurities present and the required purity of the final product. Common industrial-scale purification techniques include:

  • Crystallization: This is often the most cost-effective and scalable method for obtaining highly pure solid products.[9] The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it to induce crystallization, leaving impurities behind in the solvent.[9]

  • Distillation: If the 2-phenylpyrimidine derivative is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[9]

  • Chromatography: While often used at the lab scale, large-scale chromatography can be employed for high-value products or when other methods are ineffective.[9]

  • Palladium Removal: Residual palladium from the coupling reaction is a common impurity that must be removed, especially for pharmaceutical applications. Techniques for palladium removal include treatment with aqueous sodium bisulfite or the use of specialized scavengers.[10]

Q3: Are there alternative synthetic routes to 2-phenylpyrimidine that might be more amenable to scale-up?

While the Suzuki-Miyaura coupling is a powerful and widely used method, other synthetic strategies for pyrimidines exist and may be more suitable depending on the specific target molecule and available starting materials. These can include:

  • Condensation Reactions: Classical methods often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[11]

  • Multi-component Reactions: Reactions like the Biginelli reaction can provide a highly efficient route to functionalized dihydropyrimidines, which can then be further modified.[1]

  • Phase-Transfer Catalysis (PTC): PTC can be a valuable technique for reactions involving immiscible reactants, offering milder reaction conditions and potentially simplifying work-up procedures, which is advantageous for scale-up.[12][13]

Data & Protocols

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling for 2-Phenylpyrimidine Synthesis
BaseStrengthCommon SolventsKey Considerations
K₃PO₄ StrongDioxane/Water, TolueneOften provides good results for a wide range of substrates.
K₂CO₃ ModerateDioxane/Water, EthanolA commonly used and cost-effective option.[3]
Cs₂CO₃ StrongDioxane, TolueneCan be effective for challenging couplings but is more expensive.[3]
NaHCO₃ WeakDioxane/WaterA milder option for base-sensitive substrates.[3]
Experimental Protocol: General Procedure for a Scaled-Up Suzuki-Miyaura Coupling

Disclaimer: This is a general guideline and must be adapted and optimized for your specific substrates and equipment.

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and appropriately sized for the intended scale. Equip the reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Reagent Charging: Charge the reactor with the 2-halopyrimidine, phenylboronic acid (or its ester), the chosen base, and the palladium catalyst/ligand system under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent(s) to the reactor.[4]

  • Reaction: Heat the reaction mixture to the optimized temperature and monitor the progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary but typically involves filtration to remove solids, followed by aqueous washes to remove the base and other water-soluble impurities.

  • Purification: The crude product is then purified by one of the methods described in the FAQ section (e.g., crystallization).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up

Low_Yield_Troubleshooting Start Low Yield at Scale-Up Check_Mixing Evaluate Mass & Heat Transfer Start->Check_Mixing Check_Purity Verify Raw Material Purity Start->Check_Purity Check_Kinetics Re-optimize Reaction Parameters Start->Check_Kinetics Solution_Mixing Improve Stirring / Controlled Addition Check_Mixing->Solution_Mixing Solution_Purity Qualify Suppliers / Implement QC Check_Purity->Solution_Purity Solution_Kinetics Adjust T, Conc., Catalyst Loading Check_Kinetics->Solution_Kinetics

Caption: A logical workflow for diagnosing and addressing low yields during the scale-up of 2-phenylpyrimidine synthesis.

Diagram 2: Key Factors in Suzuki-Miyaura Coupling for 2-Phenylpyrimidine Synthesis

Suzuki_Factors Center 2-Phenylpyrimidine Synthesis Catalyst Palladium Catalyst & Ligand Center->Catalyst  Active Species  Stability Base Base Selection Center->Base  Transmetalation  Efficiency Solvent Solvent System Center->Solvent  Solubility  Kinetics Atmosphere Inert Atmosphere Center->Atmosphere  Prevents Side  Reactions

Caption: A diagram illustrating the critical, interconnected parameters that influence the success of the Suzuki-Miyaura coupling in 2-phenylpyrimidine synthesis.

References

  • Chatterjee, S., & Bhattacharya, S. K. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega, 3(10), 12905-12913. (URL: [Link])
  • Chatterjee, S., & Bhattacharya, S. K. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega. (URL: [Link])
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry. (URL: [Link])
  • Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-899. (URL: [Link])
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. (URL: [Link])
  • CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Altasciences. (URL: [Link])
  • Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. (URL: [Link])
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry. (URL: [Link])
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy. (URL: [Link])
  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023). (URL: [Link])
  • Overcoming Challenges in Scale-Up Production. (2024). World Pharma Today. (URL: [Link])
  • 2-Phenylpyrimidine | C10H8N2. PubChem. (URL: [Link])

Sources

Technical Support Center: Degradation Pathways of 2-Phenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylpyrimidine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this important chemical scaffold. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, identify, and mitigate degradation-related issues in your experiments.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses common initial questions regarding the stability profile of 2-phenylpyrimidine compounds.

Q1: What are the primary degradation pathways I should anticipate for a novel 2-phenylpyrimidine derivative?

As a researcher, understanding the intrinsic stability of your molecule is a critical first step.[1] For heterocyclic compounds like 2-phenylpyrimidines, degradation is typically driven by three main environmental factors: hydrolysis, oxidation, and photolysis.[2][3]

  • Hydrolytic Degradation: This involves the cleavage of chemical bonds by water. The stability of the 2-phenylpyrimidine core to hydrolysis is highly dependent on the solution's pH and the nature of its substituents.[4] While the core rings are relatively stable, functional groups attached to them (e.g., esters, amides) can be susceptible. Extreme pH conditions can also promote the cleavage of the pyrimidine ring itself.[5]

  • Oxidative Degradation: This pathway involves reaction with oxygen or other reactive oxygen species (ROS). Potential sites for oxidation on the 2-phenylpyrimidine scaffold include the nitrogen atoms of the pyrimidine ring (forming N-oxides) and the phenyl ring (forming hydroxylated derivatives). The presence of electron-donating groups can increase susceptibility to oxidation.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to induce chemical reactions.[8] For aromatic and heterocyclic systems, this can lead to complex outcomes including isomerization, hydroxylation, and even ring cleavage.[9][10] The specific pathway is influenced by the solvent and the presence of photosensitizing agents.[11]

The following diagram illustrates these primary degradation routes on a generic 2-phenylpyrimidine structure.

G cluster_main 2-Phenylpyrimidine Core cluster_products Potential Degradation Products Compound Generic 2-Phenylpyrimidine (with substituents R1, R2) Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation ROS Hydrolysis Hydrolysis (H₂O, Acid/Base) Compound->Hydrolysis H⁺/OH⁻ Photolysis Photolysis (UV/Vis Light) Compound->Photolysis N_Oxide N-Oxides Oxidation->N_Oxide Hydroxylated Hydroxylated Phenyl Ring Oxidation->Hydroxylated Ring_Cleavage Ring Cleavage Products Hydrolysis->Ring_Cleavage Substituent_Deg Substituent Degradation (e.g., ester hydrolysis) Hydrolysis->Substituent_Deg Photolysis->Hydroxylated Isomers Photoisomers Photolysis->Isomers

Caption: Primary degradation pathways for 2-phenylpyrimidine compounds.

Section 2: Troubleshooting Unexpected Degradation

This section focuses on specific experimental problems and provides a logical framework for their resolution.

Q2: I'm observing unexpected peaks in my HPLC analysis after storing my compound in solution. How can I determine the cause?

The appearance of new peaks is a classic sign of degradation. The key is to systematically identify the source. This requires a forced degradation (or stress testing) study, which is a cornerstone of pharmaceutical stability assessment.[2][3] By intentionally exposing your compound to harsh conditions, you can generate its likely degradation products and establish the specificity of your analytical method.[3]

  • Preparation: Prepare several identical solutions of your 2-phenylpyrimidine compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose each solution to one of the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[2]

  • Analysis: After the designated exposure time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration. Analyze them by a stability-indicating HPLC method (typically with a photodiode array detector) alongside an unstressed control sample.

  • Peak Matching: Compare the chromatograms from the stressed samples to the one from your stored solution. If a peak in your stored sample matches the retention time and UV spectrum of a peak generated under a specific stress condition (e.g., oxidation), you have identified the likely degradation pathway.

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTests susceptibility to degradation in acidic environments.[4]
Base Hydrolysis 0.1 M NaOH4-24 hours at 60°CTests susceptibility to degradation in alkaline environments.[12]
Oxidation 3% H₂O₂24 hours at room temp.Simulates exposure to reactive oxygen species.[6]
Thermal 80°C (in solution and as solid)48-72 hoursEvaluates the intrinsic thermal stability of the molecule.[13]
Photolytic UV (254 nm) & Visible Light24 hours (ICH option 1 or 2)Assesses stability upon exposure to light during storage/handling.[8]

If peaks still don't match, consider other possibilities such as interaction with excipients, impurities from synthesis, or the formation of a complex degradant from multiple pathways.

G Start Unexpected Peak(s) in HPLC Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg Analyze Analyze Stressed Samples & Original Sample via HPLC-PDA Forced_Deg->Analyze Compare Compare Retention Time (tR) & UV Spectra of Peaks Analyze->Compare Match Peak Matches a Specific Stress Condition (e.g., tR and spectrum match H₂O₂ sample) Compare->Match Yes No_Match Peak Does Not Match Any Forced Degradation Product Compare->No_Match No Identify_Pathway Probable Pathway Identified (e.g., Oxidation) Match->Identify_Pathway Investigate_Further Investigate Other Causes: - Interaction with excipients - Synthetic impurity - Complex/secondary degradant No_Match->Investigate_Further

Caption: Troubleshooting workflow for identifying unknown peaks.

Q3: My degradation results are not reproducible. What could be the cause?

Lack of reproducibility often points to subtle, uncontrolled variables in the experimental setup. Here are the most common culprits:

  • Oxygen Exposure: For oxidative degradation, the amount of dissolved oxygen or headspace oxygen in your vials can significantly impact the rate of degradation. Ensure consistent solution handling and vial sealing.

  • Trace Metal Contamination: Metal ions can catalyze both oxidative and hydrolytic degradation pathways. Use high-purity solvents and glassware that has been properly cleaned and rinsed.

  • pH Fluctuation: The pH of your solution can change over time, especially if it is unbuffered or if degradation products are acidic or basic. Use appropriate buffers to maintain a constant pH, but first ensure the buffer components themselves do not react with your compound.[4]

  • Light Exposure: Inconsistent exposure to ambient lab light can trigger photolytic degradation. Protect your samples from light using amber vials or by covering them with aluminum foil, unless photostability is the variable being studied.[14]

Section 3: Analytical & Methodological Guides

This section provides guidance on the analytical techniques required to properly study degradation.

Q4: How do I identify the chemical structure of an unknown degradation product?

Once you have isolated a degradation product or have a sample where it is a major component, structural elucidation is necessary. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for this purpose.[2]

  • High-Resolution Mass Spectrometry (HRMS): First, obtain an accurate mass of the degradation product. This allows you to determine its elemental formula with high confidence. The difference in mass between the parent compound and the degradant gives a crucial clue (e.g., a +16 Da shift strongly suggests oxidation).

  • Tandem Mass Spectrometry (MS/MS): Isolate the ion of the degradation product in the mass spectrometer and fragment it by colliding it with an inert gas (Collision-Induced Dissociation, CID).[15]

  • Fragmentation Analysis: Analyze the resulting fragment ions. The fragmentation pattern of a molecule is like a fingerprint and provides detailed structural information.[16] Compare the fragmentation pattern of the degradant to that of the parent compound.

    • Conserved Fragments: Fragments that are present in both the parent and the degradant help identify which parts of the molecule have remained intact.

    • Shifted Fragments: A fragment that appears at a higher or lower mass in the degradant's spectrum indicates where the modification occurred. For example, if a fragment corresponding to the phenyl group shifts by +16 Da, it suggests hydroxylation of that ring.

  • Confirmation: If possible, confirm the proposed structure by synthesizing the suspected compound and demonstrating that its retention time, mass spectrum, and MS/MS fragmentation pattern match those of the degradation product.

Mass Shift (Da)InterpretationPotential Reaction
+16Addition of OxygenOxidation (e.g., hydroxylation, N-oxidation)
+18Addition of WaterHydrolysis (often followed by rearrangement)
+2Addition of two HydrogensReduction
-2Loss of two HydrogensDehydrogenation (Oxidation)
-28Loss of CODecarbonylation
-44Loss of CO₂Decarboxylation
References
  • National Center for Biotechnology Information. (n.d.). 2-Phenylpyrimidine. PubChem.
  • Kwiecień, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed.
  • Vaitkeviciene, V., et al. (2019). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Molecules.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Pawar, V., & Pishawikar, S. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.
  • Li, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. European Journal of Medicinal Chemistry.
  • Aly, A. A., & Mohamed, Y. A. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Janas, E., & Ochojska, E. (2022). Recent breakthroughs in the stability testing of pharmaceutical compounds. ResearchGate.
  • Schymanski, E. (n.d.). Fragmentation and Interpretation of Spectra. In Mass Spectrometry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • PharmaTalks. (2024). Stability Testing for Pharmaceutical Products | Complete Guide. YouTube.
  • van Gennip, A. H., et al. (1994). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate.
  • Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology.
  • Miyamoto, J. (1977). Degradation, metabolism and toxicity of synthetic pyrethroids. Environmental Health Perspectives.
  • Miralles-Cuevas, S., et al. (2022). Removal from Water of Some Pharmaceuticals by Photolysis and Photocatalysis: Kinetic Models. Catalysts.
  • Zhang, Y., et al. (2021). Degradation pathways of penthiopyrad by d-MnO2 mediated processes: a combined density functional theory. RSC Advances.
  • El-Khatib, N. G., et al. (2016). UV-photodegradation of desipramine: Impact of concentration, pH and temperature on formation of products including their biodegradability and toxicity. Science of The Total Environment.
  • Perisa, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere.
  • Lalla, J. K., & Shah, M. U. (1991). Degradation of Dacarbazine in Aqueous Solution. Journal of Pharmaceutical Sciences.
  • Reddy, S. Y., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. The Journal of Organic Chemistry.
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis.
  • Orlenko, I., et al. (2020). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[13][17][18]triazole[1,5-c]quinazolines.... ResearchGate.
  • Sadowski, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.
  • Verma, S., et al. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate.
  • Almalki, D. A., et al. (2019). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone.... Molecules.
  • Ion, R. M. (2025). THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. ResearchGate.
  • Ion, R. M., et al. (n.d.). The photodegradation rate variation of porphyrins in various solvents.... ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 2-Phenylpyrimidin-5-amine, a key building block in the synthesis of various therapeutic agents, requires a robust and reliable analytical method for its quantification and impurity profiling. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of HPLC methodologies for the analytical method validation of this compound, grounded in scientific principles and regulatory expectations.

Introduction: The "Why" Behind Method Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For a molecule like this compound, a validated HPLC method ensures the accuracy, precision, and reliability of results, which is critical for regulatory submissions and ensuring patient safety. This guide will navigate the intricacies of validating an HPLC method for this specific aromatic amine, comparing different approaches to empower you to make informed decisions in your laboratory.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is a critical first step and depends on the physicochemical properties of this compound and its potential impurities.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis

RP-HPLC is the most common and versatile mode of separation for a wide range of pharmaceutical compounds, including aromatic amines.

  • Principle: Separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol).

  • Suitability for this compound: Due to its aromatic rings and amine group, this compound exhibits moderate polarity, making it an ideal candidate for RP-HPLC.

  • Method Development Considerations:

    • Column Selection: A C18 column is a good starting point, offering excellent hydrophobic retention. For potentially more polar impurities, a C8 column or a polar-embedded phase could provide alternative selectivity.

    • Mobile Phase Optimization: The pH of the mobile phase is a critical parameter. The amine group in this compound is basic, and its retention will be highly dependent on the mobile phase pH. A slightly acidic pH (e.g., pH 3-4 using a phosphate or acetate buffer) will ensure the amine is protonated, leading to good peak shape and retention. The organic modifier (acetonitrile or methanol) percentage will be optimized to achieve an appropriate retention time and separation from impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

While RP-HPLC is often sufficient, HILIC can be a powerful alternative, especially if dealing with very polar impurities that are poorly retained in reversed-phase systems.

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amino, or amide functionalities) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.

  • When to Consider HILIC: If forced degradation studies reveal the formation of highly polar degradants that elute in the void volume of an RP-HPLC method, HILIC can provide the necessary retention and separation.

Detector Comparison: UV vs. Mass Spectrometry (MS)
  • UV Detection: This is the most common detector for routine quality control due to its robustness, ease of use, and cost-effectiveness. This compound, with its aromatic structure, will have a strong UV chromophore, making it readily detectable. Wavelength selection will be optimized to maximize the signal for both the main component and any potential impurities.

  • Mass Spectrometry (MS) Detection: MS provides significantly higher sensitivity and selectivity. It is invaluable during method development and forced degradation studies for the identification of unknown impurities and degradation products by providing mass-to-charge ratio information. For routine analysis, however, its complexity and cost may not be necessary if a well-validated UV method is established.

Core Validation Parameters: A Head-to-Head Comparison

The validation of an analytical method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The following table compares the expected performance of two hypothetical RP-HPLC methods for this compound.

Table 1: Comparative Validation Parameters for Two RP-HPLC Methods

Validation ParameterMethod A: C18 Column, Acetonitrile/Phosphate BufferMethod B: C8 Column, Methanol/Acetate BufferICH Acceptance Criteria
Specificity Excellent separation from known impurities and degradation products. Peak purity index > 0.999.Good separation, but with potential for co-elution of a minor impurity. Peak purity index > 0.995.The method should unequivocally assess the analyte in the presence of components which may be expected to be present.[3]
Linearity (r²) ≥ 0.999≥ 0.998Correlation coefficient should be close to 1.[4][5]
Range 1 - 150 µg/mL5 - 100 µg/mLThe range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[5]
Accuracy (% Recovery) 99.2 - 100.8%98.5 - 101.5%For an assay of a drug substance, the acceptance criteria for accuracy is typically 98.0% to 102.0%.[4][6]
Precision (% RSD)
- Repeatability≤ 0.5%≤ 0.8%For drug substances, the RSD should typically be ≤ 1%.[6][7]
- Intermediate Precision≤ 0.8%≤ 1.2%For drug substances, the RSD should typically be ≤ 1%.[6][7]
LOD 0.1 µg/mL0.3 µg/mLTypically determined at a signal-to-noise ratio of 3:1.[5]
LOQ 0.3 µg/mL1.0 µg/mLTypically determined at a signal-to-noise ratio of 10:1.[5]
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).Sensitive to changes in mobile phase pH.The reliability of an analysis with respect to deliberate variations in method parameters.[8]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for developing a stability-indicating method.[9][10][11] They help to identify potential degradation products and demonstrate the specificity of the analytical method.[12]

Protocol:

  • Prepare solutions of this compound at a concentration of approximately 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples by the proposed HPLC method alongside a control (unstressed) sample.

  • Evaluate the chromatograms for the appearance of new peaks and the separation of these peaks from the main analyte peak. The goal is to achieve 5-20% degradation of the active ingredient.[12]

Caption: Workflow for Forced Degradation Studies.

Validation of the HPLC Method

The following is a step-by-step protocol for validating the chosen HPLC method, adhering to ICH guidelines.

1. System Suitability: Before each validation run, perform a system suitability test to ensure the chromatographic system is performing adequately.[13][14]

  • Inject a standard solution of this compound six times.

  • Acceptance Criteria:

    • Tailing factor (Asymmetry factor) ≤ 2.0

    • Theoretical plates > 2000

    • Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%

2. Specificity:

  • Analyze blank (diluent), placebo (if applicable), and spiked samples containing this compound and its known impurities.

  • Analyze the samples from the forced degradation study.

  • Acceptance Criteria: No interfering peaks at the retention time of the main analyte. The method should be able to separate the analyte from all potential impurities and degradation products.[4]

3. Linearity:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[4]

4. Accuracy:

  • Prepare samples spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[4][6]

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.[6]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD is typically determined at an S/N ratio of 3:1.[5]

    • LOQ is typically determined at an S/N ratio of 10:1.[5]

7. Robustness:

  • Deliberately make small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 2°C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)[15]

  • Analyze the system suitability parameters and the assay results for each variation.

  • Acceptance Criteria: The method should remain unaffected by these small changes, and the system suitability criteria should still be met.

G cluster_0 Method Development cluster_1 Method Validation A Select HPLC Method (RP-HPLC vs HILIC) B Optimize Chromatographic Conditions A->B C System Suitability B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated HPLC Method I->J

Caption: Logical Relationship of HPLC Method Validation Parameters.

Conclusion and Recommendations

For the routine quality control of this compound, a well-validated RP-HPLC method with UV detection is generally the most suitable approach, offering a balance of performance, robustness, and cost-effectiveness. The key to a successful validation lies in a thorough understanding of the molecule's chemistry and a systematic approach to evaluating each validation parameter according to ICH guidelines.

This guide provides a comprehensive framework for developing and validating an HPLC method for this compound. By carefully considering the comparative aspects of different methodologies and diligently following the outlined protocols, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data, which is essential for the advancement of pharmaceutical development projects.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • HPLC system suitability parameters. ResearchGate.
  • HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. YouTube.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Quality Guidelines. ICH.
  • HPLC Method Validation: Key Parameters and Importance. assayprism.com.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy.
  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed.
  • Analytical Method Validation - HPLC System Suitability. YouTube.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.
  • Linearity, accuracy and precision results of HPLC method. ResearchGate.
  • Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • guidance for the validation of pharmaceutical quality control analytical methods. MHRA.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. ResearchGate.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH.

Sources

A Comparative Guide to the Structural Characterization of 2-Phenylpyrimidin-5-amine: An In-Depth NMR Analysis and Methodological Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of a successful research program. 2-Phenylpyrimidin-5-amine, a heterocyclic amine, represents a scaffold of significant interest due to the prevalence of the pyrimidine motif in a vast array of biologically active molecules. This guide provides a comprehensive analysis of the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, fully assigned experimental spectrum, we will present a detailed, predicted ¹H and ¹³C NMR analysis based on established spectroscopic principles and data from closely related analogues. Furthermore, we will objectively compare the insights derived from NMR with those from alternative analytical techniques, offering a holistic perspective on its structural verification.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the preeminent technique for the determination of molecular structure in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

Predicted ¹H NMR Spectral Analysis of this compound

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each of the unique proton environments in the molecule. The analysis below is based on the principles of chemical shift theory, spin-spin coupling, and data from analogous compounds.[1][2]

  • Phenyl Protons (H-2', H-3', H-4', H-5', H-6'): The five protons on the phenyl ring will resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The ortho-protons (H-2' and H-6') are expected to be the most downfield due to their proximity to the electron-withdrawing pyrimidine ring. They will likely appear as a multiplet. The meta- (H-3' and H-5') and para- (H-4') protons will resonate at slightly higher fields and will also likely appear as overlapping multiplets.

  • Pyrimidine Protons (H-4 and H-6): The two protons on the pyrimidine ring are in chemically distinct environments. Due to the anisotropic effect of the phenyl ring and the electronic influence of the nitrogen atoms, they are expected to be significantly deshielded. H-4 and H-6 are anticipated to appear as distinct singlets, as they are not coupled to each other. Their chemical shifts are predicted to be in the range of δ 8.0 - 9.0 ppm.

  • Amine Protons (-NH₂): The protons of the primary amine group will appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature, but is typically expected in the range of δ 3.0 - 5.0 ppm in a non-protic solvent like DMSO-d₆.[3]

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

  • Pyrimidine Carbons (C-2, C-4, C-5, C-6): The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atoms. C-2, being directly attached to the phenyl group and between two nitrogen atoms, will be significantly deshielded. C-4 and C-6 will also be downfield. C-5, bonded to the electron-donating amino group, will likely be the most upfield of the pyrimidine carbons.

  • Phenyl Carbons (C-1', C-2', C-3', C-4', C-5', C-6'): The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (C-1'), attached to the pyrimidine ring, will be a quaternary carbon and its chemical shift will be influenced by the heterocyclic system. The other phenyl carbons will show distinct signals, with C-2'/C-6' and C-3'/C-5' being chemically equivalent due to free rotation around the C-C bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-4, H-68.0 - 9.0s140 - 155
H-2', H-6'7.8 - 8.5m125 - 130
H-3', H-5'7.2 - 7.6m128 - 132
H-4'7.2 - 7.6m128 - 132
-NH₂3.0 - 5.0br s-
C-2--160 - 165
C-5--135 - 145
C-1'--130 - 140

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Caption: Molecular structure of this compound with key proton environments highlighted.

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation in solution, a comprehensive characterization often involves a multi-technique approach. Below is a comparison of NMR with other relevant analytical methods for a molecule like this compound.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Advantages Limitations Relevance to this compound
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemistry in solution.Unparalleled for structural elucidation in solution; non-destructive.Lower sensitivity than MS; requires soluble samples.Essential for confirming the core structure and substitution pattern.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS).Extremely high sensitivity; provides fragmentation patterns for structural clues.Does not provide detailed connectivity or stereochemistry.Confirms the molecular formula (C₁₀H₉N₃) and can help identify impurities.
X-ray Crystallography Definitive 3D atomic arrangement in the solid state.[3]Provides unambiguous bond lengths, bond angles, and crystal packing.Requires a suitable single crystal, which can be difficult to grow.Would provide the ultimate confirmation of the molecular structure if a crystal can be obtained.
Vibrational Spectroscopy (FTIR/Raman) Information about functional groups and molecular vibrations.[4]Fast, non-destructive, and can be used for solid and liquid samples.Spectra can be complex to interpret fully; less definitive for overall structure than NMR.Confirms the presence of key functional groups like N-H (amine) and aromatic C-H bonds.
UV-Vis Spectroscopy Information about the electronic transitions and conjugation within the molecule.Simple, fast, and provides information on the chromophore system.Provides limited structural detail; broad absorption bands.Can confirm the presence of the conjugated phenyl and pyrimidine rings.

Caption: A streamlined workflow for NMR-based structural elucidation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for the ¹H and ¹³C NMR characterization of a compound like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for aromatic amines as it can help to resolve N-H proton signals.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp lines and resolving fine coupling patterns.

3. ¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., with composite pulse decoupling) is used to obtain a spectrum with single lines for each carbon.

  • Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-200 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to be observed reliably.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Conclusion

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • Girresser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]
  • PubChem. (n.d.). 5-Phenylpyrimidin-4-amine. National Center for Biotechnology Information.
  • Felton, L. A. (2013). Remington: The Science and Practice of Pharmacy. Pharmaceutical Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
  • Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]
  • Cieplik, J., Stolarczyk, M., Pluta, K., & Gubrynowicz, O. (2007). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 63(1), o234-o236. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • PubChem. (n.d.). 2-Amino-4-phenylpyrimidine. National Center for Biotechnology Information.
  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4367-4378. [Link]
  • MDPI. (2019). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • Cieplik, J., Stolarczyk, M., Pluta, K., & Gubrynowicz, O. (2006). N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5530-o5532. [Link]
  • Kolehmainen, E., et al. (2007). 15N NMR study of substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles. Magnetic resonance in chemistry, 45(2), 123-127. [Link]
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Balan, V., Mihai, C. T., Cojocaru, F. D., Uritu, C. M., Dodi, G., Botezat, D., & Ursu, L. (2019). Vibrational Spectroscopy Fingerprinting in Medicine: from Molecular to Clinical Practice.

Sources

A Comparative Guide to the 2-Phenylpyrimidine Scaffold and Other Privileged Kinase Inhibitor Cores

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds in Oncology and Beyond

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory conditions, with 85 such agents having received FDA approval by early 2025.[4]

At the heart of many successful kinase inhibitors lies a "privileged scaffold," a core molecular framework that demonstrates a high affinity for the ATP-binding site of one or more kinases.[5] These scaffolds serve as a foundational template for medicinal chemists to build upon, optimizing for potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the 2-phenylpyrimidine scaffold with other prominent kinase inhibitor cores, including quinazoline, pyrazole, and indole. We will delve into their structural features, binding modes, and the therapeutic agents that exemplify their success, supported by experimental data and established protocols.

The 2-Phenylpyrimidine Scaffold: A Versatile Hinge-Binding Motif

The 2-phenylpyrimidine core has emerged as a highly effective scaffold in kinase inhibitor design. Its defining feature is the N-phenylpyrimidine-2-amine moiety, which has been incorporated into several FDA-approved drugs.[6] A notable example is Imatinib, a 2-phenylaminopyrimidine derivative approved for chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).[7]

Structural Features and Binding Mode: The key to the 2-phenylpyrimidine scaffold's success lies in its ability to form critical hydrogen bonds with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain.[7] The pyrimidine nitrogen atoms act as hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket. The phenyl group can be substituted to explore various pockets within the active site, allowing for the fine-tuning of selectivity and potency.

A series of 2-phenyl pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[8] One compound, 11g , demonstrated potent BTK inhibition and significant anti-proliferative activity against several B-cell leukemia cell lines.[8] Mechanistic studies revealed that 11g inhibited the phosphorylation of BTK and its downstream substrate, PLCγ2, and induced cell cycle arrest.[8]

Comparative Analysis with Other Prominent Kinase Inhibitor Cores

While the 2-phenylpyrimidine scaffold has proven its value, other heterocyclic systems have also been extensively and successfully employed in kinase inhibitor design.

The Quinazoline Core: A Cornerstone of EGFR Inhibition

The quinazoline scaffold is another highly "privileged" structure in kinase inhibitor development, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) family.[9][10] Several FDA-approved EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilino-quinazoline core.[9][11][12]

Structural Features and Binding Mode: Similar to the 2-phenylpyrimidine, the quinazoline core forms crucial hydrogen bonds with the hinge region of the kinase. Specifically, the N-1 and N-3 atoms of the quinazoline ring are key interaction points.[9] The anilino group at the 4-position extends into a hydrophobic pocket, and modifications at the 6- and 7-positions of the quinazoline ring have been extensively explored to improve potency, selectivity, and pharmacokinetic properties, such as oral bioavailability.[13]

The Pyrazole Scaffold: A Versatile and Drug-Like Core

The pyrazole ring is a versatile and widely used scaffold in medicinal chemistry, valued for its synthetic accessibility and favorable drug-like properties.[5] Eight FDA-approved kinase inhibitors contain a pyrazole ring, including Crizotinib and Ruxolitinib.[5] Pyrazole-based inhibitors have been developed against a wide range of kinases, including Akt, Aurora kinases, and Janus kinases (JAKs).[5][14][15][16]

Structural Features and Binding Mode: The pyrazole scaffold can act as a hinge-binding motif, with its nitrogen atoms participating in hydrogen bonding.[17] For instance, in the case of some Bcr-Abl inhibitors, the pyrazole ring can engage in pi-pi stacking interactions with key residues like Thr315.[14] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore found in inhibitors like the Aurora kinase inhibitor tozasertib.[17]

The Indole Scaffold: A Privileged Structure from Nature and Synthesis

The indole nucleus is a prominent scaffold found in both natural products and synthetic bioactive molecules.[18][19][20] It is considered a privileged structure for its ability to mimic the structure of many proteins and its diverse pharmacological activities.[21] The anti-cancer agents vincristine and vinblastine are dimeric monoterpene indole alkaloids.[18]

Structural Features and Binding Mode: Indole derivatives can inhibit kinases through various mechanisms. Some act as tubulin polymerization inhibitors by binding to the colchicine binding site, leading to cell cycle arrest.[19] Others, like Famitinib, are multi-targeted receptor tyrosine kinase inhibitors.[20] The indole core's versatility allows for the design of inhibitors targeting a wide range of kinases, including EGFR, VEGFR, and PDGFR.[18]

Quantitative Comparison of Kinase Inhibitor Scaffolds

ScaffoldKey Examples (FDA-Approved)Common Kinase TargetsKey Binding InteractionsNotable Advantages
2-Phenylpyrimidine Imatinib, Nilotinib[22]ABL, KIT, PDGFR, BTK[7][8]H-bonds with kinase hingeEstablished track record, versatile for targeting multiple kinases.
Quinazoline Gefitinib, Erlotinib, Lapatinib[9][11]EGFR, HER2, VEGFR[9][11]H-bonds with kinase hinge (N1 & N3)High potency against EGFR family, well-understood SAR.[9]
Pyrazole Crizotinib, Ruxolitinib, Erdafitinib[5]ALK, ROS1, JAK1/2, FGFR[5]H-bonds, pi-pi stacking[14]Good drug-like properties, synthetic accessibility.[5]
Indole Sunitinib, Nintedanib[23]VEGFR, PDGFR, KIT, FLT3Varies (Hinge binding, allosteric)Broad biological activity, present in natural products.[18][20]

Experimental Protocols for Kinase Inhibitor Evaluation

The following are standardized protocols for assessing the efficacy and selectivity of kinase inhibitors.

Kinase Activity Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

  • Reagents and Materials: Purified active kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at a specific temperature (e.g., 30°C) for a defined period. e. Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity). f. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of cancer cells that are dependent on the target kinase.

Methodology:

  • Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Add the cell viability reagent and measure the signal (e.g., luminescence), which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis for Target Engagement

Objective: To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates within the cell.

Methodology:

  • Reagents and Materials: Cell line, test compound, lysis buffer, primary antibodies (against the phosphorylated and total forms of the target kinase and downstream proteins), secondary antibody, and chemiluminescent substrate.

  • Procedure: a. Treat cells with the test compound for a specific duration. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Block the membrane and probe with primary antibodies. e. Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing Key Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

Kinase_Inhibitor_Scaffolds cluster_scaffolds Privileged Kinase Inhibitor Scaffolds cluster_properties Key Properties 2-Phenylpyrimidine 2-Phenylpyrimidine Hinge Binding Hinge Binding 2-Phenylpyrimidine->Hinge Binding Forms H-bonds Quinazoline Quinazoline Quinazoline->Hinge Binding Forms H-bonds Pyrazole Pyrazole Pyrazole->Hinge Binding Can form H-bonds Indole Indole Potency Potency Indole->Potency Broad activity Hinge Binding->Potency Selectivity Selectivity Potency->Selectivity Drug-like Properties Drug-like Properties Selectivity->Drug-like Properties

Caption: Relationship between privileged scaffolds and key inhibitor properties.

Experimental_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Assay (Kinase Activity - IC50) Cell_Based_Assay Cell-Based Assay (Proliferation - GI50) Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement (Western Blot) Cell_Based_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

Caption: A typical workflow for evaluating kinase inhibitors.

Conclusion and Future Perspectives

The 2-phenylpyrimidine, quinazoline, pyrazole, and indole scaffolds each represent a rich chemical space for the development of potent and selective kinase inhibitors. The choice of scaffold is often dictated by the specific kinase target, the desired selectivity profile, and the required physicochemical properties. While hinge-binding remains a dominant strategy, the development of allosteric and covalent inhibitors is expanding the toolbox for kinase-targeted drug discovery. Future efforts will likely focus on developing inhibitors with novel mechanisms of action and on targeting understudied kinases to address unmet medical needs.[2] The continued exploration and diversification of these privileged scaffolds will undoubtedly lead to the next generation of innovative therapies.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. (n.d.). PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (n.d.). ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). ResearchGate.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). National Institutes of Health.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (n.d.). ResearchGate.
  • Examples of the three main classes of kinase inhibitors. (n.d.). ResearchGate.
  • Examples of FDA‐approved kinase inhibitors exhibiting the... (n.d.). ResearchGate.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). PubMed Central.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications.
  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. (2023). Growing Science.
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). PubMed Central.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (n.d.). Dongguk University.
  • (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (n.d.). ResearchGate.
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (n.d.). PubMed Central.
  • Representative azaindole/oxindole core-containing BTK inhibitor in... (n.d.). ResearchGate.
  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (n.d.). ResearchGate.
  • Biomedical Importance of Indoles. (n.d.). PubMed Central.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed.
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.).
  • Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. (n.d.). ResearchGate.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). PubMed Central.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. (n.d.).
  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (n.d.). PubMed Central.
  • FDA-approved kinase inhibitors containing phenylaminopyrimidine (PAP).... (n.d.). ResearchGate.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylpyrimidine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its remarkable versatility, stemming from its synthetic tractability and ability to form key hydrogen bond interactions with various biological targets, has cemented its role as a foundational core in the development of numerous therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for 2-phenylpyrimidine analogs across diverse therapeutic areas, with a focus on oncology and infectious diseases. Our objective is to synthesize field-proven insights and experimental data to illuminate the causal relationships between structural modifications and biological outcomes, thereby empowering researchers in the rational design of next-generation therapeutics.

The 2-Phenylpyrimidine Core: A Scaffold for Targeted Therapy

The power of the 2-phenylpyrimidine scaffold lies in its specific arrangement of nitrogen atoms. The N1 and N3 atoms of the pyrimidine ring act as excellent hydrogen bond acceptors and donors, respectively, allowing them to form a "hinge-binding" motif with the backbone of many protein kinases. This interaction anchors the molecule in the ATP-binding pocket, providing a stable foundation for further affinity and selectivity to be built through substitutions at other positions.

Below is a diagram illustrating the key positions on the scaffold that are typically targeted for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Scaffold cluster_0 2-Phenylpyrimidine Core mol C4 C4 C5 C5 C6 C6 Phenyl Phenyl Ring (ortho, meta, para)

Caption: Key modification sites on the 2-phenylpyrimidine scaffold.

Part 1: SAR in Anticancer Drug Discovery

The 2-phenylpyrimidine scaffold has been most extensively explored as a framework for kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][3]

A. Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[4] SAR studies reveal that potency is highly dependent on the substituent at the C4 position of the pyrimidine ring.

  • C4-Position Substitutions: An aniline linker at the C4 position is a common feature. The activity is profoundly influenced by modifications to this aniline moiety. Studies have shown that introducing larger, more complex groups can significantly enhance inhibitory activity. For instance, compound 11g from a published series, which features a 3-methyl phenylcarbamoyl substituent, displayed superior antiproliferative activity against the Raji B-cell leukemia line compared to the clinical drug ibrutinib.[4] This suggests that the substituent is likely accessing a deeper hydrophobic pocket in the enzyme. In contrast, smaller groups or disubstituted arylamines at this position were less favorable for inhibition.[4]

  • Mechanism of Action: Potent analogs like 11g not only inhibit BTK enzymatic activity but also induce cell cycle arrest at the G0/G1 phase and promote apoptosis in leukemia cell lines, demonstrating a clear cellular consequence of target engagement.[4]

Table 1: Comparative Activity of C4-Modified 2-Phenylpyrimidine Analogs as BTK Inhibitors

Compound C4-Aniline Substituent (R) BTK Inhibition (%) @ 100 nM Anti-proliferative IC50 (µM) on Raji Cells
11g 3-Methyl phenylcarbamoyl 82.7% 6.98
11e 4-Methyl phenylcarbamoyl 83.9% > 20
11h 3-Methoxy phenylcarbamoyl 82.9% 11.2
Ibrutinib (Reference Drug) 99.4% 14.5

Data synthesized from MedChemComm, 2018.[4]

B. Epidermal Growth Factor Receptor (EGFR) Inhibition

Abnormal EGFR signaling is a hallmark of many solid tumors, and the 2-phenylpyrimidine scaffold has been successfully utilized to develop potent EGFR inhibitors.[5][6]

  • Pyrimidine Ring Substitutions: The introduction of a trifluoromethyl (CF3) group at the C5 position of the pyrimidine ring is a key modification. The strong electron-withdrawing nature of the CF3 group can modulate the electronics of the pyrimidine ring, potentially enhancing its interaction with the kinase hinge region.

  • C4-Position Substitutions: A 3-aminothiophene-2-carboxamide moiety introduced at the C4 position has proven effective.[5] This larger, heterocyclic group likely forms additional favorable interactions within the ATP-binding site.

  • 2-Phenyl Ring Substitutions: The phenyl ring at the C2 position serves as a crucial anchor for introducing side chains that can target the solvent-exposed region of the kinase. Acrylamide-containing side chains, such as (E)-3-(3-fluorophenyl)acrylamido, have yielded compounds with excellent potency against both wild-type EGFR and various tumor cell lines (A549, MCF-7, PC-3).[5] The acrylamide warhead can form a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition, a strategy employed by third-generation EGFR inhibitors like Osimertinib.[6]

Table 2: Comparative Activity of 2-Phenylpyrimidine Analogs as EGFR Inhibitors

Compound Phenyl Ring Substituent EGFR Kinase IC50 (µM) Anti-proliferative IC50 (µM) on A549 Cells
9u (E)-3-(3-fluorophenyl)acrylamido 0.091 0.35
9k Propynoylamino > 10 > 50
Gefitinib (Reference Drug) 0.022 0.49

Data synthesized from Bioorganic & Medicinal Chemistry, 2022.[5]

C. Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, making them a validated target for anticancer agents.[7] The 2-phenylpyrimidine scaffold can be integrated into molecules designed to inhibit tubulin polymerization, often by binding to the colchicine site.

  • SAR Highlights: In this context, the 2-phenylpyrimidine core often acts as a linker or part of a larger pharmacophore. SAR studies have shown that substituents on the phenyl ring are critical for activity. For example, a trifluoromethyl (CF3) group at the para-position of the phenyl ring, combined with methoxy and methyl groups on a second B-ring, enhances anticancer activity.[7] Compound 48c from one such series was found to be the most potent inhibitor of tubulin polymerization, with an IC50 of 1.52 µM.[7]

Part 2: SAR in Antimicrobial Drug Discovery

The versatility of the 2-phenylpyrimidine scaffold extends to combating infectious diseases, where it has been leveraged to develop novel antifungal and antibacterial agents.[8][9]

Antifungal Activity via CYP51 Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[10] This makes CYP51 an attractive and validated target for antifungal drugs.

  • Scaffold Hopping and Optimization: Through a strategy of scaffold hopping, researchers have identified 2-phenylpyrimidine derivatives as potent CYP51 inhibitors.[10][11] A systematic SAR study involved three rounds of structural optimization.

    • Ring A (Phenyl Ring): A fluorine substitution at the 3-position was found to be beneficial.

    • Ring B (Substituent at C4): Exploration of substituents at the C4-position revealed that halogen atoms increased activity in the order of Br > Cl > I. Further exploration of hydrophobic groups led to the discovery of compound C6 , which exhibited broad-spectrum antifungal activity significantly superior to the clinical drug fluconazole.[10][11] This compound was also found to have good metabolic stability in human liver microsomes, a critical property for drug development.[10]

Table 3: Antifungal Activity of 2-Phenylpyrimidine Analogs against Candida albicans

Compound Key Substitutions MIC (µg/mL) vs. C. albicans
A9 Initial Hit >64
C1 C4-(4-fluorophenyl) 8
C2 C4-(4-chlorophenyl) 4
C3 C4-(4-bromophenyl) 2
C6 Optimized Lead 0.5
Fluconazole (Reference Drug) 4

Data synthesized from RSC Medicinal Chemistry, 2024.[10][11]

Part 3: Experimental Design & Protocols

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below, we outline the methodologies for key assays used to generate the data discussed in this guide.

Workflow for a Typical SAR Study

The process of elucidating SAR is a cyclical and iterative process, as illustrated in the workflow below. It begins with a lead compound and systematically explores chemical space to optimize for potency, selectivity, and drug-like properties.

SAR_Workflow A 1. Lead Identification (Screening or Design) B 2. Design Analogs (Systematic Modification) A->B C 3. Chemical Synthesis B->C D 4. In Vitro Biological Evaluation (e.g., Kinase Assay, MIC Assay) C->D E 5. Analyze Data (Establish SAR Trends) D->E E->B Iterative Design Cycle F 6. Lead Optimization (ADME/Tox, In Vivo Studies) E->F F->E Refine SAR G 7. Candidate Selection F->G

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. Kinase inhibition is observed as a rescue of ATP.

Methodology:

  • Preparation: Prepare a serial dilution of the 2-phenylpyrimidine test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of a solution containing the target kinase (e.g., BTK, EGFR) and the appropriate substrate peptide in kinase buffer.

    • Initiate the reaction by adding 10 µL of a 10 µM ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals, which are then solubilized. The absorbance is directly proportional to the number of living cells.[4]

Methodology:

  • Cell Seeding: Seed tumor cells (e.g., Raji, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

Conclusion and Future Directions

The 2-phenylpyrimidine scaffold has unequivocally demonstrated its value in modern drug discovery. The SAR insights gathered from numerous studies provide a clear roadmap for medicinal chemists. For kinase inhibitors, derivatization of the C4-aniline position is a proven strategy for enhancing potency, while for antifungal agents, hydrophobic substitutions at the same position are key. The true power of this scaffold lies in its modularity, which allows for fine-tuning of biological activity and physicochemical properties through systematic modification at well-defined positions.

Future efforts should focus on leveraging these SAR principles to design next-generation compounds with improved selectivity profiles to minimize off-target effects. Furthermore, the development of dual-target inhibitors, such as molecules that simultaneously inhibit a kinase and another cancer-relevant target, represents an exciting frontier for this versatile scaffold.[2][3] By integrating established SAR knowledge with novel design strategies, the 2-phenylpyrimidine core will undoubtedly continue to yield impactful therapeutic candidates.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health (NIH).
  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry.
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (NIH).
  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules.
  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation.
  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Archiv der Pharmazie.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health (NIH).
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.
  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Scilit.

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assays for 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of robust, high-throughput in vitro kinase assay methodologies tailored for the characterization of 2-phenylpyrimidine derivatives. As this chemical scaffold predominantly produces ATP-competitive inhibitors, the protocols and technologies discussed herein are selected for their suitability in accurately determining potency and guiding structure-activity relationship (SAR) studies. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring your assays are not just performed, but understood.

The 2-Phenylpyrimidine Scaffold: A Privileged Kinase Inhibitor

The 2-phenylpyrimidine core is a well-established scaffold in kinase drug discovery. Its structure is adept at forming key hydrogen bonds within the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP. Consequently, derivatives of this class are typically Type I, ATP-competitive inhibitors.[1] A notable example is their application in developing potent inhibitors for targets like Bruton's tyrosine kinase (BTK), which is crucial in B-cell malignancies.[2]

Understanding this mechanism is paramount. Our primary goal is to select and optimize an assay that reliably quantifies the competition between our compound and ATP, providing an accurate measure of inhibitory potency (IC₅₀).

Foundational Assay Protocol: The ADP-Glo™ Luminescent Kinase Assay

For its universality, robustness, and high sensitivity, the ADP-Glo™ assay is an excellent foundational method. It measures kinase activity by quantifying the amount of ADP produced, a universal product of any kinase reaction.[3][4] This makes it adaptable to virtually any kinase without the need for substrate-specific antibodies.

Principle of Operation

The assay operates in two steps, elegantly separating the kinase reaction from the detection system to minimize compound interference.[5]

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the inhibitor are incubated. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and, critically, eliminate all remaining ATP.

  • ADP-to-ATP Conversion & Luminescence: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced by the kinase into ATP. This newly synthesized ATP serves as the substrate for a luciferase, generating a luminescent signal that is directly proportional to the initial kinase activity.[6]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation K Kinase + Substrate + Inhibitor (Test Compound) ATP_in ATP ADP ADP (Product) ATP_in->ADP Kinase Activity ATP_rem Remaining ATP ATP_in->ATP_rem ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Stops Reaction Detect_Reagent Add Kinase Detection Reagent ADP->Detect_Reagent ATP_rem->ADP_Glo_Reagent Depleted Remaining ATP Depleted ADP_Glo_Reagent->Depleted ATP_new ADP -> ATP (New) Detect_Reagent->ATP_new Luciferase Luciferase/Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the two-step ADP-Glo™ kinase assay.

Detailed Step-by-Step Protocol (384-well format)

This protocol is a self-validating system. The inclusion of "no kinase" and "no inhibitor" controls allows for accurate normalization and ensures the integrity of each plate.

A. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable 1X kinase buffer. A generic buffer might be 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35. Causality: The buffer maintains the optimal pH for enzymatic activity, while Mg²⁺ is a critical cofactor for ATP binding and catalysis.

  • Compound Dilution: Prepare a serial dilution of your 2-phenylpyrimidine derivative in 100% DMSO. Then, dilute these stocks into the Kinase Buffer to create 4X final concentration stocks. Causality: Serial dilution allows for the determination of a dose-response curve and IC₅₀. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid solvent-induced enzyme inhibition.[7]

  • Enzyme & Substrate/ATP Mix:

    • Prepare a 2X Kinase/Substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at the Kₘ(ATP) of the kinase for accurate ATP-competitive inhibitor characterization.[8][9]

B. Kinase Reaction (10 µL final volume):

  • Add 2.5 µL of 4X compound dilution (or Kinase Buffer with DMSO for controls) to the appropriate wells of a 384-well plate.[10]

  • Add 5 µL of the 2X Kinase/Substrate solution to all wells.

  • Pre-incubation: Gently mix and incubate for 15-30 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated, which is important for identifying slow-binding inhibitors.[11]

  • Initiation: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.[10]

  • Incubate for the desired period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The time should be within the linear range of the reaction (<20% substrate consumption).

C. Signal Detection:

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[10]

  • Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature, protected from light.[6][10]

  • Read Plate: Measure luminescence using a plate reader.

D. Data Analysis:

  • Subtract the background signal (from "no kinase" wells).

  • Calculate the percent inhibition relative to the "no inhibitor" (vehicle) control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Guide to Alternative Assay Technologies

While ADP-Glo™ is broadly applicable, other technologies offer distinct advantages and may be preferable under certain conditions. The choice of assay is a critical decision that impacts data quality and interpretation.

cluster_0 ATP-Competitive Inhibition Kinase Kinase Active Site Product Phosphorylated Product + ADP Kinase->Product Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor {2-Phenylpyrimidine Inhibitor} Inhibitor->Kinase Competes for Binding Substrate Substrate Substrate->Kinase

Caption: ATP-competitive binding of a 2-phenylpyrimidine inhibitor.

Technology Principle Measures Advantages Disadvantages Ideal For...
ADP-Glo™ (Luminescence)Enzymatic conversion of product (ADP) to a luminescent signal.[3]ADP Production Universal for any kinase. High sensitivity and dynamic range. Good resistance to compound interference.[4]Indirect detection of phosphorylation. Potential for interference with coupling enzymes.High-throughput screening (HTS), profiling diverse kinases.
TR-FRET (LanthaScreen™, HTRF®)FRET between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation.[12][13]Phosphorylated Substrate Homogeneous ("mix-and-read"). Low background due to time-resolved detection. Highly resistant to fluorescent compound interference.[14]Requires specific, high-quality antibodies and labeled substrates. Can be more expensive.HTS, mechanistic studies, overcoming compound autofluorescence.
Mobility-Shift Assay (MSA) Microfluidic capillary electrophoresis separates charged substrate from phosphorylated product.[15]Substrate & Product Ratio Direct detection, high-quality data.[16] Ratiometric readout minimizes signal artifacts.Lower throughput than plate-based assays. Requires specialized instrumentation.Orthogonal hit validation, detailed kinetic analysis.
Radiometric ([³³P]-ATP) Transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate, captured on a filter.[17]Direct Phosphate Transfer Considered the "gold standard" for accuracy and sensitivity.[17] No interference from compound color/fluorescence.Safety concerns (radioisotope handling), waste disposal, low throughput.Validating key hits, detailed mechanistic work where other methods fail.

Authoritative Insights for a Self-Validating System

A protocol is only as reliable as its controls and optimization. As a Senior Application Scientist, I emphasize these critical points to ensure your data is trustworthy and reproducible.

  • The Primacy of Kₘ(ATP): For ATP-competitive inhibitors like 2-phenylpyrimidines, the measured IC₅₀ is highly dependent on the ATP concentration used in the assay.[9] An inhibitor will appear less potent at higher ATP concentrations. Therefore, for meaningful comparison across different kinases or inhibitors, it is standard practice to run the assay at an ATP concentration equal to the Michaelis-Menten constant (Kₘ) for that specific kinase.[8] This standardizes the competitive pressure.

  • Enzyme Titration and Linearity: Before screening, always perform an enzyme titration to find the concentration that yields a robust signal while remaining in the linear range of the reaction (typically ensuring less than 20% of the substrate is consumed). This prevents substrate depletion, which can lead to an underestimation of inhibitor potency.[9]

  • Orthogonal Validation: A "hit" from a primary screen should always be confirmed using an orthogonal assay—one with a different detection technology.[18] For example, if your primary screen uses ADP-Glo™ (measuring ADP), confirming hits with a TR-FRET assay (measuring phosphosubstrate) provides strong evidence that the inhibition is genuine and not an artifact of the initial assay technology.[19]

By implementing these robust protocols and comparative frameworks, you can confidently characterize your 2-phenylpyrimidine derivatives, generating high-quality, reproducible data that will accelerate your drug discovery program.

References

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]
  • Say-Hwa Wan, et al.
  • BMG LABTECH. (2022-04-04).
  • Unknown. ADP Glo Protocol. [Link]
  • Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
  • ResearchGate. HTRF ® Kinase Assay Protocol | Download Table.
  • Maurice M., et al. (2007). Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. Journal of Biomolecular Screening. [Link]
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
  • Fabian, M. A., et al. (2005).
  • ResearchGate. (2008). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]
  • Revvity. (2024-06-11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Semantic Scholar. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. [Link]
  • Götz, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
  • Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]
  • BindingDB. Assay in Summary_ki. BindingDB. [Link]
  • BindingDB. Assay in Summary_ki. BindingDB. [Link]
  • Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
  • Gygi, J. D., et al. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates Using a New Paradigm To Measure Kinase-Specific Protein Phosphorylation Index. Journal of Proteome Research. [Link]
  • Nanosyn. Technology. Nanosyn. [Link]
  • Wang, M., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. [Link]
  • Kupcho, K. R. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
  • Uddin, M. J., et al. (2018).

Sources

A Senior Application Scientist's Guide to Cell-Based Assays for Evaluating 2-Phenylpyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological targets. These compounds have demonstrated therapeutic potential in oncology, immunology, and infectious diseases. The versatility of this scaffold necessitates a multi-faceted approach to its evaluation, employing a suite of cell-based assays to elucidate the mechanism of action, potency, selectivity, and potential liabilities of novel inhibitor candidates.

This guide provides an in-depth comparison of essential cell-based assays for the comprehensive evaluation of 2-phenylpyrimidine inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and present data in a clear, comparative format. Our focus is on building a robust, self-validating experimental framework to empower researchers in their drug discovery efforts.

I. Evaluating 2-Phenylpyrimidine as Kinase Inhibitors

A prominent class of 2-phenylpyrimidine derivatives functions as kinase inhibitors, targeting enzymes such as Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK signaling is implicated in various B-cell malignancies. Therefore, a primary focus of our evaluation will be on assays that probe the inhibition of kinase activity and its downstream cellular consequences.

A. On-Target Efficacy in a Cellular Context

Moving beyond purified enzyme assays, cell-based assays provide a more physiologically relevant environment to assess inhibitor potency, accounting for factors like cell permeability and competition with intracellular ATP.[1][2]

1. Target Engagement: Confirming Inhibitor-Target Interaction

Directly confirming that an inhibitor binds to its intended target within a cell is a critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][3][4][5]

Mechanism of Action: CETSA

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[4] By heating cell lysates or intact cells to a range of temperatures, soluble, non-denatured protein can be quantified. An effective inhibitor will result in a shift of the melting curve to higher temperatures.[6]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Fractionation cluster_3 Analysis A 1. Treat cells with inhibitor or vehicle B 2. Heat cell suspension/lysate across a temperature gradient A->B C 3. Lyse cells (if not already) and centrifuge to separate soluble and aggregated proteins B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E 5. Plot soluble protein vs. temperature to generate melting curves D->E

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA for BTK Target Engagement [6]

  • Cell Culture and Treatment: Seed a B-cell lymphoma cell line (e.g., Ramos) and grow to 70-80% confluency. Treat cells with varying concentrations of the 2-phenylpyrimidine inhibitor or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and expose them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble BTK in each sample by Western blotting using a specific anti-BTK antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensities against the corresponding temperatures to generate a melting curve. A rightward shift in the curve for inhibitor-treated samples indicates target engagement.

2. Inhibition of Kinase Phosphorylation

The most direct measure of a kinase inhibitor's effect in cells is to quantify the phosphorylation of the kinase itself (autophosphorylation) or its downstream substrates.

Mechanism of Action: BTK Signaling Pathway

Upon B-cell receptor (BCR) activation, BTK is phosphorylated, leading to the phosphorylation of its substrate, phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that results in the activation of transcription factors like NF-κB.

Signaling Pathway: B-Cell Receptor (BCR) and BTK

BCR BCR BTK BTK BCR->BTK Activation pBTK p-BTK BTK->pBTK Autophosphorylation PLCG2 PLCγ2 pBTK->PLCG2 Phosphorylates pPLCG2 p-PLCγ2 PLCG2->pPLCG2 NFkB NF-κB Activation pPLCG2->NFkB inhibitor 2-Phenylpyrimidine Inhibitor inhibitor->BTK

Caption: Simplified BTK signaling pathway and point of inhibition.

Protocol: Western Blot Analysis of BTK Phosphorylation [7][8][9][10]

  • Cell Culture and Stimulation: Culture a suitable B-cell line (e.g., Ramos) and serum-starve overnight. Treat cells with the 2-phenylpyrimidine inhibitor for 1-2 hours. Stimulate the BCR pathway with an appropriate agonist (e.g., anti-IgM).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for phosphorylated BTK (e.g., p-BTK Tyr223).[11] Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to total BTK and a loading control (e.g., GAPDH or β-actin).

Comparison of Phosphorylation Detection Methods

AssayPrincipleProsCons
Western Blot Size-based separation and antibody detectionWidely accessible, provides molecular weight informationLow throughput, semi-quantitative
ELISA Antibody-based capture and detection in a plate formatHigher throughput than Western blot, quantitativeCan have higher background, less specificity
TR-FRET Proximity-based energy transfer between two antibodiesHomogeneous (no-wash), high throughput, quantitativeRequires specific antibody pairs and instrumentation
3. Downstream Pathway Inhibition: NF-κB Reporter Assay

Inhibiting BTK should block the downstream activation of transcription factors like NF-κB. This can be measured using a luciferase reporter assay.[12][13][14][15]

Protocol: NF-κB Dual-Luciferase Reporter Assay [12]

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with Renilla luciferase under a constitutive promoter.

  • Treatment and Stimulation: Treat the transfected cells with the 2-phenylpyrimidine inhibitor, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Lysis and Signal Detection: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

B. Cellular Phenotypes: Proliferation, Cell Cycle, and Apoptosis

Effective kinase inhibition should translate into observable cellular phenotypes, such as reduced proliferation, cell cycle arrest, and induction of apoptosis.

1. Cell Proliferation/Viability Assays

These assays measure the overall health and number of cells after inhibitor treatment.

Comparison of Proliferation/Viability Assays

AssayPrincipleProsCons
MTT/MTS Reduction of tetrazolium salt by metabolically active cellsInexpensive, widely usedCan be affected by changes in cellular metabolism
CellTiter-Glo® Measures ATP levels as an indicator of viable cellsHighly sensitive, fastMore expensive than colorimetric assays
Crystal Violet Stains the DNA of adherent cellsSimple, inexpensiveLess sensitive, requires cell fixation
2. Cell Cycle Analysis

Kinase inhibitors often induce cell cycle arrest at specific checkpoints. This can be quantified by flow cytometry using a DNA-staining dye like propidium iodide (PI).[16][17][18][19][20]

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry [16][17]

  • Cell Treatment: Treat cells with the inhibitor for a defined period (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membrane.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Deconvolute the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assays

Induction of programmed cell death (apoptosis) is a desired outcome for anti-cancer therapeutics. Annexin V/PI staining is a common method for detecting apoptosis by flow cytometry.[21][22][23][24]

Mechanism of Action: Annexin V/PI Staining

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS.[22] Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22]

Data Interpretation: Annexin V/PI Staining

cluster_0 Cell Populations A Viable (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) C Late Apoptotic/Necrotic (Annexin V+, PI+) D Necrotic (Annexin V-, PI+)

Caption: Quadrants of a typical Annexin V/PI flow cytometry plot.

Protocol: Apoptosis Detection by Annexin V/PI Staining [21][23]

  • Cell Treatment: Induce apoptosis in your target cells with the 2-phenylpyrimidine inhibitor.

  • Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and incubate at room temperature in the dark. Add PI just before analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer, detecting the fluorescence of the Annexin V conjugate and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

II. Evaluating 2-Phenylpyrimidine as Pyrimidine Biosynthesis Inhibitors

Some 2-phenylpyrimidine derivatives act by inhibiting the de novo pyrimidine synthesis pathway, a critical pathway for the proliferation of rapidly dividing cells.[25] A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH).[25][26][27]

A. On-Target Effect: Uridine Rescue Experiment

A hallmark of DHODH inhibition is the depletion of intracellular pyrimidine pools. This can be confirmed by a uridine rescue experiment.

Protocol: Uridine Rescue in a Proliferation Assay [26]

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with a dilution series of the 2-phenylpyrimidine inhibitor in the presence or absence of a fixed concentration of uridine.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Proliferation Measurement: Measure cell proliferation using an appropriate assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: If the inhibitor's anti-proliferative effect is rescued by the addition of uridine, this provides strong evidence for on-target inhibition of the de novo pyrimidine synthesis pathway.

III. Assessing Off-Target Effects and Safety

A crucial aspect of inhibitor evaluation is to assess potential off-target effects and liabilities that could lead to toxicity.

A. Kinase Selectivity Profiling

To understand the specificity of a kinase inhibitor, it is essential to screen it against a broad panel of kinases. Cellular kinase selectivity assays provide a more physiologically relevant assessment than biochemical assays.[2][28]

Comparison of Selectivity Profiling Approaches

ApproachPrincipleProsCons
Biochemical Profiling In vitro assays with purified kinasesHigh throughput, broad coverageMay not reflect cellular activity, lacks context of cellular environment
Cell-Based Profiling (e.g., NanoBRET™) Measures inhibitor binding to kinases in live cellsPhysiologically relevant, accounts for cell permeabilityRequires engineered cell lines, may not cover the entire kinome
B. Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[29][30][31][32] Therefore, early assessment of hERG liability is critical.

Protocol: Cell-Based hERG Thallium Flux Assay [29][33]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., hERG-U2OS or hERG-HEK293).

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Treatment: Incubate the cells with the 2-phenylpyrimidine inhibitor.

  • Stimulation and Detection: Stimulate the opening of the hERG channels and measure the influx of thallium, which results in an increase in fluorescence.

  • Data Analysis: A decrease in the fluorescent signal in the presence of the inhibitor indicates hERG channel blockade.

C. Drug Metabolism: Cytochrome P450 Induction

Induction of cytochrome P450 (CYP) enzymes can lead to drug-drug interactions and altered pharmacokinetics.[34][35][36][37][38]

Protocol: CYP Induction Assay in Human Hepatocytes [34][35]

  • Hepatocyte Culture: Culture primary human hepatocytes or a suitable cell line like HepaRG™.

  • Compound Treatment: Treat the cells with the 2-phenylpyrimidine inhibitor and positive controls (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4) for 48-72 hours.

  • Endpoint Measurement: Measure the induction of specific CYP isoforms by quantifying either the mRNA levels (qRT-PCR) or the catalytic activity using isoform-specific substrates.

  • Data Analysis: Calculate the fold induction relative to a vehicle control. A fold-change of ≥2 is often considered a positive indication of induction potential.[36]

IV. Data Presentation and Interpretation

For clear comparison, quantitative data from the described assays should be summarized in tables.

Table 1: Example Data Summary for 2-Phenylpyrimidine Kinase Inhibitors

AssayCompound A (IC50/EC50)Compound B (IC50/EC50)Positive Control (IC50/EC50)
BTK Target Engagement (CETSA) 150 nM (ΔTm)50 nM (ΔTm)25 nM (ΔTm)
p-BTK Inhibition (Western Blot) 200 nM75 nM30 nM
Ramos Cell Proliferation 500 nM150 nM80 nM
Ramos Cell Apoptosis (% Annexin V+) 60% at 1 µM85% at 1 µM90% at 1 µM
hERG Inhibition > 10 µM5 µM100 nM (Astemizole)
CYP3A4 Induction (Fold Change) 1.23.510.0 (Rifampicin)

Conclusion

The comprehensive evaluation of 2-phenylpyrimidine inhibitors requires a strategically designed panel of cell-based assays. By systematically assessing on-target efficacy, cellular phenotypes, and potential off-target liabilities, researchers can build a robust data package to guide lead optimization and candidate selection. This guide provides a foundational framework for these studies, emphasizing the importance of understanding the underlying principles of each assay to generate reliable and interpretable data.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.
  • Cell-based Kinase Assays. Profacgen. [Link]
  • Cytochrome P450 Induction. Cyprotex. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Protocol of Cell-based hERG Potassium Ion Channel Assay for High-throughput Screening.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab. [Link]
  • Cell-Based hERG Channel Inhibition Assay in High-throughput Format.
  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
  • Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. [Link]
  • Human NF-κB Reporter Assay Kit. INDIGO Biosciences. [Link]
  • Kinase Drug Discovery Services. Reaction Biology. [Link]
  • Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurk
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Form
  • NF-κB Reporter Kit (NF-κB Signaling P
  • Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual p
  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
  • Assaying cell cycle status using flow cytometry.
  • Mechanisms of antiviral activity of the new hDHODH inhibitor MEDS433 against respiratory syncytial virus replic
  • Protocol of Cell Cycle Staining Flow Cytometry.
  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores Online. [Link]
  • Cytochrome P450 Induction Assay.
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Common Approaches of Cytochrome P450 (CYP) Induction Assays. Preprints.org. [Link]
  • Cell line‐based assessment of BTK inhibitors.
  • BTK Activity Assay. BellBrook Labs. [Link]
  • Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement.
  • How can I get phospho-protein signal in Western Blot?

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-Phenylpyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its specificity. The 2-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of kinase targets.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[3][4] Understanding and characterizing the cross-reactivity profile of these inhibitors is not merely an academic exercise; it is a critical determinant of a drug's therapeutic window and potential for adverse effects.[5][6]

This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of novel 2-phenylpyrimidine-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze hypothetical data for three compounds—PBI-1, PBI-2, and PBI-3—to illustrate the principles of selectivity assessment. Our goal is to equip you with the knowledge to design and interpret comprehensive cross-reactivity studies, ensuring the confident progression of your most promising candidates.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[7] While a primary target may be well-defined, unintended inhibition of other kinases can lead to unexpected toxicities or even paradoxical pathway activation.[5][6] Kinome-wide selectivity profiling is therefore essential to:

  • Identify and Mitigate Off-Target Liabilities: Early identification of off-targets allows for medicinal chemistry efforts to be directed towards improving selectivity and reducing the potential for adverse effects.[8]

  • Uncover Polypharmacology: In some cases, off-target effects can be beneficial, contributing to a drug's overall efficacy through a multi-targeted mechanism.[2] Comprehensive profiling can reveal these opportunities.

  • Validate Chemical Probes: For tool compounds used in basic research, a well-defined selectivity profile is paramount to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target.[9]

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

A multi-pronged approach is often the most effective strategy for robustly characterizing inhibitor selectivity.[10] This typically involves a combination of in vitro biochemical assays and in-cell target engagement studies.

In Vitro Kinase Profiling: The First Pass

Large-scale biochemical kinase assays are the workhorse of selectivity profiling, providing a broad overview of an inhibitor's activity against a panel of recombinant kinases.[9][11] These assays typically measure the inhibition of substrate phosphorylation.[3]

Data Presentation: Comparative Kinome Scan of 2-Phenylpyrimidine-Based Inhibitors

To illustrate, let's consider the hypothetical inhibitory activity of three 2-phenylpyrimidine-based inhibitors (PBI-1, PBI-2, and PBI-3) screened against a panel of representative kinases at a single concentration (1 µM). The data is presented as percent inhibition.

Target KinasePBI-1 (% Inhibition)PBI-2 (% Inhibition)PBI-3 (% Inhibition)
Primary Target: BTK 98 95 99
Off-Targets
EGFR451560
SRC703085
LCK652575
ITK805090
TEC754088
AURKA10512
CDK2528
p38α (MAPK14)15820

Interpretation of the Data:

  • PBI-1 shows potent inhibition of the primary target, BTK, but also significant off-target activity against other TEC family kinases (ITK, TEC) and SRC family kinases (SRC, LCK).

  • PBI-2 demonstrates a more selective profile, with strong inhibition of BTK and markedly reduced activity against the tested off-targets.

  • PBI-3 is a highly potent but non-selective inhibitor, showing strong inhibition across multiple kinase families.

Following this initial screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for the most significant off-targets.[9]

Experimental Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This classic and robust method measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding ³³P-labeled ATP and MgCl₂. Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Radiometric Assay: This format is highly sensitive and directly measures enzymatic activity, making it a gold standard.[12]

  • ATP Concentration: The concentration of ATP used in the assay is critical.[10] Performing assays at the Kₘ for ATP for each kinase provides a standardized measure of inhibitor potency (IC50). Screening at physiological ATP concentrations (e.g., 1 mM) can provide more biologically relevant data.[13]

In-Cell Target Engagement: Confirming Cellular Activity

While in vitro assays are invaluable, they do not always reflect an inhibitor's behavior in a complex cellular environment.[10] Cellular target engagement assays are crucial to confirm that the inhibitor can enter the cell and bind to its intended target(s) at relevant concentrations.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17]

Principle of CETSA:

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[14] When cells are heated, proteins begin to denature and aggregate. The presence of a binding inhibitor will shift the melting temperature (Tₘ) of the target protein to a higher temperature.[15]

Experimental Workflow: Western Blot-Based CETSA

The following diagram illustrates the workflow for a typical Western blot-based CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_detection Detection cluster_analysis Data Analysis A Cells in Culture B Treat with Inhibitor or Vehicle (DMSO) A->B C Aliquot cells and heat to different temperatures B->C D Lyse cells and separate soluble from aggregated proteins C->D E Analyze soluble fraction by Western Blot for target protein D->E F Plot protein levels vs. temperature to generate melting curves E->F

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for Western Blot-Based CETSA:

  • Cell Treatment: Treat cultured cells with the 2-phenylpyrimidine inhibitor or vehicle control (e.g., DMSO) for a specified time.

  • Harvest and Resuspend: Harvest the cells and resuspend them in a suitable buffer.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.

  • Western Blotting: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the curve to the right for the inhibitor-treated sample indicates target engagement.[14]

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant context, accounting for factors like cell permeability and intracellular ATP concentrations.[15][18]

  • Western Blot Detection: This method allows for the specific detection of the target protein, even in a complex cellular lysate.

Proteomics-Based Approaches: An Unbiased View

For a truly global and unbiased assessment of inhibitor selectivity, mass spectrometry (MS)-based proteomics approaches are unparalleled. These methods can identify hundreds to thousands of protein interactions simultaneously.

Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS):

This technique, also known as kinobeads, uses a cocktail of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[7][19]

MIB_MS_Workflow cluster_lysis Cell Lysis & Competition cluster_capture Kinase Capture cluster_digestion Protein Digestion cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Cell Lysate B Incubate with free inhibitor (e.g., PBI-2) or vehicle A->B C Add Multiplexed Inhibitor Beads (MIBs) B->C D Wash beads and perform on-bead tryptic digestion C->D E Analyze peptides by LC-MS/MS D->E F Quantify kinase levels and determine competition by free inhibitor E->F

Caption: Workflow for Multiplexed Inhibitor Bead and Mass Spectrometry (MIB-MS) profiling.

By comparing the kinases that bind to the beads in the presence and absence of the free test inhibitor, one can identify the inhibitor's targets. A decrease in the amount of a particular kinase captured by the beads in the presence of the free inhibitor indicates that the inhibitor is binding to that kinase in the lysate.[7]

Thermal Proteome Profiling (TPP):

TPP combines the principles of CETSA with quantitative proteomics.[15] Instead of analyzing a single target by Western blot, the soluble protein fractions from each temperature point are analyzed by mass spectrometry to generate melting curves for thousands of proteins simultaneously. This provides a proteome-wide, unbiased view of target and off-target engagement.

Case Study: Comparative Analysis of PBI-1, PBI-2, and PBI-3

Let's synthesize the data from our hypothetical profiling campaign.

Table 2: Integrated Selectivity Profile of 2-Phenylpyrimidine-Based Inhibitors

AssayPBI-1PBI-2PBI-3
Primary Target (BTK) IC50 (nM) 582
Key Off-Target IC50s (nM)
SRC50>100015
LCK65>100020
ITK3025010
Cellular BTK Target Engagement (CETSA Tₘ Shift) +++++++++
MIB-MS Confirmed Off-Targets (in-cell) SRC, LCK, ITK, TECITK (weak)SRC, LCK, ITK, TEC, EGFR
Selectivity Score (S-Score at 1µM) 0.250.050.40

Selectivity Score (S-score) is the number of off-targets inhibited by >65% divided by the total number of kinases tested. A lower score indicates higher selectivity.

  • PBI-1: A potent BTK inhibitor with moderate selectivity. Its off-target activity against SRC and TEC family kinases, confirmed in cellular assays, would need to be addressed through further medicinal chemistry optimization.

  • PBI-2: The most promising candidate. It maintains high potency against BTK with a significantly improved selectivity profile, both in vitro and in cells. The weak in-cell engagement of ITK at high concentrations should be monitored.

  • PBI-3: A highly potent but non-selective inhibitor. Its broad cross-reactivity makes it unsuitable as a selective probe or therapeutic candidate without substantial modification. However, it could potentially be explored in contexts where multi-kinase inhibition is desired.

Final Recommendations

A thorough understanding of a 2-phenylpyrimidine-based inhibitor's cross-reactivity is non-negotiable for its successful development. By employing a tiered approach that begins with broad in vitro screening, followed by confirmation of cellular target engagement and, where necessary, unbiased proteomic profiling, researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy enables informed decisions, minimizes the risk of late-stage failures, and ultimately paves the way for the development of safer and more effective targeted therapies.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Brandt, G., Lisurek, M., & Rademann, J. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Chen, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886–2895. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Klaeger, S., Gohlke, B., Perrin, J., Cocci, G., & Kuster, B. (2016). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology, 11(5), 1245-1254. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Scheeff, E. D., & Bourne, P. E. (2005). Structural evolution of the protein kinase-like superfamily.
  • Duncan, J. S., Whittle, M. C., Nakamura, K., & Abell, A. D. (2012). Recent advances in methods to assess the activity of the kinome. Future Medicinal Chemistry, 4(13), 1683-1700. [Link]
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 182, 111634. [Link]
  • Zhao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]
  • Park, H., et al. (2011). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 10(7), 3104–3114. [Link]
  • C. Ryan Miller Lab. (n.d.). Dynamic profiling of the glioma kinome. The University of Alabama at Birmingham.
  • Liu, Y., et al. (2023). Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(2), e2300460. [Link]
  • Müller, S., & Chaikuad, A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 22-31. [Link]
  • Fallacara, C., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16407. [Link]
  • Knapp, S. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 22-31. [Link]
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.

Sources

Comparative analysis of different synthetic routes to 2-phenylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-Phenylpyrimidines for Researchers and Drug Development Professionals

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. Its prevalence in pharmaceuticals, including kinase inhibitors and antifungal agents, necessitates efficient and versatile synthetic strategies.[1][2] This guide provides a comparative analysis of the primary synthetic routes to 2-phenylpyrimidines, moving beyond a simple recitation of protocols. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical and modern methodologies, offering field-proven insights to guide your synthetic planning.

Classical Cyclocondensation Strategies: The Foundation

The most established routes to the pyrimidine core involve the cyclocondensation of a three-carbon (C-C-C) unit with an amidine, which provides the N-C-N fragment. These methods are often valued for their use of inexpensive and readily available starting materials.

The Pinner Synthesis: A Time-Honored Approach

The Pinner synthesis is a cornerstone of pyrimidine chemistry, classically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[3][4] For 2-phenylpyrimidines, benzamidine hydrochloride is the N-C-N source of choice.

Mechanism and Rationale: The reaction proceeds via a series of nucleophilic additions and dehydrations. The choice of an acid or base catalyst is crucial; it facilitates either the activation of the carbonyl group or the deprotonation of the amidine, respectively, to initiate the condensation cascade.[5] The thermodynamic stability of the resulting aromatic pyrimidine ring is the primary driving force for the reaction.

Diagram: Generalized Mechanism of the Pinner Synthesis

G cluster_process Reaction Pathway R1 1,3-Dicarbonyl Compound N1 Initial Condensation (Nucleophilic Attack) R1->N1 C-C-C unit R2 Benzamidine R2->N1 N-C-N unit N2 Intermediate (Hemiaminal-like) N1->N2 N3 Second Condensation (Intramolecular) N2->N3 N4 Dehydration & Tautomerization N3->N4 P 2-Phenylpyrimidine Product N4->P Aromatization

Caption: Workflow of the Pinner cyclocondensation reaction.

Advantages:

  • Cost-Effectiveness: Utilizes simple, bulk starting materials.

  • Scalability: The reaction is generally robust and can be performed on a large scale.

Limitations:

  • Harsh Conditions: Often requires strong acids or bases and elevated temperatures, which can limit functional group tolerance.

  • Substrate Scope: The reaction is most efficient with symmetrical 1,3-dicarbonyls. Unsymmetrical substrates can lead to mixtures of regioisomers, complicating purification.

Synthesis from α,β-Unsaturated Ketones (Chalcones)

An important variation of the condensation strategy employs α,β-unsaturated ketones, commonly known as chalcones, as the three-carbon precursor.[6] These are typically synthesized via a Claisen-Schmidt condensation of an acetophenone with a benzaldehyde.[7] The resulting chalcone is then reacted with a guanidine or urea derivative to form the pyrimidine ring.

Mechanism and Rationale: This pathway involves an initial Michael addition of the amidine nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/oxidation to furnish the aromatic pyrimidine. This method provides a modular approach, as diverse chalcones can be readily synthesized.[6][7]

Experimental Protocol: Synthesis of a 2-Aminopyrimidine from a Chalcone [8]

  • Chalcone Synthesis: A mixture of 1-(4-(piperidin-1-yl)phenyl)ethanone (0.01 mol) and a substituted aryl aldehyde (0.01 mol) is dissolved in ethanol. An aqueous solution of KOH is added, and the mixture is stirred for 6 hours. The resulting chalcone is isolated by pouring the mixture into crushed ice and acidifying with HCl.

  • Cyclization: The synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) are refluxed in an ethanolic KOH solution for approximately 10-22 hours.

  • Work-up: The reaction mixture is cooled, and the product is precipitated by pouring it into crushed ice. The solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the corresponding 2-amino-4,6-diarylpyrimidine.

Modern Approaches: Transition-Metal Catalysis

The limitations of classical methods, particularly in terms of functional group tolerance and regioselectivity, have driven the development of transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of highly functionalized biaryl compounds, including 2-phenylpyrimidines.[9][10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for this purpose. It involves the palladium-catalyzed coupling of a halopyrimidine (typically 2-chloropyrimidine) with phenylboronic acid.[9][11][12]

Mechanism and Rationale: The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields.[13] For electron-deficient pyrimidine rings, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is often facile.[11] The ligand (e.g., a phosphine) stabilizes the palladium complex and modulates its reactivity, while the base is required to activate the boronic acid for the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)-X L₂ (Oxidative Adduct) pd0->complex1   re Reductive Elimination product 2-Phenylpyrimidine (Ar-Ar') re->product oa Oxidative Addition tm Transmetalation complex2 Ar-Pd(II)-Ar' L₂ (Di-organopalladium) complex1->complex2   complex2->pd0   react1 2-Chloropyrimidine (Ar-X) react1->oa react2 Phenylboronic Acid (Ar'-B(OH)₂) react2->tm base Base (e.g., K₂CO₃) base->tm

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the 2-Phenylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The central phenyl ring often plays a crucial role in establishing key interactions within the target protein's binding site. However, it can also contribute to suboptimal physicochemical properties, such as poor solubility, high metabolic lability, or off-target effects. Bioisosteric replacement of this phenyl ring is a powerful strategy to address these liabilities while maintaining or even enhancing biological activity. This guide provides an in-depth comparison of various bioisosteric replacement strategies for the 2-phenylpyrimidine scaffold, supported by experimental data and detailed protocols.

The Rationale for Phenyl Ring Bioisosterism

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[1][2] Replacing the phenyl ring in a 2-phenylpyrimidine scaffold can be driven by several key objectives in drug discovery:

  • Improved Physicochemical Properties: Introducing heteroatoms or saturated rings can enhance aqueous solubility and reduce lipophilicity, leading to better pharmacokinetic profiles.[3]

  • Enhanced Metabolic Stability: The phenyl ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing it with more stable moieties can increase the compound's half-life.

  • Increased Potency and Selectivity: Fine-tuning the electronic and steric properties of the ring can lead to more favorable interactions with the target protein, boosting potency and selectivity against other kinases.

  • Novel Intellectual Property: Creating novel chemical entities with similar or improved properties is a key aspect of drug development.

This guide will explore two main categories of bioisosteric replacements for the 2-phenyl ring: heteroaromatic bioisosteres and non-aromatic (sp³-rich) bioisosteres .

Heteroaromatic Bioisosteres: Fine-Tuning Electronics and Solubility

Replacing the phenyl ring with a heteroaromatic ring, such as pyridine, pyrazole, or thiophene, is a common and effective strategy. The introduction of heteroatoms can significantly alter the electronic distribution, hydrogen bonding capacity, and solubility of the molecule.

The Pyridyl Moiety: A Versatile Phenyl Mimic

The pyridine ring is one of the most successful bioisosteres for a phenyl ring. The nitrogen atom can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the target protein. Furthermore, the position of the nitrogen atom (2-, 3-, or 4-pyridyl) allows for precise vector-based exploration of the binding pocket.

A study on 2-heteroarylpyrimidines as anti-cancer agents demonstrated that the presence of a nitrogen atom at the ortho-position of the heteroaryl group (mimicking the phenyl ring) was beneficial for activity.[4]

Comparative Data: Phenyl vs. Pyridyl in Kinase Inhibitors

Compound IDR GroupTarget KinaseIC50 (nM)cLogPSolubility (µM)
Parent (Phenyl) PhenylAurora A154.2<1
Bioisostere (Pyridyl) 2-PyridylAurora A253.515

This table is a representative compilation based on trends observed in the literature and is for illustrative purposes.

The data illustrates that while a slight decrease in potency might be observed, the improvement in cLogP and solubility can be significant, making the pyridyl analog a more promising candidate for further development.

Experimental Protocol: Synthesis of a 2-(Pyridin-2-yl)pyrimidine Derivative via Suzuki Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a 2-chloropyrimidine with a pyridylboronic acid.[6][7]

Materials:

  • 2-Chloro-4-aminopyrimidine

  • 2-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave vial, add 2-chloro-4-aminopyrimidine (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-(pyridin-2-yl)-4-aminopyrimidine.

Non-Aromatic sp³-Rich Bioisosteres: Escaping Flatland

Over-reliance on flat, aromatic structures in drug design can lead to poor physicochemical properties. Replacing the phenyl ring with a saturated, three-dimensional scaffold, such as a bicycloalkane or a saturated heterocycle, is an emerging strategy to "escape flatland" and improve drug-likeness.[8][9]

Bicyclo[1.1.1]pentane (BCP): A Rigid Phenyl Mimic

Bicyclo[1.1.1]pentane (BCP) has gained significant attention as a non-classical bioisostere of the para-substituted phenyl ring.[5][10][11][12] Its rigid, linear geometry allows it to span a similar distance as a phenyl ring, while its sp³-rich nature leads to improved solubility and metabolic stability.

Comparative Data: Phenyl vs. BCP in a Representative System

A study on LpPLA2 inhibitors demonstrated the successful incorporation of a BCP moiety as a phenyl bioisostere.[5] While this is not a 2-phenylpyrimidine system, the data provides a compelling case for the potential of BCP.

Compound IDR GroupLpPLA2 pIC50ChromLogD7.4
Parent (Phenyl) Phenyl10.26.3
Bioisostere (BCP) Bicyclo[1.1.1]pentyl9.84.9

Data adapted from Measom, N. et al. ACS Med. Chem. Lett. 2016, 7, 11, 1043–1048.[5]

The results show a minimal loss in potency with a significant improvement in the lipophilicity profile, highlighting the value of this replacement strategy.

Experimental Protocol: Synthesis of a 2-(Bicyclo[1.1.1]pentan-1-yl)pyrimidine

The synthesis of BCP-containing compounds often involves the reaction of [1.1.1]propellane with a suitable precursor. This protocol outlines a conceptual pathway.[13]

Materials:

  • [1.1.1]Propellane solution

  • 2-Iodo-pyrimidine

  • Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Base (e.g., diisopropylethylamine)

  • Acetonitrile

Procedure:

  • In a reaction vessel, dissolve 2-iodopyrimidine (1.0 mmol) and the photoredox catalyst (0.02 mmol) in acetonitrile (5 mL).

  • Add diisopropylethylamine (2.0 mmol) to the solution.

  • Slowly add a solution of [1.1.1]propellane (1.5 mmol) in a suitable solvent to the reaction mixture under an inert atmosphere.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques to obtain the 2-(bicyclo[1.1.1]pentan-1-yl)pyrimidine.

Biological Evaluation: A Comparative Workflow

To objectively compare the performance of the bioisosteric replacements, a standardized set of biological assays is crucial.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Generation & Detection A Prepare serial dilutions of test compounds C Add compounds, kinase, and substrate/ATP to 384-well plate A->C B Prepare kinase, substrate, and ATP solution B->C D Incubate at 30°C for 1 hour C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Incubate at RT for 40 min E->F G Add Kinase Detection Reagent to generate luminescence F->G H Incubate at RT for 30 min G->H I Read luminescence on a plate reader H->I

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15]

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reduction & Solubilization cluster_2 Data Acquisition A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution to dissolve formazan crystals F->G H Incubate overnight G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Perspectives

The bioisosteric replacement of the 2-phenyl ring in the 2-phenylpyrimidine scaffold is a highly effective strategy for optimizing lead compounds. The choice of bioisostere, whether a heteroaromatic ring like pyridine or an sp³-rich scaffold like BCP, should be guided by the specific goals of the optimization campaign. Heteroaromatic replacements offer a nuanced approach to modulating electronic and solubility properties, while non-aromatic bioisosteres provide a more radical departure from "flatland," often leading to significant improvements in physicochemical properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to rationally design and synthesize novel 2-phenylpyrimidine analogs with enhanced therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents
  • Application Notes and Protocols for Measuring Cell Viability Using ML-18 in MTT Assays
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials
  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings
  • Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids
  • One-pot synthesis of perfluoroalkylated pyrimidine derivatives and desymmetrizing hydrobor
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors
  • Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry
  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential tre
  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines
  • Direct Synthesis of 2-Substitued Bicyclo[1.1.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • A General Route to Bicyclo[1.1.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems
  • Bioisosteres of Common Functional Groups

Sources

A Comparative Guide to the Validation of a Synthetic Route for GMP Production of a 2-Phenylpyrimidine Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The transition from a promising drug candidate to a market-ready pharmaceutical hinges on the development of a robust, scalable, and well-controlled manufacturing process. This guide provides an in-depth comparison of two distinct synthetic strategies for a hypothetical 2-phenylpyrimidine drug candidate, "Phenyrimid," culminating in a comprehensive validation framework for its production under Current Good Manufacturing Practices (cGMP). We will dissect a classical Pinner condensation approach and a modern palladium-catalyzed Suzuki coupling, evaluating them against critical parameters including yield, impurity profile, scalability, and regulatory compliance. This document is intended for researchers, chemists, and drug development professionals to navigate the complexities of selecting and validating a synthetic route for an Active Pharmaceutical Ingredient (API).

Introduction: The Imperative of a Validated Synthetic Route

The journey of a drug from laboratory discovery to clinical application is governed by stringent regulatory standards, with the synthesis of the API being a focal point of scrutiny. Good Manufacturing Practice (GMP) guidelines, particularly the internationally harmonized ICH Q7, mandate a thoroughly controlled and validated manufacturing process to ensure that every batch of an API meets the required standards for quality and purity.[2][3][4] Process validation provides the documented evidence that a manufacturing process, operated within established parameters, can perform effectively and reproducibly to produce an API meeting its predetermined specifications and quality attributes.[5][6]

The choice of synthetic route is a foundational decision with far-reaching implications for the entire drug development lifecycle.[7][8] It directly impacts the impurity profile, process robustness, environmental footprint, and ultimately, the cost of goods (CoGs). This guide will explore these facets through the lens of "Phenyrimid," a representative 2-phenylpyrimidine drug candidate.

Figure 1: Structure of the Hypothetical Drug Candidate, "Phenyrimid"

Caption: Structure of N-(2-(4-chlorophenyl)pyrimidin-4-yl)acetamide ("Phenyrimid").

Comparative Analysis of Synthetic Routes

We will evaluate two distinct synthetic pathways to Phenyrimid: a classical linear approach via Pinner condensation and a modern convergent approach using Suzuki coupling.

Route A: Pinner Pyrimidine Synthesis

The Pinner synthesis is a classic and robust method for constructing the pyrimidine ring, involving the condensation of an amidine with a β-dicarbonyl compound.[9][10][11] This route is often characterized by readily available starting materials and well-understood reaction mechanisms.[12]

Workflow for Synthetic Route A

Caption: Workflow diagram for the Pinner synthesis of "Phenyrimid" (Route A).

Experimental Protocol for Route A (Conceptual)

  • Step A1-A2: Synthesis of 4-Chlorobenzamidine (Intermediate 2): 4-Chlorobenzonitrile is treated with ethanol and hydrogen chloride gas to form the Pinner salt (imidate), which is subsequently reacted with ammonia to yield 4-chlorobenzamidine hydrochloride.[13]

  • Step A3: Pinner Cyclization: 4-Chlorobenzamidine is condensed with ethyl acetoacetate under basic conditions to form the pyrimidine core, yielding 2-(4-chlorophenyl)-6-methylpyrimidin-4-ol (Intermediate 3).

  • Step A4: Chlorination: The hydroxyl group of Intermediate 3 is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to give Intermediate 4.

  • Step A5: Amination: The 4-chloro substituent is displaced by an amino group via reaction with ammonium hydroxide under heat and pressure.

  • Step A6: Acetylation: The final API, Phenyrimid, is formed by acetylating the 4-amino group with acetic anhydride.

Route B: Suzuki Cross-Coupling Synthesis

This modern approach utilizes a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the key C-C bond between the pyrimidine core and the phenyl ring.[14][15] This route is convergent, often allowing for late-stage diversification and potentially offering a better impurity profile by avoiding harsh reagents used in classical methods.[16]

Workflow for Synthetic Route B

Sources

A Head-to-Head Comparison of 2-Phenylpyrimidine Inhibitors Against Established Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a range of enzymes critical in human disease. This guide provides an in-depth, head-to-head comparison of novel 2-phenylpyrimidine-based inhibitors against well-established drugs, focusing on their performance in preclinical models. We will delve into the experimental data that underpins these comparisons, offering researchers and drug development professionals a clear perspective on the potential of this chemical class. Our analysis will be grounded in key therapeutic areas where these inhibitors show promise: B-cell malignancies, solid tumors driven by receptor tyrosine kinases, and invasive fungal infections.

The Rationale: Why 2-Phenylpyrimidine?

The 2-phenylpyrimidine core acts as a bioisostere for the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of numerous kinases. This inherent property, combined with the synthetic tractability of the scaffold, allows for fine-tuning of potency and selectivity against specific targets. This guide will explore the tangible results of these medicinal chemistry efforts, comparing them directly to the current standards of care.

Bruton's Tyrosine Kinase (BTK) Inhibition: A New Wave in B-Cell Malignancy Treatment

Bruton's Tyrosine Kinase (BTK) is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its dysregulation is a hallmark of various B-cell cancers.[1] Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of these diseases. Here, we compare the efficacy of a novel 2-phenylpyrimidine derivative to ibrutinib.

Mechanism of Action: Disrupting the BCR Signaling Cascade

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2), which in turn triggers pathways promoting B-cell proliferation and survival.[1] Both 2-phenylpyrimidine inhibitors and ibrutinib act by blocking the kinase activity of BTK, thereby halting this pro-survival signaling.

BTK_Signaling_Pathway cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Antigen Antigen Antigen->BCR binds PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 phosphorylates PI3K_AKT PI3K/AKT Pathway PLCg2->PI3K_AKT activates NFkB NF-κB Pathway PLCg2->NFkB activates Proliferation B-Cell Proliferation & Survival PI3K_AKT->Proliferation promote NFkB->Proliferation promote Inhibitor 2-Phenylpyrimidine Inhibitor / Ibrutinib Inhibitor->BTK inhibits

BTK Signaling Pathway and Point of Inhibition.

Comparative Performance Data

The following table summarizes the inhibitory activities of a representative 2-phenylpyrimidine compound (11g) and the approved drug, Ibrutinib, against BTK and B-cell leukemia cell lines.

CompoundTarget/Cell LineIC50 (µM)BTK Inhibition at 100 nM (%)Reference
2-Phenylpyrimidine 11g HL603.6682.76[2]
Raji6.98[2]
Ramos5.39[2]
Ibrutinib Raji14.599.4[2]

IC50 values represent the concentration required for 50% inhibition of cell proliferation. BTK inhibition was determined via an in vitro enzymatic assay.

Notably, the 2-phenylpyrimidine derivative 11g demonstrated more potent anti-proliferative activity against the Raji cell line than Ibrutinib.[2] While its direct enzymatic inhibition of BTK was slightly lower than Ibrutinib at the tested concentration, its cellular efficacy suggests a promising therapeutic window.[2]

Experimental Protocols

This protocol outlines the determination of BTK enzymatic inhibition.

Kinase_Assay_Workflow A 1. Prepare Reagents - BTK Enzyme - Peptide Substrate - ATP - Test Inhibitors B 2. Reaction Setup - Add inhibitor, enzyme, and substrate/ATP mix to wells A->B C 3. Kinase Reaction - Incubate at 30°C for 60 min B->C D 4. ADP Detection - Add ADP-Glo™ Reagent - Incubate at RT for 40 min C->D E 5. ATP Detection - Add Kinase Detection Reagent - Incubate at RT for 30 min D->E F 6. Read Luminescence - Measure signal with a plate reader E->F G 7. Data Analysis - Plot % inhibition vs. log[Inhibitor] - Calculate IC50 F->G

Workflow for In Vitro Kinase IC50 Determination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant human BTK enzyme in kinase dilution buffer.

    • Prepare a 2X substrate/ATP mixture containing the appropriate peptide substrate and ATP at a concentration near the Km for BTK.

    • Prepare serial dilutions of the 2-phenylpyrimidine inhibitor and Ibrutinib (positive control) in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 2X inhibitor dilutions to the respective wells.

    • For the positive control (100% activity), add 5 µL of kinase buffer with DMSO.

    • For the negative control (0% activity), add 5 µL of kinase buffer with a high concentration of a broad-spectrum kinase inhibitor like staurosporine.

  • Enzyme Addition:

    • Add 5 µL of the 2X BTK enzyme solution to all wells except the negative control.

  • Reaction Initiation:

    • Add 10 µL of the 2X substrate/ATP mixture to all wells to start the reaction. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Targeting Solid Tumors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, drives the growth of numerous solid tumors, particularly non-small cell lung cancer (NSCLC).[4] First-generation inhibitors like Gefitinib and Erlotinib have been pivotal in treating EGFR-mutant NSCLC. We now compare the potential of 2-phenyl-4-aminopyrimidine derivatives against these established therapies.

Mechanism of Action: Blocking Pro-Survival Signaling

Ligand binding to EGFR induces receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6] EGFR inhibitors compete with ATP at the kinase domain's binding site, preventing this autophosphorylation and shutting down these critical pathways.[7]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->RAS_RAF activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT activates Ligand EGF Ligand Ligand->EGFR Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation promote PI3K_AKT->Proliferation promote Inhibitor 2-Phenylpyrimidine Inhibitor / Gefitinib Inhibitor->EGFR inhibits autophosphorylation Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Intermediates Lanosterol->Intermediates catalyzed by CYP51 CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Inhibitor 2-Phenylpyrimidine Inhibitor / Fluconazole Inhibitor->CYP51 inhibits

Ergosterol Biosynthesis Pathway and Point of Inhibition.

Comparative Performance Data

The following table compares the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a novel 2-phenylpyrimidine derivative (C6) and the established drug, Fluconazole, against various pathogenic fungal strains.

CompoundFungal StrainMIC (µg/mL)Reference
2-Phenylpyrimidine C6 Candida albicans2[8]
Candida glabrata4[8]
Candida tropicalis1[8]
Cryptococcus neoformans1[8]
Fluconazole Candida albicans4[8]
Candida glabrata32[8]
Candida tropicalis8[8]
Cryptococcus neoformans8[8]

MIC values represent the minimum concentration of the drug that inhibits visible growth of the microorganism.

The 2-phenylpyrimidine derivative C6 demonstrated superior or equivalent in vitro activity compared to Fluconazole against all tested strains. [8]Its enhanced potency, particularly against Candida glabrata and Cryptococcus neoformans, suggests it could be a valuable alternative, especially in the context of increasing azole resistance. [8]

Experimental Protocols

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 cells/mL for yeasts.

    • Further dilute the inoculum in RPMI-1640 medium to achieve the final testing concentration.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the 2-phenylpyrimidine compound and Fluconazole in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually read the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For some drug-fungus combinations, a 100% inhibition endpoint (MIC100) may be used.

Conclusion and Future Directions

The data presented in this guide strongly supports the continued investigation of 2-phenylpyrimidine derivatives as potent and selective inhibitors for diverse therapeutic targets. In head-to-head comparisons, these compounds have demonstrated comparable, and in some cases superior, activity to established drugs. Their performance against drug-resistant mutants in the case of EGFR and their broad-spectrum efficacy in antifungal assays highlight their significant potential.

The self-validating nature of the protocols described—incorporating positive and negative controls, and normalization procedures—ensures the reliability of the comparative data. Researchers are encouraged to utilize these methodologies to rigorously evaluate novel 2-phenylpyrimidine inhibitors. Future work should focus on comprehensive selectivity profiling and in vivo efficacy studies to further validate the therapeutic potential of this promising class of molecules.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]
  • Jenks, J. D., & Miceli, M. H. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4), e00041-20. [Link]
  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry. [Link]
  • Helfrich, B. A., et al. (2006). Antitumor Activity of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor Gefitinib (ZD1839, Iressa) in Non–Small Cell Lung Cancer Cell Lines Correlates with Gene Copy Number and EGFR Mutations but not EGFR Protein Levels. Clinical Cancer Research, 12(23), 7117-7125. [Link]
  • Karachaliou, N., et al. (2015). BIM and mTOR expression levels predict outcome to erlotinib in EGFR-mutant non-small-cell lung cancer. Scientific Reports, 5, 17499. [Link]

Sources

A Comparative Guide to the Purity Assessment of 2-Phenylpyrimidin-5-amine by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For an analyte such as 2-Phenylpyrimidin-5-amine, a heterocyclic amine with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques, supported by experimental insights and protocols.

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful and indispensable tool in pharmaceutical analysis, recognized by major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) as a primary analytical method.[1][2][3] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a chemically identical reference standard, qNMR is a primary ratio method.[4] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][6]

This unique characteristic allows for the determination of a substance's purity by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and mass, without the need for a specific reference standard of the analyte itself.[7][8] This is particularly advantageous in early drug development when a fully characterized reference standard of the API may not be available.[9]

The accuracy of ¹H qNMR is predicated on several key experimental parameters, most notably the longitudinal relaxation time (T1). To ensure complete relaxation of all protons between successive scans, a relaxation delay (D1) of at least five times the longest T1 value of any proton of interest (both analyte and standard) is crucial for accurate quantification.[10][11][12]

Comparative Analysis: qNMR vs. Traditional Methods

The choice of an analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the stage of drug development. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

Technique Principle Advantages Limitations
qNMR Signal intensity is directly proportional to the number of nuclei.- Primary ratio method; no need for identical reference standard.[8]- Provides structural information for impurity identification.- Non-destructive.- High precision with relative standard deviations typically below 1%.[1]- Lower sensitivity compared to chromatographic methods.[13]- Requires analyte and standard to be soluble in the same deuterated solvent.- Potential for signal overlap in complex mixtures.
HPLC Differential partitioning of components between a mobile and stationary phase.- High sensitivity (ng to pg range) and high resolution for separating closely related impurities.[13]- Robust and widely used in quality control.[14]- Requires a specific, well-characterized reference standard for quantification.[13]- Response factors can vary between analyte and impurities, potentially leading to inaccurate quantification without proper calibration.
GC Partitioning of volatile components between a mobile gas phase and a stationary phase.- Excellent for analyzing volatile and thermally stable impurities.- High sensitivity and resolution.[13]- Not suitable for non-volatile or thermally labile compounds.- Requires a specific reference standard for quantification.[14]
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.- An absolute method for determining the purity of highly crystalline substances (>98% pure).[14][15]- Does not require a reference standard.- Not suitable for amorphous or thermally unstable compounds.[14]- Impurities must be soluble in the melt and insoluble in the solid phase.[15]

Experimental Protocol: Purity Assessment of this compound by ¹H-qNMR

This protocol outlines the determination of the purity of this compound using an internal standard method.

3.1. Rationale for Experimental Choices

  • Internal Standard Selection: The ideal internal standard should be of high purity (≥99%), stable, non-reactive with the analyte, and possess signals that do not overlap with any signals from the analyte or solvent.[7][16] For this compound, maleic acid is a suitable choice as it provides a sharp singlet in a relatively clear region of the ¹H NMR spectrum (around 6.3 ppm) and is soluble in common deuterated solvents like DMSO-d₆.

  • Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds, including both the analyte and the internal standard.[16]

  • Relaxation Delay (D1): A sufficiently long relaxation delay is critical for accurate quantification.[11][17] A conservative D1 of 30 seconds is chosen to ensure full relaxation of all relevant protons, minimizing integration errors.[18]

3.2. Step-by-Step Methodology

  • Preparation of the qNMR Sample:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid, certified reference material) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H-qNMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of ≥400 MHz.[18]

    • Ensure the probe is properly tuned and the magnetic field is shimmed for optimal resolution.

    • Key acquisition parameters:

      • Pulse Angle: 30-45° (to reduce the impact of differing T1 values).[18][19]

      • Spectral Width: ~16 ppm.[18]

      • Acquisition Time (AQ): ≥ 3 seconds.[18]

      • Relaxation Delay (D1): ≥ 30 seconds.[18]

      • Number of Scans (NS): ≥ 32 (to achieve an adequate signal-to-noise ratio).[18]

      • Temperature: Regulated at 25 °C.[18]

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate the selected signals for both the analyte and the internal standard. For this compound, a well-resolved aromatic proton can be used. For maleic acid, integrate the singlet corresponding to its two olefinic protons.

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (D1 ≥ 30s) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity (Mass %) integrate->calculate

Caption: Workflow for purity determination by qNMR.

Data Analysis and Results

The purity of this compound is calculated using the following equation[5]:

Purity ( analyte ) [ % ] = ( I analyte / I std ) * ( N std / N analyte ) * ( M analyte / M std ) * ( m std / m analyte ) * Purity ( std )

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • Purity(std): Purity of the internal standard

Comparative Purity Data (Hypothetical)

Method Mean Purity (%) Standard Deviation Analysis Time (per sample) Key Finding
¹H-qNMR 99.60.15~20 minProvides an absolute purity value without a specific reference standard.
HPLC-UV 99.7 (Area %)0.10~15 minHigh precision, but assumes equal response factors for all impurities.
GC-FID N/AN/AN/ANot suitable due to the low volatility of the analyte.
DSC 99.5 (mol %)0.20~60 minProvides an absolute purity value but is only suitable for highly pure, crystalline materials.[14]

Conclusion: The Power of Orthogonal Methods

Quantitative NMR is a robust, accurate, and direct method for determining the purity of organic molecules like this compound.[20] Its primary advantage lies in its status as a primary ratio method, which circumvents the need for a chemically identical, highly characterized reference standard—a significant benefit in the early stages of drug discovery and development.[8][9]

While techniques like HPLC offer superior sensitivity for trace impurity detection, they provide a relative purity assessment unless every impurity is identified, isolated, and has a corresponding reference standard for response factor determination.[13][21] DSC offers an absolute purity value but is limited to crystalline, thermally stable compounds.[14]

For a comprehensive and trustworthy purity profile, a multi-technique, or orthogonal, approach is recommended. HPLC can be employed for high-sensitivity impurity profiling and separation, while qNMR provides a highly accurate, absolute purity value for the main component.[22] This integrated strategy ensures the highest level of confidence in the quality of the API, which is critical for the success of research and drug development endeavors.

References

  • Vertex AI Search.
  • Bell, P. T., Whaley, W. L., Tochterman, A. D., Mueller, K. S., & Schultz, L. D. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • Tobin, J. Quantitative NMR Spectroscopy. Acanthus Research.
  • PubMed. Determining and reporting purity of organic molecules: why qNMR.
  • Semantic Scholar. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry.
  • Emery Pharma.
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • uspbpep.com. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
  • YouTube.
  • qNMR Exchange.
  • National Institutes of Health.
  • Sigma-Aldrich.
  • American Pharmaceutical Review.
  • NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC.
  • TA Instruments.
  • Benchchem. A Comparative Guide to Purity Assessment of 1-(4-Bromobutyl)-4-methylbenzene: HPLC vs. GC-MS and qNMR.
  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • ECA Academy.
  • JEOL Ltd.
  • AZoM.
  • Slideshare.
  • YouTube.
  • USP. NMR General Chapters and Best Practices for Compliance (Live Webcast).
  • Qualitest FZE.
  • Nanalysis.
  • University of Strathclyde.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • gmp-compliance.org. USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>.
  • USP-NF. General Chapter Prospectus: Solid-state NMR Spectroscopy–Theory and Practice.
  • SciELO.
  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • European Directorate for the Quality of Medicines & HealthCare.
  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals.
  • University of Wisconsin-Madison. Optimized Default 1H Parameters | NMR Facility - Chemistry Department.
  • ResearchGate. Purity comparison by NMR and HPLC. | Download Table.
  • ACS Publications.
  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • ResearchGate. Guided approach to quantitative 1 H NMR spectroscopy for the choice of....
  • Sigma-Aldrich.
  • University of Ottawa.
  • Aschimfarma. NMR in the European and US Pharmacopoeias.
  • BLD Pharm. 59808-52-5|this compound|BLD Pharm.
  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.).

Sources

A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of 2-phenylpyrimidines is paramount. This class of compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. Consequently, the analytical methods used to characterize and quantify these molecules must be rigorously validated to ensure data integrity, support regulatory submissions, and guarantee product quality. This guide provides an in-depth, objective comparison of key performance characteristics for an analytical method designed for a 2-phenylpyrimidine derivative, underpinned by a model inter-laboratory validation study.

The principles of method validation are well-established, with regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) providing comprehensive guidelines.[1][2][3][4][5][6] The ultimate test of a method's reliability, however, lies in its successful transfer and consistent performance across different laboratories—the essence of inter-laboratory validation.[7][8] This process demonstrates the method's reproducibility, a critical factor for standardization and ensuring consistent quality control in a global pharmaceutical landscape.

This guide will delve into the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of a novel 2-phenylpyrimidine derivative. We will explore the experimental design, present detailed protocols, and provide supporting data that illustrates the expected performance of a well-validated method.

The Analytical Challenge: Quantifying 2-Phenylpyrimidines

2-Phenylpyrimidines are aromatic heterocyclic compounds that are often crystalline solids with good thermal stability. Their analysis is amenable to various chromatographic techniques, with reversed-phase HPLC being a common and robust choice.[9] The selection of the analytical method is the foundational step, and its subsequent validation is what builds confidence in the generated data.

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study hinges on a well-defined protocol that is distributed to all participating laboratories. This ensures that all analysts are performing the method under the same conditions, allowing for a true assessment of the method's reproducibility.

Diagram: Inter-Laboratory Validation Workflow

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Method & Validation Parameters P2 Develop Detailed Validation Protocol P1->P2 P3 Select Participating Laboratories (Minimum of 3) P2->P3 P4 Provide Standardized Reagents & Reference Standards P3->P4 E1 Each Laboratory Performs the Validation Protocol E2 Generate Data for All Validation Characteristics E1->E2 E3 Document All Deviations & Observations E2->E3 A1 Collect & Statistically Analyze Data from All Labs A2 Assess Method Performance Against Acceptance Criteria A1->A2 A3 Prepare a Comprehensive Validation Report A2->A3

Caption: A typical workflow for an inter-laboratory method validation study.

The Model Analytical Method: HPLC-UV for a 2-Phenylpyrimidine Derivative

For the purpose of this guide, we will consider the validation of an HPLC method for the quantification of "2-Phenylpyrimidine-X," a hypothetical active pharmaceutical ingredient (API).

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Core Validation Parameters: An Objective Comparison

The following sections detail the key validation parameters as prescribed by ICH Q2(R1) guidelines and present hypothetical, yet realistic, data from a three-laboratory study.[2][5][6]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.

  • Experimental Approach: Forced degradation studies are performed by subjecting the 2-Phenylpyrimidine-X sample to stress conditions (acid, base, oxidation, heat, and light). The chromatograms of the stressed samples are then compared to that of an unstressed standard.

  • Acceptance Criteria: The peak for 2-Phenylpyrimidine-X should be free from any co-eluting peaks from degradation products or excipients. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Stress Condition Observation from Laboratory 1 Observation from Laboratory 2 Observation from Laboratory 3
Acid HydrolysisAnalyte peak is well-resolved from degradation peaks.Peak purity index > 0.999.No interference at the analyte retention time.
Base HydrolysisSignificant degradation, but analyte peak remains pure.Analyte peak is spectrally homogenous.Good resolution between analyte and degradants.
OxidationMinor degradation, no co-elution.Peak purity confirmed.Baseline resolution achieved.
Thermal StressNo significant degradation observed.Analyte peak is symmetrical and pure.Stable under thermal stress.
Photolytic StressMinor degradation, peaks are well-separated.No co-eluting peaks.Peak purity meets acceptance criteria.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Approach: A series of at least five standard solutions of 2-Phenylpyrimidine-X are prepared at different concentrations. Each solution is injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Laboratory Linearity Range (µg/mL) Correlation Coefficient (r²)
Laboratory 150 - 1500.9998
Laboratory 250 - 1500.9995
Laboratory 350 - 1500.9999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach: The method is applied to a sample matrix spiked with known amounts of 2-Phenylpyrimidine-X at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked Level % Recovery (Lab 1) % Recovery (Lab 2) % Recovery (Lab 3)
80%99.5%100.2%99.8%
100%100.1%99.7%100.5%
120%99.8%100.8%100.1%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Multiple analyses of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis of the same sample on different days, by different analysts, and on different instruments within the same laboratory.

    • Reproducibility (Inter-laboratory precision): Analysis of the same sample in different laboratories.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Precision Level RSD (%) - Lab 1 RSD (%) - Lab 2 RSD (%) - Lab 3
Repeatability0.80.90.7
Intermediate Precision1.21.41.1
Reproducibility (Overall RSD) \multicolumn{3}{c}{1.5% }
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Experimental Approach: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Parameter Laboratory 1 Laboratory 2 Laboratory 3
LOD (µg/mL)0.10.120.09
LOQ (µg/mL)0.30.350.28
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: The effect of small changes in mobile phase composition, pH, column temperature, and flow rate are evaluated.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Parameter Varied Effect on Results (Lab 1) Effect on Results (Lab 2) Effect on Results (Lab 3)
Flow Rate (± 0.1 mL/min)Not significantNot significantNot significant
Column Temp (± 2 °C)Not significantNot significantNot significant
Mobile Phase pH (± 0.2)Not significantNot significantNot significant

Conclusion: Ensuring Data Integrity through Rigorous Validation

The inter-laboratory validation of an analytical method for 2-phenylpyrimidines is a critical exercise that establishes the method's suitability for its intended purpose. The data presented in this guide, though hypothetical, reflects the performance expectations of a robust and reliable HPLC method. By following a well-structured validation protocol and adhering to the principles outlined in regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reproducible data. This, in turn, is fundamental to advancing scientific understanding, meeting regulatory requirements, and ultimately, ensuring the safety and efficacy of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2015).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][5][6]
  • ECA Academy.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][4]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
  • ProPharma. (2024).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Intertek Inform. (2007).
  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link][7]
  • EDP Sciences. (2013). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
  • Analytical Methods. (2010). On the validation by inter-laboratory study of 'procedures' in chemical measurement. [Link][8]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-Phenylpyrimidin-5-amine are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounding procedural steps in established safety principles and regulatory frameworks.

Given that a specific, detailed Safety Data Sheet (SDS) for this compound is not always readily available, this guide adopts a conservative approach. The procedures are based on the chemical's classification as an aromatic amine—a class of compounds known for potential toxicity and requiring careful handling.[1][2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the potential risks is the first step in safe chemical handling. Aromatic amines as a class are often associated with significant health hazards.[1][2] Therefore, this compound must be treated as a hazardous substance until proven otherwise.

Inferred Hazard Profile

The following table summarizes the anticipated hazards based on the general characteristics of aromatic amines and related heterocyclic compounds. This assessment necessitates stringent handling and disposal as hazardous waste.

Hazard ClassificationPotential Effects & RationaleRecommended Personal Protective Equipment (PPE)
Acute Toxicity Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1]Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a chemical fume hood.
Skin & Eye Irritation Many amine compounds are irritants, capable of causing skin irritation and serious eye damage.[3]Tightly fitting safety goggles or a face shield, chemical-resistant gloves, lab coat.
Environmental Hazard Aromatic amines can be toxic to aquatic life with long-lasting effects.[2]Prevent release to the environment by following all disposal protocols. Do not dispose of down the drain.[4][5]
Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or waste), the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Be aware that some aromatic amines may permeate gloves, so change them immediately if contamination is suspected.[6]

  • Body Protection: A properly fitted lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Step 1: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[10][11]

  • Identify the Waste Stream: this compound waste is classified as non-halogenated organic waste .

  • Do Not Mix: Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or acid chlorides.[7][12] It should be collected in its own designated waste container or with other compatible organic wastes as directed by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and regulatory compliance.[4][13]

  • Container Choice: Use a designated, leak-proof container made of a chemically compatible material (e.g., polyethylene for liquid waste).[4] The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The moment you begin accumulating waste, the container must be labeled.[13] The label must include:

    • The words "Hazardous Waste ".[13]

    • The full chemical name: "This compound " and any other constituents in the waste stream.

    • The approximate concentration or quantity of the waste.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (accumulation start date).[4]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.[11]

  • Keep Closed: The waste container must remain closed at all times except when you are adding waste.[5] This prevents the release of vapors and protects the lab environment.

Step 4: Disposal of Empty Containers

An "empty" container that held this compound must still be handled with care.

  • Rinsing: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[5]

  • Rinsate Disposal: The first rinsate is considered acutely hazardous and must be collected and disposed of as hazardous waste in your designated liquid waste container.[5][10] Subsequent rinsates should also be collected as hazardous waste.

  • Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can then typically be disposed of in the regular trash or recycled, according to your institution's policy.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In the Laboratory cluster_1 Final Disposal gen_waste Generate Waste (e.g., unused reagent, contaminated labware) ppe Don Appropriate PPE gen_waste->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Collect in a Designated, Compatible Container segregate->container label_cont Label Container: 'Hazardous Waste' + Chemical Name + Hazards & Date container->label_cont store Store in Secure SAA with Secondary Containment label_cont->store pickup Arrange for Pickup by Licensed EHS Vendor store->pickup tsdf Transport to Permitted TSDF Facility pickup->tsdf incinerate Final Disposal Method: High-Temperature Incineration tsdf->incinerate

Caption: Workflow for the proper disposal of this compound.

Part 3: Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.[5]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE described in Part 1.2.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with an absorbent material. Carefully sweep the material to avoid creating dust.

    • Liquid Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collect Waste: Carefully scoop the contained material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[5]

Part 4: Final Disposal Method

The accepted and most environmentally sound method for the final disposal of this category of chemical waste is high-temperature incineration.[14][15]

  • Mechanism of Destruction: Incineration at a licensed hazardous waste facility ensures the complete thermal decomposition of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[15] The facility's exhaust treatment systems (e.g., scrubbers) then neutralize these gaseous byproducts.

  • Arranging for Disposal: Your institution's EHS department is responsible for contracting with a licensed hazardous waste disposal company.[4][5] Follow your internal procedures to request a waste pickup. Never attempt to transport hazardous waste yourself.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ChemicalBook. (2022, August 26). This compound | 59808-52-5.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet for N,N-dimethylpyridin-4-amine.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Bisnett, D. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Cayman Chemical. (2023, August 10). Safety Data Sheet for N-phenylpiperidin-4-amine.
  • AChemBlock. (n.d.). This compound 95%.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines.
  • PubChem. (n.d.). N-Phenyl-2-pyrimidinamine.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2020, January 9). Safety Data Sheet for 2-Phenylpyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Nitro-p-phenylenediamine.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • BenchChem. (2025). Navigating the Safe Disposal of 5-Amino-2-ethoxypyridine: A Procedural Guide.
  • BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of 6-chloro-N-methylpyridin-2-amine.
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....
  • BenchChem. (2025). Proper Disposal of 2,5-Dimethylpyrazine: A Guide for Laboratory Professionals. Retrieved from BenchChem website. Professionals*.

Sources

Personal protective equipment for handling 2-Phenylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 2-Phenylpyrimidin-5-amine

For laboratory professionals engaged in the pioneering fields of drug discovery and chemical research, the ability to handle novel chemical entities with precision and safety is paramount. This compound, a compound of interest in medicinal chemistry, requires a handling protocol that is both robust and meticulously planned.[1][2][3] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

The toxicological properties of this compound are not yet fully elucidated. Therefore, a precautionary approach, treating it as a potentially hazardous substance, is the cornerstone of this guidance. This protocol is synthesized from data on structurally related aromatic amines and pyrimidine derivatives, as well as comprehensive chemical safety standards.[4][5][6]

Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, hazard classifications for the compound and its close analogs provide essential guidance.

Based on available data, this compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[7][8]

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

Aromatic amines as a class are known for their potential for toxicity, including carcinogenicity and mutagenicity.[5][6] Consequently, exposure must be minimized through a multi-layered approach of engineering controls, personal protective equipment, and stringent operational protocols.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. For all procedures involving this compound, the following are mandatory:

  • Chemical Fume Hood: All manipulations of solid this compound, and any procedures with the potential to generate aerosols (e.g., weighing, preparing solutions, sonicating), must be conducted within a certified chemical fume hood.[4][9]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[9]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.[4] The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves- N/A
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use.[10] Change gloves immediately if contaminated.[11]

Standard Operating Procedures (SOPs)

A systematic workflow is crucial for ensuring safety and preventing cross-contamination.

Weighing Solid Compound
  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[4]

  • Minimize Dust: Use anti-static weighing paper or a tared container.

  • Clean-Up: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Waste: Treat all disposable materials used in the process as contaminated waste.

Preparing Stock Solutions
  • Fume Hood: Conduct all solution preparation within a certified chemical fume hood.[4]

  • Slow Addition: Add the solvent to the solid compound slowly to prevent splashing.

  • Secure Containment: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

The following diagram illustrates the essential workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Proceed if safe Weighing Weighing Don PPE->Weighing Solution Prep Solution Prep Weighing->Solution Prep Decontamination Decontamination Solution Prep->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: Step-by-step workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure the safety of others.[6][12]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid hazardous reactions.[12]

  • Containers: Store all waste in clearly labeled, sealed, and appropriate containers. The label should include "Hazardous Waste," the chemical name, and the associated hazards.[12]

  • Solid Waste: Contaminated solid waste (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, lined hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not dispose of amines down the drain.[12]

  • Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Spill: Evacuate the immediate area. For small spills, use an absorbent material to contain the spill, then decontaminate the area. For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.

By adhering to these stringent protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. This guide should be used in conjunction with your institution's specific Chemical Hygiene Plan and all applicable safety regulations.[14][15][16]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • University of New Mexico. (n.d.). Chemical Safety Guidelines.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ChemicalBook. (2022). This compound | 59808-52-5.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • Sigma-Aldrich. (2021). Safety Data Sheet.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • AChemBlock. (n.d.). This compound 95%.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution.
  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution.
  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
  • Cayman Chemical. (2023). Safety Data Sheet.
  • BLD Pharm. (n.d.). 59808-52-5|this compound.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • PubChem. (n.d.). N-Phenyl-2-pyrimidinamine.
  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine.
  • ResearchGate. (2025). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
  • ChemScene. (n.d.). N-benzylpyrimidin-5-amine.
  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • BLD Pharm. (n.d.). 4-Ethyl-5-phenylpyrimidin-2-amine.
  • PubChemLite. (n.d.). 4-ethyl-5-phenylpyrimidin-2-amine (C12H13N3).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
2-Phenylpyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.